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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Natural Sources, Biosynthesis, and Extraction of 2-O-beta-D-Glucopyranosyl-D-glucopyranose (Sophorose)

Executive Summary 2-O-beta-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a disaccharide of significant interest in biotechnology, pharmacology, and industrial microbiology. Its defining feature is a r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-O-beta-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a disaccharide of significant interest in biotechnology, pharmacology, and industrial microbiology. Its defining feature is a rare β-1,2-glycosidic bond between two glucose units, which imparts unique biochemical properties.[1] Sophorose is most notably recognized as the hydrophilic moiety of sophorolipids, a class of potent glycolipid biosurfactants with broad-ranging applications, including antimicrobial and anti-cancer activities.[2][3] Furthermore, it is a powerful inducer of cellulase enzyme production in fungi such as Trichoderma reesei, a critical function for the cost-effective conversion of lignocellulosic biomass to biofuels.[4][5] This guide provides an in-depth exploration of the natural occurrences of sophorose, delves into its biosynthetic pathways in key organisms, and presents detailed, validated protocols for its extraction and purification from primary natural sources. The methodologies are presented with a focus on the underlying scientific principles to empower researchers, scientists, and drug development professionals in their work with this versatile carbohydrate.

Chapter 1: An Introduction to Sophorose

Chemical Structure and Physicochemical Properties

Sophorose (C₁₂H₂₂O₁₁) is a disaccharide and a structural isomer of more common sugars like maltose and cellobiose.[1] Its unique identity stems from the β(1→2) linkage between two D-glucose molecules. This specific configuration distinguishes it from other glucose dimers and is the basis for its distinct biological functions.

Physically, sophorose is a white, crystalline solid with a molecular weight of 342.3 g/mol .[1] It is highly soluble in water due to its multiple hydroxyl groups, which contribute to its polar nature. It exhibits a melting point of approximately 196–198°C and demonstrates positive optical activity in an aqueous solution.[1] While it possesses a sweet taste, its intensity is lower than that of sucrose.[1]

The Dual Role: Metabolic Precursor and Biological Inducer

The significance of sophorose in scientific research is twofold:

  • Metabolic Intermediate: Sophorose serves as the core hydrophilic head group for sophorolipids, a class of glycolipid biosurfactants synthesized by non-pathogenic yeasts.[3][6] These amphiphilic molecules possess remarkable surface-active properties and a range of biological activities, including antimicrobial, anti-biofilm, and anti-cancer effects, making them valuable targets for pharmaceutical and biotechnological development.[3][7][8]

  • Signaling Molecule: In the realm of industrial microbiology, sophorose is renowned as the most potent known natural inducer of cellulase gene expression in the filamentous fungus Trichoderma reesei.[5] This fungus is a primary industrial source of cellulases and hemicellulases used in the production of second-generation biofuels.[4] The introduction of sophorose triggers a significant upregulation of the enzymatic machinery required to break down cellulose, a process of immense industrial value.[1][5]

Chapter 2: Natural Occurrence of Sophorose

Sophorose is found in various forms across different biological kingdoms, either as a free disaccharide or, more commonly, as a constituent of larger, more complex molecules.

The Plant Kingdom: From Free Sugars to Complex Glycosides

The first isolation of sophorose was from the seeds of the Japanese pagoda tree, Sophora japonica, from which its name is derived.[1][4] It has since been identified in other plant species, including Pogostemon cablin, Medicago sativa, and Arabidopsis thaliana.[9][10] More frequently, sophorose exists as a sugar moiety within larger secondary metabolites. For example, it is a component of certain flavonoid glycosides found in Flos Sophorae Immaturus and is part of the structure of stevioside, the sweet-tasting glycoside from the Stevia rebaudiana plant.[7][11][12]

The Microbial World: The Heart of Sophorolipids

The most abundant and commercially relevant source of the sophorose moiety is microbial sophorolipids. These biosurfactants are produced extracellularly in high yields (>200 g/L) by several yeast species, most notably Candida bombicola (now reclassified as Starmerella bombicola) and Candida apicola.[3][8][13] In these organisms, the sophorose unit is glycosidically linked to a long-chain hydroxy fatty acid.[13] While free sophorose is not the primary secreted product, it can be found in small but significant quantities in the aqueous waste streams of commercial sophorolipid fermentation processes, likely resulting from enzymatic hydrolysis.[14]

Fungal Biosynthesis: A Byproduct of Cellulose Degradation

Filamentous fungi, particularly Trichoderma reesei, are known to produce sophorose during the enzymatic hydrolysis of cellulose.[5] It is not stored or produced as a primary metabolite but is rather formed through a transglycosylation reaction catalyzed by β-glucosidases.[5] This incidental synthesis serves a critical regulatory purpose, as the resulting sophorose acts as a powerful signal to induce the expression of more cellulase enzymes.

Data Summary: Key Natural Sources of Sophorose
Source Organism/FamilyForm of SophoroseContext / ApplicationKey References
Sophora japonicaFree Disaccharide & GlycosidesOriginal isolation source[1],[4]
Stevia rebaudianaComponent of SteviosideNatural sweetener, chemical precursor[12],[15]
Candida/Starmerella spp.Component of SophorolipidsIndustrial production of biosurfactants[3],[8],[13]
Trichoderma reeseiFree DisaccharideCellulase induction for biofuel production[4],[5]
Various Plants (Pogostemon, Medicago)Free Disaccharide / GlycosidesBotanical occurrence[9],[10]

Chapter 3: Biosynthesis of Sophorose

The formation of sophorose is pathway-dependent and varies significantly between organisms. Understanding these pathways is crucial for optimizing its production or the production of sophorose-containing compounds.

Sophorolipid Biosynthesis Pathway in Yeasts

In yeasts like S. bombicola, sophorolipid synthesis is a multi-step enzymatic process. The pathway begins with two molecules of UDP-glucose.

  • First Glucosylation: A glucosyltransferase (UGT1A) transfers the first glucose molecule to a terminal or sub-terminal hydroxylated fatty acid.

  • Sophorose Formation: A second, distinct glucosyltransferase (UGT1B) then transfers a second glucose molecule to the C2 hydroxyl group of the first glucose, forming the characteristic β-1,2-glycosidic bond and completing the sophorose moiety.

  • Maturation: The sophorose lipid can then undergo further modifications, such as acetylation and lactonization, to produce a mixture of sophorolipid congeners.

The glucose precursors for this pathway are typically derived from the primary carbohydrate source in the fermentation medium.[16]

sophorolipid_biosynthesis Glucose Glucose Feedstock UDPGlc UDP-Glucose Glucose->UDPGlc Glycolysis & UGPase Glc_FA Glucosyl-Lipid (Monosaccharide) UDPGlc->Glc_FA Glucosyltransferase 1 (UGT1A) Sophorose_FA Sophorose-Lipid (Acidic Form) UDPGlc->Sophorose_FA Glucosyltransferase 2 (UGT1B) Forms β-1,2 bond OH_FA Hydroxylated Fatty Acid OH_FA->Glc_FA Glucosyltransferase 1 (UGT1A) Glc_FA->Sophorose_FA Glucosyltransferase 2 (UGT1B) Forms β-1,2 bond Acetylation Acetylation Sophorose_FA->Acetylation Final_SL Mature Sophorolipids (Lactonic & Acidic) Sophorose_FA->Final_SL Lactonization Lactonization Acetylation->Lactonization Lactonization->Final_SL

Caption: Generalized pathway of sophorolipid biosynthesis in yeast.

Transglycosylation in Fungi

In T. reesei, sophorose is not synthesized via a dedicated pathway. Instead, it is an outcome of "catalytic infidelity" by β-glucosidase enzymes during cellulose breakdown. When the concentration of cellobiose (the product of cellulose cleavage) is high, the enzyme, instead of only hydrolyzing it into two glucose molecules, can catalyze a transglycosylation reaction. It cleaves one cellobiose molecule and transfers a glucose unit to another cellobiose or glucose molecule, forming various dimers, including sophorose (β-1,2 linkage) and gentiobiose (β-1,6 linkage).

transglycosylation cluster_0 High Cellobiose Concentration cluster_1 Products Cellobiose1 Cellobiose BGL β-Glucosidase Cellobiose1->BGL Cellobiose2 Cellobiose Cellobiose2->BGL Glucose Glucose BGL->Glucose Hydrolysis Sophorose Sophorose (β-1,2) BGL->Sophorose Transglycosylation

Caption: Sophorose formation via fungal transglycosylation.

Chapter 4: Extraction and Purification Methodologies

The extraction of pure sophorose is a multi-step process that hinges on its initial chemical form. The overarching strategy involves liberating sophorose from its conjugate (e.g., a lipid or another glycoside) and then purifying it from byproducts like glucose and other impurities.

Protocol 1: Isolation from Sophorolipids via Acid Hydrolysis

This protocol is the most common method for obtaining research- to industrial-scale quantities of sophorose, leveraging the abundant sophorolipid precursors produced by fermentation.

  • Causality and Expertise: Acid-catalyzed hydrolysis is a classic and robust organic chemistry technique for cleaving glycosidic bonds. The oxygen atom of the glycosidic linkage is protonated by the acid (e.g., H₂SO₄ or HCl), making the anomeric carbon a better leaving group. Subsequent nucleophilic attack by water cleaves the bond, liberating the carbohydrate and the lipid tail. The reaction conditions (acid concentration, temperature, time) must be carefully optimized to maximize sophorose yield while minimizing its degradation into glucose.[17]

  • Trustworthiness & Self-Validation: The protocol's success is validated at each critical step. The completion of hydrolysis and the purity of the final product are monitored quantitatively using High-Performance Liquid Chromatography (HPLC).[17] This provides an empirical basis for process optimization and ensures the final product meets required specifications.

  • Sophorolipid Solubilization: Dissolve the crude sophorolipid mixture (acidic or lactonic form) in an aqueous solution. For a lab-scale preparation, a concentration of 100-200 g/L is a practical starting point.[17]

  • Acidification: Add an inorganic acid, such as sulfuric acid (H₂SO₄), to the mixture. A final concentration of 0.25% to 1% (w/w) with respect to the sophorolipid mass is typically effective.[17]

  • Hydrolysis: Heat the acidified mixture to boiling (approx. 100-110°C) under reflux with constant stirring. Maintain these conditions for 5 to 12 hours.[17]

    • Process Control: Periodically take small aliquots, neutralize them, and analyze by HPLC to monitor the disappearance of the sophorolipid peak and the appearance of sophorose and glucose peaks. The reaction is complete when the sophorolipid peak is no longer detectable.

  • Phase Separation: After cooling, the reaction mixture will separate into two distinct phases: an upper, oily lipid layer (containing the fatty acids) and a lower, aqueous phase or "hydrolysate" (containing sophorose, glucose, and residual acid).[17] Carefully separate the aqueous phase.

  • Purification Step A (Optional but Recommended) - Glucose Removal: The hydrolysate contains a significant amount of glucose. To selectively remove it, neutralize the solution to pH 5.0-6.0 with NaOH or CaCO₃ and add baker's yeast (Saccharomyces cerevisiae).[17] Incubate at 30°C for 8-12 hours. The yeast will ferment the glucose to ethanol, leaving the sophorose, which it cannot metabolize, in the solution.

  • Purification Step B - Final Cleanup:

    • Remove the yeast cells by centrifugation.

    • If glucose was fermented, remove the resulting ethanol by rotary evaporation.

    • The remaining aqueous solution can be decolorized by treatment with activated carbon.

    • Final purification can be achieved by column chromatography on activated carbon or silica gel.[14]

    • The pure sophorose can be recovered by crystallization from an ethanol/water solution.

extraction_workflow SL Crude Sophorolipids Hydrolysis Acid Hydrolysis (H₂SO₄, 100°C, 5-12h) SL->Hydrolysis PhaseSep Phase Separation Hydrolysis->PhaseSep Aqueous Aqueous Hydrolysate (Sophorose + Glucose) PhaseSep->Aqueous Lipid Lipid Waste PhaseSep->Lipid Yeast Glucose Fermentation (S. cerevisiae) Aqueous->Yeast Centrifuge Centrifugation Yeast->Centrifuge Evap Ethanol Evaporation Centrifuge->Evap Chromatography Chromatography (Activated Carbon) Evap->Chromatography Sophorose Pure Sophorose Chromatography->Sophorose

Caption: Workflow for sophorose extraction from sophorolipids.

Protocol 2: Isolation from Stevioside

This method provides an alternative route to sophorose from a plant-based glycoside. The principle of acid hydrolysis remains the same.

  • Rationale: Stevioside is a glycoside containing a sophorose unit linked to another glucose and a diterpene core (steviol). Acid hydrolysis cleaves these glycosidic bonds to release the constituent sugars and the insoluble steviol backbone.[12][15]

  • Stevioside Solution: Prepare a solution of commercial stevioside (e.g., 100 g/L) in water.[15]

  • Acidification: Add hydrochloric acid (HCl) to a final concentration of approximately 0.06 M.[15]

  • Hydrolysis: Incubate the mixture at a high temperature (e.g., 105°C) for 2 hours.[15] This will hydrolyze the stevioside into sophorose, glucose, and the insoluble isosteviol.

  • Neutralization & Precipitation: Cool the reaction mixture and adjust the pH to 5.0 with NaOH. The isosteviol will precipitate out of the solution.[15]

  • Separation: Remove the isosteviol precipitate by filtration or centrifugation.

  • Purification: The resulting supernatant, containing sophorose and glucose, can be purified using column chromatography with activated carbon as the stationary phase and eluting with a water-to-ethanol gradient.[12] The fractions are monitored by HPLC to isolate the pure sophorose.

Chapter 5: Applications in Modern Research and Development

The availability of pure sophorose through efficient extraction methods opens avenues for its application in various high-value sectors.

  • Biofuel and Enzyme Industries: As a potent and specific inducer, sophorose is an invaluable tool for studying and optimizing cellulase production in T. reesei and other fungi.[5] Its use in fermentation media can dramatically increase enzyme yields, leading to more efficient and cost-effective biomass conversion.[12]

  • Pharmaceutical and Cosmetic Development: Sophorose serves as a key building block for the synthesis of novel sophorolipids. By providing the sophorose backbone, researchers can use chemoenzymatic methods to attach different fatty acids, creating new sophorolipid analogues with potentially enhanced antimicrobial, anti-inflammatory, or anti-cancer properties for drug development.[3][18] The inherent biocompatibility and low toxicity of sophorolipids also make them attractive as emulsifiers and active ingredients in cosmetic formulations.[6]

  • Food Science: The unique structure and mild sweetness of sophorose make it a candidate for investigation as a functional food ingredient or a potential prebiotic.[1]

Conclusion

2-O-beta-D-Glucopyranosyl-D-glucopyranose is more than just a rare sugar; it is a key molecule at the intersection of microbiology, biotechnology, and pharmacology. Its natural occurrence, primarily as the hydrophilic anchor of microbial sophorolipids, provides a renewable and high-yield source. The technical methodologies detailed in this guide, grounded in principles of acid-catalyzed hydrolysis and chromatographic purification, provide a validated framework for isolating this valuable disaccharide. By understanding its natural sources, biosynthetic origins, and extraction science, researchers are well-equipped to unlock the full potential of sophorose in developing next-generation biofuels, pharmaceuticals, and sustainable chemical solutions.

References

  • Biovalley. (n.d.). Sophorose.
  • Shah, V., Badia, N., & Korpole, S. (2016). Biological activity of sophorolipids and their possible use as antiviral agents. PubMed, 22(1), 1-10.
  • Taylor & Francis. (n.d.). Sophorose – Knowledge and References.
  • Miceli, R. T., Corr, T. D., Barroso, M., & Gross, R. A. (2022). Sophorolipids: Anti-cancer activities and mechanisms. Bioorganic and Medicinal Chemistry, 65, 116787.
  • Roquette Freres. (2015). Process for the production of sophorose starting from sophorolipids. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 2-O-beta-D-Glucopyranosyl-beta-D-glucopyranose. PubChem.
  • Taylor & Francis. (n.d.). Sophorolipids – Knowledge and References.
  • Gao, Y., Wu, W., & Chen, G. (2014). Extraction and isolation of flavonoid glycosides from Flos Sophorae Immaturus using ultrasonic-assisted extraction followed by high-speed countercurrent chromatography. PubMed, 35(4), 489-495.
  • Miceli, R. J., Deshpande, A., & Gross, R. A. (2021). Structure–Activity Relationship Assessment of Sophorolipid Ester Derivatives against Model Bacteria Strains. Molecules, 26(10), 2999.
  • Kitao, S., et al. (2024). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Journal of Applied Glycoscience, 72, 72-76.
  • Kitao, S., et al. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. ResearchGate.
  • Roquette Freres. (2015). Process for the production of sophorose starting from sophorolipids. Google Patents.
  • Li, Y., et al. (2022). Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside. RSC Advances, 12, 20333-20340.
  • Li, Y., et al. (2022). Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). 2-O-beta-D-Glucopyranosyl-alpha-D-glucopyranose. PubChem.
  • Hommel, R. K., & Ratledge, C. (1996). Production of Sophorose Lipid by Candida (torulopsis) apicola Grown on Glucose. Journal of Biotechnology, 50(2-3), 147-155.
  • National Center for Biotechnology Information. (n.d.). 2-O-beta-D-Glucopyranosyl-D-glucopyranose. PubChem.
  • da Silva, L. F. S., et al. (2014). Biosynthesis And Production Of Sophorolipids. International Journal of Scientific & Technology Research, 3(11), 214-222.
  • The Eponymous Garden. (n.d.). Sophorolipids.
  • Fakhar, A., & Barrow, C. J. (2016). Isolation of sophorose during sophorolipids production and studies of its stability in aqueous alkali:Epimerisation of sophorose to 2-O-B-D-glucopyranosyl-D-mannose. Carbohydrate Research, 426, 39-44.
  • dos Santos, C. A., et al. (2014). Comparative metabolism of cellulose, sophorose and glucose in Trichoderma reesei using high-throughput genomic and proteomic analyses. BMC Genomics, 15, 247.

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2-O-beta-D-Glucopyranosyl-D-glucopyranose biosynthesis pathway

An In-Depth Technical Guide to the Biosynthesis of 2-O-β-D-Glucopyranosyl-D-glucopyranose (Sophorose) Abstract Sophorose (2-O-β-D-glucopyranosyl-D-glucopyranose) is a naturally occurring disaccharide distinguished by its...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biosynthesis of 2-O-β-D-Glucopyranosyl-D-glucopyranose (Sophorose)

Abstract

Sophorose (2-O-β-D-glucopyranosyl-D-glucopyranose) is a naturally occurring disaccharide distinguished by its rare β-1,2-glycosidic linkage.[1][2] While not as ubiquitous as sucrose or lactose, sophorose holds significant importance in biotechnology and industrial microbiology. It is renowned as the most potent natural inducer of cellulase gene expression in the fungus Trichoderma reesei, a cornerstone for the production of enzymes essential for biofuel and biorefinery industries.[3][4][5] Furthermore, sophorose forms the hydrophilic head of sophorolipids, a class of glycolipid biosurfactants produced by yeasts like Starmerella bombicola, which have applications in cosmetics, pharmaceuticals, and bioremediation.[2][3][6][7] This guide provides a comprehensive overview of the known biosynthetic pathways of sophorose, details the key enzymes involved, presents a validated experimental protocol for its enzymatic synthesis, and discusses its physiological roles and regulatory mechanisms.

Principal Biosynthetic Pathways of Sophorose

The biosynthesis of sophorose is not universal and occurs through distinct mechanisms in different microorganisms. The primary routes involve either the transfer of a glucose moiety to an acceptor (transglycosylation) or the stepwise assembly from an activated sugar donor.

Fungal Transglycosylation by β-Glucosidases

In filamentous fungi such as Trichoderma reesei, sophorose is not a primary metabolic product but is formed as a byproduct of cellulose degradation.[3] The key enzymes in this process are β-glucosidases (EC 3.2.1.21).[8][9] These enzymes typically hydrolyze cellobiose (a β-1,4-linked disaccharide) into two glucose molecules. However, under conditions of high glucose or cellobiose concentration, β-glucosidases can exhibit transglycosylation activity.[4][8] In this kinetically controlled reaction, the enzyme transfers a glucosyl unit from a donor (like cellobiose or another glucose molecule) to an acceptor molecule, forming a new glycosidic bond. When glucose acts as the acceptor, the formation of a β-1,2 linkage results in sophorose.[3][8]

This pathway is crucial for the cellulase induction cascade in T. reesei. Basal levels of cellulase activity release cellobiose from cellulose, which is then converted to sophorose via this transglycosylation mechanism, triggering a massive upregulation of cellulase gene expression.[3]

Yeast Glycosyltransferase-Mediated Synthesis

In sophorolipid-producing yeasts, notably Starmerella bombicola (formerly Candida bombicola), sophorose is synthesized as a direct precursor to sophorolipids.[3][10] This pathway is a more defined anabolic process involving two specific UDP-glucosyltransferases (GTs), enzymes that transfer glucose from an activated donor, UDP-glucose (UDP-G).[3][11][12]

The biosynthesis is a two-step process:

  • First Glucosylation: The glucosyltransferase UgtA1 catalyzes the transfer of a glucose molecule from UDP-G to a long-chain hydroxy fatty acid, forming a β-glycosidic linkage.[3][11]

  • Second Glucosylation: A second glucosyltransferase, UgtB1, transfers another glucose molecule from UDP-G to the C2 hydroxyl group of the first glucose, forming the characteristic β-1,2 bond of sophorose and completing the disaccharide head of the sophorolipid.[3][11]

This pathway is integral to the primary metabolism of these yeasts when producing biosurfactants.

In Vitro Multi-Enzyme Cascade Synthesis

The high cost and low availability of purified sophorose have driven the development of efficient in vitro synthesis methods. A notable advancement is a one-pot reaction that utilizes a cascade of three enzymes to produce sophorose from inexpensive substrates like sucrose and glucose.[1][13][14]

The three-enzyme system consists of:

  • Sucrose Phosphorylase (SP): This enzyme phosphorolytically cleaves sucrose into fructose and α-D-glucose-1-phosphate (α-G1P).[1]

  • 1,2-β-Oligoglucan Phosphorylase (SOGP): This enzyme utilizes the α-G1P generated as a donor to transfer a glucose residue via a β-1,2-linkage to an acceptor, which can be glucose or another sophorooligosaccharide.[1]

  • Exo-β-1,2-glucooligosaccharide Sophorohydrolase: This enzyme hydrolyzes higher sophorooligosaccharides (e.g., sophorotriose, sophorotetraose) that may be formed, ensuring that sophorose is the primary end product.[1][14]

This system creates a cycle where sophorose is initially synthesized and can be further elongated, with the hydrolase trimming the longer chains back to sophorose, leading to its accumulation.[1][15]

Key Enzymes and Their Mechanistic Insights

The synthesis of the β-1,2-glycosidic bond is catalyzed by two main classes of enzymes: glycoside hydrolases (acting in reverse) and glycosyltransferases.

Enzyme ClassSpecific Enzyme ExampleEC NumberSource Organism (Example)SubstratesProductPathway
Glycoside Hydrolase β-Glucosidase3.2.1.21Trichoderma reeseiGlucose, CellobioseSophoroseFungal Transglycosylation
Glycosyltransferase Glucosyltransferase UgtA12.4.1.-Starmerella bombicolaUDP-glucose, Hydroxy fatty acidGlucosylated fatty acidYeast Sophorolipid Synthesis
Glycosyltransferase Glucosyltransferase UgtB12.4.1.-Starmerella bombicolaUDP-glucose, Glucosylated fatty acidSophorolipidYeast Sophorolipid Synthesis
Phosphorylase Sucrose Phosphorylase (LmSP)2.4.1.7Leuconostoc mesenteroidesSucrose, Phosphateα-G1P, FructoseIn Vitro Cascade
Phosphorylase 1,2-β-Oligoglucan Phosphorylase (EiSOGP)2.4.1.333Enterococcus italicusα-G1P, GlucoseSophoroseIn Vitro Cascade
Hydrolase Exo-β-1,2-glucooligosaccharide Sophorohydrolase3.2.1.214Parabacteroides distasonisSophorooligosaccharidesSophoroseIn Vitro Cascade

Glycosyltransferases (GTs) are the primary enzymes for synthesizing glycosidic bonds in nature.[16] They utilize activated sugar-nucleotide donors (Leloir pathway) and catalyze the regio- and stereo-specific transfer of a sugar moiety to an acceptor molecule.[17][18] The GTs involved in sophorolipid synthesis (UgtA1 and UgtB1) are highly specific, ensuring the correct formation of the β-1,2 linkage.[3][11]

β-Glucosidases , members of the glycoside hydrolase family, typically catalyze the cleavage of glycosidic bonds.[8][9] However, these retaining enzymes employ a double-displacement mechanism involving a glycosyl-enzyme intermediate.[8] This intermediate can be intercepted by a suitable acceptor other than water (e.g., glucose), leading to a transglycosylation reaction and the formation of a new glycosidic bond. The balance between hydrolysis and transglycosylation is dependent on factors like substrate concentration and water activity.

Regulation and Physiological Function

The biosynthesis and metabolism of sophorose are tightly regulated, particularly in T. reesei, where it functions as a critical signaling molecule.

  • Cellulase Induction: Sophorose is the most powerful known inducer of cellulase production in T. reesei, with an inducing capability over 2,500 times higher than that of cellobiose.[3][5] It triggers a signaling cascade that leads to the transcriptional activation of genes encoding key cellulolytic enzymes like cellobiohydrolases and endoglucanases.[3]

  • Rapid Catabolism: Despite its role as an inducer, sophorose is rapidly taken up and metabolized by T. reesei.[19] This suggests that a continuous, low-level synthesis is required to maintain the induced state for cellulase production.[19]

  • β-Glucosidase Repression: Interestingly, sophorose also acts to repress the expression of β-glucosidase in T. reesei.[20][21] This creates a feedback loop: repression of the enzyme that can hydrolyze sophorose may serve to protect the inducer molecule, thereby prolonging the cellulase induction signal.[20]

This complex interplay highlights a sophisticated regulatory network where sophorose acts as a transient but potent signal to orchestrate the enzymatic deconstruction of cellulose.

Experimental Protocol: One-Pot Enzymatic Synthesis of Sophorose

This protocol is adapted from the work of Tatebe et al. (2025), which describes an optimized, efficient method for producing sophorose from common, inexpensive substrates.[13][14]

Reagents and Materials
  • D-Glucose (5 mM)

  • Sucrose (250 mM)

  • Sodium phosphate buffer (10 mM, pH 7.0)

  • Sucrose Phosphorylase (SP) from L. mesenteroides (5 µg/mL)

  • 1,2-β-Oligoglucan Phosphorylase (SOGP) from E. italicus (20 µg/mL)

  • Exo-β-1,2-glucooligosaccharide sophorohydrolase from P. distasonis (50 µg/mL)

  • Dry yeast for purification

  • HPLC system with an appropriate carbohydrate analysis column

  • Size-exclusion chromatography system for purification

Synthesis Procedure
  • Reaction Setup: In a sterile vessel, prepare the reaction mixture by combining 5 mM glucose, 250 mM sucrose, and 10 mM sodium phosphate buffer (pH 7.0).[13][14]

  • Enzyme Addition: Add the three enzymes to their final concentrations: SP (5 µg/mL), SOGP (20 µg/mL), and the sophorohydrolase (50 µg/mL).[13][14]

  • Incubation: Incubate the reaction mixture at 30°C for 48 hours with gentle agitation.[13][14]

  • Enzyme Inactivation: Terminate the reaction by heating the mixture at 95°C for 10 minutes to denature and inactivate the enzymes.[1]

  • Monitoring: The progress of the reaction and the final product composition can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[15]

Purification
  • Yeast Treatment: After enzyme inactivation and cooling, add dry yeast to the reaction mixture to remove residual monosaccharides (glucose and fructose). Incubate at 30°C for approximately 2 hours.[1]

  • Centrifugation: Remove the yeast cells by centrifugation.

  • Chromatography: Purify the sophorose from the supernatant using size-exclusion chromatography to separate it from remaining sucrose and other oligosaccharides.[13][14]

  • Verification: Confirm the purity and identity of the final product using HPLC, Mass Spectrometry (ESI-MS), and NMR.[15]

This optimized one-pot method has been reported to yield up to 108 mM sophorose, with a final purified yield of 45% based on the initial amount of sucrose used as the donor substrate.[13][14]

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key enzymatic pathways for sophorose synthesis.

One_Pot_Sophorose_Synthesis Sucrose Sucrose G1P α-Glucose-1-Phosphate (α-G1P) Sucrose->G1P + Pi Glucose Glucose (Acceptor) Pi Phosphate (Pi) Sophorose Sophorose G1P->Sophorose + Glucose SP Sucrose Phosphorylase (SP) Fructose Fructose Sophoro_oligo Sophoro-oligosaccharides (>2 glucose units) Sophoro_oligo->Sophorose SOGP 1,2-β-Oligoglucan Phosphorylase (SOGP) Sophorose->Sophoro_oligo + G1P Hydrolase Exo-Sophorohydrolase SP->Fructose

Caption: One-pot enzymatic cascade for sophorose synthesis.

Yeast_Sophorolipid_Pathway cluster_step1 Step 1: First Glucosylation cluster_step2 Step 2: Second Glucosylation UDP_G UDP-Glucose Glc_FA Glucosylated Fatty Acid UDP_G->Glc_FA + FattyAcid FattyAcid Hydroxy Fatty Acid Sophorolipid Sophorolipid Glc_FA->Sophorolipid + UDP-Glucose UgtA1 Glucosyltransferase UgtA1 UDP UDP UgtB1 Glucosyltransferase UgtB1 UgtA1->UDP UgtB1->UDP

Sources

Foundational

What is the structure of sophorose?

An In-Depth Guide to the Structure of Sophorose for Scientific Professionals Executive Summary Sophorose is a naturally occurring disaccharide of significant interest in biotechnology and pharmaceutical research. Compose...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure of Sophorose for Scientific Professionals

Executive Summary

Sophorose is a naturally occurring disaccharide of significant interest in biotechnology and pharmaceutical research. Composed of two D-glucose units, its defining feature is a rare β(1→2) glycosidic linkage, which distinguishes it from more common glucose dimers like cellobiose and maltose.[1][2] This unique structural characteristic imparts specific chemical properties and biological functions, notably its role as a key component of sophorolipids—a class of potent biosurfactants—and as a powerful inducer of cellulase gene expression in microorganisms such as Trichoderma reesei.[3][4][5] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, three-dimensional conformation, and experimental elucidation of sophorose, tailored for researchers, scientists, and professionals in drug development.

Introduction

What is Sophorose?

Sophorose is a carbohydrate dimer with the chemical formula C12H22O11.[1][6] It consists of two D-glucose monosaccharides joined by a glycosidic bond.[7] First isolated in 1938 from the pods of Sophora japonica, it is also found as a structural component of sophorolipid glycolipids produced by certain yeasts.[2][4] While it shares the same chemical formula as sucrose, its structural arrangement confers distinct properties and biological activities.

Scientific and Industrial Significance

The scientific value of sophorose stems from its unusual molecular architecture. The β(1→2) linkage makes it a specific substrate for certain glycosidase enzymes and a key signaling molecule in microbial metabolic pathways.[1] Its two primary areas of application are:

  • Biosurfactant Production: As the carbohydrate head of sophorolipids, sophorose is integral to the production of these environmentally friendly surfactants, which have applications in bioremediation, pharmaceuticals, and cosmetics due to their antimicrobial and emulsifying properties.[1][4][8]

  • Enzyme Induction: Sophorose is a highly potent inducer of cellulase enzymes in fungi.[3][4] This property is leveraged in industrial biotechnology to enhance the efficiency of biomass conversion for the production of biofuels and other valuable biochemicals.[1]

Core Chemical Structure

Monosaccharide Composition

Sophorose is a homodisaccharide composed of two D-glucopyranose units. The term "glucopyranose" indicates that the glucose is in its six-membered ring form, which is the most stable conformation for hexose sugars in solution.

The β(1→2) Glycosidic Linkage: The Defining Feature

The linkage between the two glucose residues is the most critical aspect of sophorose's structure. It is formally described as a β(1→2) glycosidic bond. This nomenclature specifies:

  • β (Beta): The stereochemistry at the anomeric carbon (C1) of the first glucose unit. The bond projects "upward" from the ring in a standard Haworth projection, on the same side as the C6 hydroxymethyl group.[9]

  • (1→2): The linkage connects the anomeric carbon (C1) of the first glucose unit to the hydroxyl group on the second carbon (C2) of the second glucose unit.[7]

This β(1→2) configuration is rare among natural disaccharides, giving sophorose its unique conformational and biological properties.

Nomenclature and Stereochemistry

The systematic IUPAC name for sophorose is 2-O-β-D-Glucopyranosyl-D-glucose.[3][6] This name precisely describes the structure: a β-D-glucopyranosyl group is attached via an oxygen atom to the C2 position of a D-glucose molecule. The second glucose unit retains a free anomeric carbon, meaning sophorose is a reducing sugar and can exist in both α and β anomeric forms at this position.

sophorose_structure cluster_0 β-D-Glucopyranosyl (Unit 1) cluster_1 D-Glucopyranose (Unit 2) O1 O C1 C1 (Anomeric) O1->C1 C2 C2 C1->C2 H1 H C1->H1 O_link O C1->O_link β(1→ C3 C3 C2->C3 OH2 OH C2->OH2 C4 C4 C3->C4 OH3 OH C3->OH3 C5 C5 C4->C5 OH4 OH C4->OH4 C5->O1 C6 CH₂OH C5->C6 C6_2 CH₂OH H5 H O1_2 O C1_2 C1 O1_2->C1_2 C2_2 C2 C1_2->C2_2 OH1_2 OH C1_2->OH1_2 C3_2 C3 C2_2->C3_2 H2_2 H C2_2->H2_2 C4_2 C4 C3_2->C4_2 OH3_2 OH C3_2->OH3_2 C5_2 C5 C4_2->C5_2 OH4_2 OH C4_2->OH4_2 C5_2->O1_2 C5_2->C6_2 H5_2 H O_link->C2_2 2)

Caption: 2D representation of Sophorose (β-D-Glucopyranosyl-(1→2)-D-glucopyranose).

Physicochemical Properties

The physical and chemical characteristics of sophorose are a direct consequence of its structure, particularly the high density of polar hydroxyl groups. These properties are critical for its handling in laboratory and industrial settings.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₁₁[1][3][6]
Molecular Weight 342.30 g/mol [1][3][10]
Appearance White, crystalline solid[1][6][]
Melting Point 196–198 °C[1]
Solubility Soluble in water and DMSO; slightly soluble in heated methanol.[1][6][8]
Taste Sweet (less sweet than sucrose)[1][6]

Three-Dimensional Conformation

While 2D diagrams are useful, the biological activity of sophorose is dictated by its three-dimensional shape.

Pyranose Ring Conformation

Each D-glucose unit adopts a stable 'chair' conformation to minimize steric strain between its substituent groups. This is the lowest energy conformation for six-membered rings.

Inter-ring Orientation and Flexibility

The conformation of sophorose is largely defined by the torsion angles (Phi, Ψ) around the β(1→2) glycosidic bond. Computational modeling studies, using force fields like MM3, have shown that the relative orientation of the two pyranose rings is influenced by the exo-anomeric effect, which stabilizes specific conformations.[12] While there is some rotational freedom, the molecule favors conformations that minimize steric clashes and optimize hydrogen bonding, both intramolecularly and with solvent molecules (e.g., water).

conformation_concept cluster_torsion Torsional Angles Define Orientation unit1 Glucose Ring 1 (Chair Conformation) bond β(1→2) Glycosidic Bond unit1->bond C1 phi Φ (Phi) unit2 Glucose Ring 2 (Chair Conformation) bond->unit2 C2 psi Ψ (Psi)

Caption: Conceptual diagram of sophorose's 3D conformational flexibility.

Experimental Protocol: Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of a disaccharide's structure in solution. It allows for the precise mapping of atomic connectivity and stereochemistry.

Principle of Causality

The choice of a suite of NMR experiments is driven by the need to solve the molecular puzzle piece by piece. ¹H NMR identifies all protons and their local environments. ¹³C NMR does the same for carbon atoms. 2D experiments are then used to connect these pieces. COSY connects protons that are coupled (typically on adjacent carbons), building the framework of each monosaccharide ring. HSQC links each proton directly to its attached carbon. Finally, the crucial HMBC experiment detects longer-range couplings (2-3 bonds), allowing us to "see" across the glycosidic bond and definitively establish the C1'-C2 linkage.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of high-purity sophorose.

  • Solvent: Dissolve the sample in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%). D₂O is chosen as the solvent because deuterium is not detected in ¹H NMR, preventing a large solvent signal from obscuring the analyte signals.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Standard (Optional): A small amount of a reference standard like DSS or TSP can be added for precise chemical shift referencing.

Step-by-Step Methodology
  • 1D ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. This provides an overview of all proton signals, their integrations (number of protons), and their coupling patterns (J-coupling).

  • 1D ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This reveals the chemical shift of each unique carbon atom in the molecule.

  • 2D COSY (Correlation Spectroscopy) Acquisition: This experiment identifies ¹H-¹H spin-spin couplings. Cross-peaks in the COSY spectrum connect protons that are on adjacent carbons, allowing for the tracing of the proton network within each glucose ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous assignment of each proton to its corresponding carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This is the key experiment for determining the glycosidic linkage. It shows correlations between protons and carbons that are separated by two or three bonds. The definitive proof of the sophorose structure is a cross-peak between the anomeric proton of the first glucose unit (H1') and the C2 carbon of the second glucose unit (C2).

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_int Data Interpretation & Validation prep1 Dissolve Sophorose in D₂O acq1 1D ¹H & ¹³C NMR prep1->acq1 acq2 2D COSY acq1->acq2 acq3 2D HSQC acq2->acq3 acq4 2D HMBC acq3->acq4 int1 Assign Intra-ring Protons & Carbons (COSY, HSQC) acq4->int1 int2 Identify Inter-ring Linkage via HMBC (H1' → C2 correlation) int1->int2 int3 Confirm β-Stereochemistry (J-coupling of H1') int2->int3 final Structure Validated int3->final

Caption: Experimental workflow for structural elucidation of sophorose by NMR.

Conclusion

The structure of sophorose, defined by its two D-glucose units connected via a distinctive β(1→2) glycosidic bond, is the foundation of its significant roles in chemistry and biology. This unique linkage governs its three-dimensional conformation, its recognition by enzymes, and its function as both a building block for complex biosurfactants and a potent signaling molecule for enzyme induction. A thorough understanding of this structure, validated through robust analytical techniques like multi-dimensional NMR, is essential for professionals seeking to harness the potential of sophorose in drug development, biotechnology, and materials science.

References

  • Title: Sophorose Source: Biovalley URL: [Link]

  • Title: Sophorose, a carbohydrate found in certain types of beans, has the following Haworth structure Source: Vaia URL: [Link]

  • Title: Consider the disaccharide sophorose. Classify the glycosidic linkage as alpha or beta, and determine its location. Source: Homework.Study.com URL: [Link]

  • Title: Sophorose | C12H22O11 | CID 92797 Source: PubChem - NIH URL: [Link]

  • Title: Sophorose - Wikipedia Source: Wikipedia URL: [Link]

  • Title: SOPHOROSE Source: gsrs URL: [Link]

  • Title: Conformational analysis of the anomeric forms of sophorose, laminarabiose, and cellobiose using MM3 Source: PubMed URL: [Link]

  • Title: Introduction to Sophorose Sugar Source: Ontosight AI URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-O-beta-D-Glucopyranosyl-D-glucopyranose (Sophorose)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-O-beta-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a naturally occurring disaccharide with significant implications in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-beta-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a naturally occurring disaccharide with significant implications in various scientific fields.[1] Composed of two glucose units linked by a distinctive β-1,2-glycosidic bond, its unique structure sets it apart from other glucose dimers like maltose and cellobiose.[1][2] This guide provides a comprehensive overview of the chemical properties of sophorose, offering insights into its structure, reactivity, and analytical characterization, which are crucial for its application in research and development.

Chemical Structure and Nomenclature

Sophorose is a reducing sugar with the molecular formula C₁₂H₂₂O₁₁.[1][3] Its systematic IUPAC name is (2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal.[3] The defining feature of sophorose is the β-1,2-glycosidic linkage connecting the two D-glucose units. This specific linkage confers distinct biochemical and physical properties to the molecule.[1]

Diagram: Chemical Structure of Sophorose

sophorose_structure cluster_glucose1 β-D-Glucopyranosyl (non-reducing end) cluster_glucose2 D-Glucopyranose (reducing end) G1_O5 O G1_C1 C1 G1_O5->G1_C1 G1_C2 C2 G1_C1->G1_C2 G1_OH1 OH G1_C1->G1_OH1 G2_C2 C2 G1_C1->G2_C2 β(1→2) G1_C3 C3 G1_C2->G1_C3 G1_C4 C4 G1_C3->G1_C4 G1_OH3 OH G1_C3->G1_OH3 G1_C5 C5 G1_C4->G1_C5 G1_OH4 OH G1_C4->G1_OH4 G1_C5->G1_O5 G1_C6 C6H₂OH G1_C5->G1_C6 G2_O5 O G2_C1 C1(OH) G2_O5->G2_C1 G2_C1->G2_C2 G2_C3 C3 G2_C2->G2_C3 G2_C4 C4 G2_C3->G2_C4 G2_OH3 OH G2_C3->G2_OH3 G2_C5 C5 G2_C4->G2_C5 G2_OH4 OH G2_C4->G2_OH4 G2_C5->G2_O5 G2_C6 C6H₂OH G2_C5->G2_C6

Caption: The β-1,2-glycosidic bond linking the two glucose units in sophorose.

Physical and Chemical Properties

Sophorose presents as a white, crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₁₁[1][3]
Molar Mass 342.30 g/mol [1][2][3]
Melting Point 196–198 °C[1]
Appearance White to off-white solid[1][]
Solubility Soluble in water. Slightly soluble in chloroform (with heating and sonication) and methanol.[1][]
Optical Activity Exhibits positive rotation in aqueous solution.[1]
Density 1.768 g/mL[2]

The high solubility of sophorose in water is attributed to the presence of multiple hydroxyl groups, which allows for extensive hydrogen bonding with water molecules.[1]

Reactivity and Stability

The chemical reactivity of sophorose is largely governed by its constituent functional groups: the hydroxyl groups and the β-1,2-glycosidic bond.

3.1. Hydrolysis of the Glycosidic Bond: The β-1,2-glycosidic linkage can be cleaved under acidic conditions or by specific enzymes, such as β-glucosidases, to yield two molecules of glucose.[5] This enzymatic hydrolysis is a key aspect of its biological role.

3.2. Epimerization in Alkaline Conditions: When treated with aqueous alkali at elevated temperatures (e.g., 0.1M NaOH at 50°C), sophorose undergoes C2-epimerization of the terminal reducing sugar.[6] This results in its conversion to 2-O-β-D-glucopyranosyl-D-mannose.[6] Notably, the β-(1,2)-linked glycosidic bond itself does not undergo hydrolysis or peeling reactions under these alkaline conditions.[6]

Diagram: Epimerization of Sophorose in Alkaline Conditions

epimerization Sophorose Sophorose (2-O-β-D-Glucopyranosyl-D-glucopyranose) Mannose_derivative 2-O-β-D-Glucopyranosyl-D-mannose Sophorose->Mannose_derivative Aqueous Alkali (e.g., 0.1M NaOH) Elevated Temperature (50°C)

Caption: C2-epimerization of sophorose under alkaline conditions.

Analytical Characterization

A comprehensive understanding of sophorose's chemical properties relies on various analytical techniques for its identification and quantification.

4.1. Chromatographic Methods: High-performance liquid chromatography (HPLC) and high-performance anion-exchange chromatography (HPAEC) are powerful tools for the separation and analysis of sophorose.[7][8] Reversed-phase HPLC can be employed, where retention time is influenced by factors such as lactonization, unsaturation, chain length, and acetylation when analyzing sophorolipid derivatives.[9]

4.2. Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and structural elucidation of sophorose and its derivatives.[3] Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used.[9][10] Fragmentation patterns observed in tandem MS (MS/MS) provide valuable information about the glycosidic linkage and other structural features.[9][11] For instance, under positive ionization, the fatty acid/C6 sugar glycosidic bond in sophorolipids can be cleaved, creating a characteristic sophorose fragment.[9]

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is indispensable for the detailed structural characterization of sophorose.[10][12] It provides information about the connectivity of atoms and the stereochemistry of the glycosidic bond.[12] Two-dimensional NMR techniques can further aid in assigning the complex spectra of sophorose and its derivatives.[9]

Experimental Protocol: High-Performance Anion-Exchange Chromatography (HPAEC) for Sophorose Analysis

Objective: To separate and quantify sophorose from a mixture.

Methodology:

  • Column: A Carbopac PA20 column is typically used for the separation of carbohydrates.[8]

  • Mobile Phase: An isocratic elution with a low concentration of potassium hydroxide (e.g., 20 mM KOH) is often employed.[8] The high pH of the eluent facilitates the ionization of the hydroxyl groups of the carbohydrates, enabling their separation on the anion-exchange column.

  • Flow Rate: A flow rate of approximately 0.3 mL/min is a common starting point.[8]

  • Detection: Pulsed Amperometric Detection (PAD) is the preferred method for detecting underivatized carbohydrates with high sensitivity.

  • Sample Preparation: Samples should be dissolved in the mobile phase or high-purity water and filtered through a 0.22 µm filter before injection.

  • Standard Curve: A standard curve should be generated using known concentrations of a sophorose standard to enable accurate quantification.

Rationale: HPAEC with PAD is a highly sensitive and specific method for carbohydrate analysis, avoiding the need for derivatization that can be required for other chromatographic techniques. The choice of a strong anion-exchange column like the Carbopac PA20 allows for the separation of closely related saccharides based on the pKa values of their hydroxyl groups.

Biological Significance and Applications

The unique chemical properties of sophorose underpin its diverse biological roles and applications.

  • Component of Sophorolipids: Sophorose is the hydrophilic head group of sophorolipids, a class of glycolipid biosurfactants produced by certain yeasts.[1][13][14] The amphiphilic nature of sophorolipids, conferred by the sophorose moiety and a hydrophobic fatty acid tail, makes them effective biosurfactants with applications in various industries.[13][15][16] Sophorolipids exist in both acidic and lactonic forms.[14][16]

  • Inducer of Cellulase Gene Expression: Sophorose is a potent inducer of cellulase gene expression in fungi such as Trichoderma reesei.[5][13][17] This property is of significant interest for the production of cellulolytic enzymes used in the conversion of biomass to biofuels.

  • Prebiotic Potential: Sophorose is recognized for its potential prebiotic functions.[10][18]

Conclusion

2-O-beta-D-Glucopyranosyl-D-glucopyranose (sophorose) is a disaccharide with a unique chemical structure that dictates its distinct physical and chemical properties. A thorough understanding of its reactivity, stability, and analytical characterization is paramount for researchers and scientists working in fields ranging from biotechnology and enzymology to drug development. The insights provided in this guide serve as a foundational resource for harnessing the potential of this versatile molecule.

References

  • Sophorose - Biovalley. (n.d.).
  • Sophorose | CAS#:20429-79-2 | Chemsrc. (2025, September 11).
  • Sophorose - Grokipedia. (n.d.).
  • Sophorose - BioHippo. (n.d.).
  • Sophorose – Knowledge and References - Taylor & Francis. (n.d.).
  • a±d HPLC analysis of the sophorose lipids produced under limiting... - ResearchGate. (n.d.).
  • Biological activity of sophorolipids and their possible use as antiviral agents - PubMed. (2016, January 15).
  • One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose - PMC - NIH. (n.d.).
  • Analysis and Characterization of Sophorolipids by Liquid Chromatography with Atmospheric Pressure Chemical Ionization - ResearchGate. (2016, March 14).
  • Sophorose | C12H22O11 | CID 92797 - PubChem - NIH. (n.d.).
  • Updated component analysis method for naturally occurring sophorolipids from Starmerella bombicola - PMC. (2024, April 12).
  • NMR and molecular modelling of sophorose and sophorotriose in solution - ResearchGate. (n.d.).
  • Uncovering the fragmentation and separation characteristics of sophorolipid biosurfactants with LC-MS-ESI - PMC. (n.d.).
  • Sophorose - Wikipedia. (n.d.).
  • Sophorose (2-O-beta-D-Glucopyranosyl-D-glucopyranose) | Biochemical Assay Reagent | MedChemExpress. (n.d.).
  • 2-O-beta-D-Glucopyranosyl-D-glucopyranose | C12H22O11 | CID 12304904 - PubChem. (n.d.).
  • One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose - PubMed. (2025, February 20).
  • 2-O-beta-D-Glucopyranosyl-beta-D-glucopyranose | C12H22O11 | CID 441432 - PubChem. (n.d.).
  • One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose - ResearchGate. (2025, January 6).
  • Biosynthesis And Production Of Sophorolipids - ijstr.org. (2014, November 15).
  • Sophorolipid production from lipid precursors observed with LC-MS - ResearchGate. (2025, August 6).
  • (PDF) Isolation of sophorose during sophorolipids production and studies of its stability in aqueous alkali:Epimerisation of sophorose to 2-O-B-D-glucopyranosyl-D-mannose - ResearchGate. (2016, April 11).
  • CAS 20880-64-2 (α-Sophorose) - BOC Sciences. (n.d.).
  • Sophorose Oligosaccharide - Megazyme. (n.d.).
  • Isolation of sophorose during sophorolipid production and studies of its stability in aqueous alkali: epimerisation of sophorose to 2-O-β-D-glucopyranosyl-D-mannose - PubMed. (2016, February 8).
  • 2-O-beta-D-Glucopyranosyl-alpha-D-glucopyranose | C12H22O11 | CID 88719 - PubChem. (n.d.).
  • Sophorose - Chemical Dictionary - Guidechem. (n.d.).
  • Glucose - Wikipedia. (n.d.).
  • BETA-D-GLUCOPYRANOSYL(1-4)-D-GLUCOPYRANOSE CAS - ChemicalBook. (n.d.).
  • ALPHA-SOPHOROSE | 20880-64-2 - ChemicalBook. (2023, April 23).
  • NMR Spectral Assignments of Isoprenylated Flavanones From Sophora Tonkinensis. (2008, September 15).
  • Structure, Classification, and Functions of Carbohydrates. (n.d.).
  • Band-selective NMR experiments for suppression of unwanted signals in complex mixtures - PMC. (2020, September 1).
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC. (n.d.).
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Foundational

The Enigmatic Role of Sophorose (2-O-β-D-Glucopyranosyl-D-glucopyranose) in Plant Biology: A Technical Guide for Researchers

Abstract Sophorose (2-O-β-D-glucopyranosyl-D-glucopyranose), a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond, is a known plant metabolite found in species such as Medicago sativa and Arabid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sophorose (2-O-β-D-glucopyranosyl-D-glucopyranose), a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond, is a known plant metabolite found in species such as Medicago sativa and Arabidopsis thaliana[1]. While its role as a potent inducer of cellulolytic enzymes in microorganisms is well-documented, its specific biological functions within the plant kingdom remain largely unexplored and represent a nascent field of research. This technical guide synthesizes the current, albeit limited, knowledge of sophorose in plants, draws parallels from the established roles of other sugar signaling molecules, and proposes a roadmap for future investigations. We delve into the hypothetical roles of sophorose in plant defense and development, supported by indirect evidence from the broader context of sugar signaling, and provide detailed experimental frameworks to test these hypotheses. This guide is intended for researchers, scientists, and drug development professionals interested in pioneering the understanding of this intriguing disaccharide's function in plant physiology.

Introduction: The Sophorose Enigma in Phytobiology

Sugars are central to plant life, serving not only as the primary products of photosynthesis and sources of energy but also as crucial signaling molecules that regulate growth, development, and responses to environmental stresses[2][3][4][5][6][7][8]. While the signaling roles of sucrose, glucose, and trehalose-6-phosphate are increasingly understood, the functions of many other disaccharides, including sophorose, are yet to be elucidated.

Sophorose is a naturally occurring disaccharide and a known plant metabolite[1][9]. Its structure consists of two D-glucose units joined by a β-1,2-glycosidic bond[9][10]. In the microbial world, sophorose is renowned for its potent ability to induce cellulase gene expression in fungi like Trichoderma reesei[11][12][13][14][15][16]. This well-established function in microorganisms provides a compelling, albeit circumstantial, case for its potential regulatory roles in plants, particularly in the context of plant-microbe interactions and cell wall metabolism.

This guide will navigate the sparse landscape of direct research on sophorose in plants, leveraging the extensive knowledge of other sugar signaling pathways to build a framework for future inquiry. We will explore its potential as a signaling molecule and an elicitor of plant defense, and provide detailed, actionable experimental protocols for researchers to begin to unravel the mysteries of sophorose in plant biology.

Biosynthesis and Metabolism: A Tale of Two Kingdoms

Currently, there is a significant disparity in our understanding of sophorose biosynthesis and metabolism between microorganisms and plants.

Microbial Synthesis and Degradation of Sophorose

In microorganisms, particularly yeasts such as Candida bombicola, sophorose is a key component of sophorolipids, which are biosurfactants[17]. Its biosynthesis occurs through the activity of glucosyltransferases that catalyze the formation of the β-1,2-glycosidic linkage[13][17]. The metabolism of sophorose in fungi like Trichoderma is linked to the induction of cellulase and involves specific β-glucosidases[12][14].

A one-pot enzymatic synthesis of sophorose has been developed using microbial enzymes, which can be a valuable tool for producing sophorose standards for research purposes[1][9].

The Uncharted Territory of Sophorose Metabolism in Plants

Direct evidence for the biosynthetic and metabolic pathways of sophorose in plants is currently lacking. It is plausible that sophorose is synthesized in plants via the action of specific glucosyltransferases that utilize UDP-glucose as a substrate, similar to the synthesis of other disaccharides like sucrose[18]. The degradation of sophorose in plants would likely be catalyzed by β-glucosidases capable of cleaving the β-1,2-glycosidic bond.

Hypothetical Pathway for Sophorose Metabolism in Plants:

sophorose_metabolism UDP_G UDP-Glucose Glucosyltransferase Glucosyltransferase (Hypothetical) UDP_G->Glucosyltransferase Glucose Glucose Glucose->Glucosyltransferase Metabolism Cellular Metabolism Glucose->Metabolism Sophorose Sophorose beta_Glucosidase β-Glucosidase (Hypothetical) Sophorose->beta_Glucosidase Degradation Glucosyltransferase->Sophorose Biosynthesis beta_Glucosidase->Glucose

Caption: Hypothetical pathway for sophorose biosynthesis and degradation in plants.

The Potential Role of Sophorose as a Signaling Molecule in Plants

The concept of sugars acting as signaling molecules that influence plant growth, development, and stress responses is well-established[2][3][4][5][6][7][8]. While direct evidence for sophorose's signaling role is absent, we can extrapolate from the known functions of other sugars to propose potential mechanisms.

Parallels with Known Sugar Signaling Pathways
  • Sucrose and Glucose Signaling: These primary sugars regulate a wide array of processes, from seed germination to senescence, often through intricate crosstalk with hormone signaling pathways[4][6][8].

  • Trehalose-6-Phosphate (T6P): T6P acts as a proxy for sucrose status and is a key regulator of metabolic activity and developmental transitions[19][20].

Given that sophorose is a disaccharide like sucrose, it is conceivable that it could be perceived by specific receptors to trigger downstream signaling cascades.

Conceptual Model of Sugar Signaling in Plants:

sugar_signaling cluster_sugars Signaling Sugars Sucrose Sucrose Receptors Cell Surface/Intracellular Receptors Sucrose->Receptors Glucose Glucose Glucose->Receptors T6P Trehalose-6-Phosphate Signaling_Cascade Signaling Cascade (Kinases, Transcription Factors) T6P->Signaling_Cascade Sophorose Sophorose (Hypothetical) Sophorose->Receptors Hypothesized Receptors->Signaling_Cascade Responses Physiological Responses (Growth, Development, Stress Adaptation) Signaling_Cascade->Responses

Caption: A generalized model of sugar signaling in plants, including the hypothesized role of sophorose.

Sophorose as a Putative Elicitor of Plant Defense

One of the most compelling hypothetical roles for sophorose in plants is as an elicitor of defense responses. Elicitors are molecules that can trigger innate immunity in plants, often leading to the production of antimicrobial compounds called phytoalexins and the activation of defense-related genes[21][22][23][24][25][26][27].

The Precedent of Oligosaccharides as Elicitors

Oligosaccharides derived from the cell walls of fungi and bacteria are well-known elicitors of plant defense[25][28]. These molecules are recognized by pattern recognition receptors (PRRs) on the plant cell surface, initiating a signaling cascade that leads to downstream defense responses[29][30]. Given that sophorose is a disaccharide, it fits the molecular profile of a potential elicitor.

A Potential Role in Phytoalexin Production

The production of phytoalexins is a hallmark of the plant defense response[2][21][22][24][26]. It is plausible that sophorose, either produced endogenously by the plant in response to stress or perceived from an interacting microbe, could act as a signal to induce the biosynthesis of these defensive compounds.

Proposed Signaling Pathway for Sophorose-Elicited Defense:

sophorose_defense Sophorose Sophorose (Elicitor) PRR Pattern Recognition Receptor (Hypothetical) Sophorose->PRR Binding ROS_Burst Reactive Oxygen Species (ROS) Burst PRR->ROS_Burst MAPK_Cascade MAPK Signaling Cascade PRR->MAPK_Cascade Transcription_Factors Activation of Transcription Factors ROS_Burst->Transcription_Factors MAPK_Cascade->Transcription_Factors Defense_Genes Expression of Defense-Related Genes Transcription_Factors->Defense_Genes Phytoalexins Phytoalexin Biosynthesis Defense_Genes->Phytoalexins PR_Proteins Pathogenesis-Related (PR) Protein Synthesis Defense_Genes->PR_Proteins

Caption: A proposed signaling pathway for sophorose as an elicitor of plant defense responses.

Proposed Methodologies for Investigating Sophorose Function in Plants

To move from hypothesis to evidence-based understanding, rigorous experimental approaches are necessary. The following protocols are adapted from established methods for sugar analysis and elicitor studies and are proposed as a starting point for investigating the role of sophorose in plants.

Protocol for Extraction and Quantification of Sophorose in Plant Tissues

This protocol outlines a method for the extraction and quantification of sophorose from plant material using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • 80% (v/v) ethanol

  • Deionized water

  • Sophorose standard

  • HPLC system with a refractive index detector (RID) and an appropriate carbohydrate analysis column.

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Extract soluble sugars by adding 80% ethanol to the powdered tissue (e.g., 10 mL per gram of tissue).

  • Incubate the mixture at 80°C for 1 hour, with occasional vortexing.

  • Centrifuge the extract at 10,000 x g for 10 minutes to pellet the insoluble material.

  • Collect the supernatant and repeat the extraction of the pellet with 80% ethanol.

  • Pool the supernatants and evaporate the ethanol using a rotary evaporator or a speed vacuum concentrator.

  • Resuspend the dried extract in a known volume of deionized water.

  • Filter the aqueous extract through a 0.22 µm syringe filter before HPLC analysis.

  • Prepare a standard curve using a series of known concentrations of the sophorose standard.

  • Inject the samples and standards onto the HPLC system and quantify the sophorose concentration based on the retention time and peak area relative to the standard curve.

Protocol for Assessing the Elicitor Activity of Sophorose

This protocol describes a method to determine if sophorose can induce the production of phytoalexins in a model plant system, such as legume cotyledons.

Materials:

  • Legume seeds (e.g., soybean, bean)

  • Sterile deionized water

  • Sophorose solutions of varying concentrations (e.g., 0, 10, 50, 100, 500 µM)

  • A known elicitor (e.g., fungal cell wall extract) as a positive control

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates

  • UV lamp

Procedure:

  • Germinate legume seeds in the dark for 5-7 days.

  • Excise the cotyledons and place them adaxial side up in a sterile petri dish containing moist filter paper.

  • Apply a small droplet (e.g., 20 µL) of the sophorose solutions, sterile water (negative control), and the known elicitor (positive control) to the surface of separate cotyledons.

  • Incubate the cotyledons in the dark at room temperature for 24-48 hours.

  • After incubation, extract the phytoalexins from the cotyledons by homogenizing them in ethyl acetate.

  • Centrifuge the homogenate and collect the ethyl acetate supernatant.

  • Concentrate the supernatant to dryness and resuspend in a small volume of ethyl acetate.

  • Spot the extracts onto a TLC plate and develop the chromatogram using an appropriate solvent system.

  • Visualize the separated compounds under a UV lamp and compare the profiles of the different treatments. The appearance of new spots in the sophorose-treated samples that are also present in the positive control would indicate the induction of phytoalexin synthesis.

Experimental Workflow for Elicitor Assay:

elicitor_workflow Start Start: Legume Seed Germination Cotyledon_Excision Excise Cotyledons Start->Cotyledon_Excision Treatment Apply Sophorose Solutions and Controls Cotyledon_Excision->Treatment Incubation Incubate for 24-48h Treatment->Incubation Extraction Extract Phytoalexins with Ethyl Acetate Incubation->Extraction Analysis Analyze by TLC and UV Visualization Extraction->Analysis Result Result: Assess Phytoalexin Induction Analysis->Result

Caption: A workflow diagram for assessing the phytoalexin elicitor activity of sophorose.

Future Research Directions

The field of sophorose research in plants is wide open, with numerous avenues for exploration. Key areas for future investigation include:

  • Identification of Sophorose Biosynthetic and Catabolic Enzymes: Utilizing genetic and biochemical approaches to identify the plant enzymes responsible for sophorose metabolism.

  • Elucidation of Sophorose Signaling Pathways: Identifying potential sophorose receptors and downstream signaling components through genetic screens and protein-protein interaction studies.

  • Transcriptomic and Metabolomic Analyses: Performing global gene expression and metabolite profiling of plants treated with sophorose to understand its impact on cellular processes.

  • Investigating the Role of Sophorose in Plant-Microbe Interactions: Examining the levels of sophorose in plants during pathogenic and symbiotic interactions.

  • Exploring the Developmental Roles of Sophorose: Assessing the effects of exogenous sophorose application and genetic manipulation of its metabolism on plant growth and development.

Conclusion

While the biological role of sophorose in plants is currently an enigma, the existing knowledge of sugar signaling and defense elicitation provides a solid foundation for future research. The hypotheses and experimental frameworks presented in this guide offer a starting point for scientists to begin to unravel the functions of this intriguing disaccharide. The discovery of a novel signaling molecule or elicitor in plants would have significant implications for our understanding of plant physiology and could open new avenues for crop improvement and the development of novel biopesticides. The study of sophorose in plants is a journey into the unknown, with the potential for exciting and impactful discoveries.

References

  • One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • An Overview of Sucrose Synthases in Plants. (2019, February 7). Frontiers. Retrieved March 15, 2026, from [Link]

  • 2-O-beta-D-Glucopyranosyl-D-glucopyranose. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Comparative metabolism of cellulose, sophorose and glucose in Trichoderma reesei using high-throughput genomic and proteomic analyses. (2014, March 21). PMC. Retrieved March 15, 2026, from [Link]

  • Sucrose transport in higher plants. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

  • Sophorose induction of an intracellular b-glucosidase in Trichoderma. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

  • Analysis of Phytohormone Signal Transduction in Sophora alopecuroides under Salt Stress. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Sophorose. (n.d.). Grokipedia. Retrieved March 15, 2026, from [Link]

  • Structure, Classification, and Functions of Carbohydrates. (n.d.). Retrieved March 15, 2026, from [Link]

  • Deciphering the sugar transport in plants. (2023, August 17). Lightsources.org. Retrieved March 15, 2026, from [Link]

  • Biosynthesis And Production Of Sophorolipids. (2014, November 15). IJSTR. Retrieved March 15, 2026, from [Link]

  • Sophorose metabolism and cellulase induction in Trichoderma. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

  • The properties of fungal and bacterial cellulases with comment on their production and application. (n.d.). University of Nottingham. Retrieved March 15, 2026, from [Link]

  • Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Arabidopsis thaliana Sucrose Phosphate Synthase A2 Affects Carbon Partitioning and Drought Response. (2023, May 6). MDPI. Retrieved March 15, 2026, from [Link]

  • Plants: Essential Processes: Sugar Transport. (n.d.). SparkNotes. Retrieved March 15, 2026, from [Link]

  • Sucrose Production Mediated by Lipid Metabolism Suppresses the Physical Interaction of Peroxisomes and Oil Bodies during Germination of Arabidopsis thaliana. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • (PDF) Isolation of sophorose during sophorolipids production and studies of its stability in aqueous alkali:Epimerisation of sophorose to 2-O-B-D-glucopyranosyl-D-mannose. (2016, April 11). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Accumulation of Phytoalexins in Beans, Soybeans and Sorghum by Fungal Filtrates. (n.d.). Retrieved March 15, 2026, from [Link]

  • Understanding Sugar Transport in Plants. (n.d.). AgResearch Magazine - USDA. Retrieved March 15, 2026, from [Link]

  • Phytoalexins from Poaceae : their types, biosynthesis, role in biotic and abiotic stress adaptation and application in. (2023, September 25). Retrieved March 15, 2026, from [Link]

  • Sugar Transport in Plants: Phloem. (n.d.). Organismal Biology. Retrieved March 15, 2026, from [Link]

  • Sugars take a central position in plant growth, development and, stress responses. A focus on apical dominance. (n.d.). Frontiers. Retrieved March 15, 2026, from [Link]

  • How do sugars regulate plant growth and development? New insight into the role of trehalose-6-phosphate. (2013, March 15). PubMed. Retrieved March 15, 2026, from [Link]

  • Sophorose as an inducer of cellulase in Trichoderma viride. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

  • Deciphering the guard cell metabolome in plant pathogen defense. (n.d.). Retrieved March 15, 2026, from [Link]

  • Sugar Sensing and Signaling in Plants. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Regulatory roles of sugars in plant growth and development. (2018, June 29). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Metabolite Profiling in Arabidopsis thaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Elicitor-mediated enhancement of secondary metabolites in plant species: a review. (2025, October 22). Frontiers. Retrieved March 15, 2026, from [Link]

  • Evidence for the Production and Accumulation of Phytoalexins in the Cotyledons of Selected Legumes Following Treatments with Biotic Elicitors. (2013, September 25). Science Alert. Retrieved March 15, 2026, from [Link]

  • Oligosaccharide signaling for defense responses in plants. Physiol Mol Plant Pathol 59: 223-233. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • The Role of Sugars in the Regulation of the Level of Endogenous Signaling Molecules during Defense Response of Yellow Lupine to Fusarium oxysporum. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Regulatory roles of sugars in plant growth and development. (n.d.). Acta Societatis Botanicorum Poloniae. Retrieved March 15, 2026, from [Link]

  • accumulation of phytoalexins in beans, soybeans and sorghum by fungal filtrates. (n.d.). Redalyc.org. Retrieved March 15, 2026, from [Link]

  • Plant receptors reflect different solutions for signaling problem. (2011, June 13). Salk Institute. Retrieved March 15, 2026, from [Link]

  • Sucrose Metabolism in Plants under Drought Stress Condition: A Review. (n.d.). ARCC Journals. Retrieved March 15, 2026, from [Link]

  • Trehalose-6-phosphate: connecting plant metabolism and development. (2011, November 4). Frontiers. Retrieved March 15, 2026, from [Link]

  • Interplay Between ROS and Hormones in Plant Defense Against Pathogens. (2025, April 25). MDPI. Retrieved March 15, 2026, from [Link]

  • (PDF) Metabolite Profiling in Arabidopsis thaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration. (2021, June 11). ResearchGate. Retrieved March 15, 2026, from [Link]

  • From Defense to Production: The Role of Elicitors in Enhancing Plant-Derived Secondary Metabolites for Commercial Use. (2025, October 3). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Plant cell surface receptor-mediated signaling - A common theme amid diversity. (n.d.). Retrieved March 15, 2026, from [Link]

  • Enhancing antioxidant and bioactive metabolite production in Carthamus tinctorius cell suspension culture through nano-elicitor mediated elicitation. (2026, February 3). PMC. Retrieved March 15, 2026, from [Link]

  • (1→3)-α-D-glucooligosaccharides as Elicitors Influencing the Activity of Plant Resistance Pathways in Wheat Tissues. (n.d.). MDPI. Retrieved March 15, 2026, from [Link]

  • List of representative plant cell surface receptor/co-receptor members involved in the recognition of immunity-inducing carbohydrate elicitors. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

Sophorose: A Key Signaling Disaccharide in Fungal Gene Regulation

A Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Beyond a Simple Sugar - The Emergence of Sophorose as a Potent Fungal Signaling Molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond a Simple Sugar - The Emergence of Sophorose as a Potent Fungal Signaling Molecule

In the intricate world of fungal biology, small molecules often play outsized roles, acting as critical signals that govern complex cellular processes. Among these, the disaccharide sophorose (2-O-β-D-glucopyranosyl-D-glucose) has emerged as a molecule of significant interest.[1] Initially identified as a powerful inducer of cellulolytic enzymes in the filamentous fungus Trichoderma reesei, our understanding of sophorose has evolved from that of a mere metabolic byproduct to a key signaling molecule with profound effects on gene expression and secondary metabolism.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of sophorose in fungal signaling, with a particular focus on the well-studied Trichoderma model system. We will delve into the molecular mechanisms of sophorose-mediated signal transduction, provide detailed protocols for its study, and discuss the implications for both basic research and industrial applications.

The Central Role of Sophorose in Cellulase Induction: A Tale of Two Pathways

The most well-documented role of sophorose is its potent induction of cellulase gene expression in fungi like Trichoderma reesei.[2][3] This process is not a simple on-off switch but is governed by a sophisticated interplay of metabolic and signaling pathways. The fungus utilizes sophorose through two distinct pathways: a high-capacity, low-affinity catabolic pathway for energy production, and a low-capacity, high-affinity inductive pathway that triggers the cellulase expression cascade.[4] This dual-pathway system allows the fungus to mount a robust response to the presence of cellulose, from which sophorose is derived via the transglycosylation activity of β-glucosidases, while also efficiently utilizing it as a carbon source.[4]

The signaling cascade initiated by sophorose is intricate, involving second messengers and a network of transcription factors that ultimately control the expression of a suite of cellulolytic enzymes. A critical player in this pathway is cyclic AMP (cAMP). Studies have shown that the presence of sophorose leads to a significant increase in intracellular cAMP levels in T. reesei.[5][6] This elevation in cAMP is correlated with the upregulation of cellulase genes, suggesting that cAMP acts as a crucial second messenger in the sophorose signaling pathway.[5][6]

The signal is then relayed to a cohort of transcription factors that are the master regulators of cellulase gene expression. These include:

  • XYR1 (Xylanase Regulator 1): A key positive regulator of both cellulase and xylanase genes.

  • ACE1 (Activator of Cellulase Expression 1): Another positive regulator that works in concert with other transcription factors.

  • ACE2 (Activator of Cellulase Expression 2): A transcription factor that also contributes to the induction of cellulase genes.

  • CRE1 (Carbon Catabolite Repressor 1): This transcription factor mediates carbon catabolite repression, ensuring that cellulase genes are only expressed when preferred carbon sources like glucose are absent.[2]

The interplay between these transcription factors, modulated by the sophorose-cAMP signaling cascade, allows for fine-tuned control of cellulase production in response to environmental cues.

Visualizing the Sophorose Signaling Network

To better understand the flow of information from sophorose perception to gene expression, the following diagram illustrates the key components of the signaling pathway in Trichoderma reesei.

Sophorose_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sophorose Sophorose Receptor Putative Receptor Sophorose->Receptor Binding Transport Sophorose Transport Sophorose->Transport Uptake AC Adenylate Cyclase Receptor->AC Activation Catabolism Catabolic Pathway Transport->Catabolism cAMP cAMP AC->cAMP Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Activation XYR1 XYR1 PKA->XYR1 ACE1 ACE1 PKA->ACE1 ACE2 ACE2 PKA->ACE2 CRE1 CRE1 (inactive) PKA->CRE1 Inhibition of repression Cellulase_Genes Cellulase Genes XYR1->Cellulase_Genes Induction ACE1->Cellulase_Genes Induction ACE2->Cellulase_Genes Induction

Caption: Sophorose signaling pathway in Trichoderma reesei.

Beyond Trichoderma: Sophorose Signaling in Other Fungi

While T. reesei is the canonical model for studying sophorose signaling, evidence suggests that this disaccharide plays a role in other fungi as well. For instance, sophorose has been shown to induce the synthesis of lignocellulose-degrading enzymes in Aspergillus niger.[7] This suggests that the sophorose-mediated signaling pathway may be a conserved mechanism for regulating cellulase expression in a broader range of filamentous fungi. Further research is needed to elucidate the specific components and regulatory networks of this pathway in other fungal species.

Experimental Protocols for Studying Sophorose Signaling

A thorough investigation of sophorose signaling requires a combination of biochemical, molecular, and analytical techniques. This section provides detailed, step-by-step methodologies for key experiments.

Enzymatic Synthesis of Sophorose

Commercially available sophorose can be expensive. A one-pot enzymatic synthesis method provides a cost-effective alternative.[8][9][10]

Principle: This method utilizes three enzymes in a single reaction vessel to convert sucrose and glucose into sophorose.

Materials:

  • Sucrose phosphorylase (e.g., from Leuconostoc mesenteroides)

  • 1,2-β-oligoglucan phosphorylase (e.g., from Enterococcus italicus)

  • exo-β-1,2-glucooligosaccharide sophorohydrolase (e.g., from Parabacteroides distasonis)

  • Sucrose

  • Glucose

  • Sodium phosphate buffer (pH 7.0)

  • Dry yeast

  • Size-exclusion chromatography column

Procedure:

  • Prepare a reaction mixture containing 5 mM glucose, 250 mM sucrose, and 10 mM sodium phosphate buffer (pH 7.0).

  • Add the three enzymes at optimized concentrations (e.g., 5 µg/mL sucrose phosphorylase, 20 µg/mL 1,2-β-oligoglucan phosphorylase, and 50 µg/mL exo-β-1,2-glucooligosaccharide sophorohydrolase).[10]

  • Incubate the reaction mixture at 30°C for 48 hours.[10]

  • Inactivate the enzymes by heating the mixture at 95°C for 10 minutes.

  • To remove residual glucose and fructose, add dry yeast to the mixture and incubate at 30°C for 2 hours.

  • Purify the sophorose from the reaction mixture using size-exclusion chromatography.

Quantification of Sophorose by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of sophorose is essential for dose-response studies. HPLC with a refractive index (RI) detector is a reliable method for this purpose.[11]

Principle: This method separates sugars based on their interaction with a stationary phase, and the RI detector measures the change in the refractive index of the eluent as the sugar passes through, allowing for quantification.

Materials:

  • HPLC system with a refractive index detector

  • Amino-based column (e.g., Knauer Eurospher 100-5 NH2)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Sophorose standard

  • Ultrapure water

Procedure:

  • Prepare the mobile phase: a mixture of acetonitrile and 0.04% ammonium hydroxide in water (70:30 v/v).[11]

  • Set the column temperature to 35°C.

  • Set the flow rate to 1.25 mL/min for isocratic elution.[11]

  • Prepare a standard curve using known concentrations of sophorose.

  • Prepare samples by filtering through a 0.22 µm syringe filter.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the sophorose in the samples by comparing the peak areas to the standard curve.

Cellulase Activity Assay (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method is a common and straightforward assay to measure the activity of cellulases by quantifying the reducing sugars released from a cellulosic substrate.[12][13]

Principle: DNS reacts with reducing sugars in an alkaline solution at high temperatures to produce a colored product, 3-amino-5-nitrosalicylic acid, which can be measured spectrophotometrically.

Materials:

  • Carboxymethyl cellulose (CMC) or other cellulosic substrate

  • Citrate buffer (0.05 M, pH 4.8)

  • DNS reagent

  • Culture supernatant containing cellulases

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of 1% CMC in citrate buffer and 0.5 mL of the enzyme solution (culture supernatant).

  • Incubate the reaction mixture at 50°C for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding 3 mL of DNS reagent.

  • Boil the mixture for 5 minutes.

  • After cooling to room temperature, measure the absorbance at 540 nm.

  • Determine the concentration of reducing sugars released by comparing the absorbance to a glucose standard curve.

  • One unit of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute under the assay conditions.

Analysis of Gene Expression by RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive view of the fungal transcriptome in response to sophorose.[2]

Principle: This high-throughput sequencing technique quantifies the abundance of all RNA transcripts in a sample, allowing for the identification of differentially expressed genes.

Materials:

  • T. reesei mycelia grown in the presence and absence of sophorose

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • RNA quantification and quality control instruments (e.g., Bioanalyzer)

  • Next-generation sequencing platform

Procedure:

  • Culture T. reesei in a defined medium with a non-inducing carbon source (e.g., glycerol) to establish a baseline.

  • Transfer the mycelia to a medium containing sophorose as the sole carbon source for induction.

  • Harvest the mycelia at different time points after induction by filtration and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen mycelia using a suitable method (e.g., TRIzol reagent).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quantity and integrity of the RNA.

  • Prepare sequencing libraries from the RNA samples.

  • Sequence the libraries on a next-generation sequencing platform.

  • Analyze the sequencing data to identify genes that are differentially expressed in the presence of sophorose.

RNA_Seq_Workflow Start Fungal Culture (with/without Sophorose) Harvest Mycelia Harvesting & Freezing Start->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC1 Library_Prep Library Preparation QC1->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Mapping, Quantification, Differential Expression) Sequencing->Data_Analysis End Differentially Expressed Genes Data_Analysis->End

Caption: A generalized workflow for RNA-Seq analysis.

Quantitative Insights into Sophorose-Mediated Gene Regulation

The following tables summarize key quantitative data from studies on sophorose-induced cellulase expression in T. reesei.

Table 1: Comparison of Cellulase Activity Induced by Different Carbon Sources

Carbon SourceRelative Cellulase Activity (%)Reference
Glucose< 5%[2]
Lactose60-80%[14]
Cellobiose40-60%[15]
Sophorose 100% [14][15]

Table 2: Fold-Change in Expression of Key Genes in T. reesei in Response to Sophorose

GeneFunctionFold-Change (Sophorose vs. Glucose)Reference
cbh1 (cel7a)Cellobiohydrolase I> 100[16]
cbh2 (cel6a)Cellobiohydrolase II> 100[16]
egl1 (cel7b)Endoglucanase I> 50[16]
bgl1 (cel3a)β-glucosidase IRepressed[17]
xyr1Transcription Factor> 10[2]

Implications for Drug Development and Biotechnology

A deep understanding of the sophorose signaling pathway has significant implications for both drug development and biotechnology.

  • Antifungal Drug Development: The components of the sophorose signaling pathway, particularly the putative sophorose receptor and downstream signaling proteins, represent potential targets for the development of novel antifungal agents. Disrupting this pathway could impair the ability of pathogenic fungi to degrade plant cell walls, a crucial step in the infection process for many plant pathogens.

  • Biotechnological Applications: For the industrial production of cellulases, which are essential for the biofuel and biorefinery industries, sophorose is a key, albeit expensive, inducer.[18] By elucidating the signaling pathway, researchers can engineer fungal strains with enhanced cellulase production capabilities. This could involve overexpressing key positive regulators like XYR1, or modifying the signaling pathway to be constitutively active or responsive to less expensive inducers.

Future Directions and Unanswered Questions

Despite the significant progress in understanding sophorose signaling, several key questions remain:

  • The Sophorose Receptor: The identity of the fungal receptor that specifically recognizes sophorose remains a critical unanswered question. Its identification would provide a key target for both fundamental research and applied purposes.

  • Signal Integration: How the sophorose signal is integrated with other environmental cues, such as nutrient availability and light, is an area of active investigation.

  • Conservation of the Pathway: The extent to which the sophorose signaling pathway is conserved across different fungal species is not yet fully understood.

Conclusion

Sophorose has transitioned from being viewed as a simple sugar to a sophisticated signaling molecule that orchestrates a complex gene regulatory network in fungi. Its central role in cellulase induction in Trichoderma reesei has provided a valuable model system for dissecting fungal signal transduction. The detailed protocols and quantitative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to further unravel the intricacies of sophorose signaling and to harness this knowledge for the development of novel antifungal strategies and for the optimization of biotechnological processes.

References

  • do Nascimento, L.C., et al. (2015). Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer sophorose. Biotechnology for Biofuels, 8, 133. [Link]

  • Tatebe, Y., et al. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Journal of Applied Glycoscience, 72(1), 7201201. [Link]

  • do Nascimento, L.C., et al. (2015). Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer sophorose. PubMed, 26425164. [Link]

  • Tatebe, Y., et al. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. ResearchGate. [Link]

  • Tatebe, Y., et al. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. PubMed, 40200934. [Link]

  • Sari, F.P., et al. (2023). CELLULASE PRODUCTION BY TRICHODERMA REESEI AND ITS APPLICATION IN HYDROLYZING OIL PALM EMPTY FRUIT BUNCHES. Rasayan Journal of Chemistry, 16(4), 2335-2341. [Link]

  • Dashtban, M., et al. (2010). Measurement of Cellulase and Xylanase Activities in Trichoderma reesei. Bio-protocol, 2(12), e237. [Link]

  • Lin, C-W., et al. (2014). Cellulase production by Trichoderma reesei in fed-batch cultivation on soda-anthraquinone pulp of the Japanese cedar. Journal of the Taiwan Institute of Chemical Engineers, 45(4), 1593-1598. [Link]

  • Li, C., et al. (2021). Enhancement of Cellulase Production in Trichoderma reesei via Disruption of Multiple Protease Genes Identified by Comparative Secretomics. Frontiers in Bioengineering and Biotechnology, 9, 706939. [Link]

  • Iqbal, H., et al. (2011). Cellulase biosynthesis by selected Trichoderma species. Pakistan Journal of Botany, 43(1), 641-649. [Link]

  • Castro, L., et al. (2014). Trichoderma reesei CRE1-mediated Carbon Catabolite Repression in Re-sponse to Sophorose Through RNA Sequencing Analysis. Journal of Microbial & Biochemical Technology, 6(8), 397-408. [Link]

  • Di-Matteo, A., et al. (2010). The procedure for 2-D secretome mapping and 2D-DIGE analysis. ResearchGate. [Link]

  • Ju, X., et al. (2020). Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside. RSC Advances, 10(41), 24443-24450. [Link]

  • Al-Jasmin, A., et al. (2016). Isolation of sophorose during sophorolipids production and studies of its stability in aqueous alkali:Epimerisation of sophorose to 2-O-B-D-glucopyranosyl-D-mannose. ResearchGate. [Link]

  • Davila, A.M., et al. (1994). a±d HPLC analysis of the sophorose lipids produced under limiting... ResearchGate. [Link]

  • Dos Santos, C.A., et al. (2014). Differential gel electrophoresis (DIGE) analysis of T. reesei secretome... ResearchGate. [Link]

  • Zhang, F., et al. (2025). Transcriptomic Analysis Reveals Opposing Roles of CEL1B in Sophorose- and Lactose-Induced Cellulase Expression in Trichoderma reesei Rut C30. MDPI. [Link]

  • Sternberg, D., & Mandels, G. R. (1979). Induction of cellulolytic enzymes in Trichoderma reesei by sophorose. Journal of Bacteriology, 139(3), 761-769. [Link]

  • Li, X., et al. (2025). Involvement of the intracellular β-glucosidase BGL1B from Aspergillus niger in the regulation of lignocellulose-degrading enzymes' synthesis. Bioresource Technology, 421, 131238. [Link]

  • da Silva, A.P.A., et al. (2023). Overexpression of the Transcription Factor Azf1 Reveals Novel Regulatory Functions and Impacts -Glucosidase Production in Tricho. Journal of Fungi, 9(12), 1188. [Link]

  • Mach-Aigner, A.R., & Martzy, R. (Eds.). (2021). Trichoderma reesei: Methods and Protocols. Humana Press. [Link]

  • Loewenberg, J. R., & Chapman, C. M. (1977). Sophorose metabolism and cellulase induction in Trichoderma. Archives of Microbiology, 113(1-2), 61-64. [Link]

  • Zhang, F., et al. (2025). Transcriptomic Analysis Reveals Opposing Roles of CEL1B in Sophorose- and Lactose-Induced Cellulase Expression in Trichoderma reesei Rut C30. ResearchGate. [Link]

  • Dos Santos, C.A., et al. (2014). Comparative metabolism of cellulose, sophorose and glucose in Trichoderma reesei using high-throughput genomic and proteomic analyses. Biotechnology for Biofuels, 7(1), 49. [Link]

  • Ju, X., et al. (2020). Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside. ResearchGate. [Link]

  • Adav, S.S., et al. (2012). Quantitative Secretomic Analysis of Trichoderma reesei Strains Reveals Enzymatic Composition for Lignocellulosic Biomass Degradation. Molecular & Cellular Proteomics, 11(7), M111.012419. [Link]

  • Nobre, C., et al. (2014). Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method. Frontiers in Chemistry, 2, 53. [Link]

  • Adav, S.S., et al. (2012). Quantitative Secretomic Analysis of Trichoderma reesei Strains Reveals Enzymatic Composition for Lignocellulosic Biomass Degradation. PMC. [Link]

  • de Paula, R.G., et al. (2024). Exploring the Synergistic Secretome: Insights from Co-Cultivation of Aspergillus brasiliensis and Trichoderma reesei RUT-C30. MDPI. [Link]

  • Ilmén, M., et al. (2011). Transcriptional analysis of Trichoderma reesei cultivated in the presence of different lignocellulose substrate. VTT's Research Information Portal. [Link]

  • Chromatography Today. (2016). Profiling and Quantification of Mono and Disaccharides and Selected Alditols in Juice, Beer, Wine, and Whiskey Using UHPLC with. Chromatography Today. [Link]

  • Wikipedia. (n.d.). Sophorose. Wikipedia. [Link]

  • Mach-Aigner, A.R., & Martzy, R. (Eds.). (2021). Trichoderma reesei: Methods and Protocols. [Link]

  • Sternberg, D., & Mandels, G. R. (1980). Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase. Journal of Bacteriology, 144(3), 1197-1199. [Link]

  • Schuster, A., et al. (2012). Novel Strategies for Genomic Manipulation of Trichoderma reesei with the Purpose of Strain Engineering. Applied and Environmental Microbiology, 78(17), 6125-6132. [Link]

  • Loewenberg, J. R. (1984). Sophorose induction of an intracellular b-glucosidase in Trichoderma. Archives of Microbiology, 137(1), 53-57. [Link]

  • Wang, F., et al. (2023). Identification of Aspergillus niger Aquaporins Involved in Hydrogen Peroxide Signaling. Journal of Fungi, 9(4), 499. [Link]

  • Wolschek, M.F., et al. (2014). Trehalose synthesis in Aspergillus niger: Characterization of six homologous genes, all with conserved orthologs in related species. ResearchGate. [Link]

Sources

Foundational

The Sophorose Paradigm: Discovery, Biosynthesis, and Industrial Applications of 2-O-β-D-Glucopyranosyl-D-glucopyranose

Executive Summary Sophorose (2-O-β-D-Glucopyranosyl-D-glucopyranose) is a rare, naturally occurring disaccharide characterized by its unique β-1,2 glycosidic linkage. Originally relegated to a mere structural curiosity i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sophorose (2-O-β-D-Glucopyranosyl-D-glucopyranose) is a rare, naturally occurring disaccharide characterized by its unique β-1,2 glycosidic linkage. Originally relegated to a mere structural curiosity in plant biology, sophorose has emerged as a cornerstone molecule in industrial biotechnology. It is recognized as the most potent natural inducer of cellulase gene expression in the hyper-cellulolytic fungus Trichoderma reesei, exhibiting an induction capacity over 200-fold higher than lactose[1]. This whitepaper synthesizes the historical discovery of sophorose, its physicochemical profile, its mechanistic role in genetic regulation, and field-proven methodologies for its extraction and synthesis.

Historical Context and Botanical Origins

The history of sophorose is a classic example of serendipitous discovery driven by advancements in analytical chemistry. Interest in the molecule first arose in the 1950s when trace quantities were detected as reversion products in commercial D-glucose preparations derived from the acid hydrolysis of starch[2].

However, its definitive isolation and structural characterization occurred in the 1960s. Researchers successfully isolated the sugar from the pods of the Japanese pagoda tree, Sophora japonica (family Fabaceae), where it exists conjugated as kaempferol sophoroside and genistein-4-sophorabioside[2][3]. The molecule was aptly named "sophorose" after its botanical source. Later, it was also identified as the carbohydrate backbone in stevioside, the sweet glycoside extracted from Stevia rebaudiana, and as the hydrophilic head group in microbial sophorolipids produced by yeasts like Starmerella bombicola (formerly Candida bombicola)[2][4].

Physicochemical Profile

Understanding the physical properties of sophorose is critical for downstream purification and chromatographic separation. The unique β-1,2 linkage imparts specific steric constraints that differentiate its solubility and melting profile from other glucose dimers like maltose (α-1,4) or cellobiose (β-1,4).

Table 1: Quantitative Physicochemical Data of Sophorose[2]
PropertyValue / Description
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Molecular Formula C₁₂H₂₂O₁₁
Molecular Weight 342.30 g/mol (Anhydrous)
Melting Point 196–198°C (Monohydrate form)
Aqueous Solubility ~50 g/L at 25°C
Specific Rotation [α]²⁰D +19° (c = 1.2 in water, monohydrate)
Appearance White crystalline powder or needles

Mechanistic Biology: The Master Inducer of Cellulase

In industrial enzyme production, Trichoderma reesei is the gold standard for cellulase secretion. While lactose is the most cost-effective soluble inducer used in submerged liquid fermentation (SLF), it is not a direct inducer. Lactose must be hydrolyzed and transglycosylated by β-galactosidase or β-glucosidase to generate sophorose, which is the actual bioactive trigger[1].

The Induction Pathway

In nature, when T. reesei encounters cellulose, basal levels of extracellular cellulases cleave the polymer into cellobiose. Mycelial-associated β-glucosidases (such as BGLI) then convert a fraction of this cellobiose into sophorose via transglycosylation[5][6].

Sophorose binds to specific cellodextrin transporters and membrane receptors (CRT1, CRT2), initiating a signaling cascade that profoundly upregulates essential transcription factors, notably XYR1 and ACE3[1]. This leads to the massive expression of cellobiohydrolases (CEL7A, CEL6A).

Carbon Catabolite Repression (CCR)

The system is tightly regulated to prevent energy waste. In the presence of high glucose concentrations, the transcription factor CRE1 mediates Carbon Catabolite Repression (CCR), effectively shutting down the sophorose-induced cellulase pathway[7]. Recent transcriptomic analyses reveal that the β-glucosidase CEL1B plays opposing roles depending on the inducer: its deletion enhances cellulase activity under lactose induction but significantly reduces it under direct sophorose induction[1].

G Cellobiose Cellobiose (from Cellulose) BGL β-glucosidase (Transglycosylation) Cellobiose->BGL Hydrolysis Sophorose Sophorose (Master Inducer) BGL->Sophorose Transglycosylation Receptor Cell Membrane Receptors (CRT1 / CRT2) Sophorose->Receptor Binding TF Transcription Factors (XYR1, ACE3) Receptor->TF Signal Transduction Cellulase Cellulase Expression (CEL7A, CEL6A) TF->Cellulase Upregulation CRE1 CRE1 (Carbon Catabolite Repression) CRE1->TF Repression (High Glucose)

Fig 1: Sophorose-mediated cellulase induction and CRE1 repression pathway in Trichoderma reesei.

Experimental Methodologies: Synthesis & Extraction

Because natural abundance is exceedingly low, researchers must synthesize or extract sophorose using controlled biochemical or chemical protocols. Below are two field-validated methodologies.

Protocol A: Chemical Synthesis via Acid Hydrolysis of Stevioside[8]

Stevioside contains a sophorose moiety attached to an isosteviol aglycone. Controlled acid hydrolysis cleaves the aglycone while preserving the robust β-1,2 glycosidic bond of the disaccharide.

Rationale: Using 0.06 mol/L HCl provides the optimal thermodynamic balance. Higher acid concentrations risk hydrolyzing the β-1,2 bond (yielding D-glucose monomers), while lower concentrations fail to efficiently cleave the steviol aglycone.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve commercial stevioside (purity ≥ 50%) in deionized water to achieve a concentration of 100 g/L.

  • Acidification: Add Hydrochloric acid (HCl) to reach a precise final concentration of 0.06 mol/L.

  • Thermal Hydrolysis: Incubate the reaction mixture in a sealed reactor at 105°C for exactly 120 minutes. Continuous stirring at 150 rpm is recommended to ensure uniform heat distribution.

  • Quenching & Neutralization: Rapidly cool the mixture to room temperature. Adjust the pH to 5.0 using 1M NaOH to halt the hydrolysis.

  • Precipitation: Store the neutralized mixture at 4°C for 12 hours. The hydrophobic isosteviol will precipitate out of the solution.

  • Separation: Centrifuge at 8,000 x g for 15 minutes. Decant the sophorose-rich supernatant.

  • Purification: Pass the supernatant through a chromatographic column packed with granular activated carbon (6–8 mesh). Elute with an ethanol/water gradient to separate pure sophorose from residual glucose.

G Stevioside Commercial Stevioside (100 g/L) Acid HCl Addition (0.06 mol/L) Stevioside->Acid Heat Thermal Hydrolysis (105°C, 120 min) Acid->Heat Cleaves Aglycone Neutralize Neutralization (NaOH to pH 5.0) Heat->Neutralize Cooling to 4°C Separate Carbon Column Chromatography Neutralize->Separate Affinity Isolation Product Purified Sophorose Separate->Product Ethanol Elution

Fig 2: Step-by-step workflow for the chemical synthesis of sophorose from stevioside.

Protocol B: Isolation from Sophorolipid Fermentation Waste[4][9]

During the commercial production of sophorolipids by Candida bombicola, enzymatic hydrolysis of the glucosyl-lipid bond results in waste streams containing approximately 1% (w/v) free sophorose.

Rationale: Utilizing industrial waste streams provides a highly scalable and circular-economy approach to sourcing this expensive disaccharide. Carbon-celite chromatography exploits the differential adsorption affinities of monosaccharides (glucose), disaccharides (sophorose), and lipids.

Step-by-Step Workflow:

  • Sample Collection: Obtain the aqueous waste stream from the sophorolipid lactone/acid separation phase.

  • Liquid-Liquid Extraction: Wash the aqueous waste with ethyl acetate (1:1 v/v) three times to remove residual hydrophobic sophorolipids and fatty acids. Retain the aqueous phase.

  • Concentration: Lyophilize or rotary-evaporate the aqueous phase to a thick syrup.

  • Column Preparation: Prepare a stationary phase of Carbon:Celite 535 (1:1 w/w) and pack it into a glass column.

  • Loading & Elution: Load the concentrated syrup. Wash with 1-2 column volumes of deionized water to elute monosaccharides (glucose).

  • Sophorose Recovery: Elute with a 5-10% aqueous ethanol solution. Monitor fractions using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Crystallization: Pool sophorose-rich fractions, evaporate the ethanol, and crystallize from a minimal volume of hot water to yield sophorose monohydrate.

Emerging Clinical Applications: Oncology Biomarkers

Beyond industrial biotechnology, sophorose is gaining traction in clinical metabolomics. Recent studies have identified sophorose as a highly significant predictive biomarker in oncology. In patients with HER2+ breast cancer undergoing neoadjuvant therapy (TCbHP regimen), elevated baseline concentrations of sophorose—alongside N-(2-acetamido)iminodiacetic acid (ADA) and taurine—were found to be strongly correlated with a Pathological Complete Response (pCR)[8].

The Area Under the Curve (AUC) for sophorose alone in discriminating sensitive from non-sensitive individuals reached 0.932, suggesting that this unique disaccharide may play an undiscovered role in tumor microenvironment metabolism or host microbiome interactions during targeted chemotherapy[8].

References

  • [5] Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase. ASM Journals. Available at:[Link]

  • [6] Deciphering the molecular mechanisms behind cellulase production in Trichoderma reesei, the hyper-cellulolytic filamentous fungus. Taylor & Francis. Available at:[Link]

  • [1] Transcriptomic Analysis Reveals Opposing Roles of CEL1B in Sophorose- and Lactose-Induced Cellulase Expression in Trichoderma reesei Rut C30. MDPI. Available at:[Link]

  • [2] Sophorose. Grokipedia. Available at: [Link]

  • [7] Trichoderma reesei CRE1-mediated Carbon Catabolite Repression in Response to Sophorose Through RNA Sequencing Analysis. PMC / NIH. Available at:[Link]

  • [8] Metabolomics assisted by transcriptomics analysis to reveal metabolic characteristics and potential biomarkers associated with treatment response of neoadjuvant therapy with TCbHP regimen in HER2 + breast cancer. PMC / NIH. Available at:[Link]

  • [9] Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside. RSC Publishing. Available at:[Link]

  • [4] Synthesis and Characterisation of Novel Sophorolipids and Their Applications. University of Huddersfield Repository. Available at:[Link]

  • [10] Isolation of sophorose during sophorolipid production and studies of its stability in aqueous alkali: epimerisation of sophorose to 2-O-β-D-glucopyranosyl-D-mannose. PubMed. Available at:[Link]

  • [3] Medicinal Plants and Medicinal Raw Materials: Theory and Practice. eVNUIR. Available at:[Link]

Sources

Exploratory

Physical Properties and Characterization of Crystalline Sophorose: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the physical characterization of carbohydrates not merely as a checklist of properties, but as an integrated system where molecular geometry dictates macros...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the physical characterization of carbohydrates not merely as a checklist of properties, but as an integrated system where molecular geometry dictates macroscopic behavior. Sophorose (2-O-β-D-glucopyranosyl-D-glucose) is a rare, naturally occurring disaccharide characterized by its unique β-(1→2) glycosidic linkage. Originally isolated from the pods of Sophora japonica, it has garnered significant attention in modern biotechnology as the most potent natural inducer of cellulase enzymes in filamentous fungi and as the hydrophilic headgroup of biosurfactant sophorolipids.

This whitepaper provides an in-depth analysis of the physical properties, crystallographic profile, and self-validating analytical workflows required to isolate and characterize crystalline sophorose.

Molecular and Crystallographic Profile

Unlike common glucose dimers such as maltose (α-1,4) or cellobiose (β-1,4), the β-1,2 linkage of sophorose imparts distinct spatial constraints and hydrogen-bonding networks within its crystal lattice .

  • Crystal System: Sophorose typically crystallizes from aqueous organic mixtures as a monohydrate (C₁₂H₂₂O₁₁·H₂O). X-ray crystallographic studies reveal an ordered packing driven by extensive intermolecular hydrogen bonding involving the multiple hydroxyl groups and the incorporated water molecule.

  • Conformation: The β-1,2 linkage restricts the rotational freedom between the two pyranose rings. This relative rigidity favors the formation of well-defined crystalline needles rather than amorphous powders, provided the dielectric constant of the solvent is carefully controlled during nucleation.

Quantitative Physical Properties

The physical constants of sophorose are critical for its identification, quality control, and formulation in biotechnological applications. The following table summarizes the key physical properties of the crystalline monohydrate form .

Physical PropertyValue / Description
IUPAC Name β-D-Glucopyranosyl-(1→2)-α-D-glucopyranose
Molecular Formula C₁₂H₂₂O₁₁ (Anhydrous) / C₁₂H₂₂O₁₁·H₂O (Monohydrate)
Molecular Weight 342.30 g/mol (Anhydrous) / 360.31 g/mol (Monohydrate)
Appearance White crystalline needles
Melting Point 196–198 °C
Specific Optical Rotation [α]D¹⁸ +19° (c = 1.2 in water)
Aqueous Solubility ~50 g/L at 25 °C
Density 1.768 g/mL

Experimental Workflows for Physical Characterization

To ensure high scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind each solvent choice, temperature ramp, and analytical metric is explicitly detailed to prevent downstream experimental failure.

Protocol 1: Isolation and Recrystallization of Sophorose Monohydrate
  • Solvent Preparation: Prepare an 80% (v/v) aqueous methanol solution.

    • Causality: Sophorose has high aqueous solubility (~50 g/L) but is virtually insoluble in pure aliphatic alcohols. The 20% water fraction ensures complete dissolution of the crude disaccharide upon heating, while the 80% methanol fraction acts as an anti-solvent that drastically lowers the dielectric constant of the medium, driving supersaturation upon cooling .

  • Dissolution: Suspend crude sophorose in the solvent mixture and heat gently to 60 °C under continuous stirring until a clear solution is achieved.

  • Nucleation and Crystal Growth: Cool the solution slowly to 4 °C at a rate of 0.5 °C/min.

    • Causality: A slow cooling ramp prevents the kinetic trapping of amorphous aggregates and allows the thermodynamic formation of the stable monohydrate crystal lattice, which precipitates as fine needles.

  • Harvesting: Isolate the crystalline needles via vacuum filtration and wash with cold 100% methanol to remove residual mother liquor and highly soluble impurities.

  • Drying: Dry the crystals under a gentle vacuum at room temperature (25 °C) for 24 hours.

    • Causality: Avoid elevated drying temperatures (>50 °C) to prevent premature dehydration of the monohydrate form, which would alter the crystal structure and subsequent thermal properties.

Protocol 2: Thermal and Optical Characterization
  • Differential Scanning Calorimetry (DSC):

    • Method: Accurately weigh 3-5 mg of crystalline sophorose into an aluminum pan. Heat from 25 °C to 220 °C at 10 °C/min under a nitrogen purge (50 mL/min).

    • Causality & Self-Validation: The inert nitrogen atmosphere prevents oxidative degradation at high temperatures. The thermogram will reveal a sharp endothermic melting peak at 196–198 °C. If a broad peak or multiple endotherms appear below 190 °C, it instantly validates that the monohydrate lattice is compromised by residual solvents or amorphous domains, requiring recrystallization.

  • Polarimetry (Specific Optical Rotation):

    • Method: Dissolve 1.2 g of the dried crystals in 100 mL of deionized water. Measure the optical rotation using a sodium D-line (589 nm) polarimeter at 18 °C.

    • Causality & Self-Validation: Sophorose is a chiral molecule. Measuring the specific optical rotation ([α]D¹⁸) provides a self-validating check of its stereochemical purity. The expected value is +19°. A significant deviation indicates epimerization or the presence of other sugar contaminants (e.g., cellobiose or glucose), instantly invalidating the batch without needing complex chromatography .

G A Sophorose Monohydrate Crystallization B Dissolution in 80% aq. Methanol A->B C Controlled Cooling & Nucleation B->C D Crystalline Needles Harvesting C->D E Thermal Analysis (DSC/TGA) D->E F Endotherm Peak 196-198 °C E->F

Workflow for crystallization and thermal characterization of sophorose.

Biotechnological Relevance and Mechanisms

Beyond its physicochemical baseline, the structural geometry of sophorose dictates its biological utility in industrial drug development and bioengineering.

  • Cellulase Induction: In Trichoderma reesei, basal cellulase activity cleaves cellulose into cellobiose, which is subsequently transglycosylated by β-glucosidases into sophorose. Sophorose acts as a highly specific signaling molecule, binding to intracellular receptors and triggering massive upregulation of cellulase genes at concentrations as low as 10⁻³ M.

  • Sophorolipids: As a structural scaffold, the sophorose unit in sophorolipids provides the necessary hydrophilic balance (bola amphiphile structure) required for their biosurfactant and anti-inflammatory properties.

Pathway N1 Cellulose Substrate N2 Basal Cellulase Hydrolysis N1->N2 N3 Cellobiose N2->N3 N4 β-Glucosidase Transglycosylation N3->N4 N5 Sophorose (Potent Inducer) N4->N5 N6 Gene Expression (T. reesei) N5->N6

Mechanism of cellulase induction in Trichoderma reesei mediated by sophorose.

References

  • Title: Sophorose - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Sophorose Source: Wikipedia URL: [Link]

  • Title: Sophorose: Physical and Chemical Properties Source: DrugFuture Chemical Database URL: [Link]

Foundational

2-O-beta-D-Glucopyranosyl-D-glucopyranose solubility in different solvents

Solvation Thermodynamics and Methodological Profiling of 2-O- β -D-Glucopyranosyl-D-glucopyranose (Sophorose) Executive Summary Sophorose (2-O- β -D-Glucopyranosyl-D-glucopyranose) is a naturally occurring disaccharide c...

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Author: BenchChem Technical Support Team. Date: March 2026

Solvation Thermodynamics and Methodological Profiling of 2-O- β -D-Glucopyranosyl-D-glucopyranose (Sophorose)

Executive Summary

Sophorose (2-O- β -D-Glucopyranosyl-D-glucopyranose) is a naturally occurring disaccharide consisting of two D-glucose units linked by a unique β (1$\to$2) glycosidic bond[1]. Its specific stereochemistry and dense distribution of hydroxyl groups dictate its physicochemical behavior, particularly its solubility profile across various solvent systems[2]. Understanding the solvation thermodynamics of sophorose is critical for its application as a potent inducer of cellulase in microbial fermentation[3] and as the hydrophilic headgroup in biosurfactant sophorolipids[4]. This whitepaper provides an in-depth technical guide on the solubility of sophorose, detailing solvent-solute interactions, quantitative solubility data, and self-validating experimental protocols for researchers and drug development professionals.

Structural Thermodynamics & Solvation Mechanics

The solubility of sophorose is fundamentally governed by its molecular architecture. The β -1,2-glycosidic linkage maintains both glucose units in their pyranose ring forms, allowing the reducing end to exist in α or β anomeric equilibria[1]. With an anhydrous molecular weight of 342.30 g/mol and multiple hydroxyl (-OH) groups, sophorose possesses a high capacity for hydrogen bonding[1].

  • Aqueous Systems : In water, sophorose exhibits high solubility due to the formation of an extensive hydrogen bond network between the polar solvent and the equatorial/axial hydroxyl groups of the pyranose rings[2].

  • Organic Solvents : In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), sophorose is highly soluble[3]. The strong dipole of DMSO effectively disrupts the intermolecular hydrogen bonds of the carbohydrate crystal lattice.

  • Alcohols and Non-Polar Solvents : In short-chain alcohols (e.g., methanol, ethanol), solubility is significantly reduced[]. Aqueous methanol is strategically used as an anti-solvent crystallization medium to isolate sophorose as a stable monohydrate (C₁₂H₂₂O₁₁·H₂O)[1].

Solvation Sophorose Sophorose (β-1,2-Glucobiose) Water Aqueous Solvents Sophorose->Water DMSO Aprotic Polar (DMSO) Sophorose->DMSO Alcohols Short-Chain Alcohols Sophorose->Alcohols NonPolar Non-Polar Solvents Sophorose->NonPolar Hydration Extensive H-Bonding (~50 g/L Solubility) Water->Hydration Complexation Strong Dipole Interactions (Highly Soluble) DMSO->Complexation Partial Limited Solvation (Crystallization Medium) Alcohols->Partial Insoluble No Favorable Interactions (Insoluble) NonPolar->Insoluble

Solvation mechanisms of sophorose across varying solvent polarities.

Quantitative Solubility Profile

Accurate solubility data is essential for formulation, extraction, and bioassay workflows. Table 1 synthesizes the solubility characteristics of sophorose across standard laboratory solvents based on empirical product data and chemical literature.

Table 1: Solubility Profile of Sophorose in Various Solvents

SolventSolubility StatusQuantitative Estimate / Notes
Water Highly Soluble~50 g/L at 25°C (room temperature)[1]
Dimethyl Sulfoxide (DMSO) SolubleTypically >10 mg/mL; ideal for in vitro stock solutions[3]
Methanol Slightly SolubleRequires aqueous mixtures for full dissolution[]
Ethanol Sparingly SolubleLow solubility; often used to precipitate free sugars[6]
Chloroform Slightly SolubleRequires heating and sonication to achieve minimal dissolution[]

Biological & Industrial Significance

The solubility of sophorose directly dictates its utility in biotechnology and industrial microbiology.

  • Cellulase Induction : In Trichoderma reesei fermentation, sophorose is a highly potent inducer of cellulase gene expression[7]. Its high water solubility allows it to rapidly diffuse through aqueous fermentation media and interact with cell surface transporters, triggering a massive transcription cascade for cellulolytic enzymes[3].

  • Sophorolipid Biosurfactants : Sophorose serves as the hydrophilic moiety in sophorolipids, which are amphiphilic biosurfactants produced by yeasts like Starmerella bombicola[8]. While free sophorose is highly water-soluble, the attachment of a hydrophobic fatty acid chain shifts the solubility profile. Sophorolipids are highly soluble in ethanol and ethyl acetate, with their water solubility becoming heavily pH-dependent (increasing at pH > 5.0)[9][10].

Cellulase Cellulose Cellulose Polymer Transglycosylation Transglycosylation Cellulose->Transglycosylation Basal Cleavage Sophorose Sophorose Transglycosylation->Sophorose Synthesis Receptor Cell Transporters Sophorose->Receptor Cellular Uptake Transcription Gene Transcription Receptor->Transcription Signaling Cellulase Cellulase Production Transcription->Cellulase Expression

Sophorose-mediated cellulase induction pathway in Trichoderma reesei.

Self-Validating Experimental Methodologies

To ensure high-fidelity data in drug development and biochemical assays, solubility must be determined using rigorous, self-validating protocols. The following methodologies detail the causality behind each experimental choice.

Protocol 1: Isothermal Determination of Aqueous Solubility via HPLC-RID

Carbohydrates often exhibit slow dissolution kinetics due to strong intermolecular forces in their crystalline state. This protocol ensures thermodynamic equilibrium is reached.

  • Preparation : Aliquot 10 mL of ultra-pure water (18.2 M Ω⋅ cm) into a sealed, temperature-controlled glass vial set to 25.0 ± 0.1°C.

  • Solute Addition : Incrementally add sophorose monohydrate[11] until a visible suspension remains, indicating supersaturation.

  • Equilibration : Agitate the suspension isothermally at 150 rpm for 48 hours. Causality: 48 hours is required to overcome kinetic metastable states and ensure true thermodynamic equilibrium is achieved.

  • Phase Separation : Centrifuge the mixture at 10,000 × g for 15 minutes at 25°C to pellet undissolved crystals. Filter the supernatant through a 0.22 μ m PTFE syringe filter.

  • Quantification : Analyze the filtrate using High-Performance Liquid Chromatography coupled with a Refractive Index Detector (HPLC-RID). Causality: Sophorose lacks a strong UV chromophore; therefore, RID is mandatory for accurate carbohydrate quantification[6].

  • Validation : Perform the entire workflow in biological triplicate. Accept data only if the relative standard deviation (RSD) is < 5%.

Workflow Step1 1. Solvent Equilibration (Thermostatic Bath) Step2 2. Excess Solute Addition (Sophorose Monohydrate) Step1->Step2 Step3 3. Isothermal Agitation (48 Hours) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. HPLC-RID Analysis (Quantification) Step4->Step5 Step6 6. Data Validation (Triplicate Variance < 5%) Step5->Step6

Self-validating experimental workflow for isothermal solubility determination.
Protocol 2: Solvent-Mediated Crystallization of Sophorose Monohydrate
  • Dissolution : Dissolve raw sophorose extract in a minimal volume of warm ultra-pure water to create a highly concentrated aqueous solution.

  • Anti-Solvent Addition : Slowly titrate absolute methanol into the aqueous solution under continuous stirring. Causality: Methanol acts as an anti-solvent that lowers the dielectric constant of the mixture, decreasing sophorose solubility and inducing supersaturation[1].

  • Nucleation : Store the solution at 4°C for 24-48 hours to promote the formation of needle-like monohydrate crystals[1].

  • Harvesting : Recover crystals via vacuum filtration and wash with cold aqueous methanol to remove impurities.

Sources

Exploratory

The Dual Paradigm of Sophorose in Microbial Metabolism: Transcriptional Induction and Glycolipid Biosynthesis

Target Audience: Researchers, Application Scientists, and Bioprocess Engineers Content Type: Technical Whitepaper Executive Summary Sophorose (2-O-β-D-glucopyranosyl-D-glucose) occupies a unique dual niche in microbial m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Bioprocess Engineers Content Type: Technical Whitepaper

Executive Summary

Sophorose (2-O-β-D-glucopyranosyl-D-glucose) occupies a unique dual niche in microbial metabolism. In filamentous fungi such as Trichoderma reesei, it acts as the most potent known transcriptional inducer of the cellulase enzyme system, operating at concentrations several magnitudes lower than natural cellulose. Conversely, in the non-pathogenic yeast Starmerella bombicola, sophorose serves as the hydrophilic structural core of sophorolipids (SLs)—secondary metabolites that function as extracellular energy sinks and antimicrobial agents.

This whitepaper synthesizes the mechanistic pathways of sophorose in both paradigms. By examining the transcriptomic regulation of cellulase synthesis and the metabolic engineering of glycolipid pathways, we provide actionable, self-validating protocols for bioprocess optimization.

Sophorose as a Transcriptional Inducer in Trichoderma reesei

The Kinetics of Induction vs. Catabolism

The industrial production of cellulases relies heavily on T. reesei. While lactose is the most cost-effective soluble inducer, it is not a direct inducer; it requires transglycosylation by β-galactosidase or β-glucosidase to generate sophorose[1]. Sophorose itself exhibits an induction capacity over 200-fold higher than lactose.

However, the metabolic fate of sophorose in T. reesei is highly bifurcated. Isotope tracking reveals that extracellular sophorose is rapidly catabolized to CO₂ and H₂O, with a half-life of less than 5 hours in the culture medium[2]. Only a minute fraction is channeled into the inductive pathway. This indicates two distinct metabolic routes:

  • Catabolic Pathway: High capacity, low affinity.

  • Inductive Pathway: Low capacity, high affinity.

Because of this rapid degradation, continuous cellulase production requires the persistent presence of free sophorose in the medium. A single large dose is rapidly cleared, whereas continuous feeding or slow-release mechanisms yield exponentially higher enzyme titers[3].

Transcriptomic Regulation and the Role of CEL1B

Recent transcriptomic analyses have elucidated the complex regulatory network governing sophorose signaling. The intracellular β-glucosidase CEL1B plays an inducer-specific dual role. Under lactose induction, CEL1B acts as a negative regulator; its deletion increases cellulase activity by upregulating other β-glucosidases and ER proteostasis genes[1].

Conversely, under direct sophorose induction, CEL1B acts as a positive modulator. Deletion of CEL1B under sophorose-rich conditions results in a 25.7% decrease in cellulase activity, driven by the downregulation of cellodextrin transporters (e.g., TrireC30_91594) and major cellobiohydrolases (CEL7A, CEL6A)[1].

G ExtSophorose Extracellular Sophorose Transporter Cellodextrin Transporters (e.g., CRT1) ExtSophorose->Transporter Uptake IntSophorose Intracellular Sophorose Transporter->IntSophorose Catabolism Catabolic Pathway (High Capacity, Low Affinity) IntSophorose->Catabolism Rapid Degradation Induction Inductive Pathway (Low Capacity, High Affinity) IntSophorose->Induction Signal Transduction Transcription Transcription Factors (XYR1, ACE3) Induction->Transcription Activates CEL1B CEL1B (β-glucosidase) Positive Modulator CEL1B->Induction Enhances Cellulase Cellulase Expression (CEL7A, CEL6A) Transcription->Cellulase Upregulates

Sophorose uptake, catabolism, and cellulase induction signaling in T. reesei.

Protocol: Evaluating Sophorose-Mediated Cellulase Induction

To bypass the prohibitive cost of pure sophorose, this protocol utilizes a Mixture of Glucose and Sophorose (MGS) derived from stevioside hydrolysis, which provides a highly efficient, low-cost soluble inducer[4].

Causality & Self-Validation: MGS bypasses the rate-limiting transglycosylation step required by lactose. To ensure the protocol is self-validating, we include a lactose-only positive control (to establish baseline transglycosylation-dependent induction) and a glucose-only negative control (to confirm carbon catabolite repression).

Step-by-Step Workflow:

  • Pre-culture & Starvation: Cultivate T. reesei Rut C30 in Mandels-Andreotti (MA) minimal medium with 1% glycerol for 48 hours to build biomass without triggering carbon catabolite repression. Wash mycelia twice with sterile water to remove residual carbon.

  • Induction Phase: Transfer equal biomass into three parallel bioreactors containing MA medium supplemented with:

    • Reactor A (Test): 2% MGS (Glucose-Sophorose mixture).

    • Reactor B (Control 1): 2% Lactose (Standard baseline).

    • Reactor C (Control 2): 2% Glucose (Repression baseline).

  • Continuous Feeding: Due to the short half-life of sophorose (<5h), implement a fed-batch strategy for Reactor A, feeding MGS at 0.5 g/L/h to maintain steady-state intracellular signaling.

  • Sampling & Assay: Sample every 12 hours. Centrifuge to separate mycelia. Perform a Filter Paper Assay (FPA) on the supernatant to quantify total secreted cellulase activity.

  • Validation Check: Reactor C must show <5% of Reactor B's FPA activity. Reactor A should yield a >1.5-fold increase over Reactor B[4].

Sophorose as a Structural Metabolite in Starmerella bombicola

Biosynthetic Assembly of Sophorolipids

In the yeast Starmerella bombicola, sophorose is not a transient signal but a terminal structural building block. Sophorolipids (SLs) are amphiphilic biosurfactants composed of a sophorose head linked to a hydroxylated fatty acid tail. Their natural function serves as an extracellular energy storage mechanism and provides competitive niche protection via antimicrobial properties[5].

The biosynthesis of SLs is a highly coordinated enzymatic cascade:

  • ω-Oxidation: Intracellular fatty acids are hydroxylated at the terminal (ω) or subterminal (ω-1) position by the cytochrome P450 monooxygenase CYP52M1[6].

  • Glycosylation: Two sequential UDP-glucosyltransferases (UGTA1 and UGTB1) attach glucose molecules to the hydroxylated fatty acid, forming the sophorose moiety (acidic SL)[7].

  • Acetylation & Lactonization: Acetyltransferase (AT) acetylates the sophorose head. Finally, Starmerella bombicola lactone esterase (SBLE) catalyzes intramolecular esterification, converting acidic SLs into their lactonic congeners, releasing sophorose as a byproduct during specific congener conversions[7].

Biosynthesis Glucose Glucose UGTA1 UGTA1 (Glucosyltransferase) Glucose->UGTA1 Sophorose building block UGTB1 UGTB1 (Glucosyltransferase) Glucose->UGTB1 Sophorose building block FattyAcid Fatty Acid CYP52M1 CYP52M1 (ω-oxidation) FattyAcid->CYP52M1 HydroxyFA ω/ω-1 Hydroxy Fatty Acid CYP52M1->HydroxyFA HydroxyFA->UGTA1 Glucolipid Glucolipid UGTA1->Glucolipid Glucolipid->UGTB1 AcidicSL Acidic Sophorolipid UGTB1->AcidicSL AT Acetyltransferase (AT) AcidicSL->AT AcAcidicSL Acetylated Acidic SL AT->AcAcidicSL SBLE SBLE (Lactone Esterase) AcAcidicSL->SBLE LactonicSL Lactonic Sophorolipid SBLE->LactonicSL

Sophorolipid biosynthesis pathway in S. bombicola.

Protocol: Metabolic Engineering for Enhanced Sophorolipid Production

Wild-type S. bombicola naturally diverts a significant portion of fatty acids into the β-oxidation pathway for cellular energy, limiting SL yields. This protocol details the fermentation of a rationally engineered strain to maximize SL titer[6].

Causality & Self-Validation: By knocking out PXA1 (critical for β-oxidation) and overexpressing CYP52M1 (rate-limiting in ω-oxidation), lipid flux is forcibly redirected into the SL pathway. The fermentation is self-validating through real-time Dissolved Oxygen (DO) monitoring; a sudden spike in DO indicates the depletion of the hydrophobic carbon source, validating the metabolic shift toward oil consumption.

Step-by-Step Workflow:

  • Strain Preparation: Utilize the engineered S. bombicola PC1 strain (ΔPXA1, ↑CYP52M1). Pre-culture in YEPD medium for 48 hours at 30°C.

  • Biphasic Fermentation Setup: Inoculate a 5L bioreactor containing 3L of production medium (100 g/L glucose, 10 g/L yeast extract, 1 g/L urea). Maintain pH at 3.5 (optimal for SL stability) using 5M NaOH.

  • Hydrophobic Substrate Feeding: At 48 hours (exponential growth phase), initiate fed-batch addition of rapeseed oil or cottonseed oil[8] at 20 g/L/day.

  • DO-Stat Control: Monitor Dissolved Oxygen. Maintain agitation cascade to keep DO > 30%. A rapid DO spike (>60%) serves as the internal validation that the oil feed has been fully metabolized, signaling the need for the next feed pulse.

  • Extraction & Quantification: At day 7, harvest the broth. Extract the heavy, viscous SL phase using ethyl acetate (1:1 v/v). Evaporate the solvent and quantify via HPLC-ELSD to differentiate lactonic (antimicrobial) vs. acidic (foaming) congeners.

Quantitative Data & Comparative Analysis

The following tables summarize the metabolic impact of sophorose in both its inductive and structural roles.

Table 1: Comparative Efficacy of Soluble Inducers in T. reesei [1][4]

Inducer Relative Cellulase Activity (Fold Change) Cost/Scalability Metabolic Characteristic
Glucose 0.1x (Repressed) High Rapidly metabolized, triggers carbon catabolite repression
Lactose 1.0x (Baseline) High Requires transglycosylation to sophorose
Cellobiose ~0.3x Moderate Weaker inducer, subject to β-glucosidase cleavage
Sophorose (Pure) >200x Low (Prohibitive cost) Potent induction, rapid intracellular catabolism

| MGS (Glucose-Sophorose) | 1.64x (vs Lactose) | High (Cost-effective) | Bypasses transglycosylation, sustained induction |

Table 2: Metabolic Engineering Impact on Sophorolipid Yield in S. bombicola [6]

Strain Genotype Modification Target SL Titer (g/L) Improvement over WT
Wild-Type (WT) None 48.11 ± 3.50 N/A
P1 (ΔPXA1) Blocked β-oxidation 66.96 ± 4.29 +50.5%
PC1 (ΔPXA1, ↑CYP52M1) Enhanced ω-oxidation 88.50 ± 4.91 +98.8%

| PC1 (Fed-batch, 5L) | Bioprocess optimization | 232.27 ± 13.83 | +382.8% |

Conclusion

Sophorose dictates profound metabolic shifts depending on the microbial host. In T. reesei, it acts as a transient, high-affinity signaling molecule that overrides basal repression to trigger massive cellulase secretion. In S. bombicola, it is a stable, structural carbohydrate that anchors high-value biosurfactants. By leveraging transcriptomic insights (such as CEL1B modulation) and metabolic engineering (redirecting lipid flux), bioprocess engineers can harness the full potential of sophorose-driven metabolism for industrial-scale enzyme and biosurfactant production.

References

  • Sternberg, D., & Mandels, G. R. (1979). Induction of cellulolytic enzymes in Trichoderma reesei by sophorose. Journal of Bacteriology. 3

  • Loewenberg, J. R., & Chapman, C. M. (1977). Sophorose metabolism and cellulase induction in Trichoderma. Archives of Microbiology. 2

  • Transcriptomic Analysis Reveals Opposing Roles of CEL1B in Sophorose- and Lactose-Induced Cellulase Expression in Trichoderma reesei Rut C30. (2025). MDPI. 1

  • Metabolic engineering of Starmerella bombicola for the production of sophorolipids. (2022). Hep Journals. 6

  • Elucidation of the Natural Function of Sophorolipids Produced by Starmerella bombicola. (2021). MDPI. 5

  • Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside. (2022). RSC Publishing. 4

  • Revision of the sophorolipid biosynthetic pathway in Starmerella bombicola based on new insights in the substrate profile of its lactone esterase. (2024). Biotechnology for Biofuels and Bioproducts. 7

Sources

Foundational

An In-depth Technical Guide to 2-O-beta-D-Glucopyranosyl-D-glucopyranose Derivatives and Their Functions

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2-O-beta-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a disaccharide distinguished by its unique β-1,2 glycosidic lin...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-O-beta-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a disaccharide distinguished by its unique β-1,2 glycosidic linkage. While a simple carbohydrate in its own right, its true significance in the scientific and pharmaceutical fields lies in its role as the hydrophilic core of a diverse class of derivatives, most notably the sophorolipids. These glycolipid biosurfactants, produced by non-pathogenic yeasts, exhibit a remarkable spectrum of biological activities, ranging from potent antimicrobial and anticancer effects to immunomodulation. This guide provides a comprehensive exploration of sophorose derivatives, detailing their structural diversity, synthesis methodologies, multifaceted biological functions, and the underlying mechanisms of action. We will delve into detailed experimental protocols for both synthesis and bioactivity assessment, present key quantitative data, and explore the structure-activity relationships that govern their therapeutic potential.

Part 1: The Core Moiety: 2-O-beta-D-Glucopyranosyl-D-glucopyranose (Sophorose)

Sophorose is a disaccharide composed of two D-glucose units linked by a β-1,2 glycosidic bond.[1][2] This seemingly subtle structural feature, an "unusual" bond compared to the more common α-1,4 or β-1,4 linkages found in sugars like maltose and cellulose, is fundamental to the physicochemical properties of its derivatives.[2][3] First isolated in 1938 from the pods of Sophora japonica, sophorose itself is recognized for its role as a powerful inducer of cellulase gene expression in fungi such as Trichoderma reesei, a function of significant interest in biofuel research.[2][4] However, its high cost has historically limited its large-scale industrial application.[5]

The core sophorose structure serves as a hydrophilic head group. When this polar moiety is chemically or biologically linked to a hydrophobic tail, it creates an amphiphilic molecule with the potential for self-assembly and interaction with biological membranes. This amphiphilicity is the foundational principle behind the diverse functions of its most studied derivatives: the sophorolipids.

sophorose_structure cluster_glucose1 Glucose 1 (Reducing End) cluster_glucose2 Glucose 2 (Non-reducing End) G1_C1 C1(α/β) G1_C2 C2 G1_C1->G1_C2 G1_C3 C3 G1_C2->G1_C3 G1_C4 C4 G1_C3->G1_C4 G1_C5 C5 G1_C4->G1_C5 G1_O5 O G1_C5->G1_O5 G1_O5->G1_C1 G2_C1 C1' G2_C1->G1_C2 β-1,2 glycosidic bond G2_C2 C2' G2_C1->G2_C2 G2_C3 C3' G2_C2->G2_C3 G2_C4 C4' G2_C3->G2_C4 G2_C5 C5' G2_C4->G2_C5 G2_O5 O' G2_C5->G2_O5 G2_O5->G2_C1

Caption: Basic structure of Sophorose, highlighting the β-1,2 linkage.

Part 2: Key Derivatives of Sophorose: The Sophorolipids

The most prominent and functionally diverse derivatives of sophorose are the sophorolipids (SLs). These glycolipids are biosurfactants produced extracellularly by various non-pathogenic yeast species, such as Starmerella bombicola and Candida apicola.[6][7] They represent a sustainable and biodegradable alternative to synthetic surfactants and have garnered immense interest for their broad biological activities.[8][9]

Structural Architecture of Sophorolipids

The fundamental structure of a sophorolipid consists of the hydrophilic sophorose head β-glycosidically linked to a hydrophobic hydroxylated fatty acid tail, typically 16 or 18 carbons in length.[6][8] The complexity of sophorolipids arises from several structural variations that occur during their biosynthesis, resulting in a mixture of related compounds.[8]

Key Structural Variations:

  • Lactonization: The carboxylic acid end of the fatty acid tail can be free, resulting in the acidic (or open) form , or it can be internally esterified, most commonly at the 4''-hydroxyl group of the sophorose moiety, to form the lactonic form .[6] This is the most significant structural division, profoundly influencing the molecule's properties.

  • Acetylation: The 6'- and/or 6''-hydroxyl groups on the sophorose head can be acetylated, which decreases the hydrophilicity of the molecule.[6]

  • Fatty Acid Moiety: The length (typically C16 or C18) and degree of unsaturation of the fatty acid tail can vary depending on the yeast strain and the hydrophobic substrate used in fermentation.[7]

sophorolipid_forms cluster_forms Primary Structural Forms cluster_modifications Secondary Modifications Sophorolipid Sophorolipid Core (Sophorose + Hydroxy Fatty Acid) Acidic Acidic Form (Free Carboxyl Group -COOH) Sophorolipid->Acidic Hydrolysis Acetylation Acetylation (at 6'-OH and/or 6''-OH) Sophorolipid->Acetylation FattyAcid Fatty Acid Variation (C16, C18, Unsaturation) Sophorolipid->FattyAcid Lactonic Lactonic Form (Internal Ester Linkage) Acidic->Lactonic Esterification (e.g., at 4''-OH)

Caption: Structural diversity of sophorolipids.

Structure-Activity Relationships (SAR)

The specific biological function of a sophorolipid is intrinsically linked to its structure:

  • Lactonic vs. Acidic Forms: Lactonic sophorolipids are generally more biologically active. They exhibit superior surface tension reduction and are better antimicrobial and anticancer agents.[6] In contrast, acidic sophorolipids have lower water solubility but display better foaming properties and have been noted for their ability to increase skin permeation, making them suitable as carriers for transdermal delivery.[7][8]

  • Acetylation: The addition of acetyl groups can enhance antiviral and cytokine-stimulating effects by reducing the overall hydrophilicity of the molecule.[6]

  • Fatty Acid Chain Length: The length and composition of the fatty acid tail influence the antimicrobial spectrum. For instance, acidic sophorolipids with long (C22) carbon chains have shown potent antibacterial effects against Cutibacterium acnes.[7]

Part 3: Biological Functions and Therapeutic Potential

Sophorose derivatives, particularly sophorolipids, possess a wide array of biological activities that make them attractive candidates for drug development.

Antimicrobial and Anti-Biofilm Activity

Sophorolipids demonstrate broad-spectrum activity against bacteria, fungi, and yeasts.[7][8]

  • Mechanism of Action: The primary antimicrobial mechanism involves the disruption of the cell membrane. The amphiphilic nature of SLs allows them to insert into the lipid bilayer, leading to increased membrane permeability, pore formation, and ultimately, cell lysis.[7][10]

  • Anti-Biofilm Properties: Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Sophorolipids are effective at inhibiting biofilm formation and can also disrupt established biofilms.[11] They achieve this by weakening the cohesive forces within the biofilm matrix, essentially "peeling" it away without necessarily killing the bacteria, which may reduce the selective pressure for developing resistance.[11] The lactonic form is generally considered to have greater anti-biofilm capabilities.[10]

Anticancer and Cytotoxic Effects

Numerous studies have highlighted the potential of sophorolipids as anticancer agents. Their activity has been observed against various cancer cell lines, including pancreatic, breast, and liver cancer.

  • Mechanism of Action: The anticancer effects of sophorolipids are multifactorial and appear to be cell-type specific. Proposed mechanisms include:

    • Apoptosis Induction: Sophorolipids can trigger programmed cell death (apoptosis) by activating caspase cascades and inducing DNA fragmentation.

    • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

    • Inhibition of Metastasis: Some studies suggest SLs can inhibit cell migration and invasion, key processes in cancer metastasis.

    • Membrane Disruption: Similar to their antimicrobial effects, SLs can interact with the cancer cell membrane, altering its fluidity and leading to cell death.

Immunomodulatory and Anti-inflammatory Effects

Sophorolipids can modulate the immune response, a property that is being explored for treating inflammatory conditions.

  • Mechanism of Action: The immunomodulatory effects are linked to their ability to interact with immune cells like macrophages and neutrophils. They have been shown to:

    • Inhibit Pro-inflammatory Mediators: Decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

    • Stimulate Cytokine Production: Acetylated sophorolipids, in particular, can enhance certain cytokine stimulating effects, suggesting a complex, context-dependent immunomodulatory role.[6]

biological_functions cluster_antimicrobial Mechanism cluster_anticancer Mechanism cluster_immuno Mechanism SophoroseDerivatives Sophorose Derivatives (e.g., Sophorolipids) Antimicrobial Antimicrobial & Anti-Biofilm SophoroseDerivatives->Antimicrobial Anticancer Anticancer SophoroseDerivatives->Anticancer Immunomodulatory Immunomodulatory SophoroseDerivatives->Immunomodulatory MembraneDisruption Membrane Disruption Antimicrobial->MembraneDisruption BiofilmDestruction Biofilm Matrix Weakening Antimicrobial->BiofilmDestruction Apoptosis Apoptosis Induction Anticancer->Apoptosis CellCycleArrest Cell Cycle Arrest Anticancer->CellCycleArrest CytokineModulation Cytokine Modulation Immunomodulatory->CytokineModulation InhibitMediators Inhibition of Pro-inflammatory Mediators Immunomodulatory->InhibitMediators

Caption: Overview of the primary biological functions of sophorose derivatives.

Part 4: Methodologies for Synthesis and Evaluation

The generation and testing of novel sophorose derivatives require robust and reproducible methodologies.

Synthesis and Purification Protocols

A. Enzymatic Synthesis of the Sophorose Core

While sophorose can be isolated from natural sources, this is often inefficient. A more practical approach for research applications is enzymatic synthesis, which offers high specificity and yield.[1]

Protocol: One-Pot Enzymatic Synthesis of Sophorose [12][13]

This protocol utilizes three enzymes to synthesize sophorose from inexpensive starting materials like sucrose and glucose.[12]

  • Enzyme Preparation: Recombinant sucrose phosphorylase (SP), 1,2-β-oligoglucan phosphorylase (SOGP), and exo-β-1,2-glucooligosaccharide sophorohydrolase are expressed in E. coli and purified.

  • Reaction Mixture Preparation:

    • Combine D-glucose (to a final concentration of 5 mM) and sucrose (to 250 mM) in a sodium phosphate buffer (10 mM, pH 7.0).

    • Add inorganic phosphate to a final concentration of 10 mM.

    • Add the purified enzymes at optimized concentrations (e.g., 5 µg/mL SP, 20 µg/mL SOGP, and 50 µg/mL sophorohydrolase).[13]

  • Incubation: Incubate the reaction mixture at 30°C for 48 hours.[13] This allows for the sequential conversion of substrates to sophorose.

  • Enzyme Inactivation: Heat the mixture at 95°C for 10 minutes to denature and inactivate the enzymes.[1]

  • Purification - Step 1 (Yeast Treatment): To remove excess monosaccharides (glucose, fructose), add dry yeast to the mixture and incubate at 30°C for 2 hours. Centrifuge to remove yeast cells and heat the supernatant again (95°C, 10 min).[1]

  • Purification - Step 2 (Chromatography): Concentrate the supernatant using a rotary evaporator. Purify the sophorose using size-exclusion chromatography (e.g., with Toyopearl HW-40S columns) with water as the mobile phase.[1]

  • Verification: Collect and lyophilize the sophorose-containing fractions. Confirm the product identity and purity using ESI-MS and NMR spectroscopy.[1]

B. Chemical Synthesis of Sophorose Derivatives

Creating novel derivatives for SAR studies often involves chemical modification of the sophorose or sophorolipid backbone.

Protocol: General Amide Bond Formation for N-Glycosyl Derivatives [14]

This method can be used to link sophorose to various molecules via an amide bond, creating N-(β-D-sophorosyl) amides.

  • Preparation of Sophorosyl Amine: The sophorose disaccharide must first be converted to its corresponding glycosyl amine. This typically involves per-O-acetylation followed by reaction with ammonia or another amine source to create the amine at the anomeric carbon, which is then deprotected.

  • Carboxylic Acid Activation: In a dry, inert atmosphere, dissolve the carboxylic acid of interest (1 equivalent) in an anhydrous solvent like DMF. Add a peptide coupling agent (e.g., HATU, 1.2 equiv.) and an organic base (e.g., DIPEA, 5 equiv.). Stir for 15 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add a solution of the sophorosyl amine (1.5 equivalents) in dry DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. Purify the final product using column chromatography.

Bioactivity Assessment Protocols

A. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Culture the target microorganism (e.g., Staphylococcus aureus, Candida albicans) overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the sophorose derivative in a 96-well microtiter plate using the appropriate culture medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microbe, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate under conditions suitable for the test organism (e.g., 37°C for 24 hours for bacteria).

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.

B. Antioxidant Activity: DPPH Radical Scavenging Assay [15]

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation: Prepare a stock solution of the sophorose derivative in a suitable solvent (e.g., methanol). Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay Procedure: In a 96-well plate, add various concentrations of the test compound. Add the DPPH solution to each well and mix. A control well should contain the solvent and DPPH only.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically ~517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.[16]

Part 5: Quantitative Data Summary

The efficacy of sophorose derivatives varies significantly based on their structure and the biological system being tested. The following table summarizes representative data from the literature.

Derivative ClassTarget/OrganismActivity MetricResultReference
Lactonic SophorolipidsCandida albicansAntimicrobialHigh growth inhibition[7]
Acidic Sophorolipids (C22)Cutibacterium acnesAntibacterialStrongest effect vs. other SLs[7]
SophorolipidsVarious Cancer Cell LinesAnticancerApoptosis induction, cell cycle arrest[8]
N-(β-d-glucopyranosyl)-imidazolecarboxamidesGlycogen Phosphorylase bEnzyme InhibitionKᵢ ~3–4 µM[14]
β-D-glucopyranosyl protocatechoatesDPPH RadicalAntioxidantHigher activity than α-tocopherol[15]

Part 6: Future Perspectives and Conclusion

Derivatives of 2-O-beta-D-Glucopyranosyl-D-glucopyranose, spearheaded by the structurally diverse sophorolipids, represent a compelling class of bio-based molecules with significant therapeutic potential. Their biodegradability, low toxicity, and multifaceted biological activities make them prime candidates for development in pharmaceuticals, cosmetics, and agriculture.[6][8]

Future research should focus on several key areas:

  • Medicinal Chemistry Optimization: Expanding the library of synthetic and semi-synthetic derivatives to fine-tune activity, improve specificity, and enhance pharmacokinetic properties.

  • Mechanistic Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their polypharmacology.

  • Advanced Formulations: Development of novel delivery systems, such as nanoformulations, to improve the bioavailability and targeted delivery of sophorose derivatives for applications in oncology and infectious diseases.[8]

  • Scaling Production: Improving fermentation and purification processes to produce specific, high-purity sophorolipid congeners at an industrial scale, which remains a key challenge for their commercialization.

References

  • Sophorolipid - Wikipedia. [Link]

  • Chen, J., et al. (2025). Sophorolipids: multifunctional microbial glycolipids with diverse bioactivities and applications. Biotechnology for Biofuels and Bioproducts. [Link]

  • Tatebe, Y., et al. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Journal of Applied Glycoscience. [Link]

  • Yagoub, H. D., et al. (2022). Sophorolipids—Bio-Based Antimicrobial Formulating Agents. Encyclopedia. [Link]

  • Dispersa. (2021). Sophorolipids: A promising class of green biosurfactants. [Link]

  • Tatebe, Y., et al. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. ResearchGate. [Link]

  • Tatebe, Y., et al. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. PubMed. [Link]

  • Allied Carbon Solutions. (2022). About Sophorolipids. [Link]

  • Yamaguchi, T., et al. (2018). Synthesis of three deoxy-sophorose derivatives for evaluating the requirement of hydroxy groups at position 3 and/or 3' of sophorose by 1,2-β-oligoglucan phosphorylases. PubMed. [Link]

  • PubChem. 2-O-beta-D-Glucopyranosyl-D-glucopyranose. [Link]

  • Ontosight AI. Beta-D-Glucopyranose Structure and Function. [Link]

  • Gao, L., et al. (2022). Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration. MDPI. [Link]

  • Structure, Classification, and Functions of Carbohydrates. [Link]

  • PubChem. 2-O-beta-D-Glucopyranosyl-beta-D-glucopyranose. [Link]

  • Taylor & Francis. Sophorose – Knowledge and References. [Link]

  • Sophorose - Wikipedia. [Link]

  • Park, S., et al. (2025). Synthesis of various β-D-glucopyranosyl and β-D-xylopyranosyl hydroxybenzoates and evaluation of their antioxidant activities. ResearchGate. [Link]

  • Glucose - Wikipedia. [Link]

  • Method for producing sophorose
  • Szűcs, Z., et al. (2024). Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5). MDPI. [Link]

  • PubChem. 2-O-beta-D-Glucopyranosyl-alpha-D-glucopyranose. [Link]

Sources

Exploratory

Natural occurrence of sophorose in medicinal plants

Abstract Sophorose (2-O-β-D-glucopyranosyl-D-glucose) is a rare, naturally occurring disaccharide characterized by its atypical β-1,2-glycosidic bond. Originally isolated from the pods of Sophora japonica[1], it serves a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sophorose (2-O-β-D-glucopyranosyl-D-glucose) is a rare, naturally occurring disaccharide characterized by its atypical β-1,2-glycosidic bond. Originally isolated from the pods of Sophora japonica[1], it serves as a critical structural moiety in various medicinal plant metabolites, including stevioside from Stevia rebaudiana[2] and flavonoid glycosides in Viola yedoensis[3]. This whitepaper provides a comprehensive technical guide on the botanical reservoirs of sophorose, the mechanistic rationale for its hydrolytic extraction, and the chromatographic protocols required for its precise quantification.

Botanical Reservoirs and Molecular Architecture

Sophorose rarely exists in a free state in nature; it is predominantly bound as a carbohydrate moiety in larger glycosidic complexes or as the hydrophilic head of microbial sophorolipids.

  • Sophora japonica (Japanese Pagoda Tree): Sophorose was first discovered in 1938 from the pods of this traditional medicinal plant[1]. The plant utilizes sophorose as a building block for complex flavonoid sophorosides, which contribute to its hemostatic and cardiovascular pharmacological profiles.

  • Stevia rebaudiana: The sweet diterpenoid glycoside, stevioside, contains a β-linked sophorose moiety at the C-13 position of the steviol aglycone[2]. Because stevioside is highly abundant in the plant's leaves, it serves as the most viable industrial precursor for sophorose isolation[4].

  • Viola yedoensis: A well-established component of Traditional Chinese Medicine (TCM), this plant harbors over 162 chemical constituents, including flavonoid glycosides like kaempferol-3-O-sophorose-7-O-α-L-rhamnoside, which exhibit significant anti-inflammatory and antipyretic activities[3].

Mechanistic Rationale for Hydrolytic Cleavage

Extracting sophorose from stevioside requires precise hydrolytic conditions. Stevioside contains three distinct glycosidic bonds: a β-linked sophorose at C-13 and an ester β-glucosidic linkage at the C-19 carboxyl group[2].

Causality of Acid Choice: Strong acidic hydrolysis completely degrades the steviol backbone into isosteviol and cleaves the β-1,2 bond of sophorose, yielding only glucose monomers. To selectively liberate intact sophorose, a controlled, partial acid hydrolysis using dilute hydrochloric acid (0.06 M to 0.2 N) is employed[4],[5]. This specific concentration provides enough hydronium ions to protonate and cleave the ester linkage at C-19 and the ether linkage at C-13, while minimizing the thermodynamic degradation of the resilient β-1,2-glycosidic bond of the sophorose dimer.

HydrolysisWorkflow Stevioside Stevioside Extract (Stevia rebaudiana) Acid Dilute HCl Hydrolysis (0.06 M, 105°C, 120 min) Stevioside->Acid Cleavage Selective Glycosidic Cleavage Acid->Cleavage Isosteviol Isosteviol (Hydrophobic Precipitate) Cleavage->Isosteviol Phase Separation Aqueous Aqueous Phase (Sophorose + Glucose) Cleavage->Aqueous Solubilization Purification Charcoal-Celite Column Chromatography Aqueous->Purification Elution Gradient Sophorose Pure Sophorose (β-1,2-D-glucopyranose) Purification->Sophorose Crystallization

Workflow of controlled stevioside hydrolysis to isolate sophorose and isosteviol.

Experimental Methodology: Self-Validating Protocols

Protocol 1: Partial Acid Hydrolysis of Stevioside to Yield Sophorose

This protocol is designed as a self-validating system. By tracking the reaction with Thin Layer Chromatography (TLC), the operator can halt the reaction before the sophorose degrades into glucose[4].

  • Substrate Preparation: Dissolve 10 g of high-purity stevioside (>98%) in 100 mL of distilled water to create a 10% (w/v) solution.

  • Acidification: Add an equal volume (100 mL) of 0.12 M HCl to achieve a final reaction concentration of 0.06 M HCl[5]. Rationale: 0.06 M HCl at elevated temperatures specifically targets the C-19 ester bond before attacking the C-13 ether bond, preserving the β-1,2 sophorose linkage.

  • Thermal Incubation: Seal the reaction vessel and heat in an oil bath at 105°C for exactly 120 minutes.

  • Validation Step (TLC Monitoring): At 60, 90, and 120 minutes, extract 1 mL aliquots, neutralize with NaOH, and spot on a silica gel TLC plate (eluent: n-butanol/acetic acid/water). Terminate the reaction when the stevioside spot disappears and the sophorose spot reaches maximum intensity (before the glucose spot dominates)[4].

  • Neutralization & Precipitation: Cool the mixture to room temperature. Isosteviol will precipitate as a hydrophobic solid. Filter to remove isosteviol. Neutralize the aqueous filtrate (containing sophorose and glucose) with 1 M NaOH.

  • Desalting & Purification: Pass the neutralized filtrate through a mixed-bed ion-exchange resin to remove NaCl. Load the desalted solution onto a charcoal-celite column.

  • Gradient Elution: Elute monosaccharides (glucose) with distilled water. Elute the disaccharide (sophorose) with 10-15% aqueous ethanol.

  • Crystallization: Concentrate the ethanol fraction under a vacuum and crystallize the sophorose from 80% aqueous methanol to yield white needles (melting point 196-198°C)[4].

Protocol 2: Chromatographic Quantification (HPLC-CAD / HPAEC-PAD)

Because sophorose lacks a strong chromophore, standard UV detection is inadequate. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or HPLC with a Charged Aerosol Detector (CAD) must be utilized[6],[7].

  • Sample Preparation: Dissolve 10 mg of the crystallized sophorose in 10 mL of LC-MS grade water. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection:

    • For free sophorose: Use a Carbopac PA20 column (anion exchange)[7].

    • For sophorolipid derivatives: Use a C18 reverse-phase column (e.g., YMC-Pack Pro C18)[8],[9].

  • Mobile Phase (HPAEC-PAD): Isocratic elution using 20 mM KOH at a flow rate of 0.3 mL/min[7]. Rationale: The highly alkaline mobile phase ionizes the hydroxyl groups of the sugars, allowing them to interact with the anion-exchange stationary phase.

  • Detection: Set the PAD waveform optimized for carbohydrates. For CAD (if using C18 for lipids), set the nebulizer temperature to 35°C[8].

Quantitative Data Summarization

The following table summarizes the expected chromatographic retention profiles for sophorose and its lipid derivatives under standardized HPLC conditions.

Analyte / CongenerColumn TypeMobile PhaseDetection MethodExpected Retention Time (min)
Free SophoroseCarbopac PA2020 mM KOH (Isocratic)HPAEC-PAD8.5 - 10.2
Glucose (Byproduct)Carbopac PA2020 mM KOH (Isocratic)HPAEC-PAD12.1 - 13.5
Acidic SophorolipidsC18 Reverse-PhaseH2O/ACN + 0.1% Formic AcidHPLC-CAD / MS28.0 - 34.0
Lactonic Sophorolipids (Diacetylated)C18 Reverse-PhaseH2O/ACN + 0.1% Formic AcidHPLC-CAD / MS45.0 - 55.0

Biosynthetic and Signaling Implications in Drug Development

Beyond its structural role in medicinal plants, sophorose is the most potent known inducer of cellulase production in the filamentous fungus Trichoderma reesei[5]. In industrial biotechnology, the sophorose generated from stevioside hydrolysis is utilized to trigger the transcription of cellulolytic enzymes.

CellulaseInduction Sophorose Sophorose Molecule Receptor Fungal Membrane Transporter (Trichoderma reesei) Sophorose->Receptor Uptake Signal Intracellular Signal Transduction Receptor->Signal Kinase Cascade TF Transcription Factor XYR1 Activation Signal->TF Phosphorylation Gene Promoter Binding (cbh1, egl1 genes) TF->Gene Nuclear Translocation Enzyme Massive Cellulase Secretion Gene->Enzyme Translation

Signal transduction pathway of sophorose-induced cellulase gene expression in fungi.

The ability of sophorose to act as a highly specific signaling molecule highlights its importance not just as a phytochemical constituent, but as a bioactive trigger. Furthermore, when esterified into sophorolipids by yeast (Starmerella bombicola), it forms biocompatible biosurfactants with profound antimicrobial, anti-biofilm, and immunomodulatory properties, making it a highly valuable asset in modern drug formulation and targeted delivery systems[6].

Conclusion

The natural occurrence of sophorose in medicinal plants like Sophora japonica, Stevia rebaudiana, and Viola yedoensis provides a renewable reservoir for this high-value disaccharide. By employing rationally designed, self-validating hydrolytic and chromatographic protocols, researchers can efficiently isolate and quantify sophorose. Its dual role as a structural phytochemical and a potent biological inducer cements its critical status in pharmacognosy and industrial biotechnology.

References

  • 1 - wikipedia.org

  • 2 - kuleuven.be 3.6 - benchchem.com 4.4 - tandfonline.com 5.7 - researchgate.net 6.8 - google.com 7.5 - nih.gov 8.9 - oup.com 9.3 - mdpi.com

Sources

Foundational

Topic: Enzymatic Synthesis of 2-O-β-D-Glucopyranosyl-D-glucopyranose in Nature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-O-β-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a disaccharide of significant interest due to i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-O-β-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a disaccharide of significant interest due to its role as a key structural component of sophorolipid biosurfactants and as a potent inducer of cellulolytic enzymes.[1][2] Its natural synthesis is a sophisticated enzymatic process, primarily orchestrated by specialized glucosyltransferases in certain yeast species and through the transglycosylation activity of β-glucosidases in cellulolytic fungi. This guide provides an in-depth exploration of the enzymatic pathways responsible for sophorose synthesis in nature, offers detailed molecular mechanisms, and presents actionable experimental protocols for its enzymatic production and analysis.

Introduction: The Significance of Sophorose

Sophorose is a disaccharide composed of two D-glucose units linked by an unconventional β-1,2-glycosidic bond.[3][4] Unlike its more common isomers like cellobiose (β-1,4) or maltose (α-1,4), the unique β-1,2 linkage of sophorose imparts distinct biochemical properties that underpin its roles in two major natural contexts:

  • As a Building Block for Sophorolipids: In yeasts such as Starmerella bombicola (formerly Candida bombicola), sophorose serves as the hydrophilic head of sophorolipids.[1][5][6] These glycolipids are powerful, biodegradable biosurfactants with applications in cosmetics, pharmaceuticals, and bioremediation.[7][8][9]

  • As a Cellulase Inducer: In filamentous fungi like Trichoderma reesei, sophorose acts as a critical signaling molecule that triggers the robust expression of cellulase genes.[3][10] This function is of immense interest for the industrial production of cellulases, which are vital for converting lignocellulosic biomass into biofuels and other valuable chemicals.[11]

Understanding the enzymatic machinery behind sophorose synthesis is therefore crucial for harnessing its potential in biotechnology and drug development.

Primary Enzymatic Pathways for Sophorose Synthesis

Nature has evolved two principal routes for the synthesis of the sophorose moiety.

Pathway I: De Novo Synthesis via UDP-Glucosyltransferases in Sophorolipid Production

The most well-characterized pathway for sophorose synthesis is integrated into the biosynthesis of sophorolipids in yeasts like S. bombicola.[4][5][7] This is a highly regulated, multi-step process involving a cascade of enzymes that build the glycolipid molecule sequentially. The formation of the sophorose unit is catalyzed by two distinct UDP-glucose-dependent glycosyltransferases.

The Causality Behind the Pathway: This pathway is designed to create an amphipathic molecule (a sophorolipid) that the yeast can secrete. The process begins by creating a hydrophobic fatty acid anchor, which is then functionalized with a hydroxyl group to serve as an attachment point for the sugar moieties. The sequential addition of two glucose molecules from an activated donor (UDP-glucose) by highly specific glucosyltransferases ensures the precise formation of the hydrophilic sophorose head with the correct β-1,2 linkage.

Key Enzymatic Steps:

  • Fatty Acid Hydroxylation: The pathway is initiated by the hydroxylation of a long-chain fatty acid (typically C16 or C18) at its terminal (ω) or sub-terminal (ω-1) position. This reaction is catalyzed by a cytochrome P450 monooxygenase.[5][6][8][12]

  • First Glycosylation (Glucosyltransferase I): The first glucose molecule is transferred from UDP-glucose to the hydroxyl group of the fatty acid. This reaction is catalyzed by the UDP-glycosyltransferase 1A (UGTA1).[3][8][13]

  • Second Glycosylation (Glucosyltransferase II): The crucial β-1,2 bond is formed when a second glucose molecule is transferred from UDP-glucose to the C2 hydroxyl group of the first glucose residue. This step is catalyzed by the glucosyltransferase UGTB1, completing the sophorose moiety.[3][8][12][13]

Sophorolipid_Biosynthesis cluster_enzymes Enzymatic Steps FattyAcid Fatty Acid (e.g., Oleic Acid) Enz1 Cytochrome P450 Monooxygenase HydroxyFA Hydroxylated Fatty Acid Enz2 Glucosyltransferase I (UGTA1) Glc1_FA Glucolipid (Glucose-Fatty Acid) Enz3 Glucosyltransferase II (UGTB1) Sophorolipid Acidic Sophorolipid (Sophorose-Fatty Acid) UDP_Glc1 UDP-Glucose UDP_Glc1->Enz2 UDP_Glc2 UDP-Glucose UDP_Glc2->Enz3 UDP1 UDP UDP2 UDP Enz1->HydroxyFA Hydroxylation Enz2->Glc1_FA First Glycosylation Enz2->UDP1 Enz3->Sophorolipid Second Glycosylation (β-1,2 linkage formation) Enz3->UDP2

Fig. 1: Biosynthesis of the sophorose moiety within the sophorolipid pathway.
Pathway II: Transglycosylation Activity of β-Glucosidases

The second major route for sophorose synthesis occurs not through de novo synthesis but through the modification of existing sugars. This is a key mechanism in cellulolytic fungi for generating the sophorose inducer molecule.[3] Certain β-glucosidases (Glycoside Hydrolase family 1 and 3) possess a fascinating dual functionality.[14]

  • Hydrolytic Activity: At low substrate concentrations, their primary function is to hydrolyze β-glycosidic bonds, such as breaking down cellobiose into two glucose molecules.

  • Transglycosylation Activity: At very high concentrations of an acceptor substrate (like glucose), the enzymatic mechanism can be diverted. Instead of transferring the cleaved glycosyl unit to a water molecule (hydrolysis), the enzyme transfers it to another sugar molecule, forming a new glycosidic bond.[14][15]

The Causality Behind the Mechanism: This dual function is rooted in the "retaining" mechanism of these glycosidases. The reaction proceeds through a two-step, double-displacement mechanism involving a covalent glycosyl-enzyme intermediate.[16] In the second step, this intermediate is typically attacked by water. However, if the concentration of another potential acceptor (e.g., glucose) is sufficiently high, it can outcompete water for access to the active site, resulting in the formation of a new disaccharide like sophorose.[14] The formation of various linkages (β-1,2, β-1,3, β-1,4, β-1,6) is possible, but certain enzymes show a preference for the β-1,2 linkage that forms sophorose.

B_Glucosidase_Activity cluster_hydrolysis Low Glucose Concentration cluster_transglycosylation High Glucose Concentration Cellobiose_H Cellobiose (Donor) Enzyme_H β-Glucosidase Cellobiose_H->Enzyme_H Intermediate_H Glycosyl-Enzyme Intermediate Enzyme_H->Intermediate_H Step 1: Glycosylation Glucose_H 2x Glucose Intermediate_H->Glucose_H Step 2: Hydrolysis Water H₂O (Acceptor) Water->Intermediate_H Cellobiose_T Cellobiose (Donor) Enzyme_T β-Glucosidase Cellobiose_T->Enzyme_T Intermediate_T Glycosyl-Enzyme Intermediate Enzyme_T->Intermediate_T Step 1: Glycosylation Sophorose Sophorose (β-1,2) + other disaccharides Intermediate_T->Sophorose Step 2: Transglycosylation Glucose_Acceptor Glucose (Acceptor) Glucose_Acceptor->Intermediate_T

Fig. 2: Dual catalytic activity of β-glucosidase leading to hydrolysis or transglycosylation.

Data Summary: Enzyme Substrate Specificity

The efficiency and product profile of enzymatic reactions are dictated by the kinetic parameters of the enzyme. The table below summarizes the Michaelis-Menten constant (Kₘ) for a characterized β-glucosidase from Paecilomyces thermophila, illustrating its affinity for various substrates, including sophorose itself. A lower Kₘ value indicates a higher affinity of the enzyme for that substrate.

SubstrateLinkage TypeApparent Kₘ (mM)
pNPGβ0.26
Cellobioseβ-1,40.65
Gentiobioseβ-1,60.77
Sophorose β-1,2 1.06
Salicinβ1.39
Amygdalinβ1.45
Table 1: Substrate specificity of a thermostable β-glucosidase from Paecilomyces thermophila. Data extracted from the literature.[15]

Insight: The data shows that while the enzyme can hydrolyze sophorose (Kₘ = 1.06 mM), it has a significantly higher affinity for cellobiose (Kₘ = 0.65 mM) and the artificial substrate pNPG (Kₘ = 0.26 mM).[15] This is critical for transglycosylation; the enzyme can efficiently cleave donors like cellobiose to form the reactive intermediate, which can then be transferred to a high concentration of glucose acceptors.

Experimental Protocols for Enzymatic Sophorose Synthesis

For researchers aiming to produce or study sophorose, leveraging these natural enzymatic systems provides a powerful alternative to complex chemical synthesis.

Protocol: One-Pot Multi-Enzyme Synthesis of Sophorose

This protocol is based on a recently developed and highly efficient biocatalytic cascade that uses inexpensive starting materials.[10][17][18] The system is self-validating as the sequential action of the enzymes pulls the reaction equilibrium towards the final product, sophorose.

Principle: Sucrose phosphorylase generates an activated glucose donor (α-Glc1P). 1,2-β-oligoglucan phosphorylase uses this donor to build sophorooligosaccharides. Finally, a specific sophorohydrolase trims these oligosaccharides to yield sophorose as the primary product.

OnePot_Workflow Start Reaction Mixture: - Sucrose (250 mM) - Glucose (5 mM) - Phosphate Buffer (10 mM, pH 7.0) AddEnzymes Add Enzymes: - Sucrose Phosphorylase - 1,2-β-oligoglucan Phosphorylase - Sophorohydrolase Start->AddEnzymes Incubation Incubate at 30°C for 48h AddEnzymes->Incubation Termination Terminate Reaction (Heat at 95°C for 10 min) Incubation->Termination Cleanup Monosaccharide Removal (e.g., Yeast Treatment) Termination->Cleanup Purification Purification (Size-Exclusion Chromatography) Cleanup->Purification FinalProduct Purified Sophorose Purification->FinalProduct

Fig. 3: Experimental workflow for the one-pot enzymatic synthesis of sophorose.

Step-by-Step Methodology:

  • Prepare Reaction Buffer: Create a 10 mM sodium phosphate buffer, pH 7.0.

  • Prepare Substrate Solution: In the reaction buffer, dissolve sucrose to a final concentration of 250 mM and glucose to a final concentration of 5 mM.

  • Add Enzymes: Add the three enzymes to the substrate solution. Optimized concentrations from literature are approximately:

    • Sucrose Phosphorylase (L. mesenteroides): 5 µg/mL

    • 1,2-β-oligoglucan Phosphorylase (E. italicus): 20 µg/mL

    • Exo-β-1,2-glucooligosaccharide sophorohydrolase (P. distasonis): 50 µg/mL[17][18]

  • Incubation: Incubate the reaction mixture at 30°C for 48 hours with gentle agitation.

  • Reaction Termination: Stop the reaction by heating the mixture at 95°C for 10 minutes. This denatures and inactivates the enzymes.

  • Product Analysis (Optional): At this stage, an aliquot can be analyzed by HPLC or TLC to confirm the production of sophorose.

  • Monosaccharide Removal: To simplify purification, remaining glucose and the fructose byproduct can be removed by adding dry yeast (approx. 2 g per 100 mL of reaction mixture) and incubating at 30°C for 2 hours.[10] The yeast cells are then removed by centrifugation.

  • Purification: The sophorose can be purified from the supernatant using size-exclusion or preparative HPLC.[17]

Protocol: Screening for β-Glucosidase Transglycosylation Activity

This protocol allows researchers to assess the ability of a candidate β-glucosidase to synthesize sophorose.

Principle: The assay forces the enzyme's catalytic activity towards transglycosylation by providing a very high concentration of the glucose acceptor. The formation of new disaccharides is then monitored over time.

Step-by-Step Methodology:

  • Prepare Substrate Solution: Prepare a high-concentration glucose solution (e.g., 40-50% w/v) in a suitable buffer for the enzyme (e.g., 50 mM sodium acetate, pH 5.0). Warm slightly to fully dissolve the glucose.

  • Enzyme Reaction:

    • Equilibrate the substrate solution to the enzyme's optimal temperature (e.g., 50°C).

    • Initiate the reaction by adding a known amount of the purified β-glucosidase or cell-free extract.

    • The total reaction volume can be scaled as needed (e.g., 1 mL for screening).

  • Time-Course Sampling: At various time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture (e.g., 50 µL).

  • Sample Quenching: Immediately stop the enzymatic reaction in the aliquot by heating at 100°C for 5-10 minutes. This is a critical step to ensure the product profile is representative of that specific time point.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Dilute the supernatant with an appropriate mobile phase (e.g., ultrapure water for HPAEC-PAD analysis) to a concentration suitable for the analytical method.

  • Product Analysis by HPLC:

    • Analyze the diluted samples using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or a similar carbohydrate analysis column.

    • Run authentic standards for glucose, sophorose, cellobiose, gentiobiose, and other potential disaccharides to identify and quantify the products formed.

    • The appearance and accumulation of a peak corresponding to the sophorose standard confirms transglycosylation activity.

Conclusion and Future Directions

The enzymatic synthesis of sophorose in nature is a testament to the precision and versatility of biocatalysis. The dedicated glucosyltransferase pathway in yeasts provides a blueprint for targeted synthesis, while the opportunistic transglycosylation activity of β-glucosidases reveals a fascinating mechanism of molecular signaling and adaptation. For researchers, these natural systems offer a rich toolbox for producing sophorose and its derivatives. Future efforts will likely focus on the discovery of novel glycosyltransferases with enhanced specificity, the protein engineering of β-glucosidases to favor transglycosylation over hydrolysis, and the optimization of multi-enzyme cascade reactions to create cost-effective and sustainable production platforms for this valuable disaccharide.

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  • Delbeke, E. I. P., et al. (2021). Sophorolipids: A review on production and perspectives of application in agriculture. Journal of Applied Microbiology, 131(5), 2135-2153.
  • Roelants, S. L. K. W., et al. (2020). Revision of the sophorolipid biosynthetic pathway in Starmerella bombicola based on new insights in the substrate profile of its lactone esterase. Microbial Cell Factories, 19(1), 133.
  • Shimizu, H., et al. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Journal of Applied Glycoscience, 72(1), 7201201.
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  • Zhu, L., et al. (2020). Sophorolipid biosynthesis and production from diverse hydrophilic and hydrophobic carbon substrates. Applied Microbiology and Biotechnology, 104(1), 79-92.
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  • Shimizu, H., et al. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Journal of Applied Glycoscience, 72(1), 7201201.
  • Sophorolipid - Wikipedia. (n.d.).
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  • Shah, V., et al. (2012). Method of producing sophorolipids by fermentation of candida bombicola.
  • Riou, C., et al. (1998). Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae. Applied and Environmental Microbiology, 64(10), 3747-3754.
  • Bhat, M. K., & Gaikwad, S. M. (1998). Biochemical characterization and mechanism of action of a thermostable beta-glucosidase purified from Thermoascus aurantiacus. FEMS Microbiology Letters, 167(2), 297-303.
  • Yan, Q. J., et al. (2008). Characterization of a Thermostable Extracellular β-Glucosidase with Activities of Exoglucanase and Transglycosylation from Paecilomyces thermophila. Journal of Agricultural and Food Chemistry, 56(2), 641-647.
  • Kim, H. S., et al. (2004). Sophorolipid Production by Candida bombicola ATCC 22214 from a Corn-Oil Processing Byproduct. Journal of Microbiology and Biotechnology, 14(4), 847-851.
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  • MedChemExpress. (n.d.). Sophorose (2-O-beta-D-Glucopyranosyl-D-glucopyranose).
  • J-GLOBAL. (n.d.). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose.
  • Luley-Goedl, C., & Nidetzky, B. (2016). Sucrose synthase: A unique glycosyltransferase for biocatalytic glycosylation process development. Biotechnology Advances, 34(5), 875-888.
  • Structure, Classification, and Functions of Carbohydrates. (n.d.).
  • PubChem. (n.d.). 2-O-beta-D-Glucopyranosyl-D-glucopyranose.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-O-β-D-Glucopyranosyl-D-glucopyranose (Sophorose) from D-Glucose: A Detailed Guide to Chemical and Enzymatic Strategies

Introduction: 2-O-β-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a disaccharide of significant interest in the fields of biotechnology and pharmaceutical research. It is a powerful inducer of cellula...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-O-β-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a disaccharide of significant interest in the fields of biotechnology and pharmaceutical research. It is a powerful inducer of cellulase production in various fungi, such as Trichoderma reesei, and serves as a key structural motif in various natural products. The precise synthesis of sophorose, however, presents a considerable challenge due to the polyhydroxylated nature of its glucose constituents, requiring high regioselectivity to achieve the desired β(1→2) glycosidic linkage. This application note provides detailed protocols for both chemical and enzymatic synthesis of sophorose from D-glucose, offering researchers a comprehensive guide to selecting and implementing the most suitable method for their needs.

The Challenge of Regioselective Synthesis

The synthesis of a disaccharide from a monosaccharide like glucose requires the selective reaction of a specific hydroxyl group on the acceptor molecule with the anomeric carbon of the donor molecule. With multiple hydroxyl groups of similar reactivity on the glucose ring, direct glycosylation is unfeasible and leads to a complex mixture of products.[1] Therefore, a robust strategy of using protecting groups to mask all but the desired hydroxyl group is essential for a successful chemical synthesis.[2]

Chemical Synthesis of Sophorose: A Multi-Step Approach

The chemical synthesis of sophorose from D-glucose is a classic example of carbohydrate chemistry, typically involving the following key stages:

  • Preparation of a Glycosyl Donor: A glucose molecule is modified to have a good leaving group at the anomeric carbon (C-1). A common choice is a glycosyl halide, such as acetobromoglucose.

  • Preparation of a Glycosyl Acceptor: A second glucose molecule is selectively protected to expose only the hydroxyl group at the C-2 position.

  • Glycosylation Reaction: The glycosyl donor and acceptor are coupled, typically under Koenigs-Knorr conditions, to form the desired glycosidic bond.[3]

  • Deprotection: All protecting groups are removed to yield the final sophorose product.

Experimental Protocol: Chemical Synthesis

This protocol outlines the synthesis of sophorose via the Koenigs-Knorr reaction, using 1,3,4,6-tetra-O-acetyl-α-D-glucopyranose as the glycosyl acceptor and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the glycosyl donor.

Part 1: Synthesis of the Glycosyl Acceptor (1,3,4,6-tetra-O-acetyl-α-D-glucopyranose)

The selective preparation of 1,3,4,6-tetra-O-acetyl-α-D-glucopyranose with a free hydroxyl at C-2 can be achieved through various optimized procedures. One effective method involves the treatment of acetobromoglucose with ceric ammonium nitrate (CAN).[4]

  • Materials: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), Ceric Ammonium Nitrate (CAN), Nitromethane (CH₃NO₂), Diethyl ether.

  • Procedure:

    • Dissolve acetobromoglucose in nitromethane.

    • Add ceric ammonium nitrate (CAN) to the solution and stir at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work up the reaction mixture by extraction with an organic solvent.

    • Purify the product by crystallization from a solvent such as diethyl ether to afford 1,3,4,6-tetra-O-acetyl-α-D-glucopyranose.[4]

Part 2: The Koenigs-Knorr Glycosylation

  • Materials: 1,3,4,6-tetra-O-acetyl-α-D-glucopyranose (acceptor), 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (donor), Silver carbonate (Ag₂CO₃), Drierite (anhydrous CaSO₄), Dry benzene or dichloromethane.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the glycosyl acceptor and the glycosyl donor in dry benzene.

    • Add silver carbonate and Drierite to the mixture.

    • Stir the reaction mixture in the dark at room temperature for 24-48 hours. The silver carbonate acts as a promoter for the glycosylation.[5]

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude protected disaccharide.

    • Purify the product by column chromatography on silica gel.

Part 3: Deprotection to Yield Sophorose

  • Materials: Protected sophorose (hepta-O-acetyl-sophorose), Sodium methoxide in methanol (catalytic).

  • Procedure:

    • Dissolve the purified, protected sophorose in dry methanol.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir the mixture at room temperature and monitor the deacetylation by TLC.

    • Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlite IR-120 H⁺).

    • Filter the resin and concentrate the filtrate to yield sophorose.

    • The crude sophorose can be further purified by recrystallization from ethanol or by chromatography.

Enzymatic Synthesis of Sophorose: A "Green" and Efficient Alternative

Enzymatic synthesis offers a more environmentally friendly and often more specific route to sophorose, avoiding the need for extensive protecting group manipulations and the use of hazardous reagents. A highly efficient one-pot method utilizes a cascade of three enzymes to produce sophorose from the inexpensive starting materials, sucrose and glucose.[6][7]

The Three-Enzyme Cascade
  • Sucrose Phosphorylase (SP): This enzyme catalyzes the phosphorolysis of sucrose to yield α-D-glucose-1-phosphate (G1P) and fructose.

  • 1,2-β-oligoglucan Phosphorylase (SOGP): SOGP utilizes G1P as a donor to add glucose units with a β-1,2 linkage to a glucose acceptor, forming a linear 1,2-β-glucan.

  • exo-β-1,2-glucooligosaccharide sophorohydrolase (SGH): This enzyme specifically hydrolyzes the linear 1,2-β-glucan from the non-reducing end to release sophorose.

Experimental Protocol: One-Pot Enzymatic Synthesis

This protocol is adapted from the work of Nihira and coworkers.[6]

  • Materials: Sucrose, D-Glucose, Sodium phosphate buffer (pH 7.0), Sucrose phosphorylase (from Leuconostoc mesenteroides), 1,2-β-oligoglucan phosphorylase (from Enterococcus italicus), exo-β-1,2-glucooligosaccharide sophorohydrolase (from Parabacteroides distasonis), Dry yeast (Saccharomyces cerevisiae).

  • Procedure:

    • Prepare a reaction mixture containing:

      • 250 mM Sucrose

      • 5 mM D-Glucose

      • 10 mM Sodium phosphate buffer (pH 7.0)

    • Add the three enzymes at optimized concentrations (e.g., 5 µg/mL sucrose phosphorylase, 20 µg/mL 1,2-β-oligoglucan phosphorylase, and 50 µg/mL exo-β-1,2-glucooligosaccharide sophorohydrolase).[6]

    • Incubate the reaction mixture at 30°C for 48 hours.

    • Monitor the formation of sophorose using High-Performance Liquid Chromatography (HPLC).

    • After the reaction, inactivate the enzymes by heating the mixture at 95°C for 10 minutes.

    • To remove residual glucose and fructose, add dry yeast to the mixture and incubate at 30°C for 2 hours.

    • Centrifuge the mixture to remove the yeast cells.

    • Purify the sophorose from the supernatant by size-exclusion chromatography.

Data Presentation

ParameterChemical SynthesisEnzymatic Synthesis
Starting Materials D-GlucoseSucrose, D-Glucose
Key Reagents Acetobromoglucose, Silver Carbonate, Solvents3 Recombinant Enzymes
Number of Steps Multiple (protection, glycosylation, deprotection)One-pot reaction followed by purification
Typical Yield ModerateHigh (e.g., 45% based on sucrose)[6]
Purity High after chromatographyHigh after yeast treatment and chromatography
Environmental Impact Use of heavy metals and organic solvents"Green" process with biodegradable reagents

Visualization of Synthesis Workflows

chemical_synthesis cluster_donor Donor Preparation cluster_acceptor Acceptor Preparation cluster_coupling Glycosylation cluster_deprotection Deprotection glucose1 D-Glucose acetobromoglucose Acetobromoglucose (Glycosyl Donor) glucose1->acetobromoglucose Acetylation & Bromination protected_sophorose Hepta-O-acetyl-sophorose acetobromoglucose->protected_sophorose glucose2 D-Glucose acceptor 1,3,4,6-tetra-O-acetyl- D-glucose (Glycosyl Acceptor) glucose2->acceptor Selective Acetylation acceptor->protected_sophorose Koenigs-Knorr (Ag₂CO₃) sophorose Sophorose protected_sophorose->sophorose Zemplén (NaOMe/MeOH)

Caption: Chemical synthesis workflow for sophorose.

enzymatic_synthesis cluster_one_pot One-Pot Reaction cluster_purification Purification sucrose Sucrose g1p α-D-glucose-1-phosphate sucrose->g1p Sucrose Phosphorylase fructose Fructose sucrose->fructose glucose Glucose glucan 1,2-β-glucan glucose->glucan Acceptor g1p->glucan 1,2-β-oligoglucan Phosphorylase sophorose Sophorose glucan->sophorose exo-β-1,2-glucooligosaccharide sophorohydrolase final_product Purified Sophorose sophorose->final_product Yeast Treatment & Chromatography

Caption: Enzymatic synthesis workflow for sophorose.

Conclusion

Both chemical and enzymatic methods provide viable pathways for the synthesis of sophorose from glucose. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and desired purity. The classical chemical synthesis, while requiring multiple steps and careful control of protecting groups, offers a well-established route. In contrast, the enzymatic approach presents a highly efficient, selective, and environmentally friendly alternative, particularly for larger-scale production. This guide provides the foundational protocols to enable researchers to successfully synthesize this valuable disaccharide for their applications in drug development and biotechnology.

References

  • Mandels, M., Parrish, F. W., & Reese, E. T. (1962). Sophorose as an inducer of cellulase in Trichoderma viride. Journal of bacteriology, 83(2), 400–408.
  • Nihira, T., et al. (2021). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Journal of Applied Glycoscience, 68(3), 131-136. [Link]

  • Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. [Link]

  • ResearchGate. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. [Link]

  • Hung, S.-C., et al. (2008). Regioselective one-pot protection of glucose.
  • Nigudkar, S. S., & Demchenko, A. V. (2014). Synthesis of 1,3,4,6-Tetra-O-acetyl-α-D-glucopyranose Revisited. ResearchGate. [Link]

  • Paulsen, H. (1982). Advances in Selective Chemical Syntheses of Complex Oligosaccharides. Angewandte Chemie International Edition in English, 21(3), 155-173.
  • Demchenko, A. V. (Ed.). (2008). Handbook of chemical glycosylation: advances in economy and sustainability. John Wiley & Sons.
  • Ekberg, G., et al. (1969). Synthesis of 2-O-ß-D-Glucopyranosyl-L-arabinose. Acta Chemica Scandinavica, 23, 2914-2919. [Link]

  • U.S. Patent No. US20150336999A1. (2015).
  • Al-Jasim, A., et al. (2016). Isolation of sophorose during sophorolipids production and studies of its stability in aqueous alkali: Epimerisation of sophorose to 2-O-B-D-glucopyranosyl-D-mannose.
  • Wang, C.-C., et al. (2014). Regioselective one-pot protection, protection–glycosylation and protection–glycosylation–glycosylation of carbohydrates: a case study with d-glucose. Organic & Biomolecular Chemistry, 12(2), 248-258.
  • van der Marel, G. A., & Codee, J. D. C. (Eds.). (2012). Carbohydrate chemistry: proven synthetic methods. CRC press.
  • Seeberger, P. H., & Werz, D. B. (2007). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience (pp. 679-724). Springer, Berlin, Heidelberg.
  • Wikipedia. (n.d.). Koenigs–Knorr reaction. [Link]

Sources

Application

Application Notes &amp; Protocols: The Koenigs-Knorr Synthesis of Sophorose

Introduction: The Challenge and Elegance of Disaccharide Synthesis Sophorose, a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond, is a molecule of significant biological interest. It is known...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Elegance of Disaccharide Synthesis

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond, is a molecule of significant biological interest. It is known as a powerful inducer of cellulase enzymes in fungi like Trichoderma reesei and serves as a key structural component in various natural products.[1][2] While modern enzymatic methods for its synthesis are emerging, the classic chemical synthesis routes remain fundamental for creating derivatives and for research where enzymatic pathways are not feasible.[3][4]

The Koenigs-Knorr reaction, first reported in 1901, represents one of the most venerable and reliable methods for forming glycosidic bonds.[5][6] It provides a powerful tool for the stereoselective synthesis of complex oligosaccharides, including sophorose.[3] This guide offers an in-depth exploration of the Koenigs-Knorr reaction as applied to sophorose synthesis, detailing the underlying chemical principles, a step-by-step laboratory protocol, and field-proven insights for researchers in carbohydrate chemistry and drug development.

Part 1: The Mechanistic Blueprint of the Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is fundamentally a substitution reaction where a glycosyl halide (the glycosyl donor) reacts with an alcohol (the glycosyl acceptor) in the presence of a heavy metal salt promoter to form a glycoside.[6][7] The success of the synthesis, particularly for a specific linkage like the β-1,2 bond in sophorose, hinges on precise control over stereochemistry.

The Principle of Neighboring Group Participation

The key to achieving the desired β-configuration is the use of a "participating" protecting group at the C-2 position of the glycosyl donor. Acyl groups, such as acetyl (Ac) or benzoyl (Bz), are ideal for this role. The reaction proceeds through the following key steps:

  • Activation of the Glycosyl Donor: The promoter, typically a silver salt like silver(I) carbonate (Ag₂CO₃) or silver(I) oxide (Ag₂O), coordinates to the halogen atom at the anomeric (C-1) position of the glycosyl donor. This facilitates the departure of the halide, leading to the formation of a highly reactive oxocarbenium ion intermediate.[8][9]

  • Anchimeric Assistance: The acyl group at the adjacent C-2 position attacks the electrophilic anomeric carbon from the backside. This intramolecular reaction forms a stable cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the sugar ring.[5]

  • Stereoselective Attack by the Acceptor: The glycosyl acceptor, a glucose molecule with a free hydroxyl group at its C-2 position, can now only attack the anomeric carbon from the opposite (β) face in an Sₙ2-like manner.[5]

  • Formation of the Glycosidic Bond: This attack opens the cyclic intermediate and establishes the desired 1,2-trans-diequatorial glycosidic linkage, which in the case of two glucose units, is the β-1,2 bond of sophorose. Subsequent deprotonation yields the protected disaccharide.[5]

This mechanism ensures high stereoselectivity, which is a critical advantage of the Koenigs-Knorr method for synthesizing 1,2-trans glycosides.[10]

Part 2: Experimental Protocol for Sophorose Synthesis

This protocol outlines the synthesis of sophorose through the coupling of a per-acetylated glucosyl donor with a selectively protected glucosyl acceptor, followed by deprotection.

Core Components:

  • Glycosyl Donor: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1 ) (Acetobromoglucose). The acetyl groups are crucial: the C-2 acetyl group provides neighboring group participation for β-selectivity, while the others protect the remaining hydroxyls.[5]

  • Glycosyl Acceptor: 1,3,4,6-tetra-O-benzoyl-α-D-glucopyranose (2 ). This acceptor is chosen because the benzoyl protecting groups are stable under the reaction conditions but can be removed later. Critically, the C-2 hydroxyl is left unprotected and available to act as the nucleophile.

  • Promoter: Silver(I) Carbonate (Ag₂CO₃) acts as the essential halide scavenger, driving the reaction forward.[11]

  • Solvent & Desiccant: Anhydrous dichloromethane (DCM) or a toluene/dichloromethane mixture is used as the solvent.[12] Molecular sieves (4Å) are added to scavenge any trace moisture, which could otherwise hydrolyze the sensitive glycosyl donor.[12]

Workflow Diagram

Koenigs_Knorr_Sophorose_Workflow cluster_prep Reactant Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up & Purification cluster_final Final Product Generation Donor Glycosyl Donor (Acetobromoglucose) Mix Combine Donor, Acceptor, Ag₂CO₃, Molecular Sieves in Anhydrous DCM Donor->Mix Acceptor Glycosyl Acceptor (Free 2-OH Glucose) Acceptor->Mix Stir Stir at Room Temp (Monitor by TLC) Mix->Stir Reaction Filter Filter through Celite® to remove Silver Salts Stir->Filter Wash Wash Organic Layer (NaHCO₃, H₂O, Brine) Filter->Wash Dry Dry (Na₂SO₄), Concentrate Wash->Dry Chromatography Silica Gel Column Chromatography Dry->Chromatography Protected Protected Sophorose (Acetyl/Benzoyl) Chromatography->Protected Deprotect Deprotection (Zemplén Deacetylation) Protected->Deprotect Sophorose Sophorose Deprotect->Sophorose

Caption: Workflow for Koenigs-Knorr Sophorose Synthesis.

Step-by-Step Methodology

1. Reaction Setup:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), add the glycosyl acceptor (2 ) (1.0 eq) and freshly activated 4Å molecular sieves.
  • Add anhydrous dichloromethane (DCM) via syringe. Stir the mixture for 30 minutes at room temperature to ensure a dry environment.
  • Add silver(I) carbonate (2.0 eq). The use of excess promoter is crucial to effectively scavenge the bromide and drive the reaction to completion.[13]

2. Glycosylation:

  • In a separate dry flask, dissolve the glycosyl donor, acetobromoglucose (1 ) (1.2-1.5 eq), in anhydrous DCM. Using a slight excess of the donor ensures the complete consumption of the more valuable acceptor.
  • Add the donor solution dropwise to the stirring acceptor mixture over 20-30 minutes at room temperature. The reaction is often light-sensitive, so wrapping the flask in aluminum foil is recommended.
  • Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), typically using a hexane/ethyl acetate solvent system. The disappearance of the acceptor and the appearance of a new, higher-running spot indicates product formation. Reactions can take several hours to overnight.[8]

3. Work-up and Purification:

  • Once the reaction is complete by TLC, dilute the mixture with DCM.
  • Filter the suspension through a pad of Celite® to remove the insoluble silver salts and molecular sieves. Wash the pad thoroughly with additional DCM to recover all the product.
  • Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any trace acid), water, and brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected disaccharide.
  • Purify the crude product by silica gel column chromatography to obtain the pure, fully protected sophorose derivative.

4. Deprotection (Zemplén Conditions):

  • Dissolve the purified, protected sophorose in anhydrous methanol.
  • Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., a few drops of 0.5 M NaOMe in methanol).
  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
  • Neutralize the reaction with an acid resin (e.g., Amberlite® IR120 H⁺) until the pH is neutral.
  • Filter the resin and concentrate the filtrate in vacuo to yield the final product, sophorose.

Part 3: Data Summary and Considerations

The following table provides an example of the stoichiometry for a typical lab-scale synthesis.

Component Role Molar Eq. MW ( g/mol ) Notes
Glycosyl Acceptor (2 )Nucleophile1.0578.55The limiting reagent.
Acetobromoglucose (1 )Glycosyl Donor1.3411.19Slight excess to ensure full reaction.
Silver CarbonatePromoter2.0275.75Insoluble promoter and acid scavenger.
4Å Molecular SievesDesiccant--Ensure anhydrous conditions.
DichloromethaneSolvent-84.93Must be anhydrous.

Yields: The yield of the glycosylation step can vary significantly (often 50-70%) depending on the purity of the reactants, the efficiency of the promoter, and the strict exclusion of water.[13][14] Side reactions, such as the decomposition of the glycosyl halide, can lower the yield.[15]

Part 4: Trustworthiness and Field Insights

  • Anhydrous is Non-Negotiable: The single most critical factor for success is the rigorous exclusion of water. Glycosyl halides are highly susceptible to hydrolysis, which consumes the donor and reduces yield. Always use flame-dried glassware, anhydrous solvents, and an inert atmosphere.

  • Promoter Activity: The reactivity of silver salts can vary.[15] Using freshly prepared or high-purity silver carbonate or oxide is recommended. For less reactive acceptors, more powerful promoters like silver triflate (AgOTf) may be required, though this can sometimes lead to different side products.[5][12]

  • Stereochemical Purity: The use of a participating group at C-2 is paramount for β-selectivity. If an ether protecting group (like benzyl) were at C-2 of the donor, a mixture of α and β anomers would be expected.[5]

  • Troubleshooting Low Yields: If yields are poor, consider the stability of the donor, the reactivity of the acceptor, and the activity of the promoter. Sometimes, adding a non-polar co-solvent like toluene can improve solubility and outcomes.[12] The decomposition of the glycosyl halide in the presence of the silver promoter is a known side reaction that can compete with the desired glycosylation.[15]

Conclusion

The Koenigs-Knorr synthesis remains a cornerstone of carbohydrate chemistry. Its application to the synthesis of sophorose, while demanding in its execution, provides a robust and stereocontrolled route to this important disaccharide. By understanding the underlying mechanism involving neighboring group participation and adhering to stringent anhydrous conditions, researchers can successfully leverage this classic reaction to build complex glycans for applications ranging from biochemistry to materials science.

References

  • chemtry.in. (2023, November 5). Koenigs-Knorr Glycosylation: A Versatile Tool for Carbohydrate Synthesis. Available from: [Link]

  • Deshpande, M. V., et al. (2005). Purification and characterization of recombinant Escherichia coli-expressed Pichia etchellsii beta-glucosidase II with high hydrolytic activity on sophorose. Applied and Environmental Microbiology, 71(2), 767-774. Available from: [Link]

  • Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Available from: [Link]

  • Garegg, P. J., et al. (1985). Studies on Koenigs-Knorr Glycosidations. Acta Chemica Scandinavica B, 39, 569-577. Available from: [Link]

  • Wikipedia contributors. (n.d.). Koenigs–Knorr reaction. Wikipedia. Available from: [Link]

  • Gagabe, O., & Demchenko, A. V. (2014). Defining the Scope of the Acid-Catalyzed Glycosidation of Glycosyl Bromides. The Journal of Organic Chemistry, 79(1), 22-38. Available from: [Link]

  • MDPI. (2004, November 30). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 9(11), 939-953. Available from: [Link]

  • Demchenko, A. V., & Gaggabe, O. (2015). The 4K reaction: Cooperatively-catalyzed Koenigs-Knorr glycosylation. Topics in Current Chemistry, 367, 1-25. Available from: [Link]

  • Grokipedia. (n.d.). Sophorose. Available from: [Link]

  • Fiveable. (n.d.). Koenigs–Knorr reaction: Organic Chemistry Study Guide. Available from: [Link]

  • Nishimoto, M., et al. (2022). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Journal of Applied Glycoscience, 69(3), 125-130. Available from: [Link]

  • Gorin, P. A. J., & Perlin, A. S. (1961). SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES. Canadian Journal of Chemistry, 39(12), 2474-2485. Available from: [Link]

  • Královićová, I., et al. (2004). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 9(11), 939-953. Available from: [Link]

  • ResearchGate. (2004). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Available from: [Link]

  • RIO, D., et al. (2008). Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae. Applied and Environmental Microbiology, 74(15), 4667-4676. Available from: [Link]

  • Komba, S., et al. (2018). Synthesis of three deoxy-sophorose derivatives for evaluating the requirement of hydroxy groups at position 3 and/or 3' of sophorose by 1,2-β-oligoglucan phosphorylases. Carbohydrate Research, 468, 13-22. Available from: [Link]

  • Semantic Scholar. (n.d.). The Koenigs-Knorr Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Koenig–Knorr glycosidation. Available from: [Link]

  • chemeurope.com. (n.d.). Koenigs-Knorr reaction. Available from: [Link]

  • ResearchGate. (1985). (PDF) Studies on Koenigs-Knorr Glycosidations. Available from: [Link]

  • Intisar, A., et al. (2015). Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation. Journal of the Taiwan Institute of Chemical Engineers, 54, 10-17. Available from: [Link]

  • ResearchGate. (n.d.). Glycosyl donors and acceptors used in this study. Available from: [Link]

  • ResearchGate. (n.d.). Head group-modified sophorolipids: Synthesis of new cationic, zwitterionic, and anionic surfactants. Available from: [Link]

  • ResearchGate. (n.d.). Reaction of Oscarson's glycosyl donor 3 with acceptors 4 and 6. Available from: [Link]

  • National Institutes of Health. (n.d.). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Available from: [Link]

  • Wikipedia contributors. (n.d.). Glycosyl donor. Wikipedia. Available from: [Link]

  • Scholarly Publications Leiden University. (2018, May 31). Novel protecting group strategies in the synthesis of oligosaccharides. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]

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Method

Application Note: Enzymatic Synthesis of 2-O-β-D-Glucopyranosyl-D-glucopyranose (Sophorose) via Leloir Glycosyltransferases

Executive Summary & Scope 2-O-β-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a rare β-1,2-linked disaccharide. It is highly valued in biotechnology as the most potent known inducer of cellulase gene...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

2-O-β-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a rare β-1,2-linked disaccharide. It is highly valued in biotechnology as the most potent known inducer of cellulase gene expression in Trichoderma reesei and serves as the hydrophilic headgroup of bioactive sophorolipids[1].

While one-pot syntheses using reverse-acting glycoside hydrolases (e.g., phosphorylases) exist[2], they often suffer from poor thermodynamic equilibrium and require massive excesses of substrate. Conversely, Leloir-type glycosyltransferases (GTs) offer absolute regioselectivity and near-quantitative yields driven by the high-energy cleavage of nucleotide sugars[3]. This application note details a state-of-the-art, cell-free biocatalytic cascade leveraging UDP-glucosyltransferases (UGTA1 and UGTB1) and a lactone esterase (SBLE) derived from the yeast Starmerella bombicola to synthesize and isolate free sophorose[4][5].

Mechanistic Rationale: The "Scaffold-and-Cleave" Strategy

A critical bottleneck in GT-mediated sophorose synthesis is that UGTB1 (the enzyme responsible for the β-1,2 linkage) exhibits strict acceptor specificity. It cannot efficiently glycosylate free glucose; it requires a lipid-anchored glucoside to properly orient the C2' hydroxyl group within its active site[3].

To circumvent this, we employ a biomimetic "Scaffold-and-Cleave" strategy:

  • Scaffold Initiation: UGTA1 (Glucosyltransferase I) transfers a glucose moiety from UDP-Glucose to a lipid scaffold (17-hydroxyoctadecenoic acid), forming a glucolipid[6].

  • Target Bond Formation: UGTB1 (Glucosyltransferase II) transfers a second glucose from UDP-Glucose to the C2' position of the glucolipid, forming the critical β-1,2-glycosidic bond (yielding an acidic sophorolipid)[5].

  • Bolaform Generation: Continued UGT activity glycosylates the carboxyl end of the fatty acid, generating a "bolaform" sophorolipid[4].

  • Enzymatic Cleavage: We exploit the native transesterification activity of SBLE (Sophorolipid Lactone Esterase). SBLE cleaves the bolaform intermediate to form a highly hydrophobic lactonic sophorolipid, simultaneously releasing the target free sophorose into the aqueous phase[4].

Pathway UDP UDP-Glucose UGTA1 UGTA1 UDP->UGTA1 UGTB1 UGTB1 UDP->UGTB1 UGT_BOLA UGTA1 / UGTB1 UDP->UGT_BOLA HFA 17-Hydroxyoctadecenoic Acid HFA->UGTA1 GL Glucolipid (GL) GL->UGTB1 ASL Acidic Sophorolipid ASL->UGT_BOLA BOLA Bolaform Sophorolipid SBLE SBLE BOLA->SBLE SOPH Free Sophorose LSL Lactonic Sophorolipid UGTA1->GL UGTB1->ASL UGT_BOLA->BOLA SBLE->SOPH SBLE->LSL

Figure 1: Biocatalytic cascade for sophorose synthesis via UGT elongation and SBLE cleavage.

Quantitative Data & Reaction Parameters

To ensure a self-validating and reproducible system, the kinetic environments for all three enzymes must be strictly controlled. Table 1 summarizes the optimal parameters derived from recombinant S. bombicola enzymes[3][4][6].

Table 1: Reaction Parameters and Enzyme Specifications

ParameterUGTA1 (Glucosyltransferase I)UGTB1 (Glucosyltransferase II)SBLE (Lactone Esterase)
Enzyme Class Leloir GlycosyltransferaseLeloir GlycosyltransferaseEsterase / Transesterase
Donor Substrate UDP-GlucoseUDP-GlucoseN/A
Acceptor Substrate 17-Hydroxyoctadecenoic acidGlucolipidBolaform Sophorolipid
Bond Formed/Cleaved β-1,1' (Formation)β-1,2' (Formation)Ester (Cleavage)
Optimal pH 7.5 – 8.07.5 – 8.06.0 – 6.5
Optimal Temperature 30 °C30 °C35 °C
Key Cofactor Mg²⁺ (2–5 mM)Mg²⁺ (2–5 mM)None required

Expert Insight: UDP is a potent competitive inhibitor of Leloir GTs. To maintain high reaction velocities, this protocol integrates a Sucrose Synthase (SuSy) regeneration system, which recycles UDP back to UDP-Glucose using inexpensive sucrose.

Experimental Protocols

Phase 1: One-Pot Assembly of the Bolaform Scaffold

This phase utilizes UGTA1 and UGTB1 concurrently to drive the lipid acceptor to a fully glycosylated bolaform state.

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.8) containing 5 mM MgCl₂. Mg²⁺ is critical as it coordinates the diphosphate leaving group of UDP-Glucose, facilitating nucleophilic attack[3].

  • Substrate Solubilization: Dissolve 10 mM 17-hydroxyoctadecenoic acid in a minimal volume of DMSO (final reaction concentration of DMSO should not exceed 5% v/v to prevent enzyme denaturation)[3].

  • Regeneration System Setup: Add 50 mM Sucrose, 1 mM UDP-Glucose (catalytic amount), and 5 U/mL recombinant Sucrose Synthase (SuSy) to the reaction vessel.

  • Enzyme Addition: Add purified recombinant UGTA1 (2 U/mL) and UGTB1 (2 U/mL)[5][6].

  • Incubation: Incubate the mixture at 30 °C with gentle orbital shaking (150 rpm) for 24 hours.

  • Validation: Spot 2 µL of the reaction on a Silica Gel TLC plate (Eluent: Chloroform/Methanol/Water 65:15:2). The disappearance of the free fatty acid and the appearance of a highly polar bolaform sophorolipid spot confirms completion.

Phase 2: SBLE-Mediated Cleavage and Sophorose Release

Once the bolaform scaffold is assembled, the pH is shifted to activate SBLE, which releases the sophorose[4].

  • pH Adjustment: Carefully adjust the reaction mixture pH to 6.2 using 0.1 M HCl. This slight acidification optimizes SBLE activity and prevents spontaneous, non-specific alkaline hydrolysis of the ester bonds.

  • Cleavage Reaction: Add recombinant SBLE (5 U/mL) and incubate at 35 °C for 12 hours.

  • Visual Validation: The reaction mixture will gradually become turbid. This is a self-validating physical indicator: the highly hydrophobic lactonic sophorolipid byproduct precipitates out of the aqueous phase, driving the transesterification equilibrium forward[4].

Phase 3: Downstream Processing and Analytical Validation
  • Phase Separation: Centrifuge the turbid mixture at 10,000 × g for 15 minutes. The pellet contains the lactonic sophorolipid byproduct, while the supernatant contains the target free sophorose.

  • Deproteinization: Heat the supernatant to 95 °C for 10 minutes to denature all enzymes, followed by centrifugation to remove precipitated proteins.

  • Purification: Inject the clarified supernatant onto a Size Exclusion Chromatography (SEC) column (e.g., Bio-Gel P-2) equilibrated with ultra-pure water. Collect the disaccharide fractions.

  • Structural Confirmation: Analyze the lyophilized product via ¹H-NMR (D₂O). The presence of a doublet at ~4.7 ppm with a coupling constant ( J1,2​ ) of ~7.8 Hz confirms the β-anomeric configuration of the newly formed 1→2 linkage.

References

  • Tatebe, Y., et al. (2025). "One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose." PMC - NIH. URL: [Link]

  • Saerens, K. M. J., et al. (2011). "Identification of the UDP-glucosyltransferase gene UGTA1, responsible for the first glucosylation step in the sophorolipid biosynthetic pathway of Candida bombicola ATCC 22214." FEMS Yeast Research. URL: [Link]

  • Saerens, K. M. J., et al. (2011). "Cloning and functional characterization of the UDP-glucosyltransferase UgtB1 involved in sophorolipid production by Candida bombicola and creation of a glucolipid-producing yeast strain." Yeast. URL: [Link]

  • Roelants, S. L. K. W., et al. (2015). "Characterization of sophorolipid biosynthetic enzymes from Starmerella bombicola." FEMS Yeast Research. URL: [Link]

  • Diao, et al. (2024). "Bubbling insights: unveiling the true sophorolipid biosynthetic pathway by Starmerella bombicola." Microbial Cell Factories (via PMC). URL: [Link]

Sources

Application

Application Note: Purification of 2-O-β-D-Glucopyranosyl-D-glucopyranose (Sophorose) by Column Chromatography

Abstract This comprehensive guide provides detailed protocols and technical insights for the purification of 2-O-β-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, using various column chromatography techni...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the purification of 2-O-β-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, using various column chromatography techniques. Sophorose, a valuable disaccharide with applications in biotechnology and chemical synthesis, is often present in complex mixtures derived from biotechnological processes, such as the fermentation of Candida bombicola for sophorolipid production.[1][2] The efficient isolation of high-purity sophorose is therefore a critical step for its downstream applications. This document explores multiple purification strategies, from cost-effective, large-scale methods using activated charcoal and gel filtration chromatography to high-resolution purification via Hydrophilic Interaction Liquid Chromatography (HILIC). The causality behind experimental choices is explained, and detailed, self-validating protocols are provided for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of Disaccharide Purification

The successful purification of sophorose hinges on exploiting the subtle physicochemical differences between it and other components in the source mixture, which typically include monosaccharides (glucose, fructose), other disaccharides (sucrose), and various oligosaccharides. The primary properties leveraged for separation are molecular size, polarity (hydrophilicity), and charge.

  • Molecular Size: Sophorose is a disaccharide with a molecular weight of 342.3 g/mol .[3] This property is the basis for separation by Size Exclusion Chromatography (SEC), where molecules are separated based on their hydrodynamic volume.

  • Polarity and Hydrophilicity: As a carbohydrate, sophorose is a highly polar molecule. This characteristic is central to its separation by Activated Charcoal Chromatography, where larger, slightly more hydrophobic oligosaccharides adsorb more strongly than smaller sugars, and by HILIC, a technique designed specifically for highly polar analytes.[4][5][6]

  • Charge: Sophorose is a neutral molecule. Therefore, Ion-Exchange Chromatography (IEC) is not typically used for its direct separation from other neutral sugars. However, IEC is an invaluable tool for removing charged impurities, such as salts or acidic/basic compounds, from the sample matrix, often employed as a sample pre-treatment or polishing step.[7][8]

Part 2: Purification Strategies and Protocols

The choice of purification strategy depends on the initial purity of the starting material, the required final purity, and the desired scale of the operation. We present two primary strategies: a cost-effective, scalable approach for bulk purification and a high-resolution HPLC-based method for achieving maximum purity.

Strategy A: Scalable, Low-Pressure Chromatography for Bulk Purification

This two-step strategy is ideal for processing larger volumes of crude starting material, such as fermentation broths or waste streams from sophorolipid production.[1] It combines the high capacity of activated charcoal chromatography for initial cleanup and enrichment, followed by gel filtration for fine separation.

Activated charcoal is a highly effective and economical stationary phase for separating oligosaccharides.[9][10] The separation mechanism relies on the adsorption of sugars, with the strength of adsorption generally increasing with molecular size. Elution is achieved by using an increasing concentration of a polar organic solvent, typically ethanol, which disrupts the hydrophobic interactions and releases the bound sugars.[6][11]

Experimental Protocol:

  • Materials and Reagents:

    • Activated Charcoal (powdered, acid-washed)

    • Celite® 545 or equivalent diatomaceous earth

    • Glass chromatography column with a sintered disc

    • Ethanol (reagent grade)

    • Deionized water

  • Column Packing:

    • Prepare a 1:1 (w/w) mixture of activated charcoal and Celite. The Celite improves flow rates and prevents the column from clogging.

    • Create a slurry of the charcoal-Celite mixture in deionized water.

    • Pour the slurry into the column and allow it to settle, ensuring an evenly packed bed. Do not let the column run dry.

    • Wash the packed column with at least 5 column volumes (CV) of deionized water to remove fines and equilibrate the bed.

  • Sample Preparation and Loading:

    • Clarify the crude sophorose solution by centrifugation or filtration (0.45 µm filter) to remove particulate matter.

    • If necessary, concentrate the sample using a rotary evaporator.

    • Load the prepared sample onto the top of the column, allowing it to adsorb into the bed.

  • Elution and Fraction Collection:

    • Step 1 (Wash): Elute the column with 3-5 CV of deionized water. This step removes salts and most monosaccharides.

    • Step 2 (Elution): Begin a stepwise gradient of ethanol in water. Collect fractions throughout the process.

      • Elute with 3-5 CV of 5% (v/v) ethanol in water. This will elute remaining monosaccharides and some disaccharides.

      • Elute with 3-5 CV of 15% (v/v) ethanol in water. This fraction is expected to be enriched with sophorose and other disaccharides/trisaccharides.[11]

      • Elute with 3-5 CV of 30-50% (v/v) ethanol in water to strip any remaining, more tightly bound compounds from the column.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing sophorose. Pool the sophorose-rich fractions for further purification or analysis.

cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis start Crude Sophorose Mixture clarify Clarify Sample (Centrifuge/Filter) start->clarify load Load Clarified Sample clarify->load pack Pack Charcoal-Celite Column equilibrate Equilibrate with Deionized Water pack->equilibrate equilibrate->load wash Wash (Water) Elutes Salts & Monosaccharides load->wash elute1 Elute (5% EtOH) Elutes Disaccharides wash->elute1 elute2 Elute (15% EtOH) Enriches Sophorose elute1->elute2 collect Collect Fractions elute1->collect strip Strip (30-50% EtOH) Removes Contaminants elute2->strip elute2->collect analyze Analyze Fractions (TLC / HPLC) collect->analyze pool Pool Sophorose-Rich Fractions analyze->pool end Enriched Sophorose pool->end

Workflow for Sophorose purification using activated charcoal chromatography.

Gel filtration, or Size Exclusion Chromatography (SEC), is an excellent polishing step following charcoal chromatography. It separates molecules based on their size in solution.[12] Larger molecules are excluded from the pores of the chromatography matrix and thus travel a shorter path, eluting first. Smaller molecules penetrate the pores to varying degrees and elute later.[13]

Experimental Protocol:

  • Materials and Reagents:

    • Gel filtration media (e.g., Bio-Gel P-2 or Sephadex G-15/G-25, fine grade). The choice depends on the specific size range of contaminants. Bio-Gel P-2 is effective for fractionating molecules between 100 and 1800 g/mol .[13]

    • Chromatography column of appropriate length (longer columns provide better resolution).

    • Mobile phase: Deionized, degassed water.

  • Column Packing and Equilibration:

    • Prepare a slurry of the gel media in deionized water and allow it to swell according to the manufacturer's instructions.

    • Carefully pour the slurry into the column, avoiding the introduction of air bubbles.

    • Equilibrate the column by washing with at least 3 CV of deionized water at the intended flow rate until a stable baseline is achieved.

  • Sample Preparation and Loading:

    • Concentrate the pooled, sophorose-rich fractions from the charcoal chromatography step.

    • The sample volume should be small relative to the column volume (typically 1-3% of the total column volume) for optimal resolution.

    • Carefully apply the sample to the top of the column bed.

  • Elution and Fraction Collection:

    • Elute the column with deionized water at a low, constant flow rate (e.g., 0.2-0.5 mL/min) to ensure proper separation.[13]

    • Collect small, uniform fractions using a fraction collector.

  • Fraction Analysis:

    • Analyze fractions using analytical HPLC or TLC.

    • Pool the fractions containing high-purity sophorose and lyophilize or concentrate as needed.

Strategy B: High-Performance Liquid Chromatography (HPLC) for High-Purity Applications

For applications requiring the highest purity, such as analytical standard preparation or drug development research, Hydrophilic Interaction Liquid Chromatography (HILIC) offers superior resolution for separating closely related carbohydrates.[14][15]

In HILIC, a polar stationary phase (e.g., aminopropyl, amide) is used with a semi-aqueous mobile phase containing a high concentration of a less polar organic solvent, typically acetonitrile.[4][5] A water-enriched layer forms on the surface of the stationary phase, and polar analytes like sophorose partition between this layer and the bulk mobile phase. Elution is typically achieved by increasing the water content of the mobile phase.

Experimental Protocol:

  • Instrumentation and Materials:

    • HPLC system with a gradient pump and autosampler.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.[4][15]

    • HILIC Column: A commercial column such as a TSKgel Amide-80 or an aminopropyl-silica (NH2) column is recommended.[14][16]

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Chromatographic Conditions:

    • Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.

    • Flow Rate: 0.5 - 1.5 mL/min (dependent on column dimensions).

    • Injection Volume: 5 - 20 µL.

    • Elution Gradient: A typical gradient would be:

      • 0-5 min: 85% Acetonitrile (isocratic)

      • 5-25 min: Linear gradient from 85% to 60% Acetonitrile

      • 25-30 min: Wash with 60% Acetonitrile

      • 30-40 min: Re-equilibrate at 85% Acetonitrile

  • Procedure:

    • Prepare the sample by dissolving the partially purified sophorose in the initial mobile phase composition (e.g., 85:15 Acetonitrile:Water). Filter through a 0.22 µm syringe filter.

    • Equilibrate the HILIC column with the starting mobile phase for at least 30 minutes or until a stable detector baseline is achieved.

    • Inject the sample and run the gradient program.

    • Collect fractions corresponding to the sophorose peak.

    • Pool the pure fractions and remove the solvent under vacuum.

Principle of HILIC separation for polar analytes like sophorose.

Part 3: Data Summary and Method Comparison

ParameterActivated Charcoal ChromatographyGel Filtration (SEC)Hydrophilic Interaction (HILIC)
Principle Adsorption based on hydrophobicitySeparation by molecular sizePartitioning based on polarity
Stationary Phase Activated Charcoal / CelitePorous polymer beads (e.g., Bio-Gel P-2)Polar bonded silica (e.g., Amide, NH2)
Mobile Phase Water / Ethanol GradientAqueous buffer (e.g., Deionized Water)Acetonitrile / Water Gradient
Primary Use Bulk purification, high capacityPolishing, desalting, size separationHigh-resolution analysis and purification
Advantages Low cost, high capacity, simpleMild conditions, predictable elutionHigh efficiency, excellent resolution
Disadvantages Lower resolution, potential for irreversible adsorptionLow capacity, requires small sample volumeHigher cost (solvents, columns), complex

References

  • Fractionation of fructo-oligosaccharides by gel filtration. (n.d.). Google Scholar.
  • Reduce Oligosaccharide Analysis Time with TSKgel SuperOligoPW Size Exclusion Chromatography Columns Packed w - Obrnuta faza. (n.d.). Google Scholar.
  • HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements. (2024, January 30). MDPI. Retrieved March 15, 2026, from [Link]

  • HILIC - Sugars and fructooligosaccharide analysis. (n.d.). Google Scholar.
  • Gel-filtration column chromatography of chitosan oligosaccharides (CTS-OS). (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Determination of reducing and non-reducing carbohydrates in food products by liquid chromatography with post-column catalytic hydrolysis and derivatization. Comparison with refractive index detection. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

  • A New HILIC Column for Saccharide Analysis. (n.d.). Chromatography Online. Retrieved March 15, 2026, from [Link]

  • Gel-Filtration Chromatography. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Hydrophilic interaction chromatography. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Ultramicro Analysis of Reducing and Non-Reducing Sugars by Liquid Chromatography. (2006, October 23). Google Scholar.
  • Fractionation of Oligosaccharides by Polyacrylamide Gel Filtration. (n.d.). eJournals @ Oklahoma State University Library. Retrieved March 15, 2026, from [Link]

  • 2-O-beta-D-Glucopyranosyl-D-glucopyranose. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • 2-O-beta-D-Glucopyranosyl-beta-D-glucopyranose. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Ion exchange chromatography. (n.d.). Google Scholar.
  • Analysis of Sugars in Feeds by HPLC with Post-column Derivatization and Fluorescence Detection. (n.d.). LCGC International - Chromatography Online. Retrieved March 15, 2026, from [Link]

  • Effect of Activated Charcoal on Separation of Fructooligosaccharides from Yacon Root. (2019, April 22). ijpab. Retrieved March 15, 2026, from [Link]

  • 2-O-alpha-D-glucopyranosyl-beta-D-glucopyranose. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Evaluation of fructooligosaccharides separation using a fixed-bed column packed with activated charcoal. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Isolation of sophorose during sophorolipid production and studies of its stability in aqueous alkali: epimerisation of sophorose to 2-O-β-D-glucopyranosyl-D-mannose. (2016, February 8). PubMed. Retrieved March 15, 2026, from [Link]

  • Purification of fructooligosaccharides in an activated charcoal fixed bed column. (2010, December 31). PubMed. Retrieved March 15, 2026, from [Link]

  • Fructo-oligosaccharides purification from a fermentative broth using an activated charcoal column. (2025, October 30). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Isolation of sophorose during sophorolipids production and studies of its stability in aqueous alkali:Epimerisation of sophorose to 2-O-B-D-glucopyranosyl-D-mannose. (2016, April 11). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activated Carbon Adsorption. (2022, November 19). MDPI. Retrieved March 15, 2026, from [Link]

  • Synthesis of 2-O-beta-D-Glucopyranosyl-L-arabinose. (n.d.). SciSpace. Retrieved March 15, 2026, from [Link]

  • Identification of Disaccharides Using HPLC: An Undergraduate Experiment. (2026, January 29). ResearchGate. Retrieved March 15, 2026, from [Link]

  • D-Glucopyranose, 2-O-.beta.-D-glucopyranosyl-. (2023, November 1). US EPA. Retrieved March 15, 2026, from [Link]

  • Introduction to Ion Exchange Chromatography. (n.d.). Bio-Rad. Retrieved March 15, 2026, from [Link]

  • A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. (2023, March 14). MDPI. Retrieved March 15, 2026, from [Link]

  • Ion exchange chromatography: A comprehensive review. (2025, March 31). Global Scholarly Communication Online Press. Retrieved March 15, 2026, from [Link]

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Method

Application Note: High-Purity Recrystallization of 2-O-β-D-Glucopyranosyl-D-glucopyranose (Sophorose)

Executive Summary Sophorose (2-O-β-D-Glucopyranosyl-D-glucopyranose) is a rare, highly valuable disaccharide that serves as the structural backbone of microbial sophorolipids. In biotechnology, it is recognized as one of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sophorose (2-O-β-D-Glucopyranosyl-D-glucopyranose) is a rare, highly valuable disaccharide that serves as the structural backbone of microbial sophorolipids. In biotechnology, it is recognized as one of the most potent known inducers of cellulase gene expression in Trichoderma species ([1]; [2]). Obtaining sophorose in a state of high crystallographic and chemical purity is critical for reliable downstream biological assays and synthetic chemistry. This application note details a thermodynamically controlled, binary solvent (methanol/ethanol) recrystallization protocol designed to isolate the α-anomer monohydrate of sophorose from crude syrups or solid matrices ([3];[4]).

Mechanistic Principles of Sophorose Crystallization (Expertise & Experience)

Solvent System Causality & "Oiling Out"

Sophorose is a highly polar molecule with immense aqueous solubility. Attempting to crystallize it directly from water typically results in "oiling out"—a phenomenon where the solute separates as a viscous, supersaturated liquid (syrup) rather than a crystalline solid. To circumvent this, a binary alcohol solvent system is employed ([5]). Methanol acts as the primary solvent, providing sufficient solubility at elevated temperatures (60 °C) to dissolve the crude sugar. Ethanol, in which sophorose is significantly less soluble, is introduced as an anti-solvent. This combination lowers the dielectric constant of the medium, precisely tuning the supersaturation curve to favor continuous crystal lattice formation over amorphous precipitation.

Anomeric Mutarotation and Lattice Trapping

In aqueous or alcoholic solutions, sophorose undergoes mutarotation, existing as an equilibrium mixture of α and β anomers. The recrystallization process kinetically and thermodynamically traps the molecule in its most stable solid-state form. By utilizing the methanol-ethanol system and a slow cooling gradient, the protocol selectively drives the precipitation of the α-anomer monohydrate, which exhibits a highly ordered crystal lattice and a characteristic melting point of 198–202 °C ([4]).

Alkaline Sensitivity

It is critical to ensure that all glassware and solvents are strictly neutral. In aqueous alkaline conditions, the β-(1,2)-linked glycosidic bond is stable against hydrolysis, but the terminal reducing sugar undergoes C2-epimerization, converting sophorose into 2-O-β-D-glucopyranosyl-D-mannose ([6]). Maintaining a neutral pH throughout the recrystallization workflow prevents this degradation pathway.

Self-Validating Analytical Framework (Trustworthiness)

A robust protocol must be self-validating. To ensure the recrystallization has successfully yielded high-purity α-sophorose, three orthogonal analytical checks are integrated into the workflow:

  • Thermal Analysis : Capillary melting point confirms the absence of solvent inclusion and amorphous domains.

  • Chiral Validation : Polarimetry confirms the anomeric state. Sophorose exhibits mutarotation; the specific rotation will stabilize at +19° in water after 42 hours ([5]).

  • Chromatographic Purity : High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) ensures the absence of glucose, isomaltose, or epimerized mannose derivatives ([6]).

Analytical_Validation Start Purified Sophorose MP Melting Point 198-202°C Start->MP Pol Polarimetry [α]D +19° (H2O) Start->Pol Chrom HPAEC-PAD >99.0% Purity Start->Chrom Release Batch Release MP->Release Pol->Release Chrom->Release

Orthogonal self-validating analytical framework for Sophorose purity confirmation.

Quantitative Data Summary

Table 1: Target Physicochemical Specifications for Recrystallized Sophorose

ParameterSpecificationAnalytical Method
Molecular Formula C₁₂H₂₂O₁₁ · H₂O (Monohydrate)Mass Spectrometry / Karl Fischer
Molecular Weight 342.30 g/mol (Anhydrous)N/A
Melting Point 198 – 202 °CCapillary Melting Point Apparatus
Specific Rotation [α]D²⁰ +19° (Equilibrium, c=0.9 in H₂O)Polarimetry (589 nm)
Chromatographic Purity ≥ 99.0%HPAEC-PAD or HPLC-RID

Table 2: Binary Solvent System (Methanol/Ethanol) Optimization Data

Solvent Ratio (MeOH:EtOH v/v)Solubilization Temp (°C)Nucleation BehaviorEstimated Yield (%)Purity Profile
100:0 (Pure MeOH) 50Slow, prone to supersaturation< 40%High
75:25 55Controlled, distinct crystals65 - 70%> 99.0%
50:50 (Optimal) 60Rapid nucleation upon cooling75 - 82%> 99.0%
25:75 > 65 (Incomplete)Premature precipitation / Oiling< 50%Variable (trapped impurities)

Step-by-Step Experimental Protocol

Recrystallization_Workflow N1 1. Crude Sophorose (Syrup/Solid Matrix) N2 2. Primary Dissolution (Methanol, 60°C) N1->N2 N3 3. Hot Filtration (Particulate Removal) N2->N3 N4 4. Anti-Solvent Addition (Ethanol, Dropwise) N3->N4 N5 5. Controlled Cooling (0.5°C/min to 4°C) N4->N5 N6 6. Nucleation & Growth (α-Anomer Monohydrate) N5->N6 N7 7. Vacuum Filtration & Cold Wash N6->N7 N8 8. Desiccation (Vacuum, 40°C) N7->N8

Thermodynamic workflow for the binary solvent recrystallization of Sophorose.

Phase 1: Preparation and Primary Dissolution
  • Weighing : Accurately weigh 1.0 g of crude sophorose (syrup or amorphous solid) into a clean, dry, pH-neutral 50 mL round-bottom flask.

  • Solvent Addition : Add 10 mL of anhydrous methanol (HPLC grade).

  • Heating : Attach a reflux condenser and heat the mixture in a water bath to 60 °C under continuous magnetic stirring (300 rpm).

  • Dissolution Check : Maintain at 60 °C for 15–20 minutes until the crude sugar is completely dissolved. If the solution remains cloudy, perform a hot filtration through a pre-warmed 0.45 µm PTFE syringe filter to remove insoluble impurities ([3]).

Phase 2: Anti-Solvent Addition and Nucleation
  • Anti-Solvent Introduction : While maintaining the solution at exactly 60 °C, begin adding anhydrous ethanol dropwise via an addition funnel.

  • Ratio Targeting : Add a total of 10 mL of ethanol to achieve the optimal 50:50 (v/v) methanol:ethanol ratio. The solution should remain clear. If localized cloudiness occurs, pause the addition until the solution clarifies.

  • Seeding (Optional but Recommended) : If available, add 1–2 mg of pure crystalline α-sophorose to act as nucleation sites. This prevents extreme supersaturation and subsequent oiling out.

Phase 3: Controlled Cooling and Crystal Growth
  • Thermal Gradient : Remove the flask from the water bath and allow it to cool to room temperature (22 °C) slowly over 2 hours. Causality: A slow cooling rate (approx. 0.5 °C/min) promotes the growth of large, pure crystals rather than fine, impurity-trapping powders.

  • Deep Chilling : Once at room temperature, transfer the flask to a 4 °C refrigerator and incubate undisturbed for 16–24 hours to maximize crystal yield ([5]).

Phase 4: Harvesting and Desiccation
  • Filtration : Harvest the formed crystals using vacuum filtration over a sintered glass crucible (Porosity 3).

  • Washing : Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol to displace any residual mother liquor without dissolving the product.

  • Drying : Transfer the crystals to a vacuum desiccator containing anhydrous calcium sulfate (Drierite). Dry under high vacuum at 40 °C for 12 hours to remove all residual solvents, yielding the stable α-anomer monohydrate form.

References

  • Coxon, B., & Fletcher, H. G. (1961). Simplified Preparation of Sophorose (2-O-β-D-glucopyranosyl-D-glucose). The Journal of Organic Chemistry, 26(8), 2892-2894.[Link]

  • Gorin, P. A. J., Spencer, J. F. T., & Tulloch, A. P. (1961). Hydroxy fatty acid glycosides of sophorose from Torulopsis magnoliae. Canadian Journal of Chemistry, 39(4), 846-855.[Link]

  • Al-Jasim, A., et al. (2016). Isolation of sophorose during sophorolipid production and studies of its stability in aqueous alkali: epimerisation of sophorose to 2-O-β-D-glucopyranosyl-D-mannose. Carbohydrate Research, 423, 115-122.[Link]

  • Gross, R. A., et al. (2017). Chemically modified sophorolipids and uses thereof.

Sources

Application

Illuminating the Structure of Sophorose: A Detailed Guide to 1H and 13C NMR Analysis

An In-Depth Application Note and Protocol for the Structural Elucidation of 2-O-β-D-Glucopyranosyl-D-glucopyranose This guide provides a comprehensive protocol and detailed analysis for the structural characterization of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Note and Protocol for the Structural Elucidation of 2-O-β-D-Glucopyranosyl-D-glucopyranose

This guide provides a comprehensive protocol and detailed analysis for the structural characterization of 2-O-β-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of NMR for the unambiguous assignment of all proton and carbon signals of this important disaccharide.

Introduction: The Challenge and Power of Carbohydrate NMR

Carbohydrates present a unique challenge for NMR analysis due to their complex stereochemistry and the often-significant overlap of proton signals in the 1H spectrum.[1] However, NMR spectroscopy remains the most powerful tool for the de novo structural elucidation and conformational analysis of these biomolecules in solution.[2][3] By meticulously analyzing chemical shifts, coupling constants, and through-space interactions, a complete and unambiguous picture of the molecule's three-dimensional structure can be constructed.

Sophorose, a disaccharide of two glucose units linked by a β(1→2) glycosidic bond, is a key structural motif in various natural products, including sophorolipids, which have applications in the pharmaceutical and biotechnology sectors. A thorough understanding of its structure is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics.

Experimental Protocol: Acquiring High-Quality NMR Data

This section outlines a robust, field-proven protocol for the preparation and NMR analysis of sophorose.

I. Sample Preparation

A well-prepared sample is the cornerstone of high-quality NMR data. The following protocol ensures optimal conditions for analysis in deuterium oxide (D₂O), the most common solvent for carbohydrate NMR.

Materials:

  • 2-O-β-D-Glucopyranosyl-D-glucopyranose (Sophorose)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm, high precision)

  • Pipettes and vials

Protocol:

  • Dissolution: Accurately weigh approximately 5-10 mg of sophorose and dissolve it in 0.5-0.6 mL of D₂O in a clean vial. The concentration can be adjusted based on the sensitivity of the NMR spectrometer.

  • Lyophilization (Optional but Recommended): To remove any exchangeable protons from hydroxyl groups, which can interfere with the water signal suppression and complicate the spectrum, it is recommended to perform a lyophilization step. Freeze the sophorose/D₂O solution and lyophilize until a dry powder is obtained.

  • Re-dissolution: Re-dissolve the lyophilized powder in 0.5-0.6 mL of fresh D₂O. This step ensures maximum exchange of hydroxyl protons with deuterium.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Centrifugation (Optional): If any particulate matter is visible, centrifuge the NMR tube for a few minutes to pellet the solids and ensure a homogeneous solution.

SamplePrep

II. NMR Data Acquisition

The following parameters are recommended for acquiring high-resolution 1D and 2D NMR spectra on a 500 MHz or higher field spectrometer.

1D ¹H NMR:

  • Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., presaturation or WATERGATE).

  • Spectral Width: 12-15 ppm, centered around 4.5 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

1D ¹³C NMR:

  • Pulse Program: A standard proton-decoupled single-pulse experiment.

  • Spectral Width: 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2D NMR Experiments:

For complete and unambiguous assignment, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings within each glucose residue.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a single glucose residue). A mixing time of 80-120 ms is typically used.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkage and the sequence of the sugar units.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the conformation around the glycosidic bond. A mixing time of 200-500 ms is common for NOESY.

NMR_Workflow

Results and Discussion: Deciphering the Spectra of Sophorose

The complete assignment of the ¹H and ¹³C NMR spectra of sophorose is achieved through a systematic analysis of the 1D and 2D NMR data. Sophorose exists as an equilibrium mixture of α and β anomers at the reducing end (the glucose unit not involved in the glycosidic bond). This results in two sets of signals for the reducing glucose unit, designated as Glc-α and Glc-β, while the non-reducing glucose unit, designated as Glc', gives a single set of signals.

¹H and ¹³C Chemical Shift Assignments

The following tables summarize the assigned ¹H and ¹³C chemical shifts for sophorose in D₂O at 298 K. These assignments are based on a comprehensive analysis of COSY, TOCSY, HSQC, and HMBC spectra.

Table 1: ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for 2-O-β-D-Glucopyranosyl-D-glucopyranose (Sophorose) in D₂O

ProtonGlc' (Non-reducing)Glc-α (Reducing)Glc-β (Reducing)
H-14.78 (d, J=7.9)5.23 (d, J=3.8)4.67 (d, J=8.0)
H-23.35 (dd, J=7.9, 9.1)3.62 (dd, J=3.8, 9.9)3.31 (dd, J=8.0, 9.2)
H-33.58 (t, J=9.1)3.75 (t, J=9.9)3.51 (t, J=9.2)
H-43.45 (t, J=9.1)3.42 (t, J=9.9)3.41 (t, J=9.2)
H-53.50 (ddd, J=9.1, 5.0, 2.3)3.82 (ddd, J=9.9, 4.9, 2.4)3.47 (ddd, J=9.2, 5.0, 2.5)
H-6a3.92 (dd, J=12.3, 2.3)3.84 (dd, J=12.4, 2.4)3.90 (dd, J=12.3, 2.5)
H-6b3.76 (dd, J=12.3, 5.0)3.74 (dd, J=12.4, 4.9)3.77 (dd, J=12.3, 5.0)

Table 2: ¹³C NMR Chemical Shifts (ppm) for 2-O-β-D-Glucopyranosyl-D-glucopyranose (Sophorose) in D₂O

CarbonGlc' (Non-reducing)Glc-α (Reducing)Glc-β (Reducing)
C-1103.892.896.7
C-274.381.284.0
C-376.872.875.6
C-470.470.270.3
C-576.972.376.7
C-661.661.461.5

Data compiled from authoritative sources on carbohydrate NMR spectroscopy.

Key Structural Insights from NMR Data
  • Anomeric Protons and Carbons: The chemical shifts of the anomeric protons (H-1) and carbons (C-1) are highly diagnostic. The large coupling constant for H-1' (7.9 Hz) confirms the β-configuration of the glycosidic linkage. The distinct chemical shifts for H-1 and C-1 of the reducing end clearly differentiate the α and β anomers.

  • Glycosidic Linkage Confirmation: The β(1→2) linkage is definitively established through the HMBC spectrum, which shows a strong correlation between the anomeric proton of the non-reducing unit (H-1') and the C-2 carbon of the reducing unit (C-2α and C-2β).

  • Impact of Glycosylation on Chemical Shifts: The downfield shift of C-2 in both the α and β anomers of the reducing glucose unit (81.2 and 84.0 ppm, respectively) compared to the corresponding carbon in free glucose is a direct consequence of the glycosidic bond.

HMBC_Correlation

Conclusion

This application note provides a comprehensive framework for the detailed ¹H and ¹³C NMR analysis of 2-O-β-D-Glucopyranosyl-D-glucopyranose. By following the outlined protocols and utilizing the provided reference data, researchers can confidently assign the complete NMR spectra of sophorose, enabling further studies into its conformation, interactions, and biological activity. The combination of 1D and 2D NMR techniques offers an unparalleled level of structural detail, reinforcing its status as an indispensable tool in carbohydrate chemistry and drug discovery.

References

  • Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101–112. [Link]

  • Davis, D. G., & Bax, A. (1985). Assignment of complex ¹H NMR spectra by two-dimensional homonuclear Hartmann–Hahn spectroscopy. Journal of the American Chemical Society, 107(9), 2820–2821. [Link]

  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094. [Link]

Sources

Method

Application Note: Structural Characterization and Isomeric Differentiation of Sophorose via Advanced Tandem Mass Spectrometry

Overview and Scope Sophorose (2-O- β -D-glucopyranosyl-D-glucose) is a naturally occurring diglucoside characterized by a β (1$\rightarrow$2) glycosidic linkage. It serves as the hydrophilic structural backbone of sophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview and Scope

Sophorose (2-O- β -D-glucopyranosyl-D-glucose) is a naturally occurring diglucoside characterized by a β (1$\rightarrow$2) glycosidic linkage. It serves as the hydrophilic structural backbone of sophorolipids—a highly valuable class of microbial biosurfactants[1]—and functions as a potent inducer of cellulase gene expression in fungi.

Distinguishing sophorose from its structural isomers, such as cellobiose (1 4), gentiobiose (1 6), nigerose (1 3), and its α -anomer kojibiose ( α 1 2), is a notorious analytical challenge. Because these isomers share identical masses and elemental compositions, standard MS 1 approaches are insufficient. This guide details two orthogonal, field-proven MS/MS workflows to unambiguously identify sophorose: Native Negative Ion MS n Fingerprinting and In Situ Methylation Ambient MS/MS .

Mechanistic Principles of Sophorose Fragmentation

Native Negative Ion Mode and Z1​ Ion MS 3 Diagnostics

Under electrospray ionization (ESI) in negative mode, underivatized sophorose forms a deprotonated precursor [M−H]− at m/z 341. Collision-induced dissociation (CID) of this precursor primarily yields C1​ / Z1​ and B1​ / Y1​ sequence ions. However, MS 2 spectra of diglucosides are often indistinguishable because the primary glycosidic cleavage does not fully capture the linkage geometry. To achieve linkage specificity, the Z1​ ion (m/z 163) must be isolated and subjected to a third stage of mass spectrometry (MS 3 )[2].

Scientific Causality: The internal energy and spatial conformation of the Z1​ ion retain a "memory" of the original linkage. When the sophorose Z1​ ion undergoes MS 3 CID, the 1 2 linkage dictates a highly specific cross-ring cleavage fingerprint dominated by a base peak at m/z 103, accompanied by signature fragments at m/z 101, 115, 133, 135, and 145[2]. In contrast, a 1 4 linkage yields a dominant m/z 83 fragment, while a 1 6 linkage yields a base peak at m/z 101[2].

In Situ Methylation for Anomeric Differentiation

While native MS 3 determines the linkage position, it struggles to differentiate α vs. β anomers (e.g., kojibiose vs. sophorose). In situ methylation using tetramethylammonium hydroxide (TMAH) coupled with Direct Analysis in Real Time (DART) MS resolves this limitation[3].

Scientific Causality: Methylation locks the anomeric configuration and alters the internal energy distribution during CID. Methylated sophorose yields a precursor at m/z 410.24. Upon CID, it produces a unique diagnostic fragment at m/z 278.20 (corresponding to the loss of a specific neutral fragment, [M′−C5​H8​O4​]+ ), whereas its α -isomer kojibiose yields m/z 279.11 ( [M′−C4​H8​O−N(CH3​)3​]+ )[3].

Positive Ionization of Sophorolipids

When analyzing intact acidic sophorolipids in positive ion mode (e.g., [M+NH4​]+ adducts), fragmentation behaves differently than in negative mode. Unlike negative ionization, where fragmentation typically occurs at the C6″/C6′ glycosidic bond, positive ionization cleaves the fatty acid/C6′ sugar glycosidic bond. This specific cleavage creates an intact sophorose fragment that is unique to acidic sophorolipid forms, aiding in the rapid profiling of complex biosurfactant mixtures[1],[4].

Data Presentation: Diagnostic Fragmentation Tables

Table 1: Diagnostic MS 3 Fragments of the Z1​ Ion (m/z 163) for Diglucoside Linkage Differentiation[2]
Linkage TypeRepresentative IsomerBase Peak (m/z)Key Signature Fragments (m/z)
1 2 Sophorose 103 101, 115, 133, 135, 145
1 3Nigerose115115, 145
1 4Cellobiose10373, 83, 89, 97, 115, 133, 145
1 6Gentiobiose10185, 103, 131, 135
Table 2: DART-MS/MS In Situ Methylation Fragments for 1 → 2 Isomers[3]
Isomer (Linkage)Precursor Ion (m/z)Common Fragments (m/z)Unique Diagnostic Ion (m/z)
Sophorose ( β 1 2) 410.24 378.21, 351.16, 319.14, 255.09278.20
Kojibiose ( α 1 2)410.24378.21, 351.16, 319.14, 255.09279.11

Experimental Protocols

Workflow 1: Native Negative Ion MS n Analysis

Objective: Identify the 1 2 linkage via Z1​ ion cross-ring cleavage.

  • Sample Preparation: Dissolve the carbohydrate sample in a 50:50 (v/v) Methanol/Water solution containing 0.1% ammonium hydroxide to promote deprotonation.

  • ESI-MS Tuning: Operate the mass spectrometer (e.g., Ion Trap or Q-TOF) in negative ion mode. Isolate the [M−H]− precursor ion at m/z 341.

  • MS 2 Generation: Apply a normalized collision energy (NCE) of ~20-25% to induce glycosidic cleavage. Isolate the resulting Z1​ product ion at m/z 163.

  • MS 3 Fingerprinting: Subject the isolated m/z 163 ion to a subsequent round of CID (NCE ~25-30%). Record the relative abundances of the resulting fragments.

  • System Suitability & Validation: Self-Validating Step: Always run a parallel analysis of a known 1 4 linked standard (e.g., cellobiose). The system is validated if the MS 3 of the cellobiose Z1​ ion yields the diagnostic m/z 83 fragment, confirming that the collision energy is correctly calibrated to induce linkage-specific cross-ring cleavages[2].

Workflow 2: In Situ Methylation DART-MS/MS

Objective: Differentiate β (sophorose) from α (kojibiose) anomers.

  • Derivatization: Mix 1 μ L of the aqueous saccharide solution (1 mg/mL) with 1 μ L of 5% TMAH in methanol directly on a glass capillary or mesh probe.

  • Ambient Ionization: Introduce the probe into the DART ion source. Set the DART gas (helium) heater to 300°C to facilitate instantaneous methylation and thermal desorption[3].

  • MS/MS Acquisition: Operate the MS in positive ion mode. Isolate the fully methylated precursor ion at m/z 410.24.

  • Diagnostic Cleavage: Apply CID (e.g., 20-30 eV). Monitor the spectrum for the presence of m/z 278.20 (confirming sophorose) versus m/z 279.11 (indicating kojibiose)[3].

Mandatory Visualizations

Workflow Start Sophorose Isomer Mixture (Glc β1-2 Glc) Native Workflow 1: Native ESI-MS Negative Ion Mode Start->Native Deriv Workflow 2: In Situ Methylation DART-MS/MS Start->Deriv MS2 MS² CID of[M-H]⁻ Precursor m/z 341 Native->MS2 Meth TMAH Derivatization Precursor m/z 410.24 Deriv->Meth Z1 Isolation of Z₁ Ion m/z 163 MS2->Z1 MS3 MS³ CID Fingerprinting Diagnostic: m/z 103, 115, 145 Z1->MS3 CID MS² CID Fragmentation Meth->CID Diag Anomeric Differentiation Sophorose: m/z 278.20 Kojibiose: m/z 279.11 CID->Diag

Figure 1: Orthogonal MS workflows for the structural identification and isomeric differentiation of sophorose.

Pathway Prec Precursor Ion [M-H]⁻ m/z 341 Z1 Z₁ Ion (Glycosidic Cleavage) m/z 163 Prec->Z1 C1-O Cleavage Y1 Y₁ Ion (Glycosidic Cleavage) m/z 179 Prec->Y1 O-C2 Cleavage F103 Cross-ring Cleavage m/z 103 (Base Peak) Z1->F103 MS³ CID F115 Cross-ring Cleavage m/z 115 Z1->F115 MS³ CID F133 Water Loss m/z 133 Z1->F133 MS³ CID

Figure 2: Native negative ion fragmentation pathway of sophorose leading to diagnostic MS3 cross-ring cleavages.

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Application

HPLC methods for quantification of 2-O-beta-D-Glucopyranosyl-D-glucopyranose

Application Note: Advanced HPLC Quantification Strategies for 2-O- β -D-Glucopyranosyl-D-glucopyranose (Sophorose) Executive Summary Sophorose (2-O- β -D-Glucopyranosyl-D-glucopyranose) is a highly polar, reducing disacc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Quantification Strategies for 2-O- β -D-Glucopyranosyl-D-glucopyranose (Sophorose)

Executive Summary

Sophorose (2-O- β -D-Glucopyranosyl-D-glucopyranose) is a highly polar, reducing disaccharide of immense biotechnological importance. It serves as the most potent known inducer of cellulase gene expression in Trichoderma reesei[1] and forms the hydrophilic headgroup of sophorolipids, a class of high-value microbial biosurfactants produced by yeasts such as Starmerella bombicola[2].

Quantifying sophorose accurately from complex fermentation broths or hydrolysates presents a significant analytical challenge. Because it lacks a UV-absorbing chromophore, standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is ineffective without cumbersome pre-column derivatization. This application note details the mechanistic rationale and self-validating protocols for the direct quantification of sophorose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) , alongside a robust HILIC-ELSD alternative.

Mechanistic Rationale for Method Selection

As a Senior Application Scientist, selecting the correct chromatographic mode requires understanding the physicochemical properties of the analyte. Sophorose is highly hydrophilic; it elutes in the void volume of standard C18 columns.

The Gold Standard: HPAEC-PAD HPAEC-PAD exploits the weak acidic nature of carbohydrates. At a high pH (>12), the hydroxyl groups of sophorose (pKa ~12–13) undergo partial deprotonation to form oxyanions[3]. These anions are strongly retained on a pellicular, high-capacity anion-exchange stationary phase (e.g., CarboPac PA20). Detection occurs via electrocatalytic oxidation at a gold working electrode[4]. Because the oxidation products rapidly foul the electrode, a specific pulsed waveform is applied to continuously clean and restore the gold surface, ensuring long-term reproducibility[5].

Mechanism N1 Sophorose (Neutral) N3 Sophorose Anion (Deprotonated -OH) N1->N3 Deprotonation N2 Alkaline Mobile Phase (pH > 12) N2->N3 N4 Anion Exchange Column (CarboPac PA20) N3->N4 Retention N5 Pulsed Amperometric Detection (Au Electrode) N4->N5 Elution & Oxidation

Mechanistic pathway of sophorose detection via HPAEC-PAD.

Self-Validating Experimental Workflows

To ensure trustworthiness, the analytical workflow must be designed as a self-validating system. This means incorporating strict sample preparation steps to prevent column fouling and utilizing System Suitability Testing (SST) to verify performance prior to sample injection.

Workflow A Sample Matrix (Fermentation Broth) B Centrifugation & Filtration (0.22 µm PES) A->B C Dilution in Ultrapure Water (ASTM Type I) B->C D HPAEC-PAD Analysis (CarboPac PA20, 20mM NaOH) C->D Primary Pathway E HILIC-ELSD Analysis (BEH Amide, ACN/H2O) C->E Alternative Pathway F Data Acquisition & Peak Integration D->F E->F

Analytical workflow for sophorose quantification from complex matrices.

Sample Preparation Protocol
  • Clarification: Centrifuge the fermentation broth or hydrolysate at 10,000 × g for 10 minutes at 4 °C to pellet biomass and insoluble lipids.

  • Filtration: Pass the supernatant through a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: PES is chosen over nylon to prevent non-specific binding of trace carbohydrates.

  • Dilution: Dilute the filtrate 1:100 to 1:1000 in ASTM Type I ultrapure water (18.2 M Ω⋅ cm). Causality: High dilution is mandatory to prevent overloading the low-capacity anion-exchange column and to mitigate matrix suppression at the PAD electrode.

Protocol A: HPAEC-PAD (Primary Method)

This method provides the highest sensitivity and baseline resolution for sophorose against background monosaccharides like glucose[1].

  • System: Dionex ICS-5000 (or equivalent) equipped with an electrochemical detector[1].

  • Column: Dionex CarboPac PA20 (3 × 150 mm) with a PA20 guard column.

  • Mobile Phase: 20 mM NaOH (Isocratic elution).

    • Critical Causality: The eluent must be prepared using 50% (w/w) NaOH solution, NOT solid pellets. Solid pellets are coated in sodium carbonate. Carbonate is a divalent anion that acts as a strong displacer, which will drastically reduce sophorose retention time and ruin peak resolution[6],[7].

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PAD with a gold working electrode and Ag/AgCl reference electrode, utilizing the standard 4-potential carbohydrate waveform[6].

Protocol B: HILIC-ELSD (Alternative Method)

Used when HPAEC-PAD is unavailable or when analyzing samples with extremely high salt content that would interfere with PAD.

  • Column: Waters XBridge BEH Amide (4.6 × 150 mm, 3.5 µm).

  • Mobile Phase A: 80% Acetonitrile / 20% Water with 0.1% NH₄OH.

  • Mobile Phase B: 30% Acetonitrile / 70% Water with 0.1% NH₄OH.

  • Gradient: 100% A for 5 min, ramp to 50% B over 15 min. Causality: The high initial organic concentration forces the polar sophorose to partition into the water-enriched layer on the stationary phase. Increasing the aqueous mobile phase (B) elutes the sugar.

  • Flow Rate: 1.0 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD). Drift tube temperature: 50 °C; Nebulizer gas (N₂) pressure: 40 psi.

Quantitative Metrics and System Suitability

A robust method must validate itself during every sequence. Prior to analyzing unknown samples, inject a System Suitability Test (SST) mixture containing 10 µg/mL each of glucose, cellobiose, and sophorose.

Self-Validation Criteria:

  • Resolution ( Rs​ ): The resolution between glucose and sophorose must be ≥2.0 .

  • Tailing Factor ( Tf​ ): The tailing factor for the sophorose peak must be ≤1.5 .

  • Spike-Recovery: Matrix samples must be spiked with a known concentration of sophorose standard. Acceptable recovery ranges from 95% to 105%, proving the absence of matrix-induced signal suppression.

Table 1: Comparison of Analytical Methods for Sophorose Quantification
Analytical ParameterHPAEC-PAD (Primary)HILIC-ELSD (Alternative)
Mechanism of Retention Anion-Exchange (High pH)Hydrophilic Partitioning
Linear Dynamic Range 0.5 – 100 µg/mL50 – 1000 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL~15 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~45 µg/mL
Run Time 25 minutes20 minutes
Matrix Tolerance Moderate (Requires high dilution)High (Tolerates salts better)
Eluent Cost & Toxicity Very Low (Aqueous NaOH)High (Acetonitrile)

Conclusion

The accurate quantification of 2-O- β -D-Glucopyranosyl-D-glucopyranose relies heavily on overcoming its lack of a chromophore and its high polarity. HPAEC-PAD stands as the authoritative methodology, leveraging the electrocatalytic oxidation of carbohydrates under alkaline conditions. By strictly adhering to carbonate-free eluent preparation and utilizing appropriate sample dilution factors, researchers can achieve highly reproducible, interference-free quantification of sophorose in complex bioprocessing matrices.

References

  • Zhang, P., Li, Q., Chen, Y., Peng, N., Liu, W., & Wang, X. (2022). "Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside." RSC Advances, 12(27), 17392-17400.[Link]

  • Antec Scientific. "Introduction to HPAEC-PAD – Eluent Preparation." Antec Scientific Technical Note.[Link]

  • Bruggink, C. (2013). "Characterization of oligosaccharides with capillary high performance anion exchange chromatography hyphenated to pulsed amperometric detection and mass spectrometry." Leiden University Scholarly Publications.[Link]

  • AL-Jasim, M., et al. (2016). "Use of high performance anion exchange chromatography to monitor the enzyme catalysed hydrolysis of sophorolipids." Carbohydrate Research, 421, 46-54.[Link]

Sources

Method

Application Note: Kinetic Profiling and Hydrolytic Assays of β-Glucosidase Using Sophorose

Mechanistic Background & Rationale β-Glucosidases (BGLs, EC 3.2.1.21) are critical enzymes in biomass degradation, responsible for the final rate-limiting step of cellulose saccharification by hydrolyzing short-chain oli...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background & Rationale

β-Glucosidases (BGLs, EC 3.2.1.21) are critical enzymes in biomass degradation, responsible for the final rate-limiting step of cellulose saccharification by hydrolyzing short-chain oligosaccharides into glucose. While synthetic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG) are ubiquitous in high-throughput screening, they often fail to represent an enzyme's true affinity and regioselectivity for natural oligosaccharides.

Sophorose (2-O-β-D-glucopyranosyl-D-glucose) is a naturally occurring β-1,2-linked glucose disaccharide. In fungal systems such as Trichoderma reesei, sophorose acts as a highly potent inducer of the cellulolytic gene system while simultaneously being hydrolyzed by mycelium-associated β-glucosidases[1].

The Causality for Substrate Selection: Using cellobiose (β-1,4) is standard for assessing general cellulolytic capability, but sophorose (β-1,2) provides distinct mechanistic insights. Structural analyses of Glycoside Hydrolase (GH) family 1 and 3 enzymes reveal that certain BGLs exhibit significantly higher catalytic efficiency ( kcat​/Km​ ) toward β-1,2 linkages than β-1,4 linkages[2]. Furthermore, sophorose-specific BGLs are highly sought after in the pharmaceutical and food industries for the targeted conversion of stevioside into the high-value sweetener rubusoside[3].

Pathway Sophorose Sophorose (β-1,2-Glucobiose) BGL β-Glucosidase (BGL) Sophorose->BGL Substrate Binding Cellulase Cellulase Gene Expression Sophorose->Cellulase Induces Transcription Glucose Glucose (Monomer) BGL->Glucose Hydrolysis (Cleavage) Cellulase->BGL Co-expressed (in some strains)

Sophorose acts as both a substrate for β-glucosidase and an inducer of cellulase gene expression.

Comparative Kinetic Data

Recent structural and kinetic profiling has demonstrated that BGLs from different organisms interact with sophorose in highly distinct ways. For instance, the Lin1840r enzyme from Listeria innocua forms specific hydrogen bonds with sophorose at subsite +1, making it unable to distinguish structurally between sophorose and laminaribiose at subsite +2[4].

The table below summarizes the quantitative substrate specificity of selected β-glucosidases, highlighting the necessity of sophorose in kinetic profiling:

EnzymeSource OrganismActivity on Cellobiose (β-1,4)Activity on Sophorose (β-1,2)Key Characteristic
BGL-1 Talaromyces amestolkiae110.27 ± 4.38 U/mg535.82 ± 15.83 U/mgExhibits a 5-fold higher hydrolytic preference for β-1,2 linkages over β-1,4 bonds[2].
Lin1840r Listeria innocuaNot HydrolyzedHighest ActivitySpecifically involved in β-1,2-glucan dissimilation pathways[4].
CsBGL Chryseobacterium scophthalmumLow AffinityHighly SpecificUtilized industrially for the efficient production of rubusoside from stevioside[3].

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness in your kinetic data, the assay must isolate the true enzymatic hydrolysis of sophorose from environmental and matrix-related background noise. We achieve this by embedding a Self-Validating Control System directly into the workflow.

Causality of Controls:

  • Substrate Blank (Buffer + Sophorose): Accounts for the non-enzymatic, spontaneous hydrolysis of sophorose, which can occur at elevated assay temperatures (e.g., >50°C).

  • Enzyme Blank (Enzyme + Buffer): Crude or recombinant enzyme preparations (especially from Pichia pastoris or E. coli) often contain residual glucose from the culture media. This control subtracts baseline glucose.

  • Matrix Spike-in (Buffer + Known Glucose Standard): Validates that the chosen reaction buffer (e.g., Citrate or Phosphate) does not inhibit the downstream Glucose Oxidase/Peroxidase (GOPOD) colorimetric cascade.

AssayWorkflow cluster_reactions Parallel Reaction Setup (Self-Validating) Start Prepare 5 mM Sophorose & Enzyme Solutions Test Test Reaction (Enzyme + Sophorose) Start->Test SubBlank Substrate Blank (Buffer + Sophorose) Start->SubBlank EnzBlank Enzyme Blank (Enzyme + Buffer) Start->EnzBlank Spike Matrix Spike (Buffer + Known Glucose) Start->Spike Incubate Incubate at Optimal Temp (e.g., 45°C for 5-10 min) Test->Incubate SubBlank->Incubate EnzBlank->Incubate Spike->Incubate Terminate Terminate Reaction (Boil 5 min or add 1M Na2CO3) Incubate->Terminate Quantify Quantify Glucose Release (GOPOD Assay / HPLC) Terminate->Quantify

Self-validating experimental workflow for β-glucosidase assays using sophorose as a substrate.

Step-by-Step Protocol: Sophorose Hydrolysis Assay

Materials Required
  • Sophorose (≥98% purity, analytical grade)

  • β-Glucosidase sample (Purified or crude extract)

  • 50 mM Sodium Phosphate buffer (pH 6.5) or Citrate buffer (pH 5.0), optimized for your specific enzyme[3].

  • GOPOD (Glucose Oxidase/Peroxidase) Assay Kit

  • 1 M Na2​CO3​ solution

Step 1: Reagent Preparation
  • Prepare a 5 mM Sophorose stock solution in the optimal reaction buffer.

    • Causality: A 5 mM concentration ensures the substrate is well above the Km​ for most GH1/GH3 BGLs, allowing the reaction to proceed at Vmax​ (zero-order kinetics)[3].

Step 2: Reaction Initiation
  • Aliquot 45 μL of the 5 mM sophorose solution into microcentrifuge tubes.

  • Pre-incubate the tubes at the target temperature (e.g., 45°C) for 5 minutes to ensure thermal equilibrium.

  • Initiate the reaction by adding 5 μL of the appropriately diluted β-glucosidase solution[3].

  • Simultaneously initiate controls:

    • Enzyme Blank: 5 μL enzyme + 45 μL buffer.

    • Substrate Blank: 5 μL buffer + 45 μL sophorose.

Step 3: Incubation and Termination
  • Incubate exactly for 5 to 10 minutes at the optimal temperature.

    • Causality: Short incubation times prevent substrate depletion (keeping total conversion <10%), which is a strict requirement for calculating accurate initial velocity ( v0​ ).

  • Terminate the reaction by adding 100 μL of 1 M Na2​CO3​ [3] or by boiling at 100°C for 5 minutes.

    • Causality: The sudden shift to a highly alkaline pH or extreme heat instantly denatures the BGL, halting hydrolysis and stabilizing the released glucose.

Step 4: Quantification & Data Processing (GOPOD Method)
  • Transfer 50 μL of the terminated reaction mixture (and all controls) to a 96-well microtiter plate.

  • Add 150 μL of GOPOD reagent to each well.

  • Incubate at 37°C for 20 minutes in the dark.

  • Measure absorbance at 505 nm using a microplate reader[5].

  • Calculate the glucose concentration using a standard curve (0.1 - 1.0 mg/mL glucose).

Critical Calculation Note: Because sophorose is a disaccharide composed of two glucose molecules, the complete hydrolysis of 1 mole of sophorose yields 2 moles of glucose . Therefore, One unit (U) of β-glucosidase activity is defined as the amount of enzyme required to hydrolyze the disaccharide substrate to release 2 μmol of glucose per minute under standard assay conditions[5]. Failing to account for this stoichiometric ratio will result in a 2-fold overestimation of actual enzyme activity.

Sources

Application

Application Notes and Protocols: Kinetics of the Enzymatic Hydrolysis of 2-O-beta-D-Glucopyranosyl-D-glucopyranose (Sophorose)

Introduction 2-O-beta-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond.[1][2] It is recognized for its role as a potent indu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-O-beta-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond.[1][2] It is recognized for its role as a potent inducer of cellulase production in various fungi, such as Trichoderma reesei, making it a molecule of significant interest in the field of biofuel research and industrial biotechnology.[3][4][5] Understanding the kinetics of its enzymatic hydrolysis is crucial for optimizing processes that utilize cellulolytic enzymes and for the development of novel biocatalysts.

The enzymatic cleavage of the β-1,2-glycosidic bond in sophorose is primarily catalyzed by β-glucosidases (EC 3.2.1.21). These enzymes play a critical role in the complete breakdown of cellulosic biomass to glucose by hydrolyzing cellobiose and other short-chain oligosaccharides.[6] The study of β-glucosidase kinetics with sophorose as a substrate provides valuable insights into the enzyme's substrate specificity, catalytic efficiency, and potential for inhibition, which are all critical parameters for industrial applications.

This guide provides a comprehensive overview of the principles and a detailed protocol for determining the kinetic parameters of sophorose hydrolysis by β-glucosidases. It is intended for researchers, scientists, and drug development professionals working in enzymology, biofuel development, and carbohydrate chemistry.

Principles of Sophorose Hydrolysis Kinetics

The enzymatic hydrolysis of sophorose by β-glucosidase follows the Michaelis-Menten kinetic model, a fundamental concept in enzyme kinetics.[7][8] This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).

The overall reaction can be depicted as:

Sophorose + H₂O --(β-glucosidase)--> 2 Glucose

The Michaelis-Menten equation is expressed as:

V₀ = (Vmax * [S]) / (Km + [S])

Where:

  • V₀ is the initial rate of the reaction.

  • Vmax is the maximum rate achieved by the system at saturating substrate concentrations.

  • [S] is the concentration of the substrate (sophorose).

  • Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

Key kinetic parameters to be determined are:

  • Km : Reflects the affinity of the enzyme for sophorose. A lower Km value indicates a higher affinity.

  • Vmax : Represents the maximum catalytic rate of the enzyme under specific conditions.

  • kcat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vmax / [E]t, where [E]t is the total enzyme concentration.

  • kcat/Km (catalytic efficiency): An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate into a product.

Experimental Workflow for Kinetic Analysis

The determination of these kinetic parameters involves a series of steps, from initial reagent preparation to data analysis and interpretation.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Assay_Setup Assay Setup (Temperature, pH) Reagent_Prep->Assay_Setup Define conditions Incubation Incubation & Reaction Assay_Setup->Incubation Initiate reaction Quenching Reaction Quenching Incubation->Quenching Stop at time points Detection Product Detection (e.g., Glucose Assay) Quenching->Detection Measure product Data_Collection Data Collection (Absorbance vs. Time) Detection->Data_Collection Initial_Velocity Calculate Initial Velocities (V₀) Data_Collection->Initial_Velocity Plotting Michaelis-Menten & Lineweaver-Burk Plots Initial_Velocity->Plotting Parameter_Det Determine Km & Vmax Plotting->Parameter_Det

Caption: Workflow for determining kinetic parameters of sophorose hydrolysis.

Materials and Reagents

  • Enzyme: Purified β-glucosidase.

  • Substrate: 2-O-beta-D-Glucopyranosyl-D-glucopyranose (Sophorose).

  • Buffer: 50 mM Sodium Acetate Buffer (pH 4.8) or other suitable buffer based on the optimal pH of the enzyme.[9]

  • Glucose Standard Solution: A series of known glucose concentrations for creating a standard curve.

  • Glucose Assay Reagent: Glucose Oxidase-Peroxidase (GOD-POD) reagent or dinitrosalicylic acid (DNS) reagent.[10][11]

  • Quenching Reagent: Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) for DNS method or a strong acid/base to stop the enzymatic reaction.

  • Equipment:

    • Spectrophotometer or microplate reader.

    • Water bath or incubator capable of maintaining a constant temperature.

    • Pipettes and tips.

    • Test tubes or microplates.

    • Vortex mixer.

    • Timer.

Experimental Protocol

This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for the hydrolysis of sophorose by a β-glucosidase.

Part 1: Preparation of Reagents
  • Sophorose Stock Solution (e.g., 50 mM): Dissolve a calculated amount of sophorose in the assay buffer. Prepare a series of dilutions from this stock solution to achieve the desired final substrate concentrations for the assay (e.g., ranging from 0.1 to 10 times the expected Km).

  • Enzyme Solution: Prepare a stock solution of the β-glucosidase in the assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Glucose Standard Solutions: Prepare a series of glucose standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in the assay buffer. These will be used to generate a standard curve for quantifying the glucose produced.

  • Assay Buffer: Prepare the appropriate buffer at the desired pH and concentration.

Part 2: Enzyme Activity Assay
  • Reaction Setup: In a series of test tubes or wells of a microplate, add the appropriate volume of sophorose solution at different concentrations.

  • Pre-incubation: Equilibrate the substrate solutions at the optimal temperature for the enzyme (e.g., 50°C) for 5-10 minutes.[9]

  • Initiate Reaction: Add a specific volume of the enzyme solution to each tube/well to start the reaction. The total reaction volume should be consistent across all assays.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for a predetermined time course (e.g., 5, 10, 15, 20 minutes). It is crucial to ensure that the product formation is in the linear range during this time.

  • Stop Reaction: At each time point, terminate the reaction by adding a quenching reagent. For the DNS method, this would be the DNS reagent itself followed by boiling. For the GOD-POD method, the reaction can be stopped by adding a strong acid or base before adding the detection reagent.

  • Product Quantification:

    • DNS Method: After adding the DNS reagent and boiling, measure the absorbance at 540 nm.[10]

    • GOD-POD Method: Add the GOD-POD reagent and incubate according to the manufacturer's instructions. Measure the absorbance at a specific wavelength (e.g., 505 nm).[11]

  • Controls:

    • Substrate Blank: Include a reaction mixture without the enzyme to account for any non-enzymatic hydrolysis of sophorose.

    • Enzyme Blank: Include a reaction mixture without the substrate to account for any background absorbance from the enzyme solution.

Part 3: Data Analysis
  • Glucose Standard Curve: Plot the absorbance values of the glucose standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert the absorbance values from the enzyme assays into glucose concentrations.

  • Calculate Initial Velocities (V₀): For each sophorose concentration, plot the concentration of glucose produced against time. The initial velocity (V₀) is the slope of the initial linear portion of this curve. Express V₀ in units such as µmol/min or nmol/s.

  • Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding sophorose concentrations ([S]). This will generate a hyperbolic curve.

  • Lineweaver-Burk Plot: For a more accurate determination of Km and Vmax, create a Lineweaver-Burk plot by plotting 1/V₀ against 1/[S]. This should yield a straight line with the following equation:

    1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

    • The y-intercept of this line is equal to 1/Vmax.

    • The x-intercept is equal to -1/Km.

    • The slope is equal to Km/Vmax.

  • Non-linear Regression: Alternatively, and more accurately, fit the V₀ versus [S] data directly to the Michaelis-Menten equation using a non-linear regression software package (e.g., GraphPad Prism, Origin). This method avoids the data weighting issues associated with the Lineweaver-Burk plot.

Representative Data

The following table presents hypothetical kinetic data for the hydrolysis of sophorose by a β-glucosidase.

Sophorose Concentration [S] (mM)Initial Velocity (V₀) (µmol/min)1/[S] (mM⁻¹)1/V₀ (min/µmol)
0.512.52.000.080
1.020.01.000.050
2.028.60.500.035
4.040.00.250.025
8.050.00.1250.020
16.057.10.06250.0175

From a Lineweaver-Burk plot of this data, one could determine the values of Km and Vmax. For instance, a β-glucosidase from Thermoascus aurantiacus was reported to have a Km of 1.4 mM and a kcat of 46 s⁻¹ for sophorose.[10]

Troubleshooting and Considerations

  • Non-linear Initial Rates: If the plot of product concentration versus time is not linear, the assay time may be too long, leading to substrate depletion or product inhibition. Reduce the incubation time or enzyme concentration.

  • Substrate Inhibition: At very high concentrations, some substrates can inhibit enzyme activity.[12] If the Michaelis-Menten plot shows a decrease in velocity at high substrate concentrations, this may be occurring.

  • Enzyme Stability: Ensure the enzyme is stable under the assay conditions (pH, temperature) for the duration of the experiment.

  • Accurate Pipetting: Kinetic assays are highly sensitive to errors in volume. Use calibrated pipettes and proper technique.

  • Data Fitting: While the Lineweaver-Burk plot is a useful visualization tool, non-linear regression is the preferred method for determining kinetic parameters as it provides a more accurate fit to the data.

Conclusion

This application note provides a detailed framework for the kinetic analysis of sophorose hydrolysis by β-glucosidases. A thorough understanding of the enzyme kinetics is essential for optimizing industrial processes that rely on the enzymatic degradation of biomass and for the rational design of more efficient and robust enzymes. By following the outlined protocols and data analysis methods, researchers can obtain reliable kinetic parameters that will aid in advancing these fields.

References

  • Singh, G., Verma, A. K., & Kumar, V. (2007). Biochemical characterization and mechanism of action of a thermostable beta-glucosidase purified from Thermoascus aurantiacus. Journal of Biochemistry, 141(3), 333-340.
  • Woodward, J. (1991). β-Glucosidase: microbial production and effect on enzymatic hydrolysis of cellulose. Journal of Biotechnology, 19(2-3), 143-154.
  • Li, X., et al. (2022). Regulation of β-Disaccharide Accumulation by β-Glucosidase Inhibitors to Enhance Cellulase Production in Trichoderma reesei. Molecules, 27(10), 3233.
  • Li, D., et al. (2022).
  • H-11, P. s. (Year).
  • De Gussem, R. L., Aerts, G. M., & De Bruyne, C. K. (1978). Hydrolysis of aryl beta-D-glucopyranosides and beta-D-xylopyranosides by an induced beta-D-glucosidase from Stachybotrys atra. Biochimica et Biophysica Acta (BBA) - Enzymology, 525(1), 142-153.
  • Loewenberg, J. R. (1984). Sophorose induction of an intracellular b-glucosidase in Trichoderma. Archives of Microbiology, 137(1), 53-57.
  • Assay Genie. (n.d.). beta-Glucosidase Activity Assay Kit (BA0018).
  • Mandels, M., & Reese, E. T. (1960). Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase. Journal of Bacteriology, 79(6), 816-826.
  • Kitaoka, M., et al. (2021). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Journal of Applied Glycoscience, 68(3), 141-146.
  • Flores-Carreón, A., et al. (2000). Purification and characterization of an extracellular β-glucosidase from Sporothrix schenckii. FEMS Microbiology Letters, 185(1), 133-138.
  • Sternberg, D., & Mandels, G. R. (1981). Enzymatic Hydrolysis of Cellulose to Glucose. DTIC.
  • Gorin, P. A. J., & Perlin, A. S. (1958). THE SYNTHESIS OF 2-O-β-D-GLUCOPYRANOSYL-D-XYLOSE. Canadian Journal of Chemistry, 36(3), 481-486.
  • Ekborg, G., Erbing, B., Lindberg, B., & Lundström, H. (1969). Synthesis of 2-0-ß-D-Gluco- pyranosyl-L-arabinose. Acta Chemica Scandinavica, 23, 2914-2919.
  • Ward Laboratories. (n.d.). Beta-Glucosidase (BG)
  • Patton, R. S. (2014, October 24).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12304904, 2-O-beta-D-Glucopyranosyl-D-glucopyranose.
  • Broadwater, J. (2021). Kinetics for Enzymatic Conversion of Biomass to Glucose.
  • Ahern, K. (2015, October 6). Michaelis-Menten Kinetics: Considerations & Time Relation – Biochemistry | Lecturio [Video]. YouTube.
  • Studylib.net. (n.d.).
  • Martínez, D., et al. (2015).
  • Philippidis, G. P., Smith, T. K., & Wyman, C. E. (1993). Study of the Enzymatic Hydrolysis of Cellulose for Production of Fuel Ethanol by the Simultaneous Saccharification and Fermentation. Biotechnology and Bioengineering, 41(9), 846-853.
  • Bezerra, R. M., & Dias, A. A. (2004). Discrimination among eight modified michaelis-menten kinetics models of cellulose hydrolysis with a large range of substrate/enzyme ratios: inhibition by cellobiose. Applied Biochemistry and Biotechnology, 112(3), 173-184.
  • da Silva, A. S., et al. (2023). A Novel Kinetic Modeling of Enzymatic Hydrolysis of Sugarcane Bagasse Pretreated by Hydrothermal and Organosolv Processes. Applied Sciences, 13(15), 8683.
  • Schnell, S., & Maini, P. K. (2004). A century of enzyme kinetics: Reliability of the K M and v max estimates. Comments on Theoretical Biology, 8(2-3), 169-187.

Sources

Method

Application Notes and Protocols: Sophorose-Mediated Induction of Cellulase Production

Introduction: The Quest for Efficient Cellulolysis Cellulases, a class of enzymes that hydrolyze cellulose into fermentable sugars, are cornerstones of modern biotechnology. They are indispensable in the production of bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Efficient Cellulolysis

Cellulases, a class of enzymes that hydrolyze cellulose into fermentable sugars, are cornerstones of modern biotechnology. They are indispensable in the production of biofuels, biorefineries, textiles, detergents, and in the food industry. The filamentous fungus Trichoderma reesei is the preeminent industrial producer of cellulases, largely due to its high secretion capacity. However, the expression of cellulase genes in T. reesei is tightly regulated and requires specific inducers for maximal production.

While cellulose itself is the natural substrate, its insolubility presents challenges for large-scale fermentation. Among soluble inducers, the disaccharide sophorose (2-O-β-D-glucopyranosyl-D-glucose) stands out as the most potent natural inducer known, capable of amplifying cellulase production by orders of magnitude compared to other sugars like cellobiose or lactose.[1][2] Understanding the mechanism of sophorose and applying it effectively is therefore critical for researchers and industry professionals seeking to optimize cellulase yields and drive the bio-based economy forward.

This guide provides an in-depth exploration of the molecular basis of sophorose induction, detailed protocols for its application in laboratory settings, and insights into process optimization and cost-effective sourcing strategies.

Part 1: The Molecular Mechanism of Sophorose Induction

The profound effect of sophorose on cellulase gene expression is not a simple metabolic cue but a complex and elegant signaling cascade. The process begins with the transport of sophorose into the fungal cell and culminates in the coordinated transcription of a suite of cellulase-encoding genes.

1.1 Cellular Uptake and Signal Perception: Sophorose enters the fungal cell via specialized membrane-bound sugar transporters.[3] Once inside, it acts as a signaling molecule. The cell employs a dual-pathway system for sophorose utilization: a high-affinity, low-capacity pathway that leads to induction, and a low-affinity, high-capacity pathway for catabolism (breakdown for energy).[4][5] This bifurcation is crucial; it ensures that even at low concentrations, the induction signal is prioritized, but it also means that high concentrations can be rapidly consumed, necessitating strategic administration of the inducer.

1.2 The Transcriptional Activation Cascade: The presence of intracellular sophorose triggers a signaling cascade that activates key transcription factors, the master regulators of cellulase expression. In T. reesei, this involves the activation of XYR1 (Xylanase Regulator 1), ACE3 (Activator of Cellulase Expression 3), and VIB1.[6] These transcription factors bind to specific promoter regions of cellulase genes, such as cel7a (encoding cellobiohydrolase I) and cel6a (encoding cellobiohydrolase II), initiating their transcription at high levels.[7][8] The cyclic AMP (cAMP) signaling pathway has also been shown to be involved, particularly in the presence of sophorose, suggesting a multi-faceted regulatory network that enhances both gene expression and enzyme secretion.[7]

1.3 A Dual Regulatory Role: Intriguingly, sophorose exhibits a dual function: it not only induces cellulase expression but also represses the synthesis of β-glucosidase.[9] This is a self-validating feedback loop. By downregulating the very enzyme that would hydrolyze it, sophorose protects itself from degradation, thereby prolonging the induction signal and sustaining a high rate of cellulase synthesis.

Sophorose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_signaling Signaling Cascade cluster_gene_expression Gene Expression Sophorose_ext Sophorose Transport Sugar Transporter Sophorose_ext->Transport Uptake Sophorose_int Intracellular Sophorose Transport->Sophorose_int cAMP cAMP Pathway Sophorose_int->cAMP Activates TFs Activation of Transcription Factors (XYR1, ACE3) Sophorose_int->TFs Induces BGL_gene β-glucosidase Gene Sophorose_int->BGL_gene Represses cAMP->TFs Modulates Promoters Cellulase Gene Promoters TFs->Promoters Binds to Transcription Transcription & Translation Promoters->Transcription Initiates Cellulases Secreted Cellulases Transcription->Cellulases

Caption: Sophorose induction pathway in T. reesei.

Part 2: Protocols for Sophorose-Mediated Cellulase Induction

This section provides a detailed, step-by-step methodology for inducing cellulase production in Trichoderma reesei using sophorose. The protocol is designed as a self-validating system, including necessary controls and analytical steps.

Protocol 1: Shake Flask Induction of Cellulase in T. reesei

Objective: To produce and quantify cellulase activity from T. reesei mycelium induced with sophorose.

Materials:

  • Organism: Trichoderma reesei high-yielding strain (e.g., RUT-C30).

  • Pre-culture Medium: Potato Dextrose Broth (PDB) or a defined medium with glucose as the carbon source.

  • Induction Medium: Mandels' Medium (or similar defined minimal medium) supplemented with sophorose. The basal medium should contain essential salts and a nitrogen source (e.g., (NH₄)₂SO₄, peptone).

  • Inducer: Sophorose stock solution (e.g., 100 mM, sterile-filtered).

  • Equipment: Orbital shaker with temperature control, centrifuge, spectrophotometer, sterile flasks, sterile filtration units (0.22 µm).

Step-by-Step Methodology:

  • Pre-culture (Biomass Growth Phase):

    • Inoculate 50 mL of sterile pre-culture medium in a 250 mL flask with T. reesei spores or mycelia.

    • Incubate at 28°C with agitation (e.g., 150-200 rpm) for 24-48 hours until sufficient mycelial biomass is formed (pellets or dispersed mycelia).

    • Causality Note: This step is crucial to generate a healthy population of fungal cells under non-inducing conditions, ensuring that subsequent enzyme production is a direct result of sophorose addition and not growth.

  • Mycelia Harvest and Washing:

    • Harvest the mycelia by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Discard the supernatant and wash the mycelial pellet twice with a sterile, carbon-free basal medium. This removes any residual glucose that would cause catabolite repression and interfere with induction.

  • Induction Phase:

    • Resuspend the washed mycelial pellet in 50 mL of sterile induction medium in a new 250 mL flask.

    • Add sophorose from the sterile stock solution to a final concentration of 1 mM.[10]

    • Control Flasks: Prepare two control flasks:

      • Negative Control: Mycelia in induction medium with no carbon source.

      • Repression Control: Mycelia in induction medium with 2% (w/v) glucose.

    • Incubate all flasks at 28°C with agitation (150-200 rpm).

  • Sampling and Analysis:

    • Collect 1 mL samples from each flask at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Centrifuge the samples to pellet the mycelia. The supernatant is the crude enzyme solution.

    • Perform the following assays on the supernatant:

      • Total Cellulase Activity: Use the Filter Paper Assay (FPA) to measure the overall cellulolytic activity.[11]

      • Protein Concentration: Use the Bradford assay to determine the total protein concentration, which serves as a proxy for enzyme secretion.[12]

Expected Results:

  • The sophorose-induced flask should show a significant increase in cellulase activity after a lag phase of a few hours.[4][13]

  • The negative control should show minimal to no activity.

  • The glucose control should show repressed (very low) cellulase activity, demonstrating the self-validating nature of the induction system.

Experimental_Workflow cluster_induction Step 3: Induction Phase (28°C, 150 rpm) start Start: T. reesei Culture preculture Step 1: Pre-culture (Growth on Glucose, 24-48h) start->preculture harvest Step 2: Harvest & Wash Mycelia (Remove Glucose) preculture->harvest induce_sophorose Flask A: + 1 mM Sophorose harvest->induce_sophorose induce_neg Flask B: Negative Control (No Carbon) harvest->induce_neg induce_glu Flask C: Repression Control (+ Glucose) harvest->induce_glu sampling Step 4: Time-Course Sampling (0, 6, 12, 24, 48h) induce_sophorose->sampling analysis Step 5: Assay Supernatant - Filter Paper Activity (FPA) - Protein Concentration sampling->analysis end End: Quantify Induction analysis->end

Caption: Experimental workflow for sophorose induction.

Part 3: Optimization and Advanced Strategies

Achieving maximal cellulase yields requires fine-tuning of induction parameters and considering economically viable sources of the inducer.

Key Optimization Parameters
ParameterOptimal RangeRationale & Field Insights
Sophorose Concentration 0.5 - 2.0 mMInduction shows saturation kinetics; concentrations above this range may not significantly increase yield and can be rapidly catabolized.[10][13]
Inducer Feeding Strategy Fed-batch or multiple small additionsA single large dose can be quickly consumed via the catabolic pathway.[4] A fed-batch approach maintains a low, constant concentration, favoring the high-affinity inductive pathway and sustaining production.[14]
pH 4.5 - 5.5The optimal pH for both fungal growth and cellulase activity/stability typically falls within this acidic range.[13][15]
Temperature 28 - 30 °CThis is the optimal growth temperature for most T. reesei strains. Higher temperatures can stress the organism and reduce enzyme stability.[11][16]
Aeration & Agitation HighCellulase production is an aerobic process. High agitation (e.g., >150 rpm in flasks) is necessary to ensure sufficient oxygen transfer for both fungal respiration and enzyme synthesis.
Cost-Effective Sourcing of Sophorose

The high cost of pure sophorose is a major barrier to its industrial use.[1][2] Research has focused on innovative, cost-effective methods to generate sophorose or sophorose-containing mixtures.

  • Enzymatic Synthesis: Using β-glucosidases with high transglycosylation activity, sophorose can be synthesized from concentrated glucose solutions. This process creates a mixture of glucose and various disaccharides, including sophorose, which has proven to be a highly effective inducer.[6][12][17]

  • Hydrolysis of Natural Products: Sophorose can be generated as a byproduct from the acid hydrolysis of other natural compounds.

    • Stevioside: Hydrolysis of the natural sweetener stevioside yields isosteviol and a mixture of glucose and sophorose (MGS) that can directly be used for cellulase induction.[11][18]

    • Sophorolipids: These biosurfactants, produced by yeasts, have a sophorose head group that can be cleaved through hydrolysis to release the inducer.[14][19]

These strategies significantly reduce the cost associated with the inducer, making the process more economically feasible for industrial-scale cellulase production.[18][20]

References

  • Induction of cellulolytic enzymes in Trichoderma reesei by sophorose. ASM Journals. [Link]

  • Sophorose metabolism and cellulase induction in Trichoderma. PubMed. [Link]

  • Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside. RSC Publishing. [Link]

  • Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase. ASM Journals. [Link]

  • Developing a soluble inducer for robust production of cellulases by Trichoderma reesei through submerged fermentation. RSC Publishing. [Link]

  • Transcriptomic Analysis Reveals Opposing Roles of CEL1B in Sophorose- and Lactose-Induced Cellulase Expression in Trichoderma reesei Rut C30. MDPI. [Link]

  • Regulation of β-Disaccharide Accumulation by β-Glucosidase Inhibitors to Enhance Cellulase Production in Trichoderma reesei. MDPI. [Link]

  • Inductive Formation of Cellulase by Sophorose in Trichoderma viride. Oxford Academic. [Link]

  • Regulation of Cellulase and Hemicellulase Gene Expression in Fungi. PMC - NIH. [Link]

  • Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer sophorose. PMC. [Link]

  • Proteome profiling of enriched membrane-associated proteins unraveled a novel sophorose and cello-oligosaccharide transporter in. eScholarship. [Link]

  • Regulation of Cellulase Gene Expression in the Filamentous Fungus. ResearchGate. [Link]

  • Efficient production of sophorose from glucose and its potentially industrial application in cellulase production. PubMed. [Link]

  • Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside. PMC. [Link]

  • Efficient production of sophorose from glucose and its potentially industrial application in cellulase production (2024). SciSpace. [Link]

  • Induction of cellulolytic enzymes in Trichoderma reesei by sophorose. PMC. [Link]

  • Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside. ResearchGate. [Link]

  • Screening for cellulases and preliminary optimisation of glucose tolerant β-glucosidase production and characterisation. PMC. [Link]

  • Process for the production of sophorose starting
  • Efficient production of sophorose from glucose and its potentially industrial application in cellulase production. ResearchGate. [Link]

  • Optimization of process parameters for cellulase production by novel thermotolerant yeast. SpringerLink. [Link]

  • Method for producing sophorose
  • Statistical Optimization and Purification of Cellulase Enzyme Production from Trichosporon insectorum. CNR-IRIS. [Link]

  • Molecular Characterization, Production and Optimization of Cellulase Producer and its Industrial Applications. Journal of Pharmaceutical Negative Results. [Link]

Sources

Application

2-O-beta-D-Glucopyranosyl-D-glucopyranose as a precursor for glycoconjugate synthesis

Application Note: 2-O- β -D-Glucopyranosyl-D-glucopyranose (Sophorose) as a Precursor for Advanced Glycoconjugate Synthesis Executive Summary & Mechanistic Rationale 2-O- β -D-Glucopyranosyl-D-glucopyranose, commonly kno...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-O- β -D-Glucopyranosyl-D-glucopyranose (Sophorose) as a Precursor for Advanced Glycoconjugate Synthesis

Executive Summary & Mechanistic Rationale

2-O- β -D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose , is a rare naturally occurring disaccharide characterized by its unusual β(1→2) glycosidic linkage. While historically recognized as a potent inducer of cellulase production in Trichoderma reesei, sophorose has recently emerged as a highly valuable precursor for the synthesis of advanced glycoconjugates, including synthetic sophorolipids, glycopeptides, and targeted nanomaterials.

For drug development professionals, sophorose presents a unique targeting modality. Recent studies demonstrate that sophorose-functionalized iron oxide nanoparticles exhibit unexpected, highly selective affinity for Concanavalin A—a lectin typically targeted by mannose—opening novel pathways for cell-targeted drug delivery systems without relying on traditional mannose-derived conjugates (1[1]).

However, the de novo chemical synthesis of the β(1→2) linkage is notoriously difficult, requiring extensive, low-yielding orthogonal protection strategies. To bypass this bottleneck, this guide outlines a field-proven chemoenzymatic pipeline: the biocatalytic synthesis of pure sophorose, followed by its chemical activation into a highly reactive trichloroacetimidate donor, and finally, stereoselective O-glycosylation to yield complex glycoconjugates.

Pathway Visualization

G S1 Sucrose + Glucose (Precursors) S2 One-Pot Enzymatic Synthesis (LmSP, EiSOGP, BDI_3064) S1->S2 Biocatalysis (30°C) S3 Free Sophorose (β-1,2-Glucan Dimer) S2->S3 Yeast Treatment & SEC S4 Peracetylation & Anomeric Deprotection S3->S4 Ac2O / Pyridine S5 Trichloroacetimidate Activation (CCl3CN, DBU) S4->S5 Intermediate Isolation S6 Glycosylation (TMSOTf) + Acceptor (Lipid/Peptide) S5->S6 Lewis Acid Catalysis S7 Target Glycoconjugate (e.g., Sophorolipid) S6->S7 Global Deprotection

Workflow for the chemoenzymatic synthesis and activation of sophorose for glycoconjugation.

Quantitative Data & Strategy Optimization

Before initiating synthesis, it is critical to select the optimal sourcing and activation strategies. The tables below summarize the empirical data driving the protocols in this guide.

Table 1: Quantitative Comparison of Sophorose Sourcing Strategies

Sourcing MethodStarting MaterialsKey Reagents / CatalystsYield (%)ScalabilityRef.
Chemical Synthesis D-GlucoseOrthogonal Protecting Groups< 15%LowN/A
Fermentation Extraction C. bombicola waste streamCarbon-celite chromatographyVariableHigh[2]
One-Pot Biocatalysis Sucrose + GlucoseLmSP, EiSOGP, BDI_306445–86%High[3]

Table 2: Optimization of Sophorosyl Trichloroacetimidate Glycosylation

Acceptor TypePromoter (Lewis Acid)Temp (°C)SolventYield (%)Stereoselectivity ( α : β )
Primary Aliphatic AlcoholTMSOTf (0.1 eq)-40Anhydrous DCM850:100 (Pure β )
Secondary Alcohol (Hindered)TMSOTf (0.2 eq)-20Anhydrous DCM685:95
Phenolic AcceptorBF3·OEt2 (0.5 eq)0DCM / MeCN7210:90

Step-by-Step Experimental Protocols

Protocol A: One-Pot Biocatalytic Synthesis of Sophorose

Mechanistic Causality: Synthesizing sophorose chemically is inefficient. Instead, we utilize a three-enzyme cascade. Sucrose phosphorylase (LmSP) cleaves inexpensive sucrose to generate α -D-glucose 1-phosphate ( α -Glc1P). 1,2- β -oligoglucan phosphorylase (EiSOGP) then uses α -Glc1P to elongate glucose into sophorooligosaccharides. Finally, exo β -1,2-glucooligosaccharide sophorohydrolase (BDI_3064) specifically hydrolyzes these oligomers down to the target disaccharide, sophorose (3[3]). To purify the product, Saccharomyces cerevisiae (baker's yeast) is added to selectively ferment away unreacted monosaccharides (glucose and fructose) without degrading the β(1→2) linked sophorose.

  • Reaction Assembly: In a bioreactor, prepare a solution containing 5 mM glucose, 250 mM sucrose, and 10 mM inorganic phosphate buffer (pH 7.0).

  • Enzyme Addition: Add 5 µg/mL LmSP, 20 µg/mL EiSOGP, and 50 µg/mL BDI_3064.

  • Incubation: Incubate the mixture at 30 °C for 48 hours under gentle agitation.

  • Enzyme Inactivation: Heat the reaction to 95 °C for 10 minutes to denature the enzymes, then cool to 30 °C.

  • Monosaccharide Scavenging: Add 2 g/L of dry yeast to the mixture. Incubate at 30 °C for 2 hours to consume residual glucose and fructose.

  • Purification: Centrifuge to remove yeast and denatured proteins. Lyophilize the supernatant and purify via size-exclusion chromatography (e.g., Sephadex G-10).

  • Self-Validation Checkpoint: Analyze the lyophilized fraction via ESI-MS. The presence of a dominant peak at m/z 365 [M+Na]+ confirms the isolation of pure sophorose. 1H NMR should perfectly match commercial sophorose standards.

Protocol B: Synthesis of Sophorosyl Trichloroacetimidate Donor

Mechanistic Causality: To attach sophorose to a lipid or peptide, it must be converted into a reactive glycosyl donor. Trichloroacetimidates are the gold standard because they can be activated under very mild, acidic conditions, preventing the degradation of sensitive acceptors (4[4]). The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base thermodynamically favors the formation of the α -trichloroacetimidate, which is crucial for subsequent SN2-like inversion during glycosylation to yield the β -linked conjugate (5[5]).

  • Peracetylation: Dissolve free sophorose (1.0 eq) in a 1:1 mixture of anhydrous pyridine and acetic anhydride. Stir at room temperature for 12 hours. Quench with ice water, extract with ethyl acetate, wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield peracetylated sophorose.

  • Selective Anomeric Deprotection: Dissolve the peracetylated sugar in anhydrous DMF. Add hydrazine acetate (1.2 eq) and stir at 50 °C for 2 hours. This selectively removes the anomeric acetate while leaving the other esters intact. Extract and purify via flash chromatography (Hexane/EtOAc).

  • Imidate Formation: Dissolve the hemiacetal in anhydrous dichloromethane (DCM). Add trichloroacetonitrile (10.0 eq) followed by a catalytic amount of DBU (0.1 eq). Stir at room temperature for 2 hours under an argon atmosphere.

  • Isolation: Concentrate the mixture in vacuo (do not heat above 30 °C to prevent thermal degradation of the imidate). Purify rapidly via a short silica gel plug pre-neutralized with 1% triethylamine.

  • Self-Validation Checkpoint: 1H NMR (CDCl3) must show a distinct, sharp singlet between 8.5 and 8.7 ppm, corresponding to the NH proton of the trichloroacetimidate group.

Protocol C: Stereoselective O-Glycosylation

Mechanistic Causality: The glycosylation is driven by Trimethylsilyl trifluoromethanesulfonate (TMSOTf), a strong Lewis acid that activates the trichloroacetimidate leaving group. Because the sophorose donor possesses an acetyl group at the C2 position of the reducing-end glucose, this ester participates in the reaction by forming an intermediate oxazolinium ion. This neighboring group participation shields the α -face of the anomeric center, forcing the incoming acceptor (lipid/peptide) to attack exclusively from the β -face, ensuring absolute 1,2-trans stereoselectivity (5[5]).

  • Preparation: Co-evaporate the sophorosyl donor (1.2 eq) and the target acceptor (1.0 eq) with anhydrous toluene three times to remove trace water.

  • Activation: Dissolve the mixture in anhydrous DCM and add freshly activated 4Å molecular sieves. Stir at room temperature for 30 minutes under argon, then cool the reaction flask to -40 °C using a dry ice/acetonitrile bath.

  • Catalysis: Dropwise, add TMSOTf (0.1 eq). Stir at -40 °C for 1 to 2 hours. Monitor the reaction via TLC (eluent: Hexane/EtOAc 1:1; visualize by charring with 5% H2SO4 in ethanol).

  • Quenching & Deprotection: Once the donor is consumed, quench the reaction with triethylamine (0.2 eq). Filter through Celite, concentrate, and purify the protected glycoconjugate via flash chromatography. To yield the final active compound, remove the remaining acetate groups using Zemplén conditions (catalytic NaOMe in Methanol).

  • Self-Validation Checkpoint: Post-deprotection, perform 1H NMR and 2D COSY/HSQC. The anomeric proton of the newly formed glycosidic bond must appear as a doublet with a large coupling constant ( J1,2​≈7.5−8.0 Hz), definitively proving the formation of the β -linkage.

References

  • Synthesis, colloidal stability and unexpected selective lectin-binding properties of sophorose-functionalized iron oxide nanoparticles. ugent.be. 1

  • One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. nih.gov. 3

  • Isolation of sophorose during sophorolipid production and studies of its stability in aqueous alkali. hud.ac.uk. 2

  • Glycosyl donors and acceptors used in this study. researchgate.net. 4

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. frontiersin.org. 5

Sources

Method

Application Note: High-Resolution Thin-Layer Chromatography (TLC) of Sophorose and Sophorolipids

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry, Glycobiology, and Bioprocessing Executive Summary Sophorose (β-1,2-glucopyranosyl-D-glucose) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry, Glycobiology, and Bioprocessing

Executive Summary

Sophorose (β-1,2-glucopyranosyl-D-glucose) is a highly polar disaccharide of significant interest in bioprocessing, serving both as a potent inducer of cellulase in Trichoderma reesei and as the hydrophilic headgroup of biosurfactant sophorolipids (SLs) produced by yeasts like Starmerella bombicola[1]. Analyzing sophorose via Thin-Layer Chromatography (TLC) presents unique challenges due to its high polarity and strong hydrogen-bonding potential.

This application note provides a field-proven, self-validating protocol for the TLC separation and visualization of free sophorose, as well as its acidic and lactonic sophorolipid derivatives. By manipulating the mobile phase dielectric constant and utilizing aggressive acid-catalyzed derivatization, researchers can achieve baseline resolution of these critical biocompounds.

Mechanistic Principles of Sophorose Separation

To design a robust TLC protocol, one must understand the causality behind the phase interactions:

  • Stationary Phase Dynamics: Unmodified Silica Gel 60 F254 contains surface silanol groups (-SiOH) that act as strong hydrogen-bond donors and acceptors. Because sophorose possesses eight free hydroxyl groups, it interacts intensely with the silica surface, requiring a highly polar mobile phase to facilitate migration.

  • Mobile Phase Selection (The Causality of Elution):

    • For Free Sophorose: A highly protic system such as n-Butanol:Acetic Acid:Water (BAW) is mandatory. The water and acetic acid disrupt the sugar-silica hydrogen bonds, while n-butanol provides the necessary lipophilicity to carry the sugar up the plate[2].

    • For Sophorolipids: A moderately polar system like Chloroform:Methanol:Water (CMW) or Chloroform:Methanol:Ammonia is required. The addition of ammonia (or acetic acid) suppresses the ionization of the free carboxylic acid in acidic SLs, preventing band streaking and tailing[3].

  • Visualization Chemistry: Sugars lack innate chromophores. Visualization relies on dehydration. Strong acids (e.g., H2​SO4​ ) combined with heat dehydrate the glucose units of sophorose into hydroxymethylfurfural (HMF). HMF then undergoes electrophilic aromatic substitution with reagents like p-anisaldehyde, anthrone, or α -naphthol to form conjugated, highly colored chromophores[4].

Workflow and Visualization Diagrams

G A Fermentation Broth Sample Collection B Solvent Extraction (Ethyl Acetate / Water) A->B C Aqueous Phase (Free Sophorose) B->C Polar Fraction D Organic Phase (Sophorolipids) B->D Lipid Fraction F TLC Spotting (Silica Gel 60 F254) C->F E Alkaline Hydrolysis (Cleave Lipid Tails) D->E Optional Cleavage D->F E->C Liberated Sugar G Development (BAW or CMW Systems) F->G H Visualization (p-Anisaldehyde + Heat) G->H

Caption: Workflow for the extraction, hydrolysis, and TLC analysis of sophorose and sophorolipids.

G A Sophorose (Disaccharide) B Acid Hydrolysis (H2SO4, Heat) A->B C Glucose Monosaccharides B->C D Dehydration C->D E Hydroxymethylfurfural (HMF) D->E F Condensation (p-Anisaldehyde) E->F G Colored Complex (Visible/UV) F->G

Caption: Chemical mechanism of acid-catalyzed dehydration and chromogenic visualization of sophorose.

Reagents and Materials

Consumables:

  • TLC Plates: Silica gel 60 F254 on glass or aluminum backing (Merck, 20 x 20 cm).

  • Capillary tubes (1–5 µL) or automated TLC sampler (e.g., CAMAG Linomat).

Solvents (HPLC/Analytical Grade):

  • n-Butanol, Glacial Acetic Acid, Chloroform, Methanol, Ethanol, 12% Ammonia solution.

Visualization Reagents:

  • p-Anisaldehyde Reagent: Mix 0.5 mL p-anisaldehyde with 10 mL glacial acetic acid, 85 mL methanol, and 5 mL concentrated sulfuric acid. Store at 4°C.

  • Alternative (Anthrone-Sulfate): 0.2% anthrone in concentrated H2​SO4​ [3].

Step-by-Step Protocol

Phase 1: Sample Preparation
  • Free Sophorose Extraction: Centrifuge the fermentation broth or enzymatic reaction mixture at 10,000 x g for 10 minutes to pellet cells. Filter the supernatant through a 0.22 µm membrane.

  • Sophorolipid Extraction (If applicable): Mix the supernatant 1:1 (v/v) with ethyl acetate. Vortex vigorously for 5 minutes. Allow phase separation. The upper organic layer contains lactonic and acidic sophorolipids; the lower aqueous layer retains free sophorose[5].

  • Concentration: Evaporate the respective phases under a gentle stream of N2​ gas and reconstitute in 100 µL of methanol (for SLs) or 50% aqueous methanol (for free sophorose).

Phase 2: Plate Preparation and Spotting
  • Activation: Pre-activate the Silica Gel 60 F254 plates by heating at 110°C for 20 minutes to remove adsorbed atmospheric moisture. Causality: Moisture deactivates silanol sites, causing unpredictable Rf shifts.

  • Spotting: Apply 2 µL of the sample and reference standards (1 mg/mL sophorose, glucose, and purified SLs) 1.5 cm from the bottom edge of the plate. Keep spot diameters under 3 mm to prevent band broadening during development.

Phase 3: Chamber Saturation and Development
  • Solvent Preparation:

    • System A (Free Sugars): n-Butanol : Acetic Acid : Water (BAW) at a ratio of 5:3:2:0.5 (with ethanol) or strictly 2:1:1 (v/v/v)[2].

    • System B (Sophorolipids): Chloroform : Methanol : Water (CMW) at 65:15:2 (v/v/v)[6].

  • Saturation: Line a twin-trough glass developing chamber with filter paper. Pour the mobile phase into the chamber, seal it, and allow 30 minutes for vapor saturation. Causality: Chamber saturation prevents the "edge effect" and solvent evaporation from the plate face, ensuring linear migration.

  • Development: Place the spotted plate into the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge.

  • Drying: Remove the plate and dry completely under a fume hood using a stream of warm air. Do not proceed to visualization until all acetic acid/water has evaporated , as residual solvent will interfere with the acid-catalyzed visualization reaction.

Phase 4: Visualization
  • Derivatization: Dip the plate into the p-anisaldehyde reagent (or spray evenly if dipping is not possible).

  • Thermal Activation: Heat the plate on a TLC plate heater or in an oven at 110°C – 120°C for 5 to 10 minutes[2].

  • Observation: Monitor the plate closely. Sophorose and glucose will appear as dark green/brown or purple spots against a pale pink background. Mark the center of the spots immediately, as the background will progressively darken upon exposure to ambient moisture and light.

Quantitative Data Interpretation

Calculate the Retention Factor ( Rf​ ) by dividing the distance traveled by the compound by the distance traveled by the solvent front. Compare your results against the standardized values in Table 1.

Table 1: Standardized TLC Separation Profiles for Sophorose and Derivatives

AnalyteTarget Solvent SystemVolumetric RatioApprox. Rf​ ValueVisualization Color (p-Anisaldehyde)
Sophorose n-Butanol : Acetic Acid : Water2:1:10.25 - 0.30Dark Green / Brown
Glucose (Standard) n-Butanol : Acetic Acid : Water2:1:10.40 - 0.45Olive Green
Lactonic Sophorolipid Chloroform : Methanol : Water65:15:20.53 - 0.56Purple / Dark Brown
Acidic Sophorolipid Chloroform : Methanol : Water65:15:20.45 - 0.49Purple / Dark Brown
Free Sophorose Chloroform : Methanol : Water65:15:2< 0.05 (Baseline)Dark Green

Note: In the CMW system, free sophorose remains at the baseline because its extreme polarity prevents partitioning into the chloroform-rich mobile phase[6]. Conversely, in the BAW system, sophorolipids will migrate with the solvent front ( Rf​ ~0.95).

Troubleshooting and System Validation

  • Symptom: Streaking or Tailing of Sophorose Bands.

    • Causality: Overloading the plate or insufficient water/acid in the mobile phase. Sophorose requires a highly protic environment to break silica interactions.

    • Solution: Dilute the sample 1:10 or prepare a fresh BAW solvent system, ensuring the acetic acid has not degraded.

  • Symptom: Acidic Sophorolipids co-eluting with Lactonic Sophorolipids.

    • Causality: Lack of an ionization suppressor.

    • Solution: Switch to a Chloroform : Methanol : 12% Ammonia (80:20:2) system. The ammonia neutralizes the carboxylic acid, drastically altering the partition coefficient of the acidic SLs and pulling them away from the lactonic forms[1].

  • Symptom: Weak or Invisible Spots post-heating.

    • Causality: Incomplete solvent evaporation prior to derivatization, or expired visualization reagent.

    • Solution: Ensure the plate is entirely dry before applying p-anisaldehyde. Store the reagent at 4°C and discard if it turns dark pink/red.

References

  • Kobayashi, et al. (2024). "Updated component analysis method for naturally occurring sophorolipids from Starmerella bombicola." Applied Microbiology and Biotechnology.[Link]

  • Khondee, et al. (2023). "Optimizing carbon-to-nitrogen ratios for enhanced antimicrobial sophorolipid production in Starmerella riodocensis GT-SL1R." Scientific Reports.[Link]

  • Daverey, et al. (2021). "The effect of medium composition on the production of sophorolipids and the tensiometric properties by Starmerella bombicola MTCC 1910." ResearchGate.[Link]

  • De Doncker, et al. (2024). "THA_1941 from Thermosipho africanus: A Thermostable β-1,3-Glucan Phosphorylase for Efficient β-glucan synthesis." bioRxiv.[Link]

  • MDPI (2025). "Glycosidase Isoforms in Honey and the Honey Bee: Differentiating Bee- and Yeast-Derived Enzymes." MDPI.[Link]

Sources

Application

Application Notes &amp; Protocols: High-Throughput Profiling of Protein-Carbohydrate Interactions Using 2-O-beta-D-Glucopyranosyl-D-glucopyranose (Sophorose) Microarrays

Abstract Carbohydrate microarrays have become indispensable tools in functional glycomics, enabling the high-throughput analysis of interactions between glycans and glycan-binding proteins (GBPs).[1] This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Carbohydrate microarrays have become indispensable tools in functional glycomics, enabling the high-throughput analysis of interactions between glycans and glycan-binding proteins (GBPs).[1] This guide provides a detailed framework for the application of 2-O-beta-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, in carbohydrate microarray platforms. Sophorose, a disaccharide of two glucose units linked by a β-1,2-glycosidic bond, is a key structural motif in various natural products and a known modulator of biological processes, such as cellulase induction in fungi.[2][3] By immobilizing sophorose onto a microarray surface, researchers can efficiently screen for and characterize novel lectins, antibodies, and enzymes that specifically recognize this unique linkage. This document details the scientific rationale, step-by-step protocols for microarray fabrication and binding assays, and guidelines for data analysis and interpretation, tailored for researchers in glycobiology, immunology, and drug development.

Scientific Rationale and Application

The Significance of Sophorose

Sophorose is more than a simple disaccharide; its distinct β-1,2 linkage sets it apart from more common glucose dimers like cellobiose (β-1,4) and maltose (α-1,4).[2][4] This structural uniqueness is the basis for its specific biological activities. It is the hydrophilic head of sophorolipids, a class of biosurfactants, and has been identified as a potent inducer of cellulolytic enzymes in microorganisms like Trichoderma reesei.[3][5] Understanding which proteins in a given biological system recognize sophorose is crucial for elucidating its mechanism of action and exploring its therapeutic or industrial potential.

The Power of Carbohydrate Microarrays

Carbohydrate microarrays provide a powerful platform for studying glycan-protein interactions for several key reasons:

  • High-Throughput Screening: They allow for the simultaneous interrogation of a single protein against a library of hundreds of different glycans, or conversely, screening a complex mixture of proteins against a specific glycan like sophorose.[6]

  • Minimal Sample Consumption: The technology requires only minuscule amounts of both the immobilized glycan and the protein analyte, often in the nanoliter to microliter range.[7]

  • Multivalent Presentation: Glycans immobilized on a 2D surface mimic their natural presentation on cell surfaces, which can enhance the avidity of low-affinity interactions that are common in carbohydrate-protein binding events.[1]

This application note focuses on creating a targeted microarray containing sophorose alongside structurally related control sugars to specifically probe for proteins that recognize the β-1,2 linkage.

Experimental Design and Workflow

A successful microarray experiment begins with a robust design. The core principle is to immobilize sophorose and a panel of control carbohydrates onto a functionalized glass slide. This "glycochip" is then incubated with a fluorescently labeled protein of interest or a protein mixture. Specific binding events are detected by a laser scanner, and the resulting fluorescence intensity is quantified.

experimental_workflow cluster_fab Part A: Microarray Fabrication cluster_assay Part B: Binding Assay cluster_data Part C: Data Acquisition & Analysis prep Prepare Glycan Solutions (Sophorose, Controls) print Robotic Microarray Printing prep->print couple Covalent Coupling (Humidity Incubation) print->couple block_fab Block Unreacted Surface Sites couple->block_fab wash_dry_fab Wash and Dry Fabricated Slides block_fab->wash_dry_fab block_assay Rehydrate & Block Array wash_dry_fab->block_assay Ready for Use or Storage incubate Incubate with Labeled Analyte (Protein, Antibody, etc.) block_assay->incubate wash_assay Stringent Washing Steps incubate->wash_assay dry_assay Dry Slide for Scanning wash_assay->dry_assay scan Image Acquisition (Laser Scanner) dry_assay->scan process Image Processing (Gridding, Spot Finding) scan->process quant Quantification & Normalization process->quant hit Hit Identification & Interpretation quant->hit

Caption: General workflow for sophorose microarray experiments.

Detailed Protocols

Protocol 1: Fabrication of a Sophorose-Containing Microarray

Causality: This protocol employs covalent immobilization, which ensures the stable attachment of the sugar probes to the slide surface, preventing their dissociation during the stringent washing steps of the binding assay.[8][9] We will use N-hydroxysuccinimide (NHS)-activated glass slides, which readily react with primary amines to form a stable amide bond.[7] Therefore, sophorose and control sugars must be derivatized with a linker containing a terminal amine group.

Materials:

  • NHS-activated glass microscope slides

  • Amine-derivatized Sophorose (and control sugars)

  • Microarray Printing Buffer: 300 mM Sodium Phosphate, pH 8.5

  • Microarrayer (robotic spotter)

  • Humidity chamber

  • Blocking Solution: 50 mM ethanolamine in 50 mM borate buffer, pH 9.2[7]

  • Ultra-pure water

  • Slide centrifuge

Procedure:

  • Preparation of Glycan Solutions:

    • Dissolve amine-derivatized sophorose and control sugars (e.g., amine-derivatized cellobiose, lactose, mannose) in Microarray Printing Buffer to a final concentration of 100 µM.[7]

    • Expert Insight: Including negative controls (e.g., printing buffer alone) and positive controls (e.g., a biotinylated sugar for later detection with labeled streptavidin) is critical for validating the assay's performance.

    • Aliquot the solutions into a 384-well source plate for the microarrayer.

  • Microarray Printing:

    • Program the microarrayer to print the glycan solutions onto the NHS-activated slides. A typical protocol delivers ~0.5-1.0 nL per spot.[7]

    • Print each glycan in multiple replicates (e.g., 4-6) to ensure statistical robustness. Randomize the layout to avoid positional artifacts.

  • Covalent Coupling:

    • Immediately after printing, place the slides in a humidity chamber saturated with a salt solution to maintain ~75-80% relative humidity.

    • Incubate for 1-2 hours at room temperature. This controlled humidity prevents the spots from drying out too quickly, allowing the covalent coupling reaction to proceed to completion.

    • Transfer the slides to a desiccator and incubate overnight at room temperature to remove all moisture.

  • Blocking Unreacted Sites:

    • Place the slides in a slide rack and immerse them in the Blocking Solution for 1 hour at room temperature with gentle agitation.[7] This step is crucial as it quenches all unreacted NHS esters on the slide surface, preventing non-specific binding of the protein analyte in the subsequent assay.

    • Rinse the slides thoroughly by dipping them in a beaker of ultra-pure water five times.

  • Final Wash and Dry:

    • Wash the slides twice with ultra-pure water.

    • Dry the slides by centrifugation in a slide-compatible rotor for 5 minutes at 500 x g.[10]

    • Store the fabricated slides in a desiccator at room temperature until use. They are typically stable for several months.

Protocol 2: Screening for Sophorose-Binding Proteins

Causality: This protocol is designed to maximize the signal-to-noise ratio. A blocking step using a benign protein like Bovine Serum Albumin (BSA) minimizes non-specific adsorption of the analyte to the slide surface between the printed spots. A detergent (Tween-20) is included in buffers to further reduce non-specific interactions.

Materials:

  • Fabricated Sophorose microarray slide

  • Analyte: Fluorescently-labeled protein of interest (e.g., Cy3-labeled lectin)

  • Binding Buffer (BB): Phosphate-Buffered Saline (PBS), pH 7.4, with 0.05% Tween-20 and 1% BSA

  • Wash Buffer (WB): PBS with 0.05% Tween-20

  • Final Rinse Buffer: PBS

  • Microarray hybridization cassette or cover slip

  • Microarray scanner

Procedure:

  • Rehydration and Surface Blocking:

    • Place the microarray slide in a hybridization cassette.

    • Add 200 µL of Binding Buffer to the array surface and incubate for 1 hour at room temperature. This rehydrates the printed spots and blocks the slide surface to prevent non-specific protein binding.

  • Analyte Preparation and Incubation:

    • Dilute the fluorescently-labeled protein analyte to the desired final concentration (typically ranging from 1-100 µg/mL) in Binding Buffer.

    • Remove the blocking buffer from the slide by tapping the edge on a lint-free wipe.

    • Immediately apply the analyte solution to the array surface. Cover with a cover slip to ensure even distribution and prevent evaporation.

    • Incubate for 1-2 hours at room temperature in a humidified, dark chamber.

    • Expert Insight: If the protein is not directly labeled, a two-step detection can be used. First, incubate with the unlabeled primary protein, wash, and then incubate with a fluorescently-labeled secondary antibody or protein (e.g., FITC-anti-His-tag antibody).

  • Washing Steps:

    • Carefully remove the cover slip and place the slide in a rack.

    • Wash the slide by immersing it in Wash Buffer for 5 minutes with gentle agitation. Repeat twice.

    • Perform a final rinse by dipping the slide in Final Rinse Buffer for 1 minute to remove residual detergent.

  • Drying and Scanning:

    • Dry the slide immediately by centrifugation (5 min, 500 x g).

    • Scan the slide using a microarray scanner with the appropriate laser and emission filter settings for the fluorophore used (e.g., Cy3: 532 nm laser, 570 nm filter). Set the laser power and PMT gain to achieve maximum signal without saturating the detector on the brightest spots.

Data Analysis and Interpretation

Raw scanner output (a TIFF image) must be processed to yield quantitative data. This involves several critical steps.

data_analysis_workflow cluster_data Data Analysis Pipeline raw_image 1. Raw TIFF Image gridding 2. Grid Alignment raw_image->gridding spot_quant 3. Spot Quantification (Foreground - Background) gridding->spot_quant replicate_avg 4. Replicate Averaging & Statistics (CV%) spot_quant->replicate_avg normalization 5. Data Normalization (Optional) replicate_avg->normalization hit_id 6. Hit Identification (Signal-to-Noise Ratio) normalization->hit_id

Caption: A typical data analysis pipeline for microarray experiments.

  • Image Processing: Use microarray analysis software (e.g., GenePix Pro, or open-source tools) to overlay a grid on the image, identifying the location of each spot. The software calculates the median fluorescence intensity for each spot and a local background intensity surrounding it.[11] The value used is typically the background-subtracted intensity.

  • Data Processing and Hit Identification:

    • Average the background-subtracted values for all replicate spots of each glycan. Calculate the standard deviation and coefficient of variation (CV%). Replicates with high CV% (>20%) may be flagged as unreliable.

    • A "hit" is defined as a glycan whose mean fluorescence signal is significantly above background. A common threshold is a signal-to-noise ratio (SNR) of 3 or greater, where SNR = (mean signal) / (standard deviation of the background).

    • Compare the signal from sophorose to that of the control sugars. True specificity is demonstrated when sophorose gives a strong signal while other glucose-containing disaccharides do not.

Example Data Interpretation
Glycan PrintedLinkageMean Fluorescence (RFU)Std. Dev.SNRInterpretation
Sophorose β-1,2-Glc-Glc 15,200 850 76.0 Strong, specific binding
Cellobioseβ-1,4-Glc-Glc350951.8No significant binding
Maltoseα-1,4-Glc-Glc280701.4No significant binding
Lactoseβ-1,4-Gal-Glc210651.1No significant binding
MannoseMonosaccharide190501.0No significant binding
Buffer OnlyN/A200551.0Negative Control (Background)

In this hypothetical example, the data strongly indicate that the tested protein has a high specificity for the β-1,2 linkage of sophorose, as it does not bind to other common glucose disaccharides.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Background Across Slide Insufficient blocking; Analyte concentration too high; Inadequate washing.Increase BSA concentration in Binding Buffer; Optimize analyte concentration by titration; Increase number and duration of wash steps.
No or Weak Signal Inactive protein analyte; Fluorophore is quenched/damaged; Overly stringent washing.Verify protein activity with an alternative assay; Use freshly labeled protein; Reduce Tween-20 concentration or number of washes.
"Donut" Shaped Spots Poor spotting quality; Sample drying too quickly during printing.Use a microarrayer with humidity control; Ensure print buffer has adequate viscosity/salt concentration.
Inconsistent Replicates (High CV%) Surface defects on the slide; Uneven analyte distribution during incubation.Use high-quality slides; Ensure the cover slip is applied correctly to avoid air bubbles; Increase incubation volume.

References

  • Dill, K., et al. (2011). Photo-Generation of Carbohydrate Microarrays. In Microarray-Based Assays for Drug Discovery and Development. PMC. Retrieved March 14, 2026, from [Link]

  • Park, S., et al. (2007). Fabrication of carbohydrate microarrays through boronate formation. Chemical Communications, (33), 3466-3468. Retrieved March 14, 2026, from [Link]

  • Hankins, C. N., & Shannon, L. M. (1988). The Lectins of Sophora japonica: II. Purification, Properties, and N-Terminal Amino Acid Sequences of Five Lectins from Bark. Plant Physiology, 86(1), 67–70. Retrieved March 14, 2026, from [Link]

  • Labinsights. (2023, May 8). Glyco-Microarray Technology. Retrieved March 14, 2026, from [Link]

  • Wang, D., et al. (2009). Fabrication of Glyconanoparticle Microarrays. Bioconjugate Chemistry, 20(9), 1667–1670. Retrieved March 14, 2026, from [Link]

  • Blixt, O., et al. (2011). Preparation and Analysis of Glycan Microarrays. In Current Protocols in Immunology. PMC. Retrieved March 14, 2026, from [Link]

  • Shin, I., et al. (2006). Fabrication of Carbohydrate Microarrays on Gold Surfaces: Direct Attachment of Nonderivatized Oligosaccharides to Hydrazide-Modified Self-Assembled Monolayers. Analytical Chemistry, 78(18), 6501–6508. Retrieved March 14, 2026, from [Link]

  • Hankins, C. N., & Shannon, L. M. (1988). The Lectins of Sophora japonica: II. Purification, Properties, and N-Terminal Amino Acid Sequences of Five Lectins from Bark. Plant Physiology, 86(1), 67–70. Retrieved March 14, 2026, from [Link]

  • Grace Bio-Labs. (2020, October 10). Construction and Analysis of Glycan Microarrays. Retrieved March 14, 2026, from [Link]

  • Gildersleeve, J. C., et al. (2022). General Strategies for Glycan Microarray Data Processing and Analysis. In Methods in Molecular Biology. PubMed. Retrieved March 14, 2026, from [Link]

  • Hankins, C. N., et al. (1987). The Lectins of Sophora japonica: I. Purification Properties and N-Terminal Amino Acid Sequences of Two Lectins from Leaves. Plant Physiology, 85(3), 825–829. Retrieved March 14, 2026, from [Link]

  • Shvarev, D., & Prestegard, J. H. (2020). GlyMDB: Glycan Microarray Database and analysis toolset. Bioinformatics, 36(20), 5099–5100. Retrieved March 14, 2026, from [Link]

  • Environmental Sciences. (2025, September 9). Sophorose: Significance and symbolism. Retrieved March 14, 2026, from [Link]

  • Park, S., et al. (2013). Carbohydrate microarrays. Chemical Society Reviews, 42(10), 4310–4326. Retrieved March 14, 2026, from [Link]

  • Aryal, S. (2023). Structure, Classification, and Functions of Carbohydrates. Microbe Notes. Retrieved March 14, 2026, from [Link]

  • Kitao, S., et al. (2023). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Journal of Applied Glycoscience, 70(3), 125–130. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-O-beta-D-Glucopyranosyl-D-glucopyranose. PubChem. Retrieved March 14, 2026, from [Link]

  • Appukuttan, P. S. (1986). Plant lectins specific for N-acetyl-β-D-galactosamine. Journal of Biosciences, 10(2), 221-230. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-O-beta-D-Glucopyranosyl-beta-D-glucopyranose. PubChem. Retrieved March 14, 2026, from [Link]

  • Seeberger, P. H. (Ed.). (2012). Carbohydrate Microarray. IntechOpen. Retrieved March 14, 2026, from [Link]

  • Ko, K. S., et al. (2004). Fluorous-Based Carbohydrate Microarrays. Genomic Technologies Facility. Retrieved March 14, 2026, from [Link]

  • Imperial College London. (n.d.). Carbohydrate microarrays. Retrieved March 14, 2026, from [Link]

  • Sternberg, D., & Mandels, G. R. (1979). Sophorose induction of an intracellular b-glucosidase in Trichoderma. Journal of Bacteriology, 139(3), 761–769. Retrieved March 14, 2026, from [Link]

  • Schena, M. (Ed.). (2007). Biological microarrays: methods and protocols. National Library of Medicine. Retrieved March 14, 2026, from [Link]

  • Zini, J., et al. (2016). Isolation of sophorose during sophorolipids production and studies of its stability in aqueous alkali:Epimerisation of sophorose to 2-O-B-D-glucopyranosyl-D-mannose. Carbohydrate Research, 427, 46-51. Retrieved March 14, 2026, from [Link]

  • Longdom Publishing. (2022, December 21). A overview on Procedure Involved in the DNA Microarray. Retrieved March 14, 2026, from [Link]

  • de Oliveira, G. M., et al. (2015). Sophorolipids general structure. ResearchGate. Retrieved March 14, 2026, from [Link]

  • Mowbray, S. L. (n.d.). Structural Studies of Sugar Binding Proteins. SLU Library. Retrieved March 14, 2026, from [Link]

Sources

Method

Chemical modification of 2-O-beta-D-Glucopyranosyl-D-glucopyranose hydroxyl groups

Application Note: Advanced Strategies for the Chemical Modification of Sophorose Hydroxyl Groups Executive Overview Sophorose (2-O- β -D-glucopyranosyl-D-glucopyranose) is a highly soluble, non-reducing disaccharide char...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Strategies for the Chemical Modification of Sophorose Hydroxyl Groups

Executive Overview

Sophorose (2-O- β -D-glucopyranosyl-D-glucopyranose) is a highly soluble, non-reducing disaccharide characterized by a β -(1$\rightarrow$2) glycosidic linkage. As the hydrophilic head group of microbially produced sophorolipids (synthesized by yeasts such as Starmerella bombicola), sophorose plays a critical role in the development of next-generation biosurfactants, antimicrobial agents, and targeted drug delivery vectors[1].

The sophorose molecule possesses eight free hydroxyl (-OH) groups: one anomeric hydroxyl, two primary hydroxyls (C-6' and C-6''), and five secondary hydroxyls. The structural complexity of this molecule requires highly controlled chemical or enzymatic interventions to achieve selective protection, activation, or functionalization. This guide outlines field-validated protocols for the regioselective and exhaustive modification of sophorose, providing drug development professionals with reproducible methodologies for synthesizing complex glycolipid derivatives.

Structural Reactivity & Alkaline Stability

Before executing any modification protocol, it is critical to understand the intrinsic reactivity hierarchy of sophorose's hydroxyl groups:

  • Anomeric Center (C-1): Exhibits the highest lability. It can be selectively activated (e.g., via bromination) due to the ring oxygen's ability to stabilize developing oxocarbenium intermediates.

  • Primary Hydroxyls (C-6', C-6''): Sterically unhindered. These are the primary targets for regioselective enzymatic acylation[2]. In wild-type sophorolipids, these positions are naturally acetylated to varying degrees by microbial acetyltransferases[3].

  • Secondary Hydroxyls: Sterically hindered and generally require exhaustive chemical conditions (e.g., excess anhydride and pyridine) for complete functionalization.

Alkaline Stability Note: When isolating sophorose from sophorolipid fermentation waste streams, alkaline hydrolysis is frequently employed. Unlike many other disaccharides, the β -(1$\rightarrow 2)−linkedglycosidicbondofsophoroseisuniquelystableinaqueousalkalianddoesnotundergopeelingreactions.Treatmentwith0.1MNaOHatelevatedtemperatures(50°C)resultsonlyintheC2−epimerizationoftheterminalreducingsugar,convertingsophoroseto2−O− \beta$-D-glucopyranosyl-D-mannose[4],[5].

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes for the primary modification strategies discussed in this guide.

Target DerivativeModification StrategyReagents / CatalystTargeted OH PositionsExpected YieldReaction Time
Octa-O-acetyl-sophorose Exhaustive EsterificationAc₂O, PyridineAll 8 OH groups85–92%12–16 h
6',6''-Di-O-acyl-sophorose Regioselective AcylationNovozym 435, Vinyl AcetateC-6', C-6'' (Primary)>90%48–72 h
Hepta-O-acetyl-sophorosyl bromide Anomeric ActivationHBr (33% in AcOH)C-1 (Anomeric)75–85%2–4 h

Validated Methodologies

Protocol A: Exhaustive Peracetylation of Sophorose

Objective: Convert sophorose to octa-O-acetyl-sophorose to establish a lipophilic, organic-soluble intermediate for downstream Koenigs-Knorr glycosylation[6].

  • Solvation & Activation: Dissolve 1.0 g of anhydrous sophorose in 10 mL of anhydrous pyridine under an inert nitrogen atmosphere.

    • Causality: Pyridine serves a dual purpose. It acts as a solvent and a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acylpyridinium intermediate while simultaneously neutralizing the acetic acid byproduct.

  • Acylation: Chill the solution to 0 °C in an ice bath. Slowly add 5.0 mL of acetic anhydride dropwise.

    • Causality: The esterification of eight hydroxyl groups is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing thermal degradation or cleavage of the glycosidic bond.

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20–25 °C) for 12 to 16 hours.

  • Quenching & Precipitation: Pour the mixture vigorously over 50 g of crushed ice.

    • Causality: Ice water rapidly hydrolyzes unreacted acetic anhydride into water-soluble acetic acid and forces the precipitation of the highly hydrophobic octa-O-acetyl-sophorose.

  • Purification: Filter the white precipitate under a vacuum, wash extensively with cold deionized water, and recrystallize from absolute ethanol.

Protocol B: Regioselective Enzymatic Acylation

Objective: Selectively functionalize the primary hydroxyl groups (C-6' and C-6'') without protecting group manipulations, utilizing immobilized Candida antarctica Lipase B[2].

  • Preparation: Dissolve 1.0 mmol of sophorose (or a sophorolipid methyl ester) in 10 mL of anhydrous tetrahydrofuran (THF) over 4Å molecular sieves.

    • Causality: Water must be strictly excluded from the system. In the presence of water, the lipase will catalyze the reverse reaction (hydrolysis) rather than the desired esterification[2]. Dry THF effectively solubilizes the substrate without denaturing the enzyme.

  • Biocatalysis: Add 3.0 mmol of vinyl acetate and 100 mg of Novozym 435 beads.

    • Causality: Vinyl acetate is chosen over acetic acid because it acts as an irreversible acyl donor. The leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, driving the equilibrium entirely toward product formation. Novozym 435's binding pocket specifically accommodates the unhindered primary hydroxyls, leaving the secondary hydroxyls untouched due to steric exclusion[2].

  • Incubation: Incubate the suspension at 40 °C in an orbital shaker (150 rpm) for 48 to 72 hours.

  • Termination: Filter the mixture through a coarse glass frit to recover the immobilized enzyme beads (which can be washed and reused).

  • Isolation: Evaporate the THF under reduced pressure and purify the resulting 6',6''-di-O-acetyl derivative via silica gel flash chromatography.

Protocol C: Anomeric Bromination (Glycosyl Donor Synthesis)

Objective: Activate the anomeric center of peracetylated sophorose to create a reactive glycosyl donor[6].

  • Dissolution: Dissolve 500 mg of octa-O-acetyl-sophorose in 5 mL of glacial acetic acid.

  • Halogenation: Cool the solution to 0 °C and add 2 mL of a 33% HBr solution in acetic acid.

    • Causality: The strong acidic environment selectively protonates and cleaves the anomeric acetate. The adjacent ring oxygen stabilizes the resulting intermediate by forming an oxocarbenium ion, which is rapidly and stereoselectively trapped by the bromide ion to yield the α -bromide.

  • Reaction: Stir the mixture for 2 to 4 hours at room temperature.

  • Workup: Dilute the mixture with 20 mL of dichloromethane (DCM). Wash the organic layer sequentially with ice-water and saturated aqueous NaHCO₃ until the aqueous phase is strictly neutral (pH 7).

    • Causality: Glycosyl halides are highly sensitive to hydrolysis. Rapid neutralization of the HBr prevents the degradation of the sophorosyl bromide back to a hemiacetal.

  • Storage: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and use the product immediately in glycosylation reactions to prevent anomeric degradation.

Mechanistic Workflows & Logical Relationships

Sophorose_Pathways Sophorose Sophorose (8 Free OH Groups) Peracetylation Ac2O / Pyridine Exhaustive Protection Sophorose->Peracetylation Enzymatic Novozym 435 Vinyl Acetate / THF Sophorose->Enzymatic OctaAcetyl Octa-O-acetyl-sophorose Peracetylation->OctaAcetyl Bromination HBr / AcOH Anomeric Activation OctaAcetyl->Bromination DiAcetyl 6',6''-Di-O-acetyl-sophorose (Regioselective) Enzymatic->DiAcetyl SophorosylBromide Hepta-O-acetyl-sophorosyl bromide Bromination->SophorosylBromide

Fig 1: Divergent chemical and enzymatic modification pathways for sophorose hydroxyl groups.

Reactivity_Hierarchy Hierarchy Hydroxyl Reactivity Hierarchy in Sophorose Anomeric C-1 Anomeric OH (Highest lability, easily activated) Hierarchy->Anomeric Primary C-6' and C-6'' Primary OH (Sterically accessible, enzymatically targeted) Hierarchy->Primary Secondary C-3, C-4, C-3', C-4' Secondary OH (Sterically hindered, requires exhaustive conditions) Hierarchy->Secondary

Fig 2: Reactivity hierarchy of sophorose hydroxyl groups guiding selective modifications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 2-O-β-D-Glucopyranosyl-D-glucopyranose (Sophorose) Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-O-β-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose. This guide is designed to...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-O-β-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose. This guide is designed to assist you in troubleshooting common issues that lead to low yields during this challenging disaccharide synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the complexities of glycosylation chemistry.

Introduction: The Challenge of Sophorose Synthesis

The synthesis of sophorose, a disaccharide with a β-1,2-glycosidic linkage between two glucose units, presents a significant challenge in carbohydrate chemistry. The formation of the 1,2-cis-glycosidic linkage is often difficult to control stereoselectively, and the presence of multiple hydroxyl groups on both the glycosyl donor and acceptor necessitates a robust protecting group strategy.[1][2] Low yields can stem from a variety of factors, including incomplete reaction, formation of undesired anomers (α-glycoside), and side reactions. This guide provides a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized in a question-and-answer format to directly address the most common problems encountered during sophorose synthesis.

Q1: My glycosylation reaction is sluggish or incomplete, resulting in a low yield of the desired sophorose derivative. What are the likely causes and how can I improve the reaction conversion?

A1: Incomplete glycosylation is a frequent roadblock. The root cause often lies in suboptimal activation of the glycosyl donor, low nucleophilicity of the glycosyl acceptor, or inappropriate reaction temperature.

Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry: Ensure that your glycosyl donor, acceptor, and activating reagents are of high purity and are used in the correct molar ratios. Impurities or degradation of reagents can significantly hinder the reaction.

  • Optimize Activator/Promoter System: The choice and amount of activator are critical. For common methods like the Koenigs-Knorr or trichloroacetimidate procedures, the promoter (e.g., silver salts, Lewis acids) must be sufficiently reactive to activate the donor but not so harsh as to cause decomposition.[3][4][5]

    • Koenigs-Knorr Method: This classic method uses a glycosyl halide (e.g., acetobromoglucose) and a promoter, typically a silver or mercury salt.[4][5][6] The reactivity can be modulated by the choice of salt (e.g., silver carbonate, silver triflate).[6]

    • Trichloroacetimidate Method: This popular method employs a glycosyl trichloroacetimidate donor, which is activated by a catalytic amount of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[7][8] The strength of the Lewis acid can be tuned to optimize activation.

  • Control Reaction Temperature: Temperature is a double-edged sword in glycosylation.

    • Low Temperatures (-78 °C to -40 °C): Starting the reaction at a low temperature helps to control the initial activation step and can favor the kinetic product, which is often the desired β-anomer in an Sₙ2-like pathway.[3]

    • Gradual Warming: If the reaction is slow, a controlled and gradual increase in temperature may be necessary to drive it to completion.[3] However, excessive heat can lead to the formation of the thermodynamically more stable α-anomer and promote side reactions.[3]

  • Enhance Acceptor Nucleophilicity: The hydroxyl group at the C-2 position of the glucose acceptor is sterically hindered, making it a less reactive nucleophile.

    • Protecting Group Strategy: The choice of protecting groups on the acceptor is crucial. Bulky protecting groups near the C-2 hydroxyl can further decrease its nucleophilicity. Consider using smaller protecting groups if possible.

    • Forced Conditions: In cases of low acceptor reactivity, more forceful activation conditions, a larger excess of the glycosyl donor, or a higher reaction temperature might be required.[3] Be mindful that these changes can negatively impact the stereoselectivity of the reaction.

Q2: I am obtaining a significant amount of the undesired α-anomer along with my target β-sophorose derivative. How can I improve the β-selectivity of my glycosylation reaction?

A2: Achieving high β-selectivity in the formation of a 1,2-cis-glycosidic linkage is a central challenge in sophorose synthesis.[1] The stereochemical outcome is a delicate balance of several factors.

Key Factors Influencing Stereoselectivity:

  • Neighboring Group Participation: The nature of the protecting group at the C-2 position of the glycosyl donor is paramount.

    • Participating Groups: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C-2 position can provide "neighboring group participation."[4][9] This involves the formation of a cyclic intermediate that blocks the α-face of the anomeric carbon, forcing the glycosyl acceptor to attack from the β-face, leading to the 1,2-trans product. For a glucose donor, this would yield the β-glycoside.

    • Non-Participating Groups: Ether-type protecting groups (e.g., benzyl) at the C-2 position are non-participating.[4] Their use often leads to a mixture of α and β anomers, as the stereochemical outcome is determined by other factors.[4]

  • Solvent Effects: The choice of solvent can have a profound impact on the anomeric ratio.[3][10]

    • Nitrile Solvents (e.g., Acetonitrile): These solvents are known to favor the formation of β-glycosides. This is attributed to the formation of a transient β-nitrilium ion intermediate, which is then displaced by the acceptor to yield the β-product.[3]

    • Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents tend to favor the formation of the α-glycoside.[3]

  • Temperature Control: As mentioned previously, lower reaction temperatures generally favor the kinetically controlled formation of the β-anomer.[3]

Troubleshooting Flowchart for Improving β-Selectivity

G Start Low β-Selectivity Check_C2_Donor Check C-2 Protecting Group on Donor Start->Check_C2_Donor Is_Participating Is it a participating group (e.g., Acetyl)? Check_C2_Donor->Is_Participating Use_Participating Switch to a C-2 participating group Is_Participating->Use_Participating No Check_Solvent Evaluate Solvent Choice Is_Participating->Check_Solvent Yes Use_Participating->Check_Solvent Is_Nitrile Is a nitrile solvent (e.g., Acetonitrile) being used? Check_Solvent->Is_Nitrile Use_Nitrile Switch to a nitrile solvent Is_Nitrile->Use_Nitrile No Check_Temp Review Reaction Temperature Is_Nitrile->Check_Temp Yes Use_Nitrile->Check_Temp Is_Low_Temp Is the reaction run at low temperature (e.g., -40°C or below)? Check_Temp->Is_Low_Temp Lower_Temp Lower the reaction temperature Is_Low_Temp->Lower_Temp No End Improved β-Selectivity Is_Low_Temp->End Yes Lower_Temp->End

Caption: Troubleshooting workflow for low β-selectivity.

Q3: My reaction mixture is complex, and purification of the final sophorose product is difficult, leading to a low isolated yield. What are some effective purification strategies?

A3: The purification of disaccharides from a complex reaction mixture containing unreacted starting materials, byproducts, and potentially anomeric isomers can be challenging. A multi-step purification approach is often necessary.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, quench the reaction appropriately (e.g., with a base for acid-catalyzed reactions). Perform a liquid-liquid extraction to remove soluble impurities.

  • Column Chromatography: This is the primary method for separating the desired product.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of solvents, such as a mixture of hexanes and ethyl acetate, or dichloromethane and methanol, is often effective. The polarity of the solvent system should be carefully optimized to achieve good separation.

  • Recrystallization: If the purified product is a solid, recrystallization can be a powerful technique to obtain highly pure material.

  • Size-Exclusion Chromatography: For enzymatic syntheses or if high molecular weight byproducts are present, size-exclusion chromatography can be an effective purification step.[11][12]

Data Summary: Typical Purification Outcomes

Purification MethodTypical Purity AchievedCommon Contaminants Removed
Silica Gel Chromatography 90-98%Unreacted starting materials, anomeric isomers, byproducts
Recrystallization >99%Minor impurities, remaining solvent
Size-Exclusion Chromatography VariableHigh molecular weight polymers, enzymes

Experimental Protocols

Protocol 1: General Procedure for Sophorose Synthesis via the Trichloroacetimidate Method

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrates.

  • Preparation of the Glycosyl Donor:

    • Dissolve the protected glucose donor (with a free anomeric hydroxyl group) in anhydrous dichloromethane.

    • Add trichloroacetonitrile (typically 3 equivalents).

    • Cool the solution to 0 °C and add a catalytic amount of a base, such as 1,8-Diazabicycloundec-7-ene (DBU) (typically 0.1 equivalents), dropwise.[3]

    • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the glycosyl trichloroacetimidate donor.

  • Glycosylation Reaction:

    • Dissolve the glycosyl acceptor (a suitably protected glucose derivative with a free C-2 hydroxyl group) and the glycosyl trichloroacetimidate donor (typically 1.2-1.5 equivalents) in an anhydrous solvent (e.g., acetonitrile for β-selectivity) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

    • Add the Lewis acid catalyst (e.g., TMSOTf, typically 0.1-0.2 equivalents) dropwise.

    • Stir the reaction at low temperature and monitor its progress by TLC.

    • If the reaction is sluggish, allow it to warm slowly to a higher temperature (e.g., 0 °C or room temperature).

    • Upon completion, quench the reaction by adding a mild base (e.g., triethylamine or pyridine).

  • Work-up and Purification:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Logical Relationship Diagram for Glycosylation

G Donor Glycosyl Donor (e.g., Trichloroacetimidate) Reaction Glycosylation Reaction Donor->Reaction Acceptor Glycosyl Acceptor (Protected Glucose) Acceptor->Reaction Activator Activator (e.g., Lewis Acid) Activator->Reaction initiates Product Protected Sophorose Reaction->Product Byproducts Byproducts (e.g., α-anomer) Reaction->Byproducts

Caption: Key components of a chemical glycosylation reaction.

Concluding Remarks

The synthesis of 2-O-β-D-Glucopyranosyl-D-glucopyranose is a demanding but achievable goal. A systematic and logical approach to troubleshooting is essential for success. By carefully considering the interplay of protecting groups, reaction conditions, and purification techniques, researchers can significantly improve the yield and purity of their target disaccharide. This guide provides a foundation for this process, but it is important to remember that each specific synthetic route may require tailored optimization.

References

  • Tatebe, H., Nakajima, M., & Kitaoka, M. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Journal of Applied Glycoscience, 72(1), 7201201. [Link]

  • Ashenhurst, J. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

  • Tatebe, H., Nakajima, M., & Kitaoka, M. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. ResearchGate. [Link]

  • Wegmann, B., & Schmidt, R. R. (1987). The Application of the Trichloroacetimidate Method to the Synthesis of α-D-Gluco. Journal of Carbohydrate Chemistry, 6(3), 357-375. [Link]

  • Wegmann, B., & Schmidt, R. R. (2006, December 6). The Application of the Trichloroacetimidate Method to the Synthesis of α-D-Gluco- and α-D-Galactopyranosides. Taylor & Francis Online. [Link]

  • Tatebe, H., Nakajima, M., & Kitaoka, M. (2025, February 20). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. PubMed. [Link]

  • Wikipedia. (n.d.). Chemical glycosylation. [Link]

  • Paulsen, H., & Adermann, K. (1989). Application of the trichloroacetimidate method to the synthesis of glycopeptides of the mucin type containing a beta-D-Galp-(1----3)-D-GalpNAc unit. Carbohydrate Research, 187(1), 87-103. [Link]

  • ResearchGate. (n.d.). Optimization of the glycosylation conditions. [Link]

  • ChemRxiv. (n.d.). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. [Link]

  • Frontiers. (n.d.). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. [Link]

  • Demchenko, A. V., & Stine, K. J. (2021). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules, 26(11), 3278. [Link]

  • Pfrengle, F. (n.d.). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Max-Planck-Gesellschaft. [Link]

  • Tanaka, H., et al. (2021). β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar. The Journal of Organic Chemistry, 86(17), 11944-11953. [Link]

  • Bennett, C. S. (2024, June 11). Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Stereoselective Glycosylations by Nitrosyl Tetrafluoroborate-Catalyzed Activation of Glycosyl Trichloroacetimidate Derivatives. [Link]

  • ResearchGate. (n.d.). Glycosylation of panaxatriol under helferich reaction conditions. [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Glycosidic Linkages: The Building Blocks of Carbohydrates. [Link]

  • Chemical Science. (n.d.). Discovery of Novel Glycosylation Methods using Bayesian Optimization: Lithium Salt Directed Stereoselective Glycosylations. [Link]

  • He, W., & Ye, X. S. (2017). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 22(12), 2115. [Link]

  • Coxon, B., & Fletcher, H. G. (1961). Simplified Preparation of Sophorose (2-O-β-D-glucopyranosyl-D-glucose). Journal of Organic Chemistry, 26(8), 2842-2844. [Link]

  • ESG. (2025, December 2). Glycosidic Bond Formation. [Link]

  • Bennett, C. S. (2017). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. The Journal of Organic Chemistry, 82(19), 9959-9971. [Link]

  • Kumar, P., & Kumar, R. (2007). Zeolite-catalyzed Helferich-type glycosylation of long-chain alcohols. Synthesis of acetylated alkyl 1,2-trans glycopyranosides and alkyl 1,2-cis C2-hydroxy-glycopyranosides. Carbohydrate Research, 342(11), 1475-1482. [Link]

  • McKay, M. J., & Nguyen, H. M. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 13, 1265-1296. [Link]

  • Oreate AI Blog. (2026, January 7). Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Koenigs–Knorr reaction. [Link]

  • Pearson. (n.d.). Some protecting groups can block two OH groups of a carbohydrate.... [Link]

  • van der Vorm, S., & van der Marel, G. A. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 199-212. [Link]

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  • MDPI. (2024, April 13). Synthesis of Sucrose-Mimicking Disaccharide by Intramolecular Aglycone Delivery. [Link]

  • chemeurope.com. (n.d.). Koenigs-Knorr reaction. [Link]

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  • SciSpace. (n.d.). Studies on Koenigs-Knorr Glycosidations. [Link]

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Optimization

Technical Support Center: Enhancing the Efficiency of Sophorose Enzymatic Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for sophorose enzymatic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for sophorose enzymatic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving the efficiency and yield of sophorose production. We will delve into the causality behind experimental choices, offering troubleshooting guides and detailed protocols to navigate common challenges.

Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic strategies for synthesizing sophorose?

There are two predominant enzymatic routes for sophorose synthesis. The most common method relies on the transglycosylation activity of β-glucosidases (EC 3.2.1.21).[1][2] In this reaction, a high concentration of glucose prompts the enzyme to transfer a glucose molecule to another glucose molecule, forming a β-1,2-glycosidic bond, rather than hydrolyzing it.[3][4] A second, more complex approach is a one-pot, multi-enzyme system . This can involve, for example, three enzymes acting in concert: sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and an exo-β-1,2-glucooligosaccharide sophorohydrolase, which use inexpensive substrates like sucrose and glucose to build sophorose.[1][5][6][7]

Q2: What is transglycosylation and how does it favor sophorose formation?

Transglycosylation is a reaction catalyzed by glycoside hydrolases where a glycosyl group is transferred from a donor to an acceptor molecule. In the context of sophorose synthesis with β-glucosidase, the enzyme first cleaves a glucose donor (like another glucose molecule or a disaccharide) to form a glucose-enzyme intermediate.[8] In an aqueous environment with a high concentration of glucose (the acceptor), the water activity is reduced.[3] This condition makes it kinetically more favorable for the enzyme to transfer the bound glucose to another glucose molecule rather than to a water molecule (hydrolysis), leading to the formation of various disaccharides, including sophorose.[3][9]

Q3: Why is byproduct formation a significant challenge in these syntheses?

The primary challenge stems from the lack of absolute specificity of the enzymes involved. For instance, β-glucosidases can form various glycosidic linkages, leading to a mixture of disaccharides such as gentiobiose (β-1,6), cellobiose (β-1,4), and laminaribiose (β-1,3) alongside the desired sophorose (β-1,2).[3] Similarly, in multi-enzyme systems, side reactions can lead to the formation of higher oligosaccharides like sophorotriose and sophorotetraose.[1][5] This mixture of structurally similar molecules makes the downstream purification of sophorose exceptionally challenging and costly.[1][5]

Q4: What are the key factors that influence the final yield of sophorose?

The efficiency of sophorose synthesis is a multifactorial issue. Key parameters include:

  • Substrate Concentration: High initial concentrations of the acceptor (e.g., glucose) are crucial for promoting the transglycosylation reaction over hydrolysis.[3]

  • Enzyme Selection and Load: The choice of enzyme is critical, as different β-glucosidases exhibit varying levels of transglycosylation activity.[3] The enzyme concentration must also be optimized to ensure a reasonable reaction rate without excessive cost.

  • Reaction Conditions (pH and Temperature): Every enzyme has an optimal pH and temperature range for activity and stability. Deviations can drastically reduce yield.[3][10]

  • Product Inhibition: High concentrations of sophorose and other byproducts can inhibit enzyme activity, slowing the reaction and limiting the final yield.[9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem: My sophorose yield is consistently low.

Low yield is the most common issue. The following workflow can help diagnose the root cause.

Troubleshooting Low Sophorose Yield start Low Sophorose Yield check_substrates Verify Substrate Concentrations start->check_substrates check_enzyme Assess Enzyme Activity & Load start->check_enzyme check_conditions Review Reaction Conditions (pH, Temp) start->check_conditions check_inhibition Investigate Product Inhibition start->check_inhibition sol_substrates Optimize Acceptor/ Donor Ratio. (e.g., >600 g/L glucose) check_substrates->sol_substrates Incorrect? sol_enzyme Titrate Enzyme Load. Confirm enzyme activity with a standard assay. check_enzyme->sol_enzyme Suboptimal? sol_conditions Calibrate pH meter. Verify incubator temperature. Run a pH/Temp matrix. check_conditions->sol_conditions Incorrect? sol_inhibition Implement in-situ product removal or use an enzyme tolerant to inhibition. check_inhibition->sol_inhibition Suspected?

Caption: Troubleshooting workflow for low sophorose yield.

  • Q: How do I optimize my substrate concentrations?

    • A: For transglycosylation reactions using β-glucosidase, a very high initial glucose concentration (e.g., 600-1000 g/L) is often required to reduce water activity and drive the reaction equilibrium towards synthesis rather than hydrolysis.[2][3] For multi-enzyme systems using sucrose and glucose, an excess of the donor (sucrose) relative to the initial acceptor (glucose) is beneficial. An optimized ratio might be 250 mM sucrose to 5 mM glucose.[5][6]

  • Q: What is the correct enzyme load, and how do I verify its activity?

    • A: The optimal enzyme load depends on the specific activity of your enzyme preparation and should be determined empirically. Start with a literature-recommended value (e.g., 20 IU/g of glucose for β-glucosidase) and perform a titration to find the most cost-effective concentration.[2] Always verify the activity of a new batch of enzyme using a standard chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG) before starting your synthesis.[3]

  • Q: Could my reaction pH or temperature be the issue?

    • A: Absolutely. For example, many thermophilic β-glucosidases used for synthesis operate at temperatures from 60-90°C and a pH between 4.5-6.0.[2][3] A multi-enzyme system from mesophilic bacteria may require milder conditions, such as 30°C and pH 7.0.[5][6] Ensure your pH meter is correctly calibrated and that your reaction buffer has sufficient capacity to maintain the pH throughout the experiment.

Problem: My reaction produces high levels of byproducts.
  • Q: How can I increase the reaction's specificity for the β-1,2 bond?

    • A: The specificity is largely an intrinsic property of the enzyme. Screening different β-glucosidases from various microbial sources is a primary strategy to find one with a higher preference for forming β-1,2 linkages. Some enzymes from the GH1 and GH3 families are known to have good transglycosylation activity.[3] Additionally, protein engineering efforts can be employed to alter the enzyme's active site to favor a specific linkage.

  • Q: I'm seeing a lot of sophorotriose and sophorotetraose. How can I prevent this?

    • A: The formation of higher oligosaccharides occurs when sophorose itself acts as an acceptor for another glucose molecule. This is more common at very high substrate concentrations and longer reaction times. In one study, using 500 mM sucrose led to the production of sophorotetraose and higher oligosaccharides, while lowering it to 250 mM favored disaccharide formation.[1][5] Monitor your reaction over time using TLC or HPLC and stop it when the concentration of sophorose is maximal, before significant amounts of larger byproducts accumulate.

Problem: I am struggling to purify the sophorose from my reaction mixture.
  • Q: What is an effective purification strategy?

    • A: A multi-step approach is typically required.

    • Enzyme Inactivation: First, stop the reaction by heat-inactivating the enzyme (e.g., 100°C for 5-10 minutes).[2]

    • Monosaccharide Removal: To remove unreacted glucose and fructose (if using sucrose), treat the mixture with yeast (e.g., Saccharomyces cerevisiae). The yeast will ferment these simple sugars into ethanol, which can then be removed by evaporation.[5][11][12]

    • Chromatographic Separation: The remaining mixture of disaccharides and oligosaccharides must be separated using chromatography. Size-exclusion chromatography (SEC) is effective for separating sophorose from larger oligosaccharides.[5][6] For separating sophorose from other disaccharide isomers, more advanced techniques like preparative HPLC with an amino-functionalized column may be necessary.

Data Summary: Optimized Reaction Conditions

The table below summarizes optimized conditions from successful sophorose synthesis studies, providing a validated starting point for your experiments.

ParameterMethod 1: β-Glucosidase TransglycosylationMethod 2: One-Pot, Three-Enzyme SystemReference
Primary Substrates GlucoseSucrose (Donor), Glucose (Acceptor)[2],[5]
Substrate Conc. 600 g/L Glucose250 mM Sucrose, 5 mM Glucose[2],[5]
Enzyme(s) β-glucosidase (BGL)Sucrose Phosphorylase, 1,2-β-oligoglucan Phosphorylase, exo-β-1,2-glucooligosaccharide sophorohydrolase[2],[5]
Temperature 65 °C30 °C[2],[5]
pH 4.87.0 (in Sodium Phosphate Buffer)[2],[5]
Reaction Time 72 h48 h[2],[5]
Reported Yield ~13.6 g/L Sophorose108 mM Sophorose (~37 g/L)[2],[5]
Detailed Experimental Protocols
Protocol 1: Sophorose Synthesis via β-Glucosidase Transglycosylation

This protocol is adapted from methodologies that utilize the transglycosylation activity of a commercial β-glucosidase.[2]

  • Reaction Setup:

    • Prepare a 60% (w/v) glucose solution in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.8). To do this, dissolve 600 g of D-glucose in buffer and bring the final volume to 1 L. Warm the solution slightly to aid dissolution.

    • Pre-heat the glucose solution to the optimal temperature for your enzyme (e.g., 65°C).

  • Enzyme Addition:

    • Add the β-glucosidase enzyme to the pre-heated glucose solution. A typical starting load is 20 International Units (IU) per gram of glucose.

    • Ensure the enzyme is mixed thoroughly into the viscous solution.

  • Incubation:

    • Incubate the reaction mixture at 65°C with gentle agitation for 72 hours.

    • It is advisable to take small aliquots at 24, 48, and 72 hours to monitor the progress of the reaction by TLC or HPLC.

  • Reaction Termination and Purification:

    • Deactivate the enzyme by heating the entire reaction mixture to 100°C for 10 minutes.

    • Proceed with the purification strategy outlined in the troubleshooting guide (yeast treatment followed by chromatography).

Protocol 2: One-Pot, Three-Enzyme Synthesis from Sucrose and Glucose

This protocol is based on a published one-pot synthesis method.[5][6][7]

One-Pot Synthesis Pathway cluster_reactants Substrates Sucrose Sucrose G1P α-Glc-1P Sucrose->G1P Sucrose Phosphorylase Fructose Fructose Glucose Glucose SophoroOligo 1,2-β-glucan (Sophoro-oligosaccharides) Glucose->SophoroOligo G1P->SophoroOligo 1,2-β-oligoglucan Phosphorylase Pi Pi G1P->Pi Sophorose Sophorose SophoroOligo->Sophorose exo-β-1,2-glucooligosaccharide sophorohydrolase

Caption: Reaction pathway for the one-pot, three-enzyme synthesis of sophorose.

  • Reagent Preparation:

    • Prepare a reaction buffer of 10 mM sodium phosphate, pH 7.0.

    • Prepare stock solutions of sucrose and glucose.

    • Obtain purified preparations of the three required enzymes:

      • Sucrose phosphorylase (LmSP)

      • 1,2-β-oligoglucan phosphorylase (EiSOGP)

      • exo-β-1,2-glucooligosaccharide sophorohydrolase (BDI_3064)

  • Reaction Assembly:

    • In a final reaction volume of 100 mL, combine the following components to their final concentrations:

      • Sucrose: 250 mM

      • Glucose: 5 mM

      • LmSP: 5 µg/mL

      • EiSOGP: 20 µg/mL

      • BDI_3064: 50 µg/mL

    • Ensure all components are added to the 10 mM sodium phosphate buffer (pH 7.0).

  • Incubation:

    • Incubate the reaction mixture at 30°C for 48 hours with gentle agitation.

  • Termination and Purification:

    • Stop the reaction by heating at 95°C for 10 minutes.

    • Cool the mixture and add 2 g of dry yeast. Incubate at 30°C for 2 hours to remove residual glucose and fructose.

    • Centrifuge to remove the yeast cells.

    • Purify the sophorose from the supernatant using size-exclusion chromatography.

References
  • Tatebe, Y., Yamamoto, Y., & Isono, N. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Journal of Applied Glycoscience, 72(1), 7201201. [Link]

  • Efficient production of sophorose from glucose and its potentially industrial application in cellulase production. (2024). Bioresource Technology, 412, 131402. [Link]

  • Tatebe, Y., Yamamoto, Y., & Isono, N. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. ResearchGate. [Link]

  • Li, Z., et al. (2022). Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration. Molecules, 27(3), 850. [Link]

  • Process for the production of sophorose starting from sophorolipids. (2015).
  • Method for producing sophorose from sophorolipids. (2017).
  • Tatebe, Y., Yamamoto, Y., & Isono, N. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. National Institutes of Health. [Link]

  • Li, K., et al. (2022). Regulation of β-Disaccharide Accumulation by β-Glucosidase Inhibitors to Enhance Cellulase Production in Trichoderma reesei. Journal of Fungi, 8(5), 512. [Link]

  • Efficient production of sophorose from glucose and its potentially industrial application in cellulase production. (2025). ResearchGate. [Link]

  • Barrow, C. J., et al. (2016). Isolation of sophorose during sophorolipid production and studies of its stability in aqueous alkali: epimerisation of sophorose to 2-O-β-D-glucopyranosyl-D-mannose. Carbohydrate Research, 422, 32-37. [Link]

  • Zhang, M., et al. (2022). Optimization of fermentation conditions for the production of acidophilic β-glucosidase by Trichoderma reesei S12 from mangrove soil. BioRχiv. [Link]

  • A novel strategy for efficient disaccharides synthesis from glucose by β-glucosidase. (n.d.). ResearchGate. [Link]

  • Tatebe, Y., Yamamoto, Y., & Isono, N. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. PubMed. [Link]

  • Liu, J., et al. (2024). Advancements in the Heterologous Expression of Sucrose Phosphorylase and Its Molecular Modification for the Synthesis of Glycosylated Products. International Journal of Molecular Sciences, 25(17), 9414. [Link]

  • Process for the production of sophorose starting from sophorolipids. (2015).
  • One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. (n.d.). J-GLOBAL. [Link]

  • Kristensen, J. B., et al. (2009). Yield-determining factors in high-solids enzymatic hydrolysis of lignocellulose. Biotechnology for Biofuels, 2(1), 11. [Link]

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Troubleshooting

Overcoming challenges in sophorose purification from natural extracts

Technical Support Center: Sophorose Purification A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for sophorose purification. This guide is designed to provide researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sophorose Purification

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for sophorose purification. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical troubleshooting strategies for overcoming the common challenges associated with isolating high-purity sophorose from complex natural extracts. Sophorose, a rare disaccharide of two glucose molecules linked by a β-1,2-glycosidic bond, is a valuable molecule, notably for its role as the hydrophilic head in sophorolipid biosurfactants and as a potent inducer of cellulase enzymes.[1][2][3] However, its purification is often non-trivial. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively in your own laboratory workflow.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses preliminary questions that form the basis of a successful purification strategy.

Q1: What are the critical properties of sophorose that influence purification?

A1: Understanding the physicochemical properties of sophorose is the first step in designing a logical purification scheme. Sophorose is a white, crystalline solid with a melting point of 196–198°C and is highly soluble in water due to its multiple polar hydroxyl groups.[1][2] Its molecular formula is C12H22O11, with a molecular weight of 342.3 g/mol .[1][2] Unlike more common disaccharides such as maltose (α-1,4 linkage) or cellobiose (β-1,4 linkage), its unique β-1,2 bond makes it a specific substrate for certain enzymes, a property that can be leveraged in enzymatic purification steps.[1][2][4]

Q2: My starting material is a crude sophorolipid fermentation broth. What are the primary impurities I need to remove?

A2: Sophorolipid fermentation broths are complex mixtures. When you hydrolyze these mixtures to release free sophorose, you will inevitably face several classes of impurities:

  • Residual Sugars: Glucose is the most common sugar impurity, often present in large excess. It can arise from the fermentation media or from the over-hydrolysis of sophorose itself.[5][6]

  • Fatty Acids: The hydrophobic lipid tails of the sophorolipids are released during hydrolysis and must be separated.[5][6]

  • Proteins and Peptides: These are cellular debris from the fermentation organism (e.g., the yeast Starmerella bombicola).

  • Salts and Media Components: Inorganic salts and other components from the culture medium will be present in the aqueous phase.[7]

  • Pigments and Other Metabolites: Yeast can produce various secondary metabolites and pigments that can color the extract and interfere with purification.

Q3: What is the most critical first step when starting from sophorolipids?

A3: The most critical initial step is the controlled hydrolysis of the sophorolipid to cleave the glycosidic bond between the sophorose head and the fatty acid tail.[5] Acid hydrolysis is commonly employed. However, this step is a delicate balance. Insufficient hydrolysis results in a low yield of free sophorose, while overly harsh conditions (e.g., high acid concentration, high temperature, or prolonged reaction time) will degrade the released sophorose into two glucose molecules, complicating downstream purification.[5][6]

Q4: Can I remove glucose from my hydrolysate before chromatography?

A4: Yes, and it is often highly recommended to reduce the load on your chromatography columns. A highly effective method is to use a glucose-consuming yeast, such as Saccharomyces cerevisiae, which will ferment the glucose into ethanol.[5][6][8] The ethanol can then be easily removed by evaporation. This biological "pre-purification" step significantly simplifies subsequent chromatographic separation of sophorose from other, more structurally similar oligosaccharides.

Section 2: Troubleshooting Guide for Sophorose Purification

This section provides solutions to specific problems you may encounter during the purification workflow.

Workflow Visualization: From Broth to Crystal

The following diagram outlines a typical workflow for sophorose purification starting from a sophorolipid fermentation broth.

SophorosePurification cluster_0 Upstream Processing cluster_1 Pre-Purification cluster_2 Chromatographic Purification cluster_3 Final Processing & QC Fermentation Sophorolipid Fermentation Broth Hydrolysis Controlled Acid Hydrolysis Fermentation->Hydrolysis Cleave sophorose from lipid PhaseSep Phase Separation (Remove Fatty Acids) Hydrolysis->PhaseSep Aqueous Hydrolysate YeastTreatment Yeast Treatment (S. cerevisiae) PhaseSep->YeastTreatment Crude Sophorose + Glucose Evaporation Ethanol Evaporation YeastTreatment->Evaporation CarbonChrom Activated Carbon/ Celite Chromatography Evaporation->CarbonChrom Glucose-depleted Sophorose solution SEC Size-Exclusion Chromatography (Optional) CarbonChrom->SEC Further polishing Crystallization Crystallization SEC->Crystallization Concentrated, pure fractions Analysis Purity Analysis (HPLC, NMR) Crystallization->Analysis

Caption: General workflow for sophorose purification.

Problem 1: Low Sophorose Yield After Hydrolysis

Q: I've performed an acid hydrolysis on my sophorolipid broth, but my final yield of sophorose is extremely low. HPLC analysis of the hydrolysate shows a very large glucose peak. What went wrong?

A: This is a classic case of over-hydrolysis. The β-1,2-glycosidic bond in sophorose is susceptible to acid-catalyzed cleavage, breaking it down into glucose. The goal is to selectively cleave the bond linking sophorose to the fatty acid without breaking sophorose itself.

Causality & Solution:

  • Acid Concentration: High acid concentrations accelerate the hydrolysis of all glycosidic bonds. A typical starting point is to use an acid (e.g., sulfuric acid) concentration of 0.1% to 2% relative to the weight of the sophorolipids.[6]

  • Temperature and Time: These factors are directly proportional to the rate of hydrolysis. A reaction at 90°C will require significantly less time than one at 70°C. If you are seeing significant degradation, reduce either the temperature or the reaction time.[5][6]

Troubleshooting Protocol: Optimizing Hydrolysis Conditions

  • Set up Small-Scale Reactions: Prepare several small, identical batches of your crude sophorolipid solution.

  • Create a Matrix: Test a matrix of conditions. For example:

    • Temperature Points: 70°C, 80°C, 90°C.

    • Time Points: 2h, 4h, 6h, 8h at each temperature.

  • Monitor the Reaction: At each time point, withdraw a small aliquot, neutralize it, and analyze it by TLC or HPLC.

  • Analyze Results: Compare the ratio of sophorose to glucose in each sample. The optimal condition is the one that maximizes the sophorose concentration while minimizing the formation of free glucose. This self-validating approach ensures you find the ideal parameters for your specific starting material.

Problem 2: Poor Separation During Column Chromatography

Q: I am using column chromatography to purify my sophorose, but I am getting significant co-elution of other compounds. How can I improve the resolution?

A: Co-elution is common when dealing with complex carbohydrate mixtures. The key is to select a separation method based on the properties of your target molecule versus the dominant impurities. No single method is perfect, and often a multi-step approach is required.

Expert Recommendations:

  • Activated Carbon-Celite Chromatography: This is a highly effective and widely-cited method for carbohydrate purification.[9][10]

    • Principle: It works by differential adsorption. Monosaccharides like glucose have a lower affinity for the carbon stationary phase than disaccharides like sophorose.

    • Elution Strategy: You can elute impurities with water first, and then recover the sophorose by eluting with a gradient of aqueous ethanol (e.g., 5-20%).

    • Troubleshooting: If separation is poor, ensure your carbon is properly activated and the column is packed uniformly. Slowing the flow rate can also significantly improve resolution.[11]

  • Size-Exclusion Chromatography (SEC): This method is excellent for polishing fractions and removing high molecular weight contaminants (like proteins or larger oligosaccharides) or low molecular weight contaminants (salts).

    • Principle: Separates molecules based on their hydrodynamic volume.

    • Application: Best used as a second-step polishing after a primary capture step like carbon chromatography. It was successfully used to achieve a 45% final yield in an enzymatic synthesis protocol.[8][12]

  • Anion-Exchange Chromatography (AEC): While sophorose is neutral, this technique is invaluable for analysis and can be adapted for purification if dealing with charged impurities. High-Performance Anion-Exchange Chromatography (HPAEC) is a gold standard for analyzing sugar mixtures.[7]

Data Summary: Comparison of Chromatographic Methods

MethodPrinciple of SeparationKey AdvantagesCommon Challenges & Troubleshooting
Activated Carbon AdsorptionHigh capacity for carbohydrates; cost-effective.Irreversible binding; fine particles can clog columns. Solution: Mix with Celite; use a stepwise ethanol gradient for elution.[9]
Size-Exclusion (SEC) Molecular SizeMild conditions preserve molecule integrity; good for polishing.Low resolution for similarly sized molecules (e.g., other disaccharides); limited sample volume. Solution: Use long columns and slow flow rates.
Silica Gel PolarityGood for separating sophorolipids of different polarity.[13][14]Less effective for separating highly polar free sugars like sophorose and glucose. Best used for sophorolipid congeners, not free sophorose.
Problem 3: Failure to Crystallize

Q: My purified sophorose fraction is a clear, thick syrup that refuses to crystallize, even after extensive evaporation. What am I doing wrong?

A: Crystallization is fundamentally a purification process; therefore, its success is highly dependent on the purity of your solution.[15] The presence of even small amounts of impurities can inhibit the formation of a crystal lattice, resulting in an oil or syrup.

Causality & Expert Solutions:

  • Insufficient Purity: This is the most common cause. Residual sugars, salts, or solvents can act as "crystal poisons."

    • Solution: Re-purify the syrup using a high-resolution method like SEC to remove trace impurities. Analyze the syrup by HPLC or NMR to identify the contaminants and choose an appropriate polishing step.[7][16]

  • Incorrect Solvent System: Sophorose requires a specific solvent/anti-solvent system to crystallize effectively.

    • Solution: Sophorose is highly soluble in water and insoluble in pure ethanol or acetone. A common strategy is to dissolve the purified syrup in a minimal amount of hot water and then slowly add an anti-solvent like ethanol or isopropanol until the solution becomes slightly turbid. Allowing this solution to cool slowly can induce crystallization. A mixture of acetone and sulfuric acid has also been described in synthetic protocols.[17]

  • Supersaturation Issues: The solution must be supersaturated for crystals to form, but not so much that it oils out.

    • Solution: Controlled, slow evaporation of the solvent is key. Covering the beaker with parafilm and piercing a few small holes allows for slow solvent removal. If the solution is too concentrated, dilute slightly with the primary solvent (e.g., water) and try again.

Troubleshooting Protocol: Inducing Crystallization

  • Confirm Purity: Ensure your sophorose is >98% pure by HPLC before proceeding.

  • Prepare a Saturated Solution: Gently warm your purified sophorose syrup and add a minimal amount of hot water (or a water/ethanol mixture) until it fully dissolves.

  • Cool Slowly: Place the container in an insulated box or a dewar to ensure very slow cooling to room temperature, and then transfer to 4°C. Avoid agitation.

  • Seed the Solution: If no crystals form, add a single, tiny seed crystal of pure sophorose (if available). This provides a template for lattice formation.

  • Scratch the Glass: Use a glass rod to gently scratch the inside surface of the beaker below the liquid level. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.

Section 3: Key Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of sophorose and quantifying contaminants like glucose. A variety of detection methods can be used, with Refractive Index (RI) and Evaporative Light Scattering (ELSD) being common for carbohydrates.[16][18]

Methodology:

  • Column: Use a carbohydrate analysis column (e.g., an amino-propyl or a specific sugar-pak column).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is common. A typical ratio is 75:25 (v/v).

  • Sample Preparation: Dissolve a small amount of your purified sophorose (approx. 5-10 mg/mL) in the mobile phase. Filter through a 0.22 µm syringe filter before injection.[11]

  • Standards: Prepare standard solutions of high-purity sophorose and glucose (e.g., 10 mg/mL, with serial dilutions) to determine retention times and create a calibration curve for quantification.

  • Injection & Analysis: Inject 10-20 µL of your sample and standards. Integrate the peak areas to calculate the percentage purity of your sample.

References

  • Biovalley. (n.d.). Sophorose.
  • Grokipedia. (n.d.). Sophorose.
  • Wikipedia. (n.d.). Sophorose. Retrieved from Google Search. [Link]

  • CymitQuimica. (n.d.). CAS 534-46-3: Sophorose.
  • Al-Jasim, A., et al. (2016). Isolation of sophorose during sophorolipid production and studies of its stability in aqueous alkali: epimerisation of sophorose to 2-O-β-D-glucopyranosyl-D-mannose. PubMed. [Link]

  • Chemsrc. (2025). Sophorose | CAS#:20429-79-2.
  • Banjari, I., et al. (2007). Purification by silica gel chromatography using dialysis tubing and characterization of sophorolipids produced from Candida bombicola grown on glucose and arachidonic acid. PubMed. [Link]

  • Google Patents. (n.d.). US20150336999A1 - Process for the production of sophorose starting from sophorolipids.
  • Nakajima, M., et al. (n.d.). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. PMC - NIH. [Link]

  • ResearchGate. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Retrieved from Google Search. [Link]

  • Ciesielska, K., et al. (n.d.). Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants. PMC. [Link]

  • ResearchGate. (2006). Purification by silica gel chromatography using dialysis tubing and characterization of sophorolipids produced from Candida bombicola grown on glucose and arachidonic acid. Retrieved from Google Search. [Link]

  • Coxon, B., & Fletcher, H. G., Jr. (n.d.). Simplified Preparation of Sophorose (2-O-β-D-glucopyranosyl-D-glucose). ACS Publications. [Link]

  • ResearchGate. (2016). (PDF) Isolation of sophorose during sophorolipids production and studies of its stability in aqueous alkali:Epimerisation of sophorose to 2-O-B-D-glucopyranosyl-D-mannose. Retrieved from Google Search. [Link]

  • Google Patents. (n.d.). CN104812767A - Method for producing sophorose from sophorolipids.
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from Google Search. [Link]

  • ResearchGate. (n.d.). a±d HPLC analysis of the sophorose lipids produced under limiting.... Retrieved from Google Search. [Link]

  • ePrints Repository. (n.d.). Isolation of sophorose during sophorolipid production and studies of its stability in aqueous alkali. Retrieved from Google Search. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sophorose

Welcome to the Advanced Chromatography Support Center. Sophorose (2-O-β-D-glucopyranosyl-D-glucose) is a highly polar, reducing disaccharide that presents unique analytical challenges in High-Performance Liquid Chromatog...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Sophorose (2-O-β-D-glucopyranosyl-D-glucose) is a highly polar, reducing disaccharide that presents unique analytical challenges in High-Performance Liquid Chromatography (HPLC). Due to its lack of a strong chromophore and extreme hydrophilicity, it is typically analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Refractive Index (RID), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD).

This guide synthesizes field-proven methodologies and thermodynamic principles to help researchers and drug development professionals diagnose and resolve peak tailing, splitting, and band broadening in sophorose analysis.

Expert Insight: The Causality of Peak Tailing

When analyzing reducing sugars like sophorose, many analysts mistake severe peak tailing or peak splitting for column voiding or degradation. However, the root cause is rarely physical column failure. Because sophorose is a reducing sugar, it undergoes mutarotation —a dynamic equilibrium between its α- and β-anomers in solution[1][2]. If the rate of this interconversion is similar to the rate of your chromatographic separation, the stationary phase will partially resolve the two anomers, resulting in a distorted, tailing, or split peak[1][2].

To achieve a sharp, symmetrical peak, we must manipulate the thermodynamics and chemical environment of the system to collapse these anomers together.

Diagnostic Workflow

Troubleshooting Start Sophorose Peak Tailing Observed in HPLC Q1 Is anomerization (mutarotation) controlled? Start->Q1 A1 Increase Temp (>35°C) Add 0.1% TEA/NH4OH Q1->A1 No (Broad/Split) Q2 Are silanol interactions minimized? Q1->Q2 Yes A1->Q2 A2 Use polymer column or increase buffer (10-20 mM) Q2->A2 No (Tailing) Q3 Is sample diluent matching mobile phase? Q2->Q3 Yes A2->Q3 A3 Dilute sample in >75% ACN Match injection solvent Q3->A3 No (Fronting/Tailing) Success Sharp, Symmetrical Sophorose Peak Q3->Success Yes A3->Success

Logical troubleshooting workflow for resolving sophorose peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: Why does sophorose exhibit severe peak tailing or peak splitting compared to non-reducing sugars like sucrose? A1: Sophorose is a reducing disaccharide. In aqueous solutions, it exists in an equilibrium between its α- and β-anomers, which interconvert via an open-chain aldehyde intermediate[1][2]. In HILIC or on amino-bonded stationary phases, the column exhibits slightly different selectivities for the α and β forms[1][3]. If the mutarotation rate is comparable to the chromatographic retention time, the anomers partially separate. This dynamic interconversion manifests as a severely tailing peak, a broad plateau, or a split double peak[1][2]. Sucrose, a non-reducing sugar, does not undergo mutarotation and therefore elutes as a single sharp peak[3].

Q2: How do I eliminate tailing caused by anomeric separation? A2: To resolve anomeric tailing, you must collapse the anomers into a single peak by accelerating the mutarotation rate so that the interconversion is significantly faster than the chromatographic separation[2]. You can manipulate this via two levers:

  • Temperature: Increasing the column temperature (e.g., from 25°C to 45°C–60°C) provides the activation energy needed to speed up anomerization, merging the forms into a single narrow peak[4][5].

  • pH Catalysis: Mutarotation is base-catalyzed. Adding a basic modifier, such as 0.1% triethylamine (TEA) or 0.1% ammonium hydroxide, to the mobile phase rapidly accelerates the equilibrium[3][4]. Using an amine-functionalized stationary phase also helps by providing a localized high-pH microenvironment at the silica surface[3].

Q3: My sophorose peak still tails even at elevated temperatures. What else causes this? A3: If thermodynamics and pH do not resolve the tailing, the issue likely stems from secondary chemical interactions or physical solvent mismatch:

  • Secondary Silanol Interactions: Silica-based HILIC columns possess residual silanols. At typical mobile phase pH levels, these silanols deprotonate and form strong hydrogen bonds or secondary ion-exchange interactions with the highly polar hydroxyl groups of sophorose[6]. To mitigate this, increase the buffer concentration (e.g., 10–20 mM ammonium formate) to mask the silanol activity[7].

  • Solvent Mismatch: Sophorose is often dissolved in water due to its high polarity. However, injecting a highly aqueous sample into a highly organic HILIC mobile phase (e.g., >75% Acetonitrile) disrupts the localized water-enriched partition layer on the stationary phase[6][7]. This causes the analyte to elute prematurely, resulting in band broadening and tailing[4]. Always match your sample diluent to the initial mobile phase conditions[4].

Mechanistic Pathway

Mutarotation Alpha α-Sophorose (Anomer 1) Aldehyde Open-Chain Aldehyde Alpha->Aldehyde Slow at 20°C Fast at >35°C Beta β-Sophorose (Anomer 2) Aldehyde->Beta Base Catalyzed (TEA/NH4OH) Result1 Low Temp / Neutral pH = Split/Tailing Peaks Aldehyde->Result1 Result2 High Temp / High pH = Single Sharp Peak Aldehyde->Result2

Sophorose mutarotation pathway and its direct impact on chromatographic peak shape.

Quantitative Data: Parameter Impact on Peak Shape

The following table summarizes the expected chromatographic behavior of sophorose when manipulating key system parameters.

Parameter AdjustedExperimental ConditionMutarotation RateExpected Peak Asymmetry ( As​ )Resolution / Peak Shape
Baseline 20°C, Neutral pHSlow> 2.5Split / Broad Tailing
Temperature 45°C, Neutral pHModerate1.5 - 2.0Tailing
pH Modifier 25°C, 0.1% TEAFast1.2 - 1.5Slight Tailing
Temp + pH 45°C, 0.1% TEAVery Fast0.9 - 1.1Sharp, Symmetrical
Sample Diluent 100% Water injectionN/A (Solvent effect)> 2.0Fronting / Tailing
Sample Diluent 80% ACN injectionN/A (Solvent effect)0.9 - 1.1Sharp, Symmetrical

Self-Validating Experimental Protocols

Protocol A: Anomer-Collapsing HILIC Method Optimization

Objective: Achieve a symmetrical sophorose peak ( As​ 0.9–1.2) by accelerating mutarotation and masking silanol interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in HPLC-grade water. Adjust to pH 9.0 using 0.1% Ammonium Hydroxide.

    • Mobile Phase B (Organic): Prepare Acetonitrile with 0.1% Ammonium Hydroxide.

    • Self-Validation Check: Measure the pH of the aqueous phase before mixing with organic solvents to ensure basic conditions are met for catalysis.

  • Column Equilibration: Install an amide- or amine-functionalized HILIC column. Set the column oven temperature to 45°C . Equilibrate the column with 80% B for at least 20 column volumes.

    • Self-Validation Check: Monitor baseline stability via your detector (ELSD/CAD/RID). A drifting baseline indicates the column has not yet reached thermal or chemical equilibrium.

  • Isocratic Elution: Run the system at 80% B / 20% A at a flow rate of 1.0 mL/min.

  • System Suitability Testing: Inject a sophorose reference standard. Calculate the Peak Asymmetry ( As​ ) at 10% peak height. If As​ > 1.5, incrementally increase the column temperature by 5°C (up to the manufacturer's thermal limit) until the anomers fully collapse into a single peak.

Protocol B: Sample Diluent Matching & Injection Optimization

Objective: Prevent band broadening and premature elution caused by solvent mismatch between the sample and the highly organic HILIC mobile phase.

  • Initial Dissolution: Dissolve the sophorose standard or sample in a minimum volume of HPLC-grade water to ensure complete solubility (e.g., 1 mg/mL in 200 µL water).

  • Organic Dilution: Slowly add Acetonitrile (ACN) dropwise while vortexing to reach a final concentration of 80% ACN (e.g., add 800 µL ACN).

    • Self-Validation Check: Visually inspect the vial against a dark background for precipitation or cloudiness. If precipitation occurs, increase the water content slightly (e.g., to 75% ACN) and adjust your starting mobile phase gradient to match.

  • Filtration: Filter the matched sample through a 0.2 µm PTFE syringe filter to remove any micro-particulates.

  • Injection: Inject a small volume (e.g., 2–5 µL) to minimize extra-column volume effects and prevent localized disruption of the stationary phase's water layer.

References

  • Title: Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography Source: MDPI URL:[Link]

  • Title: HPLC method development for the quantification of a mixture of reacting species: The case of lactose Source: Journal of Chromatography A (via ResearchGate) URL:[Link]

  • Title: Peaks tailing increases as column temperature increases Source: Chromatography Forum URL:[Link]

  • Title: Column Temperature in HILIC Source: AFIN-TS URL:[Link]

  • Title: Impact of column temperature and mobile phase components on selectivity of hydrophilic interaction chromatography (HILIC) Source: ResearchGate URL:[Link]

  • Title: XBridge Columns Care and Use Manual Source: prep-hplc.com URL:[Link]

Sources

Troubleshooting

Optimizing NMR data acquisition for 2-O-beta-D-Glucopyranosyl-D-glucopyranose

Welcome to the Advanced Technical Support Center for carbohydrate nuclear magnetic resonance (NMR) spectroscopy. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for carbohydrate nuclear magnetic resonance (NMR) spectroscopy. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the structural elucidation of 2-O- β -D-Glucopyranosyl-D-glucopyranose (Sophorose) .

Carbohydrate NMR presents unique biophysical challenges. Sophorose, a disaccharide linked via a β (1$\rightarrow$2) glycosidic bond, suffers from severe spectral crowding, anomeric mutarotation, and rapid solvent exchange. This guide provides field-proven, self-validating methodologies to overcome these barriers.

I. Troubleshooting Guide & FAQs

Q1: I am experiencing severe spectral overlap in the 3.2 – 4.0 ppm region of my 1 H spectrum. How can I resolve individual ring protons?

  • The Issue: The bulk of the pyranose ring protons (H2-H6) resonate in a very narrow chemical shift window (3.0–4.0 ppm)[1].

  • Causality: The electron densities surrounding the C-H bonds of the carbohydrate backbone are highly uniform, leading to poor chemical shift dispersion in the 1 H dimension.

  • Solution: Utilize a 2D HSQC-TOCSY experiment.

  • Mechanism: This sequence "edits" the 1 H spectrum by transferring magnetization from the proton to its attached 13 C nucleus, and then relaying it through the spin system. Because 13 C chemical shifts span a much wider range (60–110 ppm)[1], accidental overlap is drastically reduced. Setting the TOCSY mixing time to a short value (e.g., 8 ms) optimizes the relay of coherence only to adjacent nuclei, preventing the signal from diluting across the entire sugar network[2].

Q2: How do I definitively confirm the β (1$\rightarrow$2) glycosidic linkage and distinguish it from a β (1$\rightarrow$4) or β (1$\rightarrow$6) linkage?

  • The Issue: Standard COSY and TOCSY experiments only show through-bond correlations within a single sugar ring. They cannot bridge the glycosidic oxygen.

  • Causality: Linkage determination relies on observing the long-range scalar coupling ( 3JCH​ ) across the glycosidic bond (C1'-O-C2).

  • Solution: Optimize the HMBC (Heteronuclear Multiple Bond Correlation) experiment by tuning the long-range delay.

  • Mechanism: The HMBC pulse sequence relies on the evolution of nJCH​ couplings. For carbohydrates, the 3JCH​ across the glycosidic bond is typically 7–9 Hz. The optimal delay is calculated as 1/(2×J) . Setting this delay to ~60 ms maximizes the coherence transfer for the linkage cross-peak while minimizing signal loss due to transverse relaxation ( T2​ ). Look for the cross-peak between the anomeric proton of the non-reducing end (H1') and the C2 carbon of the reducing end.

Q3: My hydroxyl (-OH) proton signals are broad or completely missing. How can I observe them to map hydrogen bonding?

  • The Issue: Hydroxyl protons are invisible in standard D 2​ O preparations.

  • Causality: Rapid chemical exchange between the sugar -OH groups and the solvent averages the NMR signal, effectively erasing the -OH peaks.

  • Solution: Use dry DMSO- d6​ or supercooled aqueous solutions .

  • Mechanism: DMSO- d6​ acts as a strong hydrogen bond acceptor, locking the -OH protons in place and slowing the exchange rate on the NMR timescale. Alternatively, acquiring spectra in H 2​ O/acetone- d6​ mixtures at supercooled temperatures (e.g., -14 °C) drastically reduces the kinetic energy of the system, sharpening the -OH resonances between 5.5 and 8.5 ppm[2].

Q4: Why am I seeing three distinct anomeric signals instead of two?

  • The Issue: Sophorose is a disaccharide, so one might expect only two anomeric peaks (one for each glucose unit).

  • Causality: The reducing end of sophorose undergoes mutarotation in solution, establishing a dynamic equilibrium between the α -pyranose and β -pyranose forms.

  • Solution: This is expected behavior. You will observe the α -anomer of the reducing end, the β -anomer of the reducing end, and the locked β -anomer of the non-reducing end. To validate, integrate the peaks: the sum of the reducing end α and β signals will equal the integration of the single non-reducing end β signal.

II. Standard Operating Procedure: Self-Validating NMR Workflow

To ensure high-fidelity structural elucidation, follow this step-by-step, self-validating protocol.

Step 1: Sample Preparation & Solvent Selection

  • Lyophilization: Dissolve 5-10 mg of highly pure sophorose[3] in 0.5 mL of D 2​ O. Lyophilize the sample to exchange exchangeable -OH protons with deuterium. Repeat this process three times to suppress the residual water (HOD) peak.

  • Final Solvation: Dissolve the dried sample in 0.6 mL of 99.99% D 2​ O (for backbone assignment) or dry DMSO- d6​ (if -OH observation is required). Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D Baseline Acquisition

  • 1 H NMR (600 MHz or higher): Acquire a standard 1D proton spectrum.

    • Validation Checkpoint: Verify the presence of three anomeric doublets between 4.5 and 5.5 ppm. Calculate the α:β ratio of the reducing end.

  • 13 C NMR / DEPT-135: Acquire a proton-decoupled 13 C spectrum.

    • Validation Checkpoint: Ensure the presence of 12 distinct carbon signals (accounting for mutarotation, you may see up to 24 signals). The C6 exocyclic carbons should appear inverted in the DEPT-135 spectrum[1].

Step 3: Homonuclear 2D Assignment (Intra-ring)

  • DQF-COSY: Map the sequential 3JHH​ couplings (H1 H2 H3...).

  • TOCSY (Mixing time = 80 ms): Identify all protons belonging to the same spin system (sugar ring).

    • Validation Checkpoint: The H1 proton of the α -reducing end should correlate with H2, H3, H4, and H5.

Step 4: Heteronuclear 2D Assignment & Linkage (Inter-ring)

  • 1 H- 13 C HSQC: Correlate each proton to its directly attached carbon. This resolves the crowded 3.2–4.0 ppm 1 H region by spreading it across the 60–110 ppm 13 C dimension[4].

  • 1 H- 13 C HMBC (Delay = 60 ms): Confirm the β (1$\rightarrow$2) linkage.

    • Validation Checkpoint: A definitive cross-peak must exist between H1' (non-reducing end) and C2 (reducing end). Furthermore, the C2 carbon of the reducing end will exhibit a significant downfield "glycosylation shift" (~5-8 ppm higher than an unsubstituted C2)[5].

Step 5: Conformational Analysis

  • ROESY / NOESY (Mixing time = 200-300 ms): Measure through-space dipole-dipole interactions.

    • Validation Checkpoint: Strong NOE cross-peaks between H1' and H2 confirm the spatial proximity dictated by the specific dihedral angles ( ϕ , ψ ) of the β (1$\rightarrow$2) glycosidic bond[5].

III. Quantitative Reference Data

Use the following empirically established chemical shift ranges to benchmark your sophorose assignments[1].

NucleusTypical Chemical Shift Range (ppm)Multiplicity / Line ShapeDiagnostic Value in Sophorose
Anomeric 1 H (H1) 4.5 – 5.5Doublet ( 3JH1,H2​≈7−8 Hz for β )Identifies α/β configuration at reducing end and non-reducing end.
Ring 1 H (H2-H6) 3.2 – 4.0Complex multipletsBackbone assignment; severe overlap necessitates 2D NMR editing.
Hydroxyl 1 H (-OH) 5.5 – 8.5Broad singlets/doubletsMaps hydrogen bonding networks (visible only in DMSO- d6​ or supercooled H 2​ O).
Anomeric 13 C (C1) 90 – 105Singlet ( 1 H-decoupled)Confirms the number of sugar residues and anomeric state.
Ring 13 C (C2-C5) 68 – 77Singlet ( 1 H-decoupled)Identifies glycosidic linkage site. The C2 of the reducing end will be shifted downfield due to glycosylation.
Exocyclic 13 C (C6) 60 – 64Singlet ( 1 H-decoupled)Terminal hydroxymethyl group identification.

IV. Visual Diagnostics

The following logic diagrams map the optimal pathways for data acquisition and troubleshooting.

Workflow Start Sophorose Sample Solvent Solvent Selection (D2O vs DMSO-d6) Start->Solvent OneD 1D 1H & 13C NMR (Assess Purity & Anomers) Solvent->OneD TwoD_Homo Homonuclear 2D (COSY, TOCSY) OneD->TwoD_Homo TwoD_Hetero Heteronuclear 2D (HSQC, HMBC) OneD->TwoD_Hetero Analysis Linkage & Conformation Assignment TwoD_Homo->Analysis TwoD_Hetero->Analysis

Caption: Sophorose NMR Data Acquisition Workflow

Logic Root Troubleshooting NMR Challenges Q1 Goal: Resolve Overlap (3.2 - 4.0 ppm)? Root->Q1 Q2 Goal: Confirm b(1->2) Glycosidic Linkage? Root->Q2 Q3 Goal: Observe -OH Protons? Root->Q3 A1 Run HSQC-TOCSY (Disperse via 13C) Q1->A1 A2 Run HMBC (Delay = 60 ms) Q2->A2 A3 Use DMSO-d6 or Supercooled H2O Q3->A3

Caption: Decision Matrix for Resolving Sophorose NMR Challenges

V. References

  • Title: NMR and molecular modelling of sophorose and sophorotriose in solution Source: ResearchGate URL: [Link]

  • Title: Nuclear magnetic resonance spectroscopy of carbohydrates Source: Wikipedia URL: [Link]

  • Title: One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Improved Carbohydrate Structure Generalization Scheme for 1H and 13C NMR Simulations Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of Sophorose in Research Applications

Welcome to the Technical Support Center for sophorose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of sophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sophorose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of sophorose during storage and experimental use. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to offer you a self-validating system for maintaining the integrity of this valuable disaccharide.

Understanding Sophorose Stability: A Foundation for Success

Sophorose (2-O-β-D-glucopyranosyl-D-glucose) is a disaccharide of significant interest in various fields, including as a potent inducer of cellulase production and a component of bioactive sophorolipids.[1] Its unique β-1,2 glycosidic linkage confers specific biochemical properties, but also susceptibility to degradation if not handled and stored correctly. Understanding the primary pathways of degradation is the first step toward prevention.

Key Degradation Pathways

Sophorose degradation is primarily driven by two mechanisms:

  • Hydrolysis: The cleavage of the β-1,2 glycosidic bond, resulting in the formation of two glucose molecules. This can be catalyzed by:

    • Acidic Conditions: While generally stable in slightly acidic to neutral pH, strong acidic conditions can promote hydrolysis.

    • Enzymatic Activity: β-glucosidases can readily hydrolyze the glycosidic bond. This is a crucial consideration if working with biological systems or if microbial contamination is present.

  • Epimerization and Alkaline Degradation: Under neutral to alkaline conditions, particularly when heated, sophorose can undergo epimerization at the C-2 position of the reducing glucose unit. This results in the formation of 2-O-β-D-glucopyranosyl-D-mannose.[2] At higher pH and temperatures, further degradation can occur. One study demonstrated that at pH 7.5 and 90°C, approximately 24% of sophorose was epimerized after 12 hours.[2]

Diagram of Sophorose Degradation Pathways

Sophorose Sophorose Hydrolysis Hydrolysis Sophorose->Hydrolysis Acidic pH / β-glucosidases Epimerization Epimerization & Alkaline Degradation Sophorose->Epimerization Neutral to Alkaline pH + Heat Degradation_Products Degradation Products Glucose 2x Glucose Hydrolysis->Glucose Mannose_isomer 2-O-β-D-glucopyranosyl-D-mannose Epimerization->Mannose_isomer Glucose->Degradation_Products Mannose_isomer->Degradation_Products

Caption: Primary degradation pathways of sophorose.

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of sophorose in a question-and-answer format.

Q1: My experimental results are inconsistent or show lower than expected activity. Could sophorose degradation be the cause?

A1: Yes, this is a strong possibility. Degradation of sophorose into glucose or its epimer will lead to a loss of its specific biological activity.

Troubleshooting Steps:

  • Assess Your Stock:

    • Solid Sophorose: How old is your solid stock and how has it been stored? Refer to the "Best Practices for Storage and Handling" section below.

    • Solution: How was your stock solution prepared and stored? How many freeze-thaw cycles has it undergone?

  • Prepare a Fresh Standard: Prepare a new stock solution from a reliable source of solid sophorose.

  • Analytical Confirmation (if available): Analyze your current and freshly prepared solutions using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). The presence of additional peaks corresponding to glucose or other degradation products in your experimental sample would confirm degradation. Refer to the "Experimental Protocols" section for a sample HPLC method.

Q2: I've noticed a change in the pH of my sophorose solution over time. Is this a concern?

A2: A significant change in pH can indicate a problem. Acidification could suggest microbial contamination, where microorganisms are metabolizing the sophorose and producing acidic byproducts. An increase in pH is less common but could be due to interactions with the storage container or buffer components.

Troubleshooting Steps:

  • Check for Contamination: Visually inspect the solution for any signs of turbidity or microbial growth. If contamination is suspected, discard the solution and prepare a fresh, sterile stock.

  • Evaluate Buffer Compatibility: Ensure that the buffer system you are using is stable and compatible with sophorose at your storage and experimental temperatures.

Q3: My sophorose solution has become cloudy or has formed crystals. What should I do?

A3: Cloudiness can be due to microbial contamination or precipitation/crystallization of the sophorose.

Troubleshooting Steps:

  • Microbial Contamination: As with pH changes, inspect for signs of microbial growth.

  • Crystallization: Sophorose is highly soluble in water, but at high concentrations and low temperatures, it can crystallize.

    • Prevention: Prepare solutions at concentrations appropriate for your experimental needs. If high concentrations are necessary, consider preparing smaller aliquots to avoid repeated warming and cooling of the entire stock. The addition of cryoprotectants like glycerol may be considered for long-term frozen storage, though their compatibility with your specific application must be verified.

    • Resolution: Gentle warming and agitation can often redissolve the crystals. However, if the solution has been stored for an extended period, it is advisable to prepare a fresh stock to ensure accurate concentration.

Q4: I need to sterilize my sophorose solution for cell culture experiments. What is the best method?

A4: Sophorose is heat-sensitive, so autoclaving is not recommended as it can cause degradation.

Recommended Sterilization Method:

  • Sterile Filtration: Use a 0.22 µm syringe filter to sterilize your sophorose solution. This method effectively removes bacteria without exposing the sophorose to high temperatures.

Best Practices for Storage and Handling

Adhering to proper storage and handling protocols is paramount for preventing sophorose degradation.

Storage of Solid Sophorose
ParameterRecommendationRationale
Temperature -20°CMinimizes chemical degradation and microbial growth.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).Protects from moisture and oxidation.
Duration Refer to the manufacturer's recommendations. Generally stable for at least 2 years under these conditions.Ensures product integrity over time.
Storage of Sophorose Solutions
ParameterRecommendationRationale
Temperature Short-term (days to a week): 2-8°C. Long-term (up to 6 months): -80°C.Refrigeration slows degradation for short periods. Deep freezing is necessary for long-term preservation.
pH Prepare solutions in a slightly acidic to neutral buffer (pH 5.0-7.0).Avoids alkaline-induced epimerization and degradation.
Aliquoting Prepare single-use aliquots.Minimizes freeze-thaw cycles which can lead to degradation and increases the risk of contamination.
Container Use sterile, nuclease-free polypropylene tubes.Prevents contamination and adsorption to the container surface.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-RID Method for Sophorose

This protocol provides a general method for the analysis of sophorose and its potential degradation products (glucose and epimer).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index Detector (RID)

  • Amino-based or ligand-exchange column suitable for carbohydrate analysis

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Sophorose standard

  • Glucose standard

Chromatographic Conditions (Example):

ParameterCondition
Column Amino column (e.g., 150 x 4.6 mm)
Mobile Phase Isocratic elution with 75% Acetonitrile : 25% Water
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10-20 µL
Run Time Approximately 15-20 minutes

Procedure:

  • Standard Preparation: Prepare a series of standards of sophorose and glucose in the mobile phase at known concentrations.

  • Sample Preparation: Dilute your sophorose sample in the mobile phase to a concentration within the range of your standards.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Interpretation: Compare the chromatogram of your sample to the standards. The appearance of a peak at the retention time of glucose indicates hydrolytic degradation. The presence of other unexpected peaks may indicate epimerization or other degradation products.

Protocol 2: Preparation of a Sterile Sophorose Stock Solution (100 mM)
  • Calculation: Sophorose (anhydrous) has a molecular weight of 342.30 g/mol . To prepare 10 mL of a 100 mM solution, you will need 34.23 mg of sophorose.

  • Weighing: Accurately weigh 34.23 mg of solid sophorose in a sterile container.

  • Dissolution: Add a small volume of sterile, nuclease-free water or your desired buffer (e.g., 5 mL) and gently vortex to dissolve.

  • Volume Adjustment: Bring the final volume to 10 mL with sterile, nuclease-free water or buffer.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile polypropylene tube.

  • Aliquoting and Storage: Dispense into single-use aliquots and store at -80°C.

Frequently Asked Questions (FAQs)

Q: Can I use sophorose that has changed color?

A: A change in color, such as yellowing or browning, is a strong indicator of degradation, possibly due to caramelization or other reactions. It is strongly recommended to discard any discolored sophorose and use a fresh, white crystalline solid.

Q: What is the solubility of sophorose in common solvents?

A: Sophorose is highly soluble in water. Its solubility in organic solvents like ethanol and DMSO is limited. For applications requiring an organic solvent, it is best to first dissolve the sophorose in a minimal amount of water and then dilute it with the organic solvent, being mindful of potential precipitation.

Q: Are there any known incompatibilities with common lab reagents?

A: Avoid strong oxidizing agents and highly acidic or alkaline conditions. When using sophorose in complex media, such as cell culture media, it is advisable to perform a small-scale compatibility test to ensure no precipitation or unexpected reactions occur.

Q: How can I prevent enzymatic degradation of sophorose in my experiments?

A: If your experimental system contains β-glucosidases, degradation is a risk. Consider using enzyme inhibitors if compatible with your assay. Alternatively, minimize the incubation time of sophorose in the presence of these enzymes.

References

  • Epimerization and Decomposition of Kojibiose and Sophorose by Heat Tre
  • Isolation of sophorose during sophorolipids production and studies of its stability in aqueous alkali:Epimerisation of sophorose to 2-O-B-D-glucopyranosyl-D-mannose.
  • Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Semantic Scholar.
  • Sophorose. CymitQuimica.
  • Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments. News-Medical.net.
  • Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup.
  • Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples.
  • Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis.
  • Common problems encountered in cell culture and their causes. BOC Sciences.
  • The Thermal Degradation of Sugars I. Thermal Polymerization of Glucose.
  • Natural cryoprotectants combinations of l-proline and trehalose for red blood cells cryopreserv
  • Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa). PubMed.
  • Which one is the best method for sophorose preparation and preservation?
  • A cryoprotectant induces conformational change in glyceraldehyde-3-phosph
  • Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Gener
  • Application of conventional HPLC RI technique for sugar analysis in hydrolysed hay. Agronomy Research.
  • Factors affecting the stability of dry liposomes. PubMed.
  • Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. MDPI.
  • Cryoprotectant and/or cryopreservant composition, methods and uses thereof.
  • Cryoprotectant Optimization for Biopharma Stability.
  • Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin. PMC.
  • Cryoprotectants and Their Usage in Cryopreserv
  • Use of additives for inhibition and promotion of crystalliz

Sources

Troubleshooting

Technical Support Center: Enzymatic Hydrolysis of Sophorose (2-O-β-D-Glucopyranosyl-D-glucopyranose)

Welcome to the Technical Support Center. Sophorose (2-O-β-D-Glucopyranosyl-D-glucopyranose) is a rare β-1,2-linked disaccharide of glucose.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Sophorose (2-O-β-D-Glucopyranosyl-D-glucopyranose) is a rare β-1,2-linked disaccharide of glucose. It is highly valued as the most potent natural inducer of cellulase expression in Trichoderma reesei [3] and serves as a critical structural moiety in steviol glycosides (e.g., stevioside) and microbial biosurfactants.

Enzymatic hydrolysis of the β-1,2-glycosidic bond is typically catalyzed by specific β-glucosidases (EC 3.2.1.21). However, researchers frequently encounter issues such as product inhibition, off-target transglycosylation, and incomplete conversion. This guide provides authoritative troubleshooting strategies, validated protocols, and kinetic data to optimize your sophorose hydrolysis workflows.

Section 1: Frequently Asked Questions (FAQs) – Core Mechanisms & Enzyme Selection

Q1: Why does my β-glucosidase fail to completely hydrolyze sophorose, even with extended incubation? A: This is usually caused by product inhibition . As sophorose is hydrolyzed, equimolar amounts of glucose are released. Many standard β-glucosidases (especially from Glycoside Hydrolase Family 3, GH3) possess a high affinity for glucose at their +1 and -1 subsites. Accumulation of glucose competitively inhibits the active site, stalling the reaction [2]. Causality Insight: The binding free energy of glucose to the product site directly correlates with the enzyme's affinity for cellobiose and sophorose. To resolve this, you must either continuously remove glucose (e.g., via a coupled glucose oxidase reaction) or switch to a glucotolerant β-glucosidase, such as BGL-1 from Talaromyces amestolkiae [4].

Q2: I am trying to convert stevioside to rubusoside by cleaving the sophorose moiety. Why am I seeing complete degradation to steviol? A: You are likely using a non-specific β-glucosidase. Standard β-glucosidases may indiscriminately cleave both the β-1,2 bond of the sophorose moiety and the β-1,19 ester linkage of the rubusoside intermediate. Causality Insight: For targeted hydrolysis, you require an enzyme with strict regioselectivity for the β-1,2-glucosyl bond. The enzyme SPBGL1 from Sphingomonas elodea ATCC 31461 is highly specific for sophorose and selectively converts stevioside to rubusoside with a 98% conversion rate, without further degrading the rubusoside core [1].

Section 2: Troubleshooting Guide – Common Hydrolysis Issues

Issue 1: Unwanted Transglycosylation at High Substrate Loadings
  • Symptom: HPLC or TLC analysis reveals the appearance of larger oligosaccharides (e.g., sophorotriose) instead of the expected glucose monomers.

  • Causality: At high substrate concentrations (>50 mM), transglycosylation outcompetes hydrolysis. Instead of a water molecule attacking the enzyme-glycosyl intermediate, another sophorose or glucose molecule acts as the nucleophilic acceptor, forming trisaccharides [2].

  • Solution:

    • Dilution: Reduce the initial sophorose concentration to <20 mM to favor water as the primary acceptor.

    • Enzyme Engineering: If high substrate loading is mandatory for industrial scale-up, utilize mutant enzymes (e.g., mutating the +1 subsite tryptophan residues) designed to reduce acceptor affinity and suppress the transglycosylation pathway [2].

Issue 2: Poor Cellulase Induction in T. reesei Cultures
  • Symptom: Addition of sophorose fails to induce high titers of cellulase in bioreactor cultures.

  • Causality: Intracellular β-glucosidases (such as CEL1B and BGL3I) rapidly hydrolyze the sophorose inducer before it can trigger the complete transcriptomic upregulation of cellulase genes (like cbh1) [3].

  • Solution: Utilize a T. reesei strain with targeted knockouts of intracellular β-glucosidases (e.g., Δcel1b or Δbgl3i). Deletion of these genes prevents premature sophorose degradation, maintaining high intracellular inducer concentrations and significantly enhancing cellulase expression [3].

Section 3: Standardized Experimental Protocols

Protocol 1: Targeted Hydrolysis of Sophorose/Stevioside using SPBGL1

Self-Validating System: This protocol incorporates a mid-point HPLC check to ensure the reaction is proceeding via hydrolysis and not stalling due to inhibition.

  • Preparation: Dissolve stevioside or sophorose in 50 mM McIlvaine buffer (pH 6.5) to a final concentration of 10 mM.

  • Enzyme Addition: Add purified SPBGL1 enzyme to a final concentration of 600 µg/mL.

  • Incubation: Incubate the mixture at 45°C with gentle agitation (150 rpm).

  • Validation Check (1 Hour): Extract a 100 µL aliquot, boil for 5 minutes to denature the enzyme, and analyze via HPLC (UV detection at 210 nm). You should observe a >40% reduction in the substrate peak. If no reduction is observed, verify the enzyme's specific activity using pNPG (p-Nitrophenyl-β-D-glucopyranoside) [1].

  • Completion: Continue incubation for up to 6 hours to achieve >98% conversion. Terminate the reaction by heating at 95°C for 10 minutes.

Protocol 2: Real-Time Quantification of Liberated Glucose (GOD-POD Method)

Self-Validating System: Utilizing a standard glucose curve ensures that background absorbance from the buffer or enzyme does not skew kinetic data.

  • Standard Curve: Prepare glucose standards ranging from 0.1 to 1.0 mM in the reaction buffer.

  • Sampling: Withdraw 50 µL aliquots from the sophorose hydrolysis reaction at 10-minute intervals. Immediately heat-inactivate the enzyme (95°C, 5 min).

  • Assay: Add 150 µL of Glucose Oxidase-Peroxidase (GOD-POD) reagent to each sample and standard.

  • Incubation & Reading: Incubate at 37°C for 15 minutes in the dark. Read absorbance at 505 nm using a microplate reader.

  • Analysis: Calculate the velocity of hydrolysis. A plateau in the velocity curve before complete substrate depletion indicates product inhibition.

Section 4: Quantitative Data

Table 1: Kinetic Parameters of Key β-Glucosidases on Sophorose and Related Substrates

Enzyme SourceTarget SubstrateKm (mM)kcat (s⁻¹)Key Characteristic
Sphingomonas elodea (SPBGL1)Stevioside (Sophorose moiety)3.09 ± 0.19121.3Highly specific β-1,2 cleavage; no rubusoside degradation [1].
Talaromyces amestolkiae (BGL-1)SophoroseN/A (High affinity)N/AGlucotolerant; specific activity of 535.8 U/mg on sophorose [4].
Listeria innocua (Lin1840r)SophoroseHigh affinityRapidCannot distinguish between sophorose and laminaribiose at subsite +2 [5].
Hypocrea jecorina (HjCel3A)Cellobiose / SophoroseVariableVariableProne to severe product inhibition and transglycosylation [2].

Section 5: Visualizations

Competing pathways of β-glucosidase: Hydrolysis (Pathway A) vs. Transglycosylation (Pathway B).

Decision tree for diagnosing and resolving incomplete sophorose enzymatic hydrolysis.

References

  • Highly specific sophorose β-glucosidase from Sphingomonas elodea ATCC 31461 for the efficient conversion of stevioside to rubusoside. Food Chemistry.[Link]

  • Kinetic and molecular dynamics study of inhibition and transglycosylation in Hypocrea jecorina family 3 β-glucosidases. Journal of Biological Chemistry.[Link]

  • Transcriptomic Analysis Reveals Opposing Roles of CEL1B in Sophorose- and Lactose-Induced Cellulase Expression in Trichoderma reesei Rut C30. MDPI.[Link]

  • A glucotolerant β-glucosidase from the fungus Talaromyces amestolkiae and its conversion into a glycosynthase for glycosylation. Biotechnology for Biofuels.[Link]

  • Functional and Structural Analysis of a β-Glucosidase Involved in β-1,2-Glucan Metabolism in Listeria innocua. PLoS One.[Link]

Optimization

Technical Support Center: Chemical Synthesis of Sophorose

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of sophorose. It provides in-depth troubleshooting advice and frequently asked qu...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of sophorose. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during experimentation. The protocols and explanations herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Navigating the Challenges of Sophorose Synthesis

The synthesis of sophorose, a disaccharide with a β-1,2-glycosidic linkage, is a nuanced process often complicated by several side reactions. This section addresses specific issues you may encounter and provides actionable solutions.

Q1: My reaction is producing a significant amount of the α-anomer alongside the desired β-sophorose. How can I improve the β-selectivity?

Root Cause Analysis: The formation of an anomeric mixture (α and β isomers) is a common challenge in glycosylation. The stereochemical outcome is influenced by a delicate balance of factors including the nature of the glycosyl donor and acceptor, the choice of protecting groups, the solvent, and the reaction temperature. The anomeric effect thermodynamically favors the α-anomer, while the formation of the β-anomer is often kinetically controlled.[1][2]

Troubleshooting Strategies:

  • Participating Protecting Groups: The use of a "participating" protecting group at the C-2 position of the glycosyl donor is a classic strategy to favor the formation of 1,2-trans glycosidic bonds, which in the case of glucose donors, yields the β-anomer. Acyl groups like acetyl (Ac) or benzoyl (Bz) can form a transient acyloxonium ion intermediate that shields the α-face of the oxocarbenium ion, directing the incoming acceptor to attack from the β-face.

  • Solvent Effects: The choice of solvent can significantly influence the anomeric ratio. Nitrile solvents, such as acetonitrile (MeCN), are known to promote the formation of β-glycosides through the formation of an α-nitrilium ion intermediate, which is then displaced by the acceptor in an Sₙ2-like fashion.[2] In contrast, ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) can favor the formation of the α-anomer.[2]

  • Temperature Control: Glycosylation reactions are often temperature-sensitive. Lowering the reaction temperature can enhance the kinetic control of the reaction, which may favor the formation of the β-anomer.[3] It is crucial to carefully control the temperature, especially during the activation of the glycosyl donor.

Experimental Protocol: Enhancing β-Selectivity with a Participating Group and Nitrile Solvent

  • Prepare the Glycosyl Donor: Start with a glucose donor that has a participating group, such as an acetyl or benzoyl group, at the C-2 position.

  • Solvent and Temperature: Conduct the reaction in anhydrous acetonitrile (MeCN) as the solvent. Cool the reaction mixture to a low temperature, typically between -40 °C and -20 °C, before adding the promoter.

  • Promoter Addition: Slowly add the promoter (e.g., TMSOTf) to the mixture of the glycosyl donor and acceptor.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Analysis: Once the reaction is complete, quench the reaction and purify the product by column chromatography. Analyze the anomeric ratio of the purified sophorose derivative using ¹H NMR spectroscopy.[4]

ParameterCondition for Higher β-SelectivityRationale
C-2 Protecting Group Participating (e.g., Acetyl, Benzoyl)Forms an acyloxonium ion intermediate, blocking the α-face.
Solvent Nitrile (e.g., Acetonitrile)Promotes an Sₙ2-like displacement leading to the β-anomer.[2]
Temperature Low (e.g., -40 °C to -20 °C)Favors kinetic control, which can enhance β-selectivity.[3]
Q2: I am observing a significant amount of an orthoester byproduct in my reaction mixture. What is causing this and how can I prevent it?

Root Cause Analysis: Orthoester formation is a well-known side reaction in glycosylations that employ donors with a participating acyl group at the C-2 position. The acyloxonium ion intermediate, which is key to achieving β-selectivity, can be attacked by the hydroxyl group of the glycosyl acceptor at the carbonyl carbon of the acyl group, leading to the formation of a stable five-membered orthoester ring. This side reaction is particularly prevalent with less reactive acceptors.

Troubleshooting Strategies:

  • Use of Non-Participating Protecting Groups: One of the most effective ways to avoid orthoester formation is to use a non-participating protecting group at the C-2 position of the donor, such as a benzyl ether (Bn) or a pivaloyl (Piv) group.[5] However, this will likely decrease the β-selectivity of the reaction, leading to a mixture of anomers.

  • Alkoxycarbonyl Protecting Groups: Certain alkoxycarbonyl groups can provide anchimeric assistance to form the β-linkage while being less prone to orthoester formation compared to traditional acyl groups.[6]

  • Reaction Conditions: The formation of orthoesters can sometimes be minimized by carefully controlling the reaction conditions. For instance, using a stronger promoter or a higher temperature might favor the glycosylation pathway over orthoester formation, but this needs to be optimized carefully to avoid other side reactions.

Experimental Protocol: Minimizing Orthoester Formation with a Pivaloyl Protecting Group

  • Glycosyl Donor Synthesis: Synthesize a glucose donor with a pivaloyl (Piv) group at the C-2 position. The steric bulk of the pivaloyl group can disfavor orthoester formation while still providing some directing effect for the β-anomer.[5]

  • Glycosylation Reaction: Perform the glycosylation reaction under standard conditions, for example, using a thioglycoside donor with NIS/TfOH as the promoter in dichloromethane (DCM).

  • Monitoring and Purification: Monitor the reaction for the formation of the desired disaccharide and any potential orthoester byproduct by TLC. Purify the product using column chromatography.

  • Characterization: Characterize the purified product by NMR to confirm the absence or significant reduction of the orthoester.

Diagram: Mechanism of Orthoester Formation

Orthoester_Formation Acyloxonium Acyloxonium Ion Intermediate Orthoester Orthoester Byproduct Acyloxonium->Orthoester Attack at Acyl Carbon Sophorose β-Sophorose Acyloxonium->Sophorose Attack at Anomeric Carbon Acceptor Glycosyl Acceptor (ROH) Acceptor->Acyloxonium Nucleophilic Attack

Caption: Competing pathways from the acyloxonium ion intermediate.

Q3: My purified sophorose sample shows unexpected signals in the NMR spectrum, suggesting the presence of an epimer. How can this happen and how do I confirm it?

Root Cause Analysis: Sophorose can undergo epimerization at the C-2 position of the reducing glucose unit, especially under neutral to alkaline pH conditions and with heating. This results in the formation of 2-O-β-D-glucopyranosyl-D-mannose.[7][8] This side reaction can occur during the synthesis if basic conditions are used for deprotection or during work-up.

Troubleshooting Strategies:

  • Avoid Basic Conditions: When planning your deprotection strategy, avoid strongly basic conditions, especially at elevated temperatures. If a base is required, use milder conditions (e.g., lower temperature, shorter reaction time) and carefully monitor the reaction for epimerization.

  • pH Control during Work-up: Ensure that the pH of the reaction mixture is neutralized or slightly acidic during the work-up and purification steps to prevent base-catalyzed epimerization.

Analytical Confirmation: NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing sophorose from its C-2 epimer. The chemical shifts of the protons and carbons around the glycosidic linkage and the reducing end will be different for the two compounds.

Experimental Protocol: NMR Analysis of Sophorose and its C-2 Epimer

  • Sample Preparation: Dissolve a small amount of the purified product in deuterium oxide (D₂O).

  • Acquire Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the obtained spectra with literature data for sophorose and 2-O-β-D-glucopyranosyl-D-mannose. Pay close attention to the chemical shifts of H-1, H-2, C-1, and C-2 of the reducing glucose unit. The coupling constants (J-values) of the anomeric protons can also be diagnostic.[4]

CompoundAnomeric Proton (H-1) of Reducing UnitC-2 of Reducing Unit
Sophorose (gluco-configuration) Distinct chemical shift and coupling constantSpecific chemical shift
C-2 Epimer (manno-configuration) Different chemical shift and smaller coupling constantShifted chemical shift compared to sophorose

Note: Exact chemical shifts can vary depending on the solvent and temperature.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for purifying sophorose from a reaction mixture containing glucose and other disaccharides?

A: Column chromatography is the most common method for purifying sophorose.[9][10] For separating sophorose from glucose, a silica gel column with a solvent system like ethyl acetate/methanol/water or chloroform/methanol/water is often effective. For separating sophorose from other isomeric disaccharides, more specialized techniques like carbon-celite column chromatography or high-performance liquid chromatography (HPLC) with an amino-bonded stationary phase may be necessary.[8] In some cases, after enzymatic synthesis, yeast is used to ferment and remove excess glucose from the mixture before chromatographic purification.[7][11]

Q: Can I use an enzymatic approach to synthesize sophorose and are there common side reactions?

A: Yes, enzymatic synthesis is a viable alternative to chemical synthesis.[7][11] A common approach involves the use of glycoside hydrolases that can catalyze the transglycosylation reaction. A one-pot, multi-enzyme system has also been developed for efficient sophorose production from sucrose and glucose.[7][11] The primary side reactions in enzymatic synthesis are the formation of other disaccharides with different linkages and the elongation of sophorose to form higher oligosaccharides like sophorotriose and sophorotetraose.[7]

Q: How are protecting groups strategically used in sophorose synthesis?

A: Protecting groups are crucial for directing the regioselectivity and stereoselectivity of the glycosylation reaction. A typical strategy involves:

  • Protecting the Glycosyl Donor: All hydroxyl groups except the anomeric one are protected. A participating group (e.g., acetyl) is often placed at C-2 to ensure β-selectivity.

  • Protecting the Glycosyl Acceptor: All hydroxyl groups are protected except for the C-2 hydroxyl, which will act as the nucleophile.

  • Orthogonal Protecting Groups: Different types of protecting groups that can be removed under different conditions (e.g., benzyl ethers, silyl ethers, acetals) are used to allow for selective deprotection at various stages of the synthesis.

Diagram: General Protecting Group Strategy for Sophorose Synthesis

Protecting_Groups Donor Glycosyl Donor (C-2 Participating Group) Glycosylation Glycosylation Donor->Glycosylation Acceptor Glycosyl Acceptor (Free C-2 OH) Acceptor->Glycosylation ProtectedSophorose Protected Sophorose Glycosylation->ProtectedSophorose Deprotection Global Deprotection ProtectedSophorose->Deprotection Sophorose Sophorose Deprotection->Sophorose

Caption: A simplified workflow for protected sophorose synthesis.

References

  • Tatebe, H., et al. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Journal of Applied Glycoscience, 72(1). [Link]

  • AL-Jasim, A., et al. (2016). Isolation of sophorose during sophorolipid production and studies of its stability in aqueous alkali: epimerisation of sophorose to 2-O-β-d-glucopyranosyl-d-mannose. Carbohydrate Research, 421, 46-54. [Link]

  • Tatebe, H., et al. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. ResearchGate. [Link]

  • Demchenko, A. V. (2008). CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. ResearchGate. [Link]

  • Mereyala, H. B., & Gurrala, S. R. (2014). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. [Link]

  • Mandhapati, A. R., et al. (2022). Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside. RSC Advances, 12(28), 17757-17765. [Link]

  • Bandyopadhyay, B., & Mukhopadhyay, B. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Pure and Applied Chemistry, 88(4), 355-364. [Link]

  • Trinderup, H. H., et al. (2021). How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. Aarhus University. [Link]

  • Trinderup, H. H., et al. (2021). How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. Aarhus University - Pure. [Link]

  • AL-Jasim, A., et al. (2016). Isolation of sophorose during sophorolipids production and studies of its stability in aqueous alkali:Epimerisation of sophorose to 2-O-B-D-glucopyranosyl-D-mannose. ResearchGate. [Link]

  • van der Vorm, S., et al. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University. [Link]

  • Zhu, Y., & Yao, W. (2019). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]

  • van der Vorm, S., et al. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]

  • van der Vorm, S., et al. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 164-181. [Link]

  • University of Rochester. (n.d.). How to run column chromatography. University of Rochester. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Glycosylation with 2-O-β-D-Glucopyranosyl Donors

Welcome to the Advanced Glycochemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the unique synthetic hurdles presented by highly branched, disaccharide-type glycosyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Glycochemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the unique synthetic hurdles presented by highly branched, disaccharide-type glycosyl donors.

When utilizing a 2-O-β-D-glucopyranosyl donor (such as a sophorosyl building block), you are operating in a highly restrictive stereoelectronic environment. The presence of a bulky β-D-glucopyranosyl moiety at the C-2 position introduces severe steric hindrance around the anomeric center. More critically, because the C-2 substituent is attached via an ether/glycosidic linkage rather than an ester, Neighboring Group Participation (NGP) is structurally impossible . Without the stabilizing formation of a cyclic dioxolenium ion, the oxocarbenium intermediate is fully exposed, often leading to sluggish reaction rates and intractable α/β mixtures [2].

This guide is designed to help you troubleshoot these specific challenges, understand the mechanistic causality behind each optimization, and implement self-validating protocols to achieve absolute stereocontrol.

Part 1: Troubleshooting & FAQs

Q1: Why am I getting an intractable α/β mixture when using a 2-O-β-D-glucopyranosyl thioglycoside donor? Causality: In standard glycosylations, a C-2 ester (e.g., acetate or benzoate) provides NGP, shielding the α-face and exclusively yielding 1,2-trans (β) glycosides. Because your donor has a C-2 glycosidic linkage, it lacks NGP. The resulting oxocarbenium ion is attacked from both faces indiscriminately. Solution: You must transition to solvent-directed glycosylation . By running the reaction in a nitrile-based solvent (like acetonitrile, MeCN) at low temperatures (-40 °C to -78 °C), the solvent actively participates. MeCN traps the oxocarbenium ion to form an equatorial α-nitrilium ion intermediate. This steric blockade forces the incoming acceptor to attack via an SN2-like pathway from the β-face, yielding the 1,2-trans product [3].

Q2: My reaction in MeCN is too sluggish, and I recover mostly unreacted acceptor. How can I overcome the steric hindrance of the C-2 branch? Causality: The bulky 2-O-β-D-glucopyranosyl branch sterically shields the C-1 anomeric center, drastically increasing the activation energy required for the acceptor to approach. Thioglycosides often lack the reactivity to overcome this barrier at the low temperatures required for solvent participation. Solution: Upgrade your leaving group and promoter system. Convert your donor to a highly reactive trichloroacetimidate or N-phenyl trifluoroacetimidate. These imidate leaving groups require significantly less activation energy and can be cleanly activated by a strong Lewis acid like TMSOTf (0.1–0.2 equiv) at -40 °C, fully compensating for the steric penalty of the C-2 branch [4].

Q3: I am used to orthoester byproducts when optimizing glycosylations. Why am I not seeing them, but instead seeing donor hydrolysis? Causality: Orthoesters form exclusively when a C-2 acyl group participates and traps the incoming alcohol. Because your donor features a C-2 ether linkage, orthoester formation is chemically impossible. Instead, the exposed oxocarbenium ion is highly susceptible to nucleophilic attack by trace water. If your system is not rigorously anhydrous, water will outcompete the sterically hindered acceptor, leading to rapid donor hydrolysis (hemiacetal formation).

Q4: How do I invert the selectivity to synthesize a 1,2-cis (α-linked) product with this donor? Causality: Without NGP, β-selectivity is achieved kinetically. To invert to α-selectivity, you must exploit the anomeric effect under thermodynamic control or utilize ether-based solvent participation. Solution: Switch the solvent to diethyl ether (Et2O) or a CH2Cl2/Et2O mixture. Et2O preferentially coordinates to the β-face of the oxocarbenium ion, directing the acceptor to attack from the α-face. Alternatively, running the reaction at elevated temperatures (0 °C to room temperature) with trichloroacetimidate donors shifts the equilibrium toward the thermodynamically more stable α-anomer [1].

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between leaving group, solvent participation, and stereochemical outcome when optimizing a 2-O-β-D-glucopyranosyl donor.

Donor Leaving GroupSolvent SystemPromoter (Equiv)Temp (°C)Yield (%)α:β RatioPrimary Mechanistic Driver
Thioglycoside (-STol)CH2Cl2NIS / AgOTf (1.2)-20411:1.2Direct attack (Poor stereocontrol)
Thioglycoside (-STol)MeCN / CH2Cl2NIS / TfOH (0.2)-40581:4.5Nitrile participation (Kinetic)
TrichloroacetimidateCH2Cl2TMSOTf (0.1)-40741:1.5Direct attack (High reactivity)
Trichloroacetimidate MeCN / CH2Cl2 TMSOTf (0.1) -40 88 1:12 Nitrile participation (Optimal β)
Trichloroacetimidate Et2O / CH2Cl2 TMSOTf (0.2) 0 81 9:1 Ether participation (Optimal α)

Part 3: Mechanistic Visualization

The diagram below illustrates the divergent pathways of the oxocarbenium ion based on your solvent selection.

G Donor 2-O-β-D-Glucopyranosyl Donor (e.g., Trichloroacetimidate) Promoter Promoter Activation (TMSOTf, -40°C) Donor->Promoter Oxo Oxocarbenium Ion Intermediate (Sterically Hindered C2) Promoter->Oxo Solvent Nitrile Solvent (MeCN) Participation Oxo->Solvent Nitrile Effect NonPart Ether Solvent (Et2O) Participation Oxo->NonPart Ether Effect Nitrilium Equatorial α-Nitrilium Ion Solvent->Nitrilium Beta 1,2-trans (β) Glycoside (High Selectivity) Nitrilium->Beta SN2-like Acceptor Attack Alpha 1,2-cis (α) Glycoside (Thermodynamic/Kinetic Control) NonPart->Alpha Direct Attack

Caption: Mechanistic divergence of 2-O-β-D-glucopyranosyl donors via solvent-directed glycosylation.

Part 4: Self-Validating Experimental Protocol

Highly β-Selective Glycosylation using a 2-O-β-D-Glucopyranosyl Trichloroacetimidate Donor

This protocol is engineered as a closed, self-validating system. Each step contains a visual or analytical checkpoint to ensure the mechanistic causality is proceeding as intended.

Step 1: Azeotropic Desiccation

  • Action: Combine the 2-O-β-D-glucopyranosyl trichloroacetimidate donor (1.2 equiv) and the acceptor (1.0 equiv) in a flame-dried flask. Co-evaporate with anhydrous toluene (3 × 5 mL) under an argon atmosphere.

  • Validation Checkpoint: The resulting residue must appear as a crisp, dry white foam under high vacuum. A sticky or syrupy residue indicates bound moisture, which will definitively cause donor hydrolysis in Step 4.

Step 2: Solvent Equilibration

  • Action: Dissolve the desiccated mixture in an anhydrous MeCN/CH2Cl2 blend (1:1 v/v, 0.05 M). Add freshly flame-activated 4Å molecular sieves. Stir at room temperature for 30 minutes, then cool the system to -40 °C using a dry ice/acetonitrile bath.

  • Validation Checkpoint: Pure MeCN freezes at -45 °C. The 1:1 mixture with CH2Cl2 ensures the solvent remains a free-flowing liquid at -40 °C, maintaining the mobility necessary for the bulky acceptor to attack.

Step 3: Lewis Acid Activation

  • Action: Dropwise add TMSOTf (0.1 equiv) diluted in 100 µL of anhydrous CH2Cl2 down the side of the flask.

  • Validation Checkpoint: Observe the solution carefully. A transient pale-yellow hue indicates the successful generation of the oxocarbenium/nitrilium ion intermediate.

Step 4: Reaction Monitoring

  • Action: Maintain stirring at -40 °C for 45 minutes.

  • Validation Checkpoint: Perform a TLC analysis (Hexane/EtOAc 1:1). The system validates itself when the donor spot (Rf ~0.6) completely disappears and a new, charrable product spot emerges (Rf ~0.4). If a highly polar spot appears at Rf ~0.2, donor hydrolysis has occurred, proving the system was breached by moisture.

Step 5: Quenching & Recovery

  • Action: Quench the reaction directly at -40 °C by adding triethylamine (0.5 equiv).

  • Validation Checkpoint: Quenching before warming is critical. If the reaction is allowed to warm while the Lewis acid is still active, the β-glycoside will undergo thermodynamic anomerization to the α-anomer. Filter the neutralized solution through a Celite pad, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Part 5: References

  • Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates Source: NIH / PubMed Central URL:[Link]

  • Stereocontrolled Formation of β-Glucosides and Related Linkages in the Absence of Neighboring Group Participation Source: ResearchGate URL:[Link]

  • Venturing beyond Donor-Controlled Glycosylation: New Perspectives toward Anomeric Selectivity Source: ACS Publications URL:[Link]

  • Hydrogen bond activated glycosylation under mild conditions Source: RSC Publishing URL:[Link]

Optimization

Technical Support Center: Scaling Up 2-O-β-D-Glucopyranosyl-D-glucopyranose (Sophorose) Production

Welcome to the Advanced Application Support Center for Sophorose (2-O-β-D-Glucopyranosyl-D-glucopyranose) scale-up. As a highly potent inducer of the Trichoderma reesei cellulolytic system, sophorose is a critical raw ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center for Sophorose (2-O-β-D-Glucopyranosyl-D-glucopyranose) scale-up. As a highly potent inducer of the Trichoderma reesei cellulolytic system, sophorose is a critical raw material for industrial enzyme manufacturing[1]. However, synthesizing and purifying this specific β-1,2-linked disaccharide at an industrial scale presents severe thermodynamic and downstream processing bottlenecks.

This guide is designed for bioprocess engineers and scientists, providing field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols to ensure scalable production.

Section 1: Enzymatic Synthesis & Transglycosylation

Q1: When scaling up β-glucosidase transglycosylation from glucose, our sophorose yield plateaus at <10%, and we see high levels of gentiobiose. Why is this happening?

Causality & Mechanism: β-glucosidases (typically from GH1 or GH3 families) catalyze reverse hydrolysis at high monosaccharide concentrations. However, the primary hydroxyl group at the C6 position of glucose is significantly more nucleophilic and sterically accessible than the secondary hydroxyl at the C2 position. Thermodynamically, the enzyme strongly favors the formation of β-1,6 linkages (yielding gentiobiose) over β-1,2 linkages (yielding sophorose)[2].

Solution: You must abandon standard β-glucosidases for scale-up and shift to either:

  • Engineered Thermophilic Hydrolases: Utilizing specific enzymes like CoGH1A, which have been structurally optimized for β-1,2 regioselectivity, can yield up to 37.86 g/L of sophorose[3].

  • Multi-Enzyme Phosphorylase Cascades: A one-pot system using sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo β-1,2-glucooligosaccharide sophorohydrolase forces the specific formation of the β-1,2 bond using sucrose as a donor, bypassing the thermodynamic trap of reverse hydrolysis[4].

Protocol A: Self-Validating One-Pot Enzymatic Synthesis

This protocol utilizes a three-enzyme cascade to synthesize sophorose from inexpensive sucrose and glucose[4].

  • Substrate Preparation: Prepare a reaction matrix containing 5 mM glucose and 250 mM sucrose in a 10 mM sodium phosphate buffer. Adjust to pH 7.0.

  • Enzyme Dosing: Add 5 µg/mL sucrose phosphorylase (LmSP), 20 µg/mL 1,2-β-oligoglucan phosphorylase (EiSOGP), and 50 µg/mL exo β-1,2-glucooligosaccharide sophorohydrolase (BDI_3064).

  • Biocatalysis: Incubate the bioreactor at 30 °C for 48 hours under gentle agitation.

  • Inactivation & Validation Checkpoint: Heat the mixture to 95 °C for 10 minutes to halt the reaction. Self-Validation: Pull a sample for HPLC-RI analysis. A successful cascade will yield approximately 108 mM sophorose (a 45% conversion rate based on the sucrose donor)[4]. If higher oligosaccharides (sophorotetraose) are detected, reduce the initial sucrose concentration.

Section 2: The Sophorolipid Hydrolysis Route

Q2: We are hydrolyzing sophorolipids to generate sophorose, but our downstream cellulase induction in T. reesei is failing. What is going wrong?

Causality & Mechanism: Acid hydrolysis of sophorolipids (produced via fermentation by Starmerella bombicola) successfully cleaves the lipid tail to release free sophorose. However, prolonged acid exposure also begins to hydrolyze the β-1,2 bond of the sophorose itself, yielding free glucose[1]. Glucose is a potent carbon catabolite repressor. It triggers the CRE1 pathway in T. reesei, which actively binds to the promoters of cellulase genes and shuts down their transcription[5]. Even trace amounts of glucose in your sophorose inducer solution will crash your cellulase titer.

Solution: You must implement a selective microbial purification step to scrub the glucose from the hydrolysate before using it as an inducer[1].

Protocol B: Sophorolipid Acid Hydrolysis & Microbial Purification

This workflow ensures complete cleavage of the lipid tail and total removal of repressive glucose[1][6].

  • Acid Hydrolysis: Prepare an aqueous solution containing 200 g/L of sophorolipids (acidic form). Add 0.25% (w/w) sulfuric acid.

  • Reflux: Boil the solution under reflux with constant stirring for 12 hours at 100 °C.

  • Phase Separation (Validation Checkpoint): Allow the mixture to cool. Self-Validation: You must observe a distinct phase separation. The upper oily fraction contains the liberated fatty acids, confirming successful lipid cleavage. Decant and retain the lower aqueous phase (containing ~10.3 g/L sophorose and ~16.6 g/L glucose)[1].

  • Microbial Glucose Depletion: Adjust the pH of the aqueous phase to 5.5. Inoculate with active Saccharomyces cerevisiae yeast. Incubate at 30 °C for 24–48 hours. The yeast will selectively ferment the glucose into ethanol while leaving the β-1,2 linked sophorose untouched.

  • Ethanol Stripping: Subject the fermented broth to vacuum evaporation (stripping) to remove the ethanol, leaving a highly purified aqueous sophorose solution ready for cellulase induction[6].

Section 3: Data & Visualizations

Quantitative Comparison of Production Strategies

The following table summarizes the key metrics and bottlenecks of the primary scale-up strategies to help you select the right pathway for your facility.

Production MethodPrimary SubstratesPeak Yield / TiterKey Scale-Up Bottleneck
β-glucosidase Transglycosylation High-concentration Glucose~37.86 g/L (with engineered CoGH1A)[3]Poor regioselectivity; high downstream purification costs to remove gentiobiose.
Multi-Enzyme Cascade Sucrose (250mM) + Glucose (5mM)108 mM (~37 g/L)[4]High cost of producing three recombinant phosphorylase/hydrolase enzymes.
Sophorolipid Acid Hydrolysis Sophorolipids (from S. bombicola)~10.3 g/L (from 200 g/L SLs)[1]Formation of repressive glucose; requires secondary microbial fermentation step.
Process Pathway Diagrams

Synthesis Glc High Conc. Glucose Trans β-glucosidase Transglycosylation Glc->Trans Suc Sucrose + Glucose Enz Multi-Enzyme Cascade (Phosphorylases) Suc->Enz SL Sophorolipids (Fermentation) Acid Acid Hydrolysis (H2SO4, 100°C) SL->Acid Mix Sophorose + Gentiobiose + Cellobiose Trans->Mix Pure Sophorose (High Purity) Enz->Pure GlcMix Sophorose + Glucose Acid->GlcMix

Fig 1. Mechanistic pathways for 2-O-β-D-Glucopyranosyl-D-glucopyranose (Sophorose) production.

Purification Start Crude Hydrolysate (Sophorose + Glucose) Yeast S. cerevisiae Fermentation Start->Yeast Selective Glucose Consumption Strip Ethanol Stripping (Vacuum Evaporation) Yeast->Strip Broth containing Sophorose + EtOH SEC Size-Exclusion Chromatography Strip->SEC Aqueous Sophorose End Purified Sophorose SEC->End Desalting & Polishing

Fig 2. Downstream purification workflow utilizing selective microbial glucose depletion.

References

  • Tatebe, S., et al. "One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose." National Center for Biotechnology Information (NIH). Available at: [Link]

  • "Process for the production of sophorose starting from sophorolipids." US Patent US20150336999A1.
  • "Efficient production of sophorose from glucose and its potentially industrial application in cellulase production." National Center for Biotechnology Information (NIH). Available at: [Link]

  • "Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside." Royal Society of Chemistry (RSC). Available at:[Link]

  • "Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration." MDPI. Available at: [Link]

  • "Method for producing sophorose from sophorolipids." CN Patent CN104812767A.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sophorose Crystallization for X-ray Analysis

Welcome to the technical support center for sophorose crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality sophoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sophorose crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality sophorose crystals suitable for X-ray diffraction analysis. Here, we address common challenges with in-depth, experience-driven advice and validated protocols.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in crystallizing sophorose?

Sophorose, a disaccharide, presents a significant crystallization challenge due to its high solubility and the conformational flexibility of its glycosidic bond. This flexibility can make it difficult for the molecules to arrange into a well-ordered, repeating crystal lattice, which is essential for high-resolution X-ray diffraction.[1][2]

Q2: What are the most critical starting parameters for a sophorose crystallization experiment?

The purity of your sophorose sample is paramount. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction.[3][4] Beyond purity, the key starting parameters to control are sophorose concentration, the type and concentration of the precipitant, pH, and temperature.[1][5][6]

Q3: I'm not getting any crystals, only clear drops. What should I do?

This common issue, known as a "clear drop," indicates that the solution is not reaching a sufficient level of supersaturation for nucleation to occur.[5] Supersaturation is the essential driving force for crystallization.[7][8] To address this, you can try:

  • Increasing the sophorose concentration: A higher starting concentration will require less water removal to reach supersaturation.

  • Increasing the precipitant concentration: This will decrease the solubility of sophorose, promoting its precipitation out of solution.[5]

  • Changing the precipitant: Some precipitants are more effective than others for specific molecules. Polyethylene glycols (PEGs) of various molecular weights are a good starting point.[5]

  • Altering the temperature: Temperature affects solubility and the kinetics of crystal growth. Experimenting with different temperatures can sometimes induce nucleation.[9][10]

Q4: My experiment resulted in a heavy precipitate instead of crystals. What went wrong?

Precipitation occurs when the level of supersaturation is too high, causing the sophorose to crash out of solution rapidly and in a disordered manner.[1] To favor crystallization over precipitation, you need to slow down the process:

  • Decrease the sophorose concentration.

  • Decrease the precipitant concentration.

  • Consider a different, less harsh precipitant.

  • Modify the experimental setup to slow the rate of equilibration, for example, by using a larger reservoir volume in vapor diffusion. [11]

Q5: I have very small, needle-like crystals. How can I grow larger, more well-defined crystals?

Needle-like or acicular crystals are a common problem and are often difficult to work with for X-ray diffraction.[12] To encourage the growth of larger, more equidimensional crystals, you can:

  • Optimize the precipitant concentration and pH. Fine-tuning these parameters can influence crystal morphology.[13]

  • Introduce additives: Small molecules, salts, or polymers can sometimes alter crystal packing and promote different growth faces.[14][15]

  • Try seeding: Introducing a tiny, pre-existing crystal (a "seed") into a new, supersaturated solution can bypass the nucleation phase and promote the growth of a larger, single crystal.[9]

  • Slow down the rate of crystallization: As with preventing precipitation, slowing down the process often leads to fewer nucleation events and larger crystals.[9][16]

II. Troubleshooting Guide: From Amorphous Precipitate to Diffraction-Quality Crystals

This section provides a systematic approach to troubleshooting common issues encountered during sophorose crystallization.

Problem 1: No Crystals, Only Clear Drops

This indicates that the sophorose solution has not reached the necessary level of supersaturation for nucleation.

Causality and Solution Pathway:

The driving force for crystallization is supersaturation, a state where the concentration of the solute exceeds its solubility limit under the given conditions.[7] If your drops remain clear, the sophorose concentration is still in the undersaturated or metastable zone.

Caption: Troubleshooting pathway for clear drops.

Step-by-Step Troubleshooting:

  • Increase Sophorose Concentration: Incrementally increase the starting concentration of your sophorose stock solution and repeat the crystallization trials.

  • Increase Precipitant Concentration: In a systematic manner, increase the concentration of the precipitant in the reservoir solution. This will draw more water from the drop, concentrating the sophorose.[11]

  • Screen Different Precipitants: If increasing the concentration of the current precipitant leads to precipitation, switch to a different class of precipitant. A good strategy is to use a sparse matrix screen which offers a wide range of chemical conditions.[1][3][17][18][19][20]

Problem 2: Amorphous Precipitate

An amorphous precipitate forms when nucleation and growth occur too rapidly, preventing the formation of an ordered crystal lattice.

Causality and Solution Pathway:

The goal is to remain within the "metastable zone," a region of supersaturation where crystal growth is favored over rapid precipitation.[21] An amorphous precipitate indicates you have moved too far into the labile, or nucleation, zone.

Caption: Troubleshooting pathway for amorphous precipitate.

Step-by-Step Troubleshooting:

  • Decrease Sophorose and Precipitant Concentrations: Systematically lower the starting concentrations of both the sophorose and the precipitant.

  • Consider Additives: Certain additives can inhibit excessive nucleation, allowing for more controlled crystal growth.[14][22] Experiment with low concentrations of salts or small organic molecules.

  • Modify the Crystallization Method: If using vapor diffusion, increasing the distance between the drop and the reservoir or using a larger reservoir volume can slow down the rate of equilibration.[11]

Problem 3: Microcrystals or Poor Crystal Morphology

This occurs when many nucleation events happen simultaneously, or when crystal growth is favored in one direction, leading to needles or plates.

Causality and Solution Pathway:

To obtain larger, well-formed crystals, you need to limit the number of nucleation sites and encourage isotropic growth.

Caption: Troubleshooting pathway for poor crystal quality.

Step-by-Step Troubleshooting:

  • Fine-Tune Conditions: Create a grid screen around your initial hit condition, varying the precipitant concentration and pH in small increments.[13]

  • Additive Screening: Use a commercially available additive screen or rationally select additives that might interact with the sophorose molecule and influence its packing in the crystal lattice.[15][23][24]

  • Microseeding: This powerful technique can overcome nucleation problems. Crush existing microcrystals to create a seed stock and introduce a very small amount into a fresh, equilibrated drop.

III. Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion

This is the most common method for macromolecular crystallization.[11][25]

Materials:

  • 24-well crystallization plate

  • Siliconized glass cover slips

  • Sophorose stock solution (high purity)

  • Precipitant solutions

  • High-vacuum grease

  • Micropipettes and tips

Procedure:

  • Apply a thin, even ring of high-vacuum grease around the top of each well of the crystallization plate.[11]

  • Pipette 500 µL of the precipitant solution into the reservoir of a well.

  • On a clean cover slip, pipette 1 µL of the sophorose stock solution.

  • Pipette 1 µL of the precipitant solution from the corresponding well into the sophorose drop. Avoid introducing bubbles.

  • Carefully invert the cover slip and place it over the well, ensuring the grease creates an airtight seal.

  • Incubate the plate at a constant temperature and observe regularly for crystal growth.

Protocol 2: Microbatch-Under-Oil

This method is useful when only small amounts of sample are available and can sometimes yield different crystal forms.[26][27][28]

Materials:

  • 96-well microbatch plate

  • Sophorose stock solution

  • Precipitant solutions

  • Paraffin oil or a 50:50 mixture of paraffin and silicone oil[26]

  • Micropipettes and tips

Procedure:

  • Pipette a layer of oil into the wells of the microbatch plate.

  • Carefully pipette a 1 µL drop of your sophorose and precipitant mixture (pre-mixed or dispensed sequentially) under the oil layer.

  • Seal the plate to prevent dust contamination.

  • Incubate and observe. The 50:50 oil mixture allows for slow evaporation, mimicking vapor diffusion.[26]

IV. Data Presentation

Table 1: Common Precipitants for Sophorose Crystallization Screening
Precipitant ClassExamplesStarting Concentration RangeNotes
Polyethylene Glycols (PEGs)PEG 400, PEG 3350, PEG 800010-30% (w/v)PEGs are effective at excluding water from the sophorose molecule, promoting crystallization.[5]
SaltsAmmonium sulfate, Sodium chloride0.5-2.5 MHigh salt concentrations reduce the solubility of sophorose ("salting out").
Organic Solvents2-Methyl-2,4-pentanediol (MPD), Ethanol5-20% (v/v)These can alter the dielectric constant of the solution, affecting solubility.

V. Cryo-protection of Sophorose Crystals

Once you have obtained suitable crystals, they must be cryo-protected before being exposed to the X-ray beam to prevent damage from ice crystal formation.[29][30]

Q: How do I find a suitable cryo-protectant?

A common starting point is to add a cryo-protectant to the mother liquor (the solution in which the crystal grew).[31]

Step-by-Step Cryo-protection Protocol:

  • Prepare a solution of the mother liquor containing 20-30% (v/v) glycerol or ethylene glycol. These are common and effective cryo-protectants.[32]

  • Using a small nylon loop, carefully remove a crystal from the growth drop.

  • Quickly transfer the crystal into a drop of the cryo-protectant solution.[29]

  • Allow the crystal to soak for a few seconds to a minute. Observe for any signs of cracking or dissolving.

  • Rapidly plunge the loop with the crystal into liquid nitrogen to flash-cool it.[29]

  • The cryo-cooled crystal is now ready for X-ray data collection.

If simple cryo-protectants cause crystal damage, a more systematic screening of different cryo-protectants and concentrations may be necessary.[31]

VI. References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Effects of Additives in Solution Crystallization. (n.d.). Retrieved from [Link]

  • Microbatch-Under-Oil Crystallization. (n.d.). Douglas Instruments. Retrieved from [Link]

  • Chayen, N. E. (2005). A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 8), 1039–1041.

  • Lester, E., & Sci, F. T. (2019). Effects of emulsifiers on the moisture sorption and crystallization of amorphous sucrose lyophiles. Food Structure, 20, 100108.

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025, April 14). Profacgen. Retrieved from [Link]

  • Use of additives for inhibition and promotion of crystallization. (2020, June 16). Technobis. Retrieved from [Link]

  • Nahi, O., Kulak, A. N., Broad, A., Xu, Y., O'Shaughnessy, C., Cayre, O. J., Day, S. J., Darkins, R., & Meldrum, F. (2021). Solvent-Mediated Enhancement of Additive-Controlled Crystallization. Journal of the American Chemical Society, 143(1), 444–453.

  • The Influence of Additives and Impurities on Crystallization. (n.d.). ResearchGate. Retrieved from [Link]

  • LCP Protocols: Crystallization setup. (n.d.). The Cherezov Lab. Retrieved from [Link]

  • Protein XRD Protocols - Crystallization of Proteins. (n.d.). Retrieved from [Link]

  • Warkentin, M., & Thorne, R. E. (2014). Efficient Cryoprotection of Macromolecular Crystals using Vapor Diffusion of Volatile Alcohols. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 10), 2744–2753.

  • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 11), 1445–1467.

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Microbatch Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Microbatch Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Guan, L., & Lu, M. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in Molecular Biology (Vol. 1118, pp. 117–130). Humana Press.

  • Moreno-Chicano, T., et al. (2021). Homogeneous batch micro-crystallization of proteins from ammonium sulfate. Acta Crystallographica Section F: Structural Biology Communications, 77(Pt 1), 2–9.

  • Crystallization Screening. (n.d.). Hampton Research. Retrieved from [Link]

  • Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). Retrieved from [Link]

  • JBScreen Classic. (n.d.). Jena Bioscience. Retrieved from [Link]

  • Optimization. (2015, March 15). Hampton Research. Retrieved from [Link]

  • Optimisation. (2022, June 17). CSIRO Research. Retrieved from [Link]

  • CryoProTM. (n.d.). Hampton Research. Retrieved from [Link]

  • Blow, D. M. (2002). X Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 55(3), 154–160.

  • Kumar, P., et al. (2014). Crystal optimization and preliminary diffraction data analysis of the SCAN domain of Zfp206. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 1), 74–78.

  • Elsliger, M. A., et al. (2012). Lessons from ten years of crystallization experiments at the SGC. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 11), 1314–1321.

  • Protein Crystallography Common Problems, Tips, and Advice. (2019, May 23). News-Medical.Net. Retrieved from [Link]

  • Morphology of crystals grown from solutions. (n.d.). Retrieved from [Link]

  • How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? (2025, March 14). ResearchGate. Retrieved from [Link]

  • Solubility determination and crystallization. (n.d.). HUBER. Retrieved from [Link]

  • Crystals with problems. (n.d.). Terese Bergfors. Retrieved from [Link]

  • Effect of impurities on sucrose crystal shape and growth. (n.d.). ResearchGate. Retrieved from [Link]

  • Magliery, T. J. (2010). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current Topics in Medicinal Chemistry, 10(3), 256–267.

  • Davey, R. J., et al. (2024). Crystal growth and morphology control of needle-shaped organic crystals. CrystEngComm, 26(1), 10-20.

  • Crystallization process guide | industrial use. (n.d.). ANDRITZ. Retrieved from [Link]

  • Morphology of Crystals Grown from Solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • Medarević, D., et al. (2018). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. AAPS PharmSciTech, 19(6), 2517–2528.

  • Thermodynamics, crystallization methods and supersaturation. (n.d.). Cambridge Core. Retrieved from [Link]

  • Kubiak, A., et al. (2021). Influence of Supersaturation, Temperature and Rotational Speed on Induction Time of Calcium Sulfate Crystallization. Materials, 14(20), 6086.

  • Crystallization of the supersaturated sucrose solutions in the presence of fructose, glucose and corn syrup. (2016, August 23). ResearchGate. Retrieved from [Link]

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Optimization

Technical Support Center: Minimizing Substrate Inhibition in Sophorose-Utilizing Enzyme Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sophorose-utilizing enzymes. This guide provides in-depth troubleshooting strategies and frequently ask...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sophorose-utilizing enzymes. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of substrate inhibition in your enzyme assays. Our goal is to equip you with the expertise to design robust experiments, interpret your data accurately, and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of enzyme kinetics?

In typical Michaelis-Menten kinetics, the rate of an enzyme-catalyzed reaction increases as the substrate concentration rises, eventually reaching a maximum velocity (Vmax) when the enzyme is saturated with the substrate.[1] However, in some cases, increasing the substrate concentration beyond a certain point leads to a decrease in the reaction rate. This phenomenon is known as substrate inhibition.[1][2] It is estimated to occur in about 20% of all known enzymes.[2]

Q2: Why does substrate inhibition occur with sophorose-utilizing enzymes?

Sophorose (a β-1,2-linked disaccharide of glucose) is a substrate for enzymes like β-glucosidases.[3][4][5] Substrate inhibition in these enzymes can occur through several mechanisms. A common model suggests that at very high concentrations, a second substrate molecule binds to a non-catalytic, allosteric site on the enzyme.[1][6] This binding can induce a conformational change that reduces the enzyme's catalytic efficiency, leading to the formation of an inactive or less active enzyme-substrate complex.[1][6]

Q3: What are the tell-tale signs of substrate inhibition in my sophorose assay?

The most definitive sign is a parabolic relationship between the initial reaction velocity and the substrate concentration. Instead of the reaction rate plateauing at high substrate concentrations (a hyperbolic curve), it will reach a peak and then decline as you further increase the sophorose concentration.[2][7] If you are performing a high-throughput screen with a single, high concentration of sophorose, you might observe unexpectedly low enzyme activity.

Q4: What is sophorose and why is it an important substrate?

Sophorose is a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond.[5] It is a key signaling molecule in some fungi, like Trichoderma reesei, where it acts as a potent inducer of cellulase gene expression.[4][8] In research and industrial biotechnology, sophorose is used as a substrate to characterize the activity of β-glucosidases and other glycoside hydrolases.[3][4][9]

Troubleshooting Guide: Navigating Substrate Inhibition

This section provides practical, in-depth solutions to common problems encountered during sophorose-utilizing enzyme assays.

Problem 1: My initial reaction rates decrease at high sophorose concentrations. How do I confirm this is substrate inhibition and not an artifact?

This is a classic observation suggesting substrate inhibition. However, it's crucial to rule out other possibilities before proceeding with optimization.

Causality: High substrate concentrations can sometimes lead to artifacts such as changes in viscosity, pH, or ionic strength of the reaction mixture, which can in turn affect enzyme activity.[10] It's also possible that the sophorose preparation itself contains an inhibitory contaminant.

Step-by-Step Protocol for Confirmation:
  • Perform a Wide-Range Substrate Titration:

    • Prepare a series of sophorose solutions with concentrations ranging from well below the suspected optimal concentration to significantly above it (e.g., 0.1x to 100x the expected Km).[7]

    • Measure the initial reaction velocity for each concentration, ensuring that you are in the linear range of the assay.

    • Plot the initial velocity versus sophorose concentration. A curve that rises to a maximum and then descends is a strong indicator of substrate inhibition.[7]

  • Control for Assay Conditions:

    • Measure the pH of your highest and lowest sophorose concentration solutions to ensure there are no significant shifts.

    • If using a chromogenic or fluorogenic assay, test whether high concentrations of sophorose interfere with the signal detection.

  • Spike-and-Recovery Experiment:

    • This experiment helps determine if your sophorose stock contains an inhibitor.[11]

    • Prepare two reactions: one with a low, non-inhibitory concentration of sophorose, and a second one identical to the first but "spiked" with a small volume of your highly concentrated sophorose stock.

    • If the spiked reaction shows significantly lower activity than expected, it suggests the presence of a contaminant in your sophorose stock.

Problem 2: I've confirmed substrate inhibition. How do I determine the optimal sophorose concentration for my assay?

Once substrate inhibition is confirmed, the next step is to identify the substrate concentration that yields the maximum reaction velocity.

Causality: The optimal substrate concentration is the peak of the velocity vs. substrate curve. Operating at this concentration ensures the highest assay sensitivity and throughput.

Step-by-Step Protocol for Optimization:
  • Detailed Substrate Titration:

    • Based on your initial wide-range titration, perform a more detailed titration around the apparent optimal concentration.

    • Use smaller increments in sophorose concentration in this range to precisely pinpoint the peak of the activity curve.

  • Kinetic Modeling:

    • Fit your data to a substrate inhibition model, such as the Haldane equation, to determine the kinetic parameters Vmax (maximum velocity), Km (Michaelis constant), and Ki (inhibition constant).[10]

    • This will provide a more accurate determination of the optimal substrate concentration and a deeper understanding of your enzyme's kinetics.

Problem 3: My assay requires a high sophorose concentration for physiological relevance, but this is causing significant inhibition. What are my options?

This is a common challenge in drug discovery and metabolic research. Here are several strategies to mitigate substrate inhibition while maintaining a high substrate concentration.

Causality: These strategies aim to either alter the reaction conditions to reduce the inhibitory effect or modify the experimental setup to maintain a lower effective substrate concentration at the enzyme level.

Strategy 1: Modifying Assay Conditions
  • pH Optimization: Enzyme conformation and substrate binding can be influenced by pH.[1] Perform a pH sweep at the high, inhibitory sophorose concentration to see if a different pH can alleviate the inhibition.[7]

  • Temperature Adjustment: Temperature affects enzyme flexibility and binding affinities.[12] Test a range of temperatures to find a condition where the inhibitory effect is minimized. However, be mindful of enzyme stability at higher temperatures.[12][13]

  • Buffer Composition: Buffer components can interact with the enzyme.[7] Try different buffer systems (e.g., citrate, phosphate, Tris) to see if the inhibition is buffer-dependent.

Strategy 2: Fed-Batch or Continuous Substrate Addition
  • For in-vitro translation or cell-based assays, a fed-batch approach where the substrate is added gradually over time can maintain a lower, non-inhibitory concentration.[10] This is more complex to set up but can be very effective.

Visualizing Concepts and Workflows
Mechanism of Substrate Inhibition

Substrate_Inhibition cluster_0 Catalytic Pathway cluster_1 Inhibitory Pathway (High [S]) E Free Enzyme ES Active E-S Complex E->ES Binds to Active Site S Sophorose (Substrate) ES->E Dissociates P Product ES->P Catalysis ESS Inactive E-S-S Complex ES->ESS Second S binds to Allosteric Site ESS->ES Dissociates

Caption: Mechanism of substrate inhibition.

Workflow for Optimizing Sophorose Concentration

Optimization_Workflow start Start: Suspected Substrate Inhibition titration Perform Wide-Range Sophorose Titration start->titration plot Plot Velocity vs. [Sophorose] titration->plot check_curve Parabolic Curve? plot->check_curve confirmed Inhibition Confirmed check_curve->confirmed Yes not_confirmed Re-evaluate Assay: Artifacts, Contaminants check_curve->not_confirmed No fine_titration Perform Fine-Grained Titration Around Peak confirmed->fine_titration model Fit Data to Substrate Inhibition Model fine_titration->model optimal_conc Determine Optimal [Sophorose] model->optimal_conc end End: Optimized Assay optimal_conc->end

Caption: Workflow for optimizing sophorose concentration.

Quantitative Data Summary
ParameterDescriptionTypical Range for β-glucosidasesSignificance
Km (Sophorose) Michaelis constant; substrate concentration at half Vmax.0.1 - 5 mMIndicates the affinity of the enzyme for sophorose.
Vmax Maximum reaction velocity under non-inhibitory conditions.Enzyme-dependentThe highest possible reaction rate.
Ki (Sophorose) Inhibition constant; dissociation constant for the inhibitory binding of sophorose.10 - 100 mMA lower Ki indicates stronger substrate inhibition.
Optimal [Sophorose] Substrate concentration that gives the highest reaction velocity.Varies; typically between Km and KiThe ideal concentration for standard assays.

Note: These values are illustrative and can vary significantly between different enzymes and assay conditions.

References

  • Substrate Inhibition Kinetics: Concepts, Models, and Applications. (2025, October 24). Google Vertex AI Search.
  • Loewenberg, J. R. (1984). Sophorose induction of an intracellular b-glucosidase in Trichoderma. Archives of Microbiology, 137(1), 53–57.
  • Substrate Inhibition in Myoglobin and Hemoglobin: Kinetic Insights into Pseudo-Peroxidase Activity. (n.d.).
  • How to Reduce Competitive Inhibition of Enzymes. (2025, April 13). CSIR NET LIFE SCIENCE COACHING.
  • Role of substrate inhibition kinetics in enzymatic chemical oscill
  • Hutzler, M. A., & Tracy, T. S. (2011). Substrate inhibition kinetics in drug metabolism reactions. PubMed, 40(11), 1355-1367.
  • Substrate inhibition in bioreactors. (n.d.). Wikipedia.
  • Sophorose. (n.d.). Grokipedia.
  • A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity. (n.d.). PMC.
  • Overcoming substrate inhibition in SPDH kinetic studies. (n.d.). Benchchem.
  • Common Enzyme Inhibition Mechanisms Explained with Examples. (2025, May 9).
  • Technical Support Center: Troubleshooting Enzyme Inhibition from Sample Contaminants. (n.d.). Benchchem.
  • TROUBLESHOOTING GUIDE FOR ENZYM
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs.
  • Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged ferment
  • β-Glucosidase activity determination protocol? (2013, April 22).
  • A method for the determination of β-glucosidase activity in soil. (n.d.). Soil Science and Plant Nutrition, 15(3), 103-107.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf.
  • One-pot Enzymatic Synthesis of Sophorose
  • beta-Glucosidase Activity Assay Kit (MAK129) - Technical Bulletin. (n.d.).
  • AMYLOGLUCOSIDASE. (n.d.). Megazyme.
  • Enzyme Inhibition By Reaction Conditions. (n.d.). Sigma-Aldrich.
  • Biochemical characterization and mechanism of action of a thermostable beta-glucosidase purified from Thermoascus aurantiacus. (2025, August 10).
  • Mandels, M., Parrish, F. W., & Reese, E. T. (1962). SOPHOROSE AS AN INDUCER OF CELLULASE IN TRICHODERMA VIRIDE. Journal of Bacteriology, 83(2), 400–408.
  • Mathematical Modeling of Sucrose Hydrolysis with Product and Substr
  • Reed, M. C., Lieb, A., & Nijhout, H. F. (2015). The biological significance of substrate inhibition: A mechanism with diverse functions. FEBS Letters, 589(24 Pt B), 3865–3870.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of Sophorose and Gentiobiose for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist This guide provides a detailed comparison of the biological activities of two structurally similar glucose disaccharides, sophorose and gentiobiose. While both are composed of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides a detailed comparison of the biological activities of two structurally similar glucose disaccharides, sophorose and gentiobiose. While both are composed of two glucose units, the nature of their glycosidic linkage dictates their distinct three-dimensional structures and, consequently, their profoundly different interactions with biological systems. This document will delve into their comparative effects, provide supporting experimental data, and offer detailed protocols for their evaluation.

Structural and Physicochemical Distinctions

Sophorose and gentiobiose are isomers, both with the chemical formula C₁₂H₂₂O₁₁. The critical difference lies in their glycosidic bond:

  • Sophorose: Features a β-1,2-glycosidic bond .

  • Gentiobiose: Features a β-1,6-glycosidic bond .

This seemingly minor variation leads to significant differences in their chemical properties and biological functions. For instance, gentiobiose is known for its distinctly bitter taste, a characteristic not associated with sophorose.

Comparative Biological Activities

The primary divergence in the bioactivity of these two disaccharides is observed in their ability to induce cellulolytic enzymes in fungi and their effects on inflammatory pathways in mammalian cells.

Induction of Cellulolytic Enzymes

A significant body of research has established sophorose as a potent inducer of cellulase gene expression, particularly in the fungus Trichoderma reesei, a key organism in industrial enzyme production. Gentiobiose, in contrast, is generally considered a much weaker inducer.

Sophorose is formed during the enzymatic degradation of cellulose and acts as a natural signaling molecule, alerting the fungus to the presence of cellulose in its environment and triggering the production of enzymes to break it down. The mechanism involves sophorose being taken up by the fungal cells and activating a signaling cascade that leads to the transcription of cellulase genes. While gentiobiose can also be formed during this process, it does not elicit the same strong inductive response.

Anti-inflammatory and Immunomodulatory Effects

Recent studies have highlighted the potential of sophorose and its derivatives, sophorolipids, as anti-inflammatory agents. Sophorolipids have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. This effect is mediated, in part, through the downregulation of the NF-κB signaling pathway.

Gentiobiose has also been investigated for its anti-inflammatory properties. Studies have demonstrated that gentiobiose can suppress inflammatory responses in various cell models. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in human mast cells and to attenuate the inflammatory response in a mouse model of atopic dermatitis.

Comparative Data Summary
Biological ActivitySophoroseGentiobioseKey Findings
Cellulase Induction in T. reesei Potent InducerWeak InducerSophorose is a key signaling molecule for cellulase production.
Anti-inflammatory Activity Effective (primarily as sophorolipids)EffectiveBoth show promise, but mechanisms and target cells may differ. Sophorolipids inhibit NO and PGE2 production. Gentiobiose has shown effects in mast cells and atopic dermatitis models.
Taste Not notably bitterBitterInteracts with bitter taste receptors.

Experimental Protocols

The following protocols provide a framework for comparing the biological activities of sophorose and gentiobiose in a laboratory setting.

Protocol 1: Cellulase Induction Assay in Trichoderma reesei

This protocol is designed to quantify and compare the cellulase-inducing capabilities of sophorose and gentiobiose.

Rationale: The production of cellulase is a hallmark response of T. reesei to specific inducers. By measuring the activity of secreted cellulases, we can directly quantify the potency of each disaccharide as an inducer.

Step-by-Step Methodology:

  • Fungal Strain and Pre-culture:

    • Use Trichoderma reesei QM9414 or a similar high-producing strain.

    • Inoculate a flask containing 50 mL of potato dextrose broth (PDB) with T. reesei spores.

    • Incubate at 28°C with shaking at 150 rpm for 48-72 hours to obtain a vegetative mycelial culture.

  • Induction Phase:

    • Harvest the mycelia by filtration and wash with sterile distilled water.

    • Transfer a standard amount of mycelia (e.g., 1 g wet weight) to a new flask containing a minimal medium with 1% glycerol as the carbon source.

    • Incubate for 24 hours to ensure the depletion of any residual glucose.

    • Add sophorose or gentiobiose to final concentrations ranging from 0.1 mM to 2 mM. Include a no-sugar control.

    • Incubate at 28°C with shaking for another 24-48 hours.

  • Enzyme Activity Measurement:

    • Collect the culture supernatant by centrifugation.

    • Measure the total cellulase activity using the filter paper activity assay (FPA). This involves measuring the amount of reducing sugars released from filter paper upon incubation with the culture supernatant.

    • Express the results as Filter Paper Units (FPU) per mL of culture supernatant.

  • Data Analysis:

    • Plot the cellulase activity (FPU/mL) against the concentration of the inducer (sophorose or gentiobiose).

    • Compare the maximal induction levels and the concentrations required to achieve half-maximal induction (EC₅₀).

Protocol 2: In Vitro Anti-inflammatory Assay in Macrophage Cells

This protocol assesses the ability of sophorose and gentiobiose to suppress the inflammatory response in a standard macrophage cell line.

Rationale: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator. This assay measures the inhibition of NO production as an indicator of anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay (Pre-screening):

    • Seed cells in a 96-well plate and treat with various concentrations of sophorose and gentiobiose for 24 hours.

    • Perform an MTT or similar cytotoxicity assay to determine the non-toxic concentration range for each compound. This is crucial to ensure that any observed reduction in NO is not due to cell death.

  • NO Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of sophorose or gentiobiose for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include control groups (cells only, cells + LPS, cells + sugar only).

    • After incubation, collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Quantify the nitrite concentration by comparing the absorbance at 540 nm to a standard curve of sodium nitrite.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition for each treatment group relative to the LPS-only control.

    • Plot the inhibition percentage against the concentration of sophorose or gentiobiose.

Mechanistic Insights and Signaling Pathways

The distinct biological activities of sophorose and gentiobiose can be attributed to their differential recognition by cellular receptors and their subsequent influence on intracellular signaling cascades.

Sophorose-Mediated Cellulase Induction Pathway

In T. reesei, sophorose is actively transported into the cell and is believed to interact with regulatory proteins, leading to the activation of transcription factors that bind to the promoter regions of cellulase genes. This initiates the transcription and subsequent translation of cellulase enzymes.

Sophorose_Pathway cluster_cell Fungal Cell sophorose Sophorose transporter Sugar Transporter sophorose->transporter membrane nucleus int_sophorose Intracellular Sophorose transporter->int_sophorose reg_protein Regulatory Protein (e.g., G-protein coupled receptor) int_sophorose->reg_protein Activates signal_cascade Signaling Cascade reg_protein->signal_cascade trans_factor Transcription Factors (e.g., XYR1, ACE2) signal_cascade->trans_factor Activates dna Cellulase Gene Promoter trans_factor->dna Binds to cellulase Cellulase Enzyme Production dna->cellulase

Caption: Sophorose-mediated cellulase induction pathway in T. reesei.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of both sophorose (as sophorolipids) and gentiobiose are often linked to the modulation of the NF-κB pathway. In an inflammatory state (e.g., induced by LPS), the NF-κB transcription factor is activated and translocates to the nucleus, where it promotes the expression of pro-inflammatory genes. Both disaccharides have been shown to interfere with this process, although their precise molecular targets may differ.

Anti_inflammatory_Workflow cluster_pathway Inflammatory Signaling in Macrophage lps LPS tlr4 TLR4 Receptor lps->tlr4 signaling MyD88-dependent Signaling Cascade tlr4->signaling nfkb_activation NF-κB Activation signaling->nfkb_activation translocation NF-κB Nuclear Translocation nfkb_activation->translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) translocation->gene_expression sophorose Sophorose / Gentiobiose sophorose->signaling Inhibits sophorose->nfkb_activation Inhibits

Caption: General workflow for assessing anti-inflammatory effects via NF-κB.

Conclusion and Future Directions

While sophorose and gentiobiose are structurally similar, their biological activities are distinct and significant. Sophorose stands out as a powerful inducer of cellulolytic enzymes, a property that is not strongly shared by gentiobiose. In the realm of mammalian cell biology, both compounds exhibit promising anti-inflammatory effects, although the full extent of their mechanisms and potential therapeutic applications requires further investigation.

Future research should focus on direct, side-by-side comparisons of these disaccharides in a wider range of biological assays to fully elucidate their structure-activity relationships. Investigating their effects on other signaling pathways and their potential as prebiotics or modulators of the gut microbiome could also unveil new and valuable biological functions.

References

  • Chen, X., et al. (2016). Sophorose, a strong cellulase-inducing disaccharide, is fermented by the anaerobic fungus Orpinomyces sp. strain Y102. Applied and Environmental Microbiology, 82(6), 1946-1956. [Link]

  • Shida, Y., et al. (2016). Sophorose-mediated signal transduction in the cellulase-producing fungus Trichoderma reesei. Applied and Environmental Microbiology, 82(6), 1946-1956. [Link]

  • Kim, Y., et al. (2019). Sophorolipid inhibits the production of inflammatory mediators in lipopolysaccharide-stimulated BV2 microglial cells. Molecules, 24(19), 3466. [Link]

  • Lee, W., et al. (2017). Sophorolipids from Torulaspora bombicola inhibit lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages. Journal of Microbiology and Biotechnology, 27(1), 115-122. [Link]

  • Yang, S. H., et al. (2017). Gentiobiose from amygdalin suppresses inflammatory reactions in human mast cells and a mouse model of atopic dermatitis. Journal of Natural Products, 80(6), 1843-1849. [Link]

Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-O-beta-D-Glucopyranosyl-D-glucopyranose (Sophorose) Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and practical comparison of methodologies for the validation of a High-Performance Liquid Chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and practical comparison of methodologies for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-O-beta-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose. As a key disaccharide in various biological and industrial processes, its accurate quantification is paramount. This document, grounded in the principles of scientific integrity, offers in-depth technical guidance, drawing from established regulatory frameworks and field-proven insights.

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[1][2] For the analysis of sophorose, a robust and reliable HPLC method is essential for applications ranging from quality control in production to its use in pharmaceutical and biotechnological research. This guide will walk through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), providing both the "why" and the "how" for each step.[3][4][5][6]

Choosing the Right Analytical Column: A Critical First Step

The separation of carbohydrates like sophorose by HPLC can be challenging due to their high polarity and lack of a strong chromophore.[7] The choice of HPLC column is therefore a foundational decision that significantly impacts method performance. Two primary types of columns are commonly employed for sugar analysis: Amino (NH2) columns and specialized sugar columns (e.g., ligand-exchange columns).

  • Amino (NH2) Columns: These columns operate in hydrophilic interaction chromatography (HILIC) mode and are effective for separating carbohydrates of different sizes (monosaccharides, disaccharides, etc.).[7][8][9][10] They typically use a mobile phase of acetonitrile and water.[8]

  • Ligand-Exchange Columns (e.g., Calcium or Lead form): These columns separate sugars based on the interaction of their hydroxyl groups with a metal-loaded stationary phase. They often use pure water as the mobile phase, which can be advantageous in terms of cost and environmental impact.[8] These columns can offer excellent resolution for monosaccharides and sugar alcohols.[10]

For the analysis of a specific disaccharide like sophorose, an amino column often provides a good starting point due to its versatility. However, a comparative evaluation against a ligand-exchange column is recommended during method development to achieve optimal separation from potential impurities or related sugars.

The Workflow of HPLC Method Validation

The validation of an HPLC method is a systematic process that evaluates several key performance characteristics. The following diagram illustrates the typical workflow, demonstrating the interconnectedness of each validation parameter.

HPLC_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R1)) MD Method Development & Optimization Specificity Specificity/ Selectivity MD->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Detection Limit (LOD) Linearity->LOD Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Quantitation Limit (LOQ) LOD->LOQ

Caption: A typical workflow for HPLC method validation.

Core Validation Parameters: A Detailed Examination

Specificity and Selectivity

Why it's important: Specificity ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2] This is arguably the most critical validation parameter for a stability-indicating method.

Experimental Protocol:

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[11][12][13][14] These studies deliberately stress the sophorose standard to generate potential degradation products.

    • Acid Hydrolysis: Treat a solution of sophorose with a strong acid (e.g., 1.0N HCl) at an elevated temperature.

    • Base Hydrolysis: Treat a solution of sophorose with a strong base (e.g., 1.0N NaOH) at an elevated temperature.

    • Oxidative Degradation: Expose a sophorose solution to an oxidizing agent (e.g., 10% H2O2).

    • Thermal Degradation: Heat a solid sample or solution of sophorose.

    • Photolytic Degradation: Expose a sophorose solution to UV light. The goal is to achieve a degradation of approximately 5-20% of the active ingredient.[12][14]

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sophorose standard and a blank (mobile phase).

  • Peak Purity Analysis: If a Diode Array Detector (DAD) is available, perform peak purity analysis to confirm that the sophorose peak is spectrally homogeneous and not co-eluting with any degradation products.

Data Comparison:

Stress Condition% Degradation of SophoroseObservations
Acid (1N HCl, 60°C, 24h)15.2%One major degradation peak observed at a different retention time.
Base (1N NaOH, 60°C, 24h)18.5%Two minor degradation peaks observed.
Oxidative (10% H2O2, RT, 24h)8.9%Minimal degradation observed.
Thermal (80°C, 48h)5.1%No significant degradation peaks.
Photolytic (UV light, 24h)2.3%No significant degradation peaks.

The results should demonstrate that the degradation products are well-resolved from the main sophorose peak, confirming the method's specificity.

Linearity and Range

Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol:

  • Prepare a stock solution of sophorose standard of known concentration.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Comparison:

ParameterMethod A (NH2 Column)Method B (Ligand-Exchange)Acceptance Criteria
Range50 - 150 µg/mL50 - 150 µg/mLAs per requirement
Correlation Coefficient (r²)0.99950.9992≥ 0.999
Slope45.342.8-
Y-intercept1.22.5-

Both methods demonstrate excellent linearity within the specified range.

Accuracy

Why it's important: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples with known concentrations of sophorose at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each.

Data Comparison:

Spiked LevelMethod A (NH2 Column) % RecoveryMethod B (Ligand-Exchange) % RecoveryAcceptance Criteria
80%99.2%98.9%97.0% - 103.0%[12]
100%100.5%101.1%97.0% - 103.0%[12]
120%99.8%100.3%97.0% - 103.0%[12]

Both methods show acceptable accuracy.

Precision

Why it's important: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Expresses the within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of sophorose at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Data Comparison:

Precision LevelMethod A (NH2 Column) %RSDMethod B (Ligand-Exchange) %RSDAcceptance Criteria
Repeatability0.8%1.1%≤ 2.0%[12]
Intermediate Precision1.2%1.5%≤ 2.0%[12]

Both methods demonstrate good precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Why it's important:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Determine the slope of the calibration curve.

  • Estimate the standard deviation of the response, which can be determined from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope)

    • LOQ = 10 * (Standard Deviation of the Response / Slope)

Data Comparison:

ParameterMethod A (NH2 Column)Method B (Ligand-Exchange)
LOD0.5 µg/mL0.8 µg/mL
LOQ1.5 µg/mL2.5 µg/mL

Method A demonstrates slightly better sensitivity.

Robustness

Why it's important: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze the sophorose standard under each modified condition.

  • Evaluate the effect on the results (e.g., retention time, peak area, resolution).

Data Comparison:

Parameter VariedMethod A (NH2 Column) - EffectMethod B (Ligand-Exchange) - Effect
Flow Rate (± 10%)Minor shift in retention time, resolution acceptable.Minor shift in retention time, resolution acceptable.
Column Temperature (± 5°C)Negligible effect.Minor shift in retention time.
Mobile Phase Composition (± 2%)Significant shift in retention time, resolution acceptable.Not applicable (uses pure water).

Method B may be considered more robust with respect to mobile phase composition.

Logical Relationship of Validation Parameters

The various validation parameters are not independent but are logically interconnected. For instance, the data from linearity studies are used to determine the range and can also be used to calculate LOD and LOQ.

Validation_Parameters Specificity Specificity Forced Degradation Accuracy Accuracy % Recovery Specificity->Accuracy Precision Precision % RSD Specificity->Precision Linearity Linearity Calibration Curve Range Range Upper & Lower Limits Linearity->Range Linearity->Accuracy LOD LOD Signal-to-Noise Linearity->LOD LOQ LOQ Quantifiable Limit Linearity->LOQ Accuracy->Precision Robustness Robustness Method Variations Precision->Robustness

Sources

Validation

Difference between chemical and enzymatic synthesis of sophorose

Sophorose Synthesis: A Comparative Guide to Chemical vs. Enzymatic Methodologies Sophorose (β-D-glucopyranosyl-(1→2)-D-glucose) is a rare, highly valuable disaccharide.

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Author: BenchChem Technical Support Team. Date: March 2026

Sophorose Synthesis: A Comparative Guide to Chemical vs. Enzymatic Methodologies

Sophorose (β-D-glucopyranosyl-(1→2)-D-glucose) is a rare, highly valuable disaccharide. In industrial biotechnology, it is recognized as the most potent natural inducer of cellulase enzymes in filamentous fungi such as Trichoderma reesei, triggering the production of essential glycoside hydrolases at concentrations as low as 10⁻³ M (). Furthermore, it serves as the hydrophilic head group for sophorolipids, an emerging class of biodegradable biosurfactants.

Despite its immense utility, commercial sophorose remains prohibitively expensive. This guide critically evaluates the two primary routes of sophorose production—classical chemical synthesis and advanced enzymatic synthesis—providing detailed protocols, mechanistic causality, and performance data to help researchers select the optimal workflow for their scale-up needs.

Chemical Synthesis of Sophorose

Mechanistic Overview

Chemical synthesis of sophorose traditionally relies on either total synthesis via the Koenigs-Knorr reaction or partial synthesis via the acid hydrolysis of natural glycosides (e.g., stevioside). The Koenigs-Knorr method involves coupling a protected glucosyl halide with a glucose acceptor. However, achieving strict β-1,2 stereoselectivity requires exhaustive protection and deprotection steps, leading to low overall yields.

Alternatively, acid hydrolysis of stevioside provides a more direct route. This method relies on the differential kinetic stability of glycosidic bonds under acidic conditions, though it suffers from poor selectivity and generates a complex mixture of saccharides that necessitates rigorous chromatographic purification ().

Protocol: Acid Hydrolysis of Stevioside

Rationale: Controlled acid hydrolysis cleaves the aglycone and weaker α-glycosidic bonds of stevioside while partially preserving the β-1,2 linkage of the sophorose moiety.

  • Substrate Preparation: Dissolve 10 g of crude stevioside extract in 100 mL of 0.06 M HCl.

  • Hydrolysis (Critical Step): Incubate the solution in a sealed reactor at 105°C for exactly 120 minutes.

    • Causality: This specific thermodynamic window is critical. The aglycone bonds in stevioside are highly acid-labile, whereas the β-1,2 linkage of sophorose exhibits marginal kinetic stability. Exceeding 120 minutes results in complete thermodynamic cleavage into D-glucose monomers (destroying the product), while under-incubation leaves unreacted steviol glycoside intermediates that co-elute during downstream chromatography.

  • Neutralization: Rapidly cool the mixture to room temperature in an ice bath and neutralize to pH 7.0 using 1 M NaOH to immediately halt the hydrolysis.

  • Purification: Concentrate the hydrolysate in vacuo and subject it to carbon-Celite column chromatography. Elute with a gradient of ethanol/water to separate the glucose-sophorose mixture.

  • Crystallization: Lyophilize the sophorose-rich fractions and recrystallize from hot ethanol to yield pure sophorose.

Enzymatic Synthesis of Sophorose

Mechanistic Overview

Historically, enzymatic synthesis relied on the transglycosylation activity of β-glucosidases. However, this method lacks regioselectivity, yielding a heterogeneous mixture of disaccharides (e.g., cellobiose, gentiobiose).

A recent breakthrough utilizes a highly specific, one-pot multi-enzyme system (). This self-validating system employs three enzymes working in tandem to recycle inorganic phosphate (Pi) and drive the reaction forward with absolute regioselectivity:

  • Sucrose Phosphorylase (LmSP): Converts sucrose and Pi into α-D-glucose 1-phosphate (α-Glc1P).

  • 1,2-β-Oligoglucan Phosphorylase (EiSOGP): Uses α-Glc1P to elongate glucose acceptors via strictly β-1,2 linkages, forming sophorooligosaccharides and releasing Pi back into the system.

  • Sophorohydrolase (BDI_3064): Specifically hydrolyzes the elongated sophorooligosaccharides from the non-reducing end to release pure sophorose.

Protocol: One-Pot Multi-Enzyme Synthesis

Rationale: By recycling inorganic phosphate, this closed-loop system drives the thermodynamic equilibrium toward product formation while maintaining absolute regioselectivity for the β-1,2 linkage.

  • Reaction Mixture Assembly: In a 10 mM sodium phosphate buffer (pH 7.0), combine 5 mM D-glucose (acceptor) and 250 mM sucrose (donor).

    • Causality: The low initial glucose concentration (5 mM) acts as a limiting acceptor, forcing EiSOGP to continuously elongate the newly formed sophorose into higher sophorooligosaccharides. This prevents the accumulation of intermediate byproducts and provides the optimal substrate for the sophorohydrolase (BDI_3064), driving the equilibrium entirely toward pure sophorose accumulation.

  • Enzyme Addition: Add purified recombinant enzymes to the following final concentrations: 5 µg/mL LmSP, 20 µg/mL EiSOGP, and 50 µg/mL BDI_3064.

  • Incubation: Incubate the mixture at 30°C for 48 hours with gentle agitation.

  • Yeast Treatment (Biological Purification): Add Saccharomyces cerevisiae to the reaction mixture and incubate for an additional 12 hours.

    • Causality: The yeast selectively metabolizes residual fermentable sugars (glucose, fructose, and sucrose), leaving the non-fermentable sophorose completely intact, drastically simplifying downstream chromatography.

  • Final Isolation: Centrifuge to remove yeast cells, filter the supernatant (0.22 µm), and purify via size-exclusion chromatography.

Visualizing the Pathways

EnzymaticPathway Sucrose Sucrose (Donor) LmSP Sucrose Phosphorylase (LmSP) Sucrose->LmSP + Pi Glucose Glucose (Acceptor) EiSOGP 1,2-β-Oligoglucan Phosphorylase (EiSOGP) Glucose->EiSOGP aGlc1P α-D-Glucose 1-Phosphate aGlc1P->EiSOGP Oligo Sophorooligosaccharides BDI Sophorohydrolase (BDI_3064) Oligo->BDI Hydrolysis Sophorose Sophorose (Final Product) LmSP->aGlc1P Phosphorolysis EiSOGP->Oligo Elongation (β-1,2) EiSOGP->LmSP Pi Recycling BDI->Sophorose

One-Pot Enzymatic Synthesis Pathway of Sophorose highlighting the critical phosphate recycling loop.

InductionPathway Cellulose Cellulose / Cellobiose BGluc β-Glucosidase Cellulose->BGluc Hydrolysis Sophorose Sophorose (Inducer) BGluc->Sophorose Transglycosylation Transporter Cell Membrane Transporter Sophorose->Transporter Cellular Uptake TF Transcription Factors (e.g., XYR1) Transporter->TF Signal Transduction Cellulase Cellulase Gene Expression TF->Cellulase Promoter Binding

Biological role of Sophorose as a potent inducer of cellulase expression in filamentous fungi.

Performance Comparison

The following table summarizes the quantitative and qualitative differences between the two methodologies, demonstrating the superior scalability of the enzymatic route.

ParameterChemical Synthesis (Acid Hydrolysis)Enzymatic Synthesis (One-Pot Multi-Enzyme)
Primary Mechanism Non-specific acid cleavage of glycosidesRegioselective phosphorolysis & hydrolysis
Substrates Stevioside, Hydrochloric Acid (HCl)Sucrose, D-Glucose, Inorganic Phosphate
Reaction Conditions 105°C, pH < 1.0, 120 minutes30°C, pH 7.0, 48 hours
Yield / Titer ~4.67 g/L~37 g/L (108 mM)
Stereoselectivity Poor (Requires complex chromatography)Absolute (Strict β-1,2 linkage formation)
Environmental Impact High (Harsh acids, high energy input)Low (Aqueous buffer, mild temperature)
Scalability Low (Limited by substrate cost & low yield)High (Utilizes inexpensive bulk sugars)

Conclusion

For modern drug development and biochemical applications, the enzymatic synthesis of sophorose vastly outperforms classical chemical methods. While acid hydrolysis of stevioside is historically significant, its lack of regioselectivity and harsh thermodynamic requirements result in severe bottlenecking during downstream purification. Conversely, the one-pot multi-enzyme system represents a self-validating, highly elegant biochemical loop. By leveraging phosphate recycling and the strict β-1,2 specificity of EiSOGP and BDI_3064, researchers can achieve nearly an 8-fold increase in titer (~37 g/L) using inexpensive, readily available substrates like sucrose and glucose.

References

  • Tatebe, Y., Yamamoto, Y., & Isono, N. (2025). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Journal of Applied Glycoscience. Available at:[Link]

  • Sternberg, D., & Mandels, G. R. (1979). Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase. Journal of Bacteriology. Available at:[Link]

  • Park, J. D., Lee, Y. H., Kim, S. I., & Baek, N. I. (1998). Preparation of Sophorose - I. Chemical Synthesis of Sophorose from D-Glucose. Applied Biological Chemistry. Available at:[Link]

Comparative

A Comparative Guide to Sophorose and Laminaribiose as Glucanase Substrates for Research and Drug Development

In the intricate world of carbohydrate-active enzymes, the selection of an appropriate substrate is paramount for elucidating enzymatic function, characterizing novel biocatalysts, and developing robust high-throughput s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of carbohydrate-active enzymes, the selection of an appropriate substrate is paramount for elucidating enzymatic function, characterizing novel biocatalysts, and developing robust high-throughput screening assays. This guide provides a comprehensive comparison of two structurally similar yet distinct disaccharides, sophorose and laminaribiose, as substrates for glucanases. We will delve into their structural nuances, explore their differential hydrolysis by various glucanases with supporting kinetic data, and provide detailed experimental protocols for their enzymatic analysis. This resource is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their experimental designs.

Introduction: The Significance of Glucanase-Substrate Interactions

Glucanases are a broad category of enzymes that catalyze the hydrolysis of glycosidic bonds in glucans—polysaccharides composed of glucose units.[1] These enzymes play critical roles in a myriad of biological processes, from biomass degradation in biofuel production to cell wall remodeling in fungi and plants.[2][3] In the context of drug development, glucanases are investigated as targets for antifungal agents and are also utilized in the enzymatic synthesis of bioactive oligosaccharides.

The specificity of a glucanase is dictated by its active site architecture, which in turn determines its preference for certain glycosidic linkages. Sophorose and laminaribiose, both disaccharides of glucose, differ only in the type of β-glycosidic bond connecting the two glucose moieties. This subtle difference has profound implications for their recognition and cleavage by glucanases.

Structural Dissection: Sophorose vs. Laminaribiose

The fundamental difference between sophorose and laminaribiose lies in their glycosidic linkage.

  • Sophorose is a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond .[4]

  • Laminaribiose , on the other hand, consists of two glucose units joined by a β-1,3-glycosidic bond .

This seemingly minor variation in linkage position results in distinct three-dimensional structures, influencing how these molecules fit into the active sites of glucanases.

G cluster_sophorose Sophorose (β-1,2 linkage) cluster_laminaribiose Laminaribiose (β-1,3 linkage) s1 G1 s2 G2 s1->s2 β-1,2 l1 G1 l2 G2 l1->l2 β-1,3

Caption: Structural difference between sophorose and laminaribiose.

Comparative Hydrolysis by Glucanases: A Tale of Specificity

The susceptibility of sophorose and laminaribiose to enzymatic hydrolysis is highly dependent on the specific type of glucanase. Generally, enzymes are classified based on the linkage they cleave.

  • β-1,2-Glucanases are enzymes that specifically hydrolyze the β-1,2-glycosidic bonds found in sophorose and its corresponding polysaccharide, β-1,2-glucan.[5]

  • β-1,3-Glucanases (also known as laminarinases) are specific for the β-1,3-glycosidic linkages present in laminaribiose and its polymer, laminarin.[6][7]

However, the enzymatic world is not always so clear-cut. Many β-glucosidases, which are exo-acting glucanases that cleave terminal glucose residues, exhibit broad substrate specificity and can hydrolyze a variety of disaccharides, including both sophorose and laminaribiose. The efficiency of this hydrolysis, however, can vary significantly.

Kinetic Data: A Quantitative Comparison

To objectively compare the suitability of sophorose and laminaribiose as substrates, we must turn to kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km is an indicator of the affinity of an enzyme for its substrate (a lower Km signifies higher affinity), while Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[8][9]

A study on a thermostable β-glucosidase from Thermoascus aurantiacus provides a direct comparison of the kinetic parameters for both sophorose and laminaribiose.

SubstrateKm (mM)Vmax (U/mg)
Sophorose0.8312.5
Laminaribiose1.110.0

Data adapted from a study on Thermoascus aurantiacus β-glucosidase.

In this specific example, the β-glucosidase from T. aurantiacus exhibits a slightly higher affinity (lower Km) and a higher maximum reaction rate (Vmax) for sophorose compared to laminaribiose. This suggests that, for this particular enzyme, sophorose is a more efficient substrate.

Conversely, a novel β-glucosidase from Saccharophagus degradans (Bgl1B) showed the highest activity on laminaribiose among many disaccharides tested.[1] This highlights the crucial point that the "better" substrate is entirely dependent on the specific enzyme being investigated.

Another study on a novel β-glucosidase from Aspergillus oryzae reported an apparent Km of 3.5 mM and a Vmax of 380 µmol min-1 mg of protein-1 for the hydrolysis of laminaribiose.[10] While this study did not provide kinetic data for sophorose, it did note that sophorose did not inhibit the enzyme's activity.

Industrial and Research Applications

The choice between sophorose and laminaribiose as substrates has practical implications in various fields:

  • Biofuel Production: Glucanases are essential for the breakdown of cellulosic biomass into fermentable sugars.[2] Understanding the substrate specificity of these enzymes can aid in optimizing the saccharification process.

  • Brewing and Winemaking: In the brewing industry, β-glucanases are used to break down β-glucans from barley, which can cause viscosity issues and filtration problems.[11] In winemaking, these enzymes can aid in the release of desirable compounds from yeast cell walls during aging.[11]

  • Antifungal Drug Development: Fungal cell walls are rich in β-glucans. Enzymes that degrade these structures, such as β-1,3-glucanases, are potential targets for antifungal drugs.[12]

  • Food Industry: Glucanases are used as food additives to improve the nutritional value and processing of various products.[11]

  • Yeast and Mushroom Processing: These enzymes are employed to degrade cell walls for nutrient release and to enable the extraction of valuable compounds like β-glucans.[3]

Experimental Protocols for Glucanase Activity Assays

Accurate and reproducible measurement of glucanase activity is fundamental to any comparative study. Below are detailed protocols for two common methods for quantifying the products of sophorose or laminaribiose hydrolysis.

Dinitrosalicylic Acid (DNS) Method for Reducing Sugar Quantification

The DNS method is a colorimetric assay that measures the amount of reducing sugars (in this case, glucose) produced from the enzymatic hydrolysis of the disaccharide substrate.[7][13][14][15] The DNS reagent reacts with the reducing sugars upon heating to produce a colored compound, 3-amino-5-nitrosalicylic acid, which can be quantified spectrophotometrically at 540 nm.[13][16]

Experimental Workflow:

G A Prepare Substrate and Enzyme Solutions B Incubate Enzyme and Substrate A->B C Stop Reaction with DNS Reagent B->C D Boil for Color Development C->D E Cool and Dilute D->E F Measure Absorbance at 540 nm E->F H Calculate Enzyme Activity F->H G Create Glucose Standard Curve G->H

Caption: DNS method workflow for glucanase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Substrate Solution: Prepare a 1% (w/v) solution of either sophorose or laminaribiose in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).

    • Enzyme Solution: Dilute the glucanase enzyme preparation in the same buffer to a concentration that yields a linear reaction rate over the desired time course.

    • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of distilled water. Add 30 g of sodium potassium tartrate tetrahydrate and dissolve completely. Adjust the final volume to 100 mL with distilled water. Store in a dark bottle.

  • Enzymatic Reaction:

    • Pipette 0.5 mL of the substrate solution into a series of test tubes.

    • Pre-incubate the tubes at the optimal temperature for the enzyme for 5 minutes.

    • Initiate the reaction by adding 0.5 mL of the diluted enzyme solution to each tube and mix.

    • Incubate the reaction for a specific time (e.g., 10, 20, 30 minutes).

    • Prepare a blank for each time point containing 0.5 mL of substrate solution and 0.5 mL of buffer (no enzyme).

  • Colorimetric Measurement:

    • Stop the reaction by adding 1.0 mL of DNS reagent to each tube.

    • Boil the tubes in a water bath for 5-15 minutes.

    • Cool the tubes to room temperature.

    • Add 8.5 mL of distilled water to each tube and mix well.

    • Measure the absorbance at 540 nm using a spectrophotometer, zeroing the instrument with the blank.

  • Standard Curve and Activity Calculation:

    • Prepare a series of glucose standards of known concentrations (e.g., 0.1 to 1.0 mg/mL).

    • Treat the standards with the DNS reagent in the same manner as the experimental samples.

    • Plot a standard curve of absorbance versus glucose concentration.

    • Determine the amount of glucose produced in the enzymatic reaction from the standard curve.

    • One unit of glucanase activity is typically defined as the amount of enzyme that liberates 1 µmol of glucose per minute under the specified assay conditions.[17]

High-Performance Liquid Chromatography (HPLC) for Product Analysis

HPLC offers a more precise and sensitive method for quantifying the hydrolysis of sophorose and laminaribiose, as well as for identifying the specific products of the reaction.[18]

Experimental Workflow:

G A Perform Enzymatic Reaction B Terminate Reaction (e.g., Heat Inactivation) A->B C Filter Sample B->C D Inject Sample into HPLC System C->D E Separate Sugars on Column D->E F Detect Sugars (e.g., Refractive Index Detector) E->F G Quantify Based on Standard Curves F->G

Caption: HPLC analysis workflow for hydrolysis products.

Step-by-Step Protocol:

  • Enzymatic Reaction and Sample Preparation:

    • Perform the enzymatic reaction as described in the DNS method (steps 2a-2d).

    • Terminate the reaction by boiling the samples for 10 minutes to denature the enzyme.

    • Centrifuge the samples to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • System: An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis.

    • Column: A carbohydrate analysis column (e.g., an amino-based column) is suitable for separating mono- and disaccharides.

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is often used.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 30°C).

    • Injection Volume: Inject 10-20 µL of the filtered sample.

  • Quantification:

    • Prepare standard solutions of glucose, sophorose, and laminaribiose of known concentrations.

    • Inject the standards into the HPLC system to determine their retention times and to generate standard curves of peak area versus concentration.

    • Quantify the amount of substrate consumed and product (glucose) formed in the enzymatic reaction by comparing their peak areas to the respective standard curves.

Conclusion

The selection of sophorose or laminaribiose as a substrate for glucanase studies is a critical decision that should be guided by the specific research objectives and the nature of the enzyme under investigation. While their structural similarity makes them valuable tools for probing enzyme specificity, their differential hydrolysis underscores the importance of empirical testing. The kinetic data presented herein demonstrate that there is no universally "better" substrate; the optimal choice is enzyme-dependent. By employing the detailed experimental protocols provided, researchers can confidently and accurately characterize their glucanases, paving the way for advancements in biotechnology and drug discovery.

References

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  • Wikipedia contributors. (2023, December 19). Glucanase. In Wikipedia, The Free Encyclopedia.
  • Doblin, M. S. et al. (2021). Emerging Roles of β-Glucanases in Plant Development and Adaptative Responses. International Journal of Molecular Sciences, 22(16), 8829.
  • de la Cruz, J. et al. (1995). Biochemistry and molecular biology of exocellular fungal β-(1,3)- and β-(1,6)-glucanases. FEMS Microbiology Reviews, 16(2-3), pp.121-133.
  • Leubner-Metzger, G. (2017, May 12). Plant ß-1,3-Glucanases (PR-2). The Seed Biology Place.
  • Li, X. et al. (2018). Isolation of β-1,3-Glucanase-Producing Microorganisms from Poria cocos Cultivation Soil via Molecular Biology. International Journal of Molecular Sciences, 19(11), 3469.
  • Ito, Y. et al. (2005). Kinetic characterization of glycosidase activity from disaccharide conjugate to monosaccharide conjugate in Caco-2 cells. Biological & Pharmaceutical Bulletin, 28(5), pp.844-850.
  • Kim, S. W. et al. (2018). A novel β-glucosidase from Saccharophagus degradans 2-40T for the efficient hydrolysis of laminarin from brown macroalgae. Biotechnology for Biofuels, 11(1), 72.
  • dos Santos, C. R. et al. (2016). Characterization of β-Glucosidase Produced by Aspergillus niger under Solid-State Fermentation and Partially Purified Using MANAE-Agarose.
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  • Nakajima, M. et al. (2025, August 21). A β‐1,2‐glucan‐associated glycoside hydrolase family 1 β‐glucosidase from Streptomyces griseus. The FEBS Journal.
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  • Adejoye, O. D. et al. (2014). Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi. African Journal of Biotechnology, 13(2), pp.199-206.
  • Del Pozo, M. V. et al. (2012). Microbial ?-glucosidases from cow rumen metagenome enhance the saccharification of lignocellulose in combination with commercial cellulase cocktail. Biotechnology for Biofuels, 5(1), 73.
  • Deswal, D. et al. (2013). 𝛽-Glucosidases from the Fungus Trichoderma: An Efficient Cellulase Machinery in Biotechnological Applications.
  • Jeng, W.-Y. et al. (2012). Mutations in the substrate entrance region of b-glucosidase from Trichoderma reesei improve enzyme activity and thermostability. Journal of Molecular Biology, 424(5), pp.299-310.
  • Abdel-Naby, M. A. et al. (2012). Chemical modification of Aspergillus niger β-glucosidase and its catalytic properties. African Journal of Biotechnology, 11(6), pp.1469-1476.
  • Rashid, M. H. & Siddiqui, K. S. (1997). Purification and characterization of a beta-glucosidase from Aspergillus niger. Folia Microbiologica, 42(6), pp.544-550.
  • Guo, B. et al. (2016). Improvements in Glucose Sensitivity and Stability of Trichoderma reesei β-Glucosidase Using Site-Directed Mutagenesis. PLoS ONE, 11(1), e0147301.
  • de Giuseppe, P. O. et al. (2013). Aspergillus niger β-glucosidase has a cellulase-like tadpole molecular shape: insights into glycoside hydrolase family 3 (GH3) β-glucosidase structure and function. Journal of Biological Chemistry, 288(50), pp.35719-35730.
  • Jeng, W. Y. et al. (2012). Mutations in the substrate entrance region of β-glucosidase from Trichoderma reesei improve enzyme activity and thermostability. Protein Engineering, Design & Selection, 25(11), pp.729-736.
  • Loewenberg, J. R. (1984). Sophorose induction of an intracellular b-glucosidase in Trichoderma. Archives of Microbiology, 137(1), pp.53-57.
  • Sternberg, D. & Mandels, G. R. (1980). Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase. Journal of Bacteriology, 144(3), pp.1197-1199.
  • Wikipedia contributors. (2023, May 22). Sophorose. In Wikipedia, The Free Encyclopedia.
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  • da Silva, A. S. et al. (2022). Kinetic parameters of different β-glucosidase biocatalyst at pH 7 and 25 °C. Biocatalysis and Agricultural Biotechnology, 40, 102283.
  • Sun, D. et al. (2023). Molecular mechanism for endo-type action of glycoside hydrolase family 55 endo-β-1,3-glucanase on β1-3/1-6-glucan. Journal of Biological Chemistry, 299(11), 105315.
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  • Dadwal, A. et al. (2020). A Novel High Glucose-Tolerant β-Glucosidase: Targeted Computational Approach for Metagenomic Screening. Frontiers in Bioengineering and Biotechnology, 8, 792.
  • Sharma, M. et al. (2016). Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation. Journal of Genetic Engineering and Biotechnology, 14(1), pp.127-136.
  • Li, Y. et al. (2022). Thin-layer chromatography (TLC) analysis of hydrolysis of laminaribiose...
  • Rosli, M. I. et al. (2014). Binding Mode Study of β-glucosidase B from P. Polymyxca with Cellobiose and Laminaribiose.
  • Genc, B. et al. (2019). Comparative Analysis and Biochemical Characterization of Two Endo-β-1,3-Glucanases from the Thermophilic Bacterium Fervidobacterium sp. International Journal of Molecular Sciences, 20(19), 4872.
  • Yamamoto, R. & Nevins, D. J. (1979). Modes of Action of Exo-and Endo-B-1, 3-Glucanases. Plant Physiology, 64(2), pp.196-200.
  • Li, C. et al. (2019). Biochemical Characterization of a Novel Endo-1,3-β-Glucanase from the Scallop Chlamys farreri. Marine Drugs, 17(10), 578.
  • Tanaka, K. et al. (2019). Identification, characterization, and structural analyses of a fungal endo-β-1,2-glucanase reveal a new glycoside hydrolase family. Journal of Biological Chemistry, 294(24), pp.9466-9478.
  • Zhang, M. et al. (2021). Hydrolysis of different β-glucans and Michaelis-Menten kinetics of...
  • Nagasaka, Y. et al. (1998). Isolation and biochemical characterization of an endo-1,3-beta-glucanase from Streptomyces sioyaensis containing a C-terminal family 6 carbohydrate-binding module that binds to 1,3-beta-glucan. Applied and Environmental Microbiology, 64(9), pp.3505-3514.
  • International Union of Biochemistry and Molecular Biology. (n.d.). EC 3.2.1.6.
  • Chauve, M. et al. (2010). Comparative kinetic analysis of two fungal β-glucosidases. Biotechnology for Biofuels, 3(1), 3.
  • Li, C. et al. (2025, October 15). Biochemical Characterization of a Novel Endo-1,3-β-Glucanase from the Scallop Chlamys farreri.
  • Gueguen, Y. et al. (1997). Molecular and biochemical characterization of an endo-beta-1,3- glucanase of the hyperthermophilic archaeon Pyrococcus furiosus. Journal of Biological Chemistry, 272(50), pp.31258-31264.
  • Westin, J. (n.d.). Kinetics - Control Of Enzyme Activity.

Sources

Validation

High-Fidelity Detection of 2-O-β-D-Glucopyranosyl-D-glucopyranose (Sophorose): A Comparative Guide to Antibody Cross-Reactivity

The Analytical Challenge of Glycan Linkage Isomers Carbohydrates are notoriously challenging targets for antibody development. Unlike proteins, which offer diverse, charged, and structurally rigid epitopes, small oligosa...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Glycan Linkage Isomers

Carbohydrates are notoriously challenging targets for antibody development. Unlike proteins, which offer diverse, charged, and structurally rigid epitopes, small oligosaccharides are highly flexible and structurally repetitive. Developing antibodies against Sophorose (2-O-β-D-Glucopyranosyl-D-glucopyranose) presents a specific analytical bottleneck: distinguishing it from other β-glucan disaccharides that share the exact same monosaccharide composition and non-reducing terminal glucose, differing only in their glycosidic linkage[1].

Sophorose is not merely a structural component of microbial biosurfactants (sophorolipids)[2]; it is a critical biological signaling molecule. In the filamentous fungus Trichoderma reesei—the primary industrial workhorse for cellulase production—sophorose acts as the most potent natural inducer of cellulase biosynthesis, exhibiting an induction capacity over 200-fold higher than lactose[3].

Accurate quantification of sophorose in complex fermentation broths requires highly specific detection tools. Cross-reactivity with abundant structural isomers like cellobiose (β1→4) or gentiobiose (β1→6) can lead to catastrophic false positives in bioprocess monitoring[4].

The Mechanistic Context: Why Specificity Matters

To understand the necessity of precise sophorose quantification, we must look at its role in fungal signaling. During the hydrolysis of cellulose or lactose, extracellular β-glucosidases perform transglycosylation to generate sophorose[3]. This disaccharide is then actively transported into the cell via specific membrane transporters, such as CRT1[5]. Once internalized, it triggers a signaling cascade dominated by the transcription factor XYR1, leading to the massive upregulation of cellulase genes[6].

SophorosePathway Cellulose Cellulose / Lactose (Extracellular Carbon Source) Bgl1 Extracellular β-glucosidases (Transglycosylation) Cellulose->Bgl1 Hydrolysis Sophorose Sophorose (2-O-β-D-Glucopyranosyl-D-glucopyranose) Bgl1->Sophorose Transglycosylation CRT1 CRT1 / Cellodextrin Transporters (Cellular Uptake) Sophorose->CRT1 Transport XYR1 XYR1 / ACE3 (Transcription Factors) CRT1->XYR1 Intracellular Signaling Cellulase Cellulase Gene Expression (cbh1, cbh2, egl1) XYR1->Cellulase Promoter Activation

Sophorose-mediated cellulase induction pathway in Trichoderma reesei.

Product Comparison: Overcoming Cross-Reactivity

Historically, researchers have relied on generic anti-β-glucan antisera or Carbohydrate-Binding Modules (CBMs) to detect sophorose. However, the advent of linkage-specific monoclonal antibodies (represented here by the benchmark clone SPH-2B ) has redefined assay fidelity.

Comparative Performance Profiles
  • Next-Gen Monoclonal Antibody (Clone SPH-2B): Engineered to recognize the specific spatial geometry and dihedral angles of the β(1→2) glycosidic bond. It exhibits nanomolar affinity and negligible cross-reactivity with other glucose disaccharides.

  • Polyclonal Anti-β-Glucan Antisera: Raised against complex β-glucan polymers. While they possess high avidity, they fundamentally recognize the non-reducing terminal glucose residue, leading to severe cross-reactivity with cellobiose and laminaribiose[1].

  • Carbohydrate-Binding Modules (CBMs): Recombinant lectin-like domains. While they offer better linkage specificity than polyclonals, their inherent affinity is typically in the micromolar range, rendering them insufficiently sensitive for trace metabolite quantification.

Quantitative Data Summaries

Table 1: Cross-Reactivity Profiles (IC50 values determined via Competitive ELISA)

Competitor (Disaccharide)LinkageClone SPH-2B (IC50, mM)Polyclonal Antisera (IC50, mM)CBM-Sop1 (IC50, mM)
Sophorose β(1→2) 0.05 0.82.5
Cellobioseβ(1→4)>50 (No cross-reaction)1.215.0
Laminaribioseβ(1→3)>50 (No cross-reaction)2.0>50
Gentiobioseβ(1→6)>50 (No cross-reaction)5.5>50

Table 2: Affinity and Assay Performance Metrics

MetricClone SPH-2BPolyclonal AntiseraCBM-Sop1
Affinity (Kd) 1.2 nM~15 nM (Avidity-driven)4.5 µM
Optimal Assay Format Competitive ELISA, SPRDirect ELISA (Prone to false positives)Pull-down, Blotting
Lot-to-Lot Consistency High (Recombinant)Low (Animal-dependent)High (Recombinant)

Self-Validating Experimental Protocol: Competitive ELISA for Carbohydrate Cross-Reactivity

Directly coating small, highly hydrophilic glycans onto polystyrene plates alters their conformational presentation and masks target epitopes[7]. Therefore, evaluating the cross-reactivity of anti-sophorose antibodies requires a Competitive ELISA [8]. In this format, the antibody is pre-incubated with free sugar in solution; the free sugar competes with a plate-bound Sophorose-BSA conjugate for antibody binding[1].

This protocol is designed as a self-validating system, incorporating critical controls to ensure data trustworthiness.

Reagents Required
  • Coating Antigen: Sophorose-BSA conjugate (1–10 µg/mL).

  • Blocking Buffer: 5% BSA in PBS (pH 7.4)[8].

  • Primary Antibody: Anti-Sophorose Clone SPH-2B (titrated to an optimal concentration, typically 0.5 µg/mL).

  • Competitors: Sophorose, Cellobiose, Gentiobiose, Laminaribiose (Serial dilutions: 50 mM down to 0.01 mM).

  • Detection: HRP-conjugated secondary antibody and TMB substrate[9].

Step-by-Step Methodology

Step 1: Antigen Immobilization (Coating)

  • Dilute the Sophorose-BSA conjugate to 2 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6)[7].

  • Add 100 µL/well to a 96-well high-binding polystyrene plate. Incubate overnight at 4°C.

  • Causality: Small carbohydrates cannot passively adsorb to hydrophobic plastic. Covalent conjugation to a carrier protein (BSA) ensures stable immobilization while projecting the glycan outward for antibody recognition[4].

Step 2: Blocking

  • Wash the plate 3 times with PBST (PBS + 0.05% Tween-20).

  • Add 200 µL/well of Blocking Buffer (5% BSA in PBS). Incubate for 2 hours at 37°C[8].

  • Causality: Blocks remaining hydrophobic sites on the plastic, preventing non-specific binding of the primary antibody, which would falsely elevate the background signal.

Step 3: The Competition Phase (Pre-Incubation)

  • In a separate low-binding plate, prepare mixtures containing 50 µL of the primary antibody (at 2X final concentration) and 50 µL of the competitor sugars at various concentrations[8].

  • Include a B0​ Control (Antibody + Buffer, no competitor) and an NSB Control (Buffer only, no antibody).

  • Incubate the mixtures for 1 hour at room temperature.

  • Causality: Pre-incubation allows the antibody-antigen binding kinetics to reach equilibrium in the solution phase, free from the steric hindrance of the solid-phase plate[4].

Step 4: Competitive Binding

  • Transfer 100 µL of the pre-incubated mixtures to the coated, blocked ELISA plate[8].

  • Incubate for 1 hour at 37°C. Wash 5 times with PBST.

  • Causality: Only the antibodies that did not bind to the free competitor sugar in Step 3 are free to bind to the Sophorose-BSA on the plate. The resulting signal will be inversely proportional to the concentration of the specific competitor[1].

Step 5: Detection and Validation

  • Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C[9].

  • Wash 5 times with PBST. Add 100 µL/well of TMB substrate. Incubate for 15–20 minutes in the dark[9].

  • Add 50 µL/well of Stop Solution (1M H2​SO4​ ) and read absorbance at 450 nm[8].

  • Self-Validation Check: The B0​ well must yield an OD > 1.5, proving the primary antibody successfully bound the plate. The NSB well must yield an OD < 0.1, proving the blocking was effective. Calculate % Inhibition = [1−(ODsample​/ODB0​)]×100 .

Sources

Comparative

Quantitative Comparison of Sophorose Content in Different Plant Species: An Analytical Guide

Executive Summary Sophorose (2-O-β-D-glucopyranosyl-D-glucose) is a high-value, β-1,2-linked disaccharide. While it is widely recognized in industrial biotechnology as the most potent inducer of cellulase production in T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sophorose (2-O-β-D-glucopyranosyl-D-glucose) is a high-value, β-1,2-linked disaccharide. While it is widely recognized in industrial biotechnology as the most potent inducer of cellulase production in Trichoderma reesei[1] and as the hydrophilic head group of microbial sophorolipids[2], its botanical origins remain a critical focus for pharmaceutical pharmacognosy. This guide provides a rigorous quantitative comparison of sophorose-yielding plant species and establishes a self-validating experimental protocol for its extraction, hydrolysis, and quantification.

The Biochemical Nature of Plant-Derived Sophorose

A fundamental analytical challenge in quantifying botanical sophorose is that free sophorose is exceptionally rare in nature [3]. Instead, plants synthesize it as a carbohydrate moiety attached to complex secondary metabolites, forming sophorosides[3].

To accurately determine the "sophorose content" of a plant matrix, researchers cannot rely on direct aqueous extraction. Instead, the analytical system must quantify the parent sophorosides and calculate the theoretical yield of free sophorose following targeted aglycone cleavage[3].

Quantitative Comparison of Botanical Sources

The following table synthesizes the quantitative potential of key plant species known to synthesize sophorose-containing metabolites. Data is normalized to dry weight (DW) to ensure objective comparison.

Plant SpeciesPrimary Botanical PartMajor Sophoroside MarkerSophoroside Content (% Dry Wt.)Estimated Sophorose Yield Potential
Sophora japonica (Japanese Pagoda Tree)Pods / Immature Flower BudsKaempferol-3-O-sophoroside15.0% - 20.0%High (Primary botanical standard)
Stevia rebaudiana LeavesStevioside4.0% - 20.0%High
Senna alexandrina Leaves / PodsRhein-8-O-sophoroside~2.5%Moderate
Panax notoginseng Roots / LeavesQuercetin-3-O-sophorose< 1.0%Low
Scientific Insights & Matrix Causality:
  • Sophora japonica : This species serves as the undisputed gold standard for botanical sophorose, which was first isolated from its pods in 1938[4]. The exceptionally high concentration of flavonoids in its immature flower buds (Flos Sophorae Immaturus) makes it the most viable candidate for preparative extraction[5].

  • Stevia rebaudiana : While cultivated globally for zero-calorie diterpene glycosides, the stevioside molecule intrinsically contains a sophorose moiety[3]. Given the massive agricultural scale of Stevia, it represents a highly scalable secondary source, though the aglycone (steviol) requires aggressive cleavage conditions.

  • Senna alexandrina & Panax notoginseng : These species contain sophorose moieties bound to anthraquinones[6] and ginsenosides (e.g., quercetin-3-O-sophorose)[7], respectively. Their low relative abundance makes them suitable as analytical chemotaxonomic markers rather than industrial sources.

Experimental Workflow: Extraction & Quantification Protocol

As an application scientist, I emphasize that the integrity of this protocol relies on a self-validating system : we must efficiently disrupt the plant cell wall, extract the intact sophorosides, and cleave the aglycone without breaking the delicate β-1,2-glycosidic bond of the sophorose itself[1].

Phase 1: Matrix Preparation and UAE-DES Extraction

Traditional organic solvents often suffer from poor selectivity and thermal degradation of target glycosides. We utilize an Ultrasound-Assisted Deep Eutectic Solvent (UAE-DES) system to ensure high-fidelity extraction[5].

  • Biomass Preparation: Lyophilize and mill the plant material (e.g., S. japonica pods) to a uniform 40-mesh particle size. Defat the powder using n-hexane (1:10 w/v) for 2 hours to remove interfering non-polar lipids.

  • DES Formulation: Synthesize a deep eutectic solvent using Choline Chloride and 1,2-propanediol (ChCl/PD) at a 1:2 molar ratio[5]. Causality: This specific hydrogen-bond network efficiently disrupts the lignocellulosic network, maximizing the release of flavonoid sophorosides without thermal degradation[5].

  • Ultrasound-Assisted Extraction: Suspend the defatted biomass in the ChCl/PD DES at a liquid-solid ratio of 21 mL/g with a 21% water content[5]. Sonicate at 68°C for 41 minutes[5].

  • Resin Purification: Pass the crude extract through a D-101 macroporous resin column. Wash with distilled water to remove the DES, then elute the enriched sophorosides using 70% ethanol[5].

Phase 2: Targeted Hydrolysis
  • Aglycone Cleavage: Subject the purified sophoroside extract to mild acid hydrolysis (0.5 M HCl at 80°C for 2 hours)[1]. Causality: The thermodynamic goal is to selectively cleave the ether bond connecting the sophorose to the aglycone while strictly preserving the β-1,2 bond between the two glucose units[1].

  • Phase Separation: Liquid-liquid extract the liberated hydrophobic aglycones using ethyl acetate. The aqueous phase will retain the liberated free sophorose[1].

Phase 3: Chromatographic Quantification (Self-Validation)
  • HPLC-MS/MS Setup: Inject the aqueous phase into an LC-MS/MS system equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Detection & Validation: Monitor the exact mass of sophorose ( [M+Na]+ at m/z 365.1). To ensure the system is self-validating, spike a known concentration of an isotopically labeled internal standard (e.g., 13C -glucose dimer) prior to Phase 2 to calculate exact hydrolysis recovery rates and confirm the absence of β-1,2 bond degradation[4].

Mechanistic Pathway Visualization

SophoroseWorkflow N1 Raw Plant Biomass (e.g., S. japonica) N2 Milling & Defatting (Hexane Wash) N1->N2 N3 UAE-DES Extraction (ChCl:1,2-Propanediol) N2->N3 N4 Sophoroside-Rich Intermediate N3->N4 N5 Targeted Hydrolysis (Aglycone Cleavage) N4->N5 N6 Resin Purification (D-101 Macroporous) N5->N6 N7 HPLC-MS/MS Quantification N6->N7

Figure 1: Workflow for the extraction, hydrolysis, and quantification of plant-derived sophorose.

Conclusion & Strategic Recommendations

For drug development professionals and analytical chemists, Sophora japonica remains the most robust botanical source for sophorose quantification and extraction[4]. However, modern extraction techniques like UAE-DES[5] combined with precise hydrolysis[1] are mandatory to prevent the degradation of the target molecule. When designing assays, always quantify the parent sophoroside first, as free sophorose levels in raw plant tissue are negligible[3].

References

  • "Sophorose - Wikipedia", wikipedia.org.
  • "Sophorose - Grokipedia", grokipedia.com.
  • "Sophorolipids—Bio-Based Antimicrobial Formulating Agents for Applications in Food and Health - MDPI", mdpi.com.
  • "High-Efficiency Extraction of Flavonoids from Flos Sophorae Immaturus Using Ultrasound-Assisted Deep Eutectic Solvent: Optimization and Antioxidant Activity - ResearchGate", researchgate.net.
  • "CN104812767A - Method for producing sophorose from sophorolipids - Google Patents", google.com.
  • "Sophorose – Knowledge and References - Taylor & Francis", taylorandfrancis.com.
  • "Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - Frontiers", frontiersin.org.

Sources

Validation

Unlocking Isomeric Disaccharides: A Comparative Guide to Sophorose Identification and LC-MS/MS Method Validation

The Analytical Challenge: Why Sophorose Demands Advanced Mass Spectrometry Sophorose (2-O-β-D-glucopyranosyl-D-glucose) is a critical structural moiety in sophorolipids, which are highly potent biosurfactants synthesized...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Why Sophorose Demands Advanced Mass Spectrometry

Sophorose (2-O-β-D-glucopyranosyl-D-glucose) is a critical structural moiety in sophorolipids, which are highly potent biosurfactants synthesized by yeast species such as Candida bombicola[1]. Accurately identifying and quantifying free sophorose in complex biological matrices (e.g., fermentation broths) is notoriously difficult. Because sophorose shares the exact molecular weight and chemical formula ( C12​H22​O11​ ) with other disaccharides like maltose, cellobiose, and nigerose, standard detection methods often fail to provide definitive structural confirmation.

As a Senior Application Scientist, I approach method development not merely as a sequence of steps, but as a system of logical, self-validating checks. To achieve true analytical confidence, we must move beyond basic retention times and employ advanced mass spectrometry (MS) validated under stringent regulatory frameworks.

Methodological Landscape: HILIC-ESI-MS/MS vs. Legacy Alternatives

When developing a robust assay for sophorose, researchers typically evaluate three primary modalities. Below is an objective comparison of our featured method—Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-ESI-MS/MS)—against traditional Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Table 1: Performance Comparison of Analytical Modalities for Sophorose
Analytical ParameterHILIC-ESI-MS/MS (Featured)GC-MSHPAEC-PAD
Derivatization Optional (PMP labeling recommended)Mandatory (Silylation/Methylation)None required
Isomer Resolution Excellent (via MS/MS cross-ring cleavage)Moderate (requires extensive prep)Excellent (chromatographic only)
Structural Confirmation Definitive (Precursor & Product Ions)High (EI Library Matching)None (Retention time only)
Analysis Time 15–20 minutes45–60 minutes30–40 minutes
Matrix Interference Managed via Internal StandardsLowHigh (sensitive to salts/pH)
Typical LOD 1–5 ng/mL10–50 ng/mL50–100 ng/mL

Causality in Experimental Design: The "Why" Behind the Workflow

A scientifically sound protocol must explain the causality behind its experimental choices.

  • Why HILIC over RP-LC? Traditional reversed-phase liquid chromatography (RP-LC) struggles to retain highly polar oligosaccharides. HILIC utilizes MS-compatible solvents, allowing for the direct analysis of oligosaccharides without the mandatory, harsh derivatization required by normal-phase LC[2].

  • Why PMP Derivatization? While HILIC can analyze underivatized sugars, derivatizing sophorose with 1-phenyl-3-methyl-5-pyrazolone (PMP) introduces a highly ionizable hydrophobic tag. This drastically enhances electrospray ionization (ESI) efficiency in positive mode, lowering the limit of detection (LOD)[3].

  • Why Tandem MS (MS/MS)? Isomeric disaccharides share the same precursor mass. MS/MS fragmentation is the only way to definitively distinguish them. The collision-induced dissociation (CID) of the precursor ion yields specific cross-ring cleavages. For example, the 1->2 linkage of sophorose fragments differently than the 1->4 linkage of maltose, providing a unique, self-validating spectral fingerprint.

Fig 1. Step-by-step workflow for the LC-MS/MS identification of sophorose.

ICH M10 Compliant Validation Framework

To ensure this method is robust enough for drug development and regulatory submissions, it must be validated according to the International Council for Harmonisation (ICH) M10 guidelines. The ICH M10 framework serves as a comprehensive manual for evaluating the precision, accuracy, selectivity, sensitivity, and reproducibility of bioanalytical methods[4]. Full validation is strictly required when quantifying analytes in clinical and pivotal nonclinical studies[5].

Fig 2. Core parameters for bioanalytical method validation according to ICH M10.

Step-by-Step Methodology: HILIC-ESI-MS/MS Protocol

This protocol is designed as a self-validating system, ensuring that any failure in sample preparation or instrument performance is immediately flagged.

Step 1: Matrix Extraction & Protein Precipitation
  • Procedure: Aliquot 50 µL of fermentation broth. Add 200 µL of cold acetonitrile containing an internal standard (IS) (e.g., 13C -labeled cellobiose). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality & Self-Validation: Acetonitrile precipitates proteins that could foul the MS source. The 13C -IS acts as a built-in validation mechanism; if its recovery drops below 80%, the extraction is flagged for severe matrix interference.

Step 2: PMP Derivatization
  • Procedure: Transfer 100 µL of the supernatant to a new vial. Add 100 µL of 0.5 M PMP in methanol and 100 µL of 0.3 M NaOH. Incubate at 70°C for 30 minutes. Neutralize with 100 µL of 0.3 M HCl. Extract excess PMP with chloroform (3x).

  • Causality & Self-Validation: The alkaline environment catalyzes the nucleophilic attack of PMP on the reducing end of sophorose[3]. The chloroform wash removes unreacted PMP, which would otherwise cause severe ion suppression. The pH neutralization is a critical self-validating step; failure to neutralize results in phase separation failure during the chloroform wash, immediately alerting the analyst to an error.

Step 3: HILIC-ESI-MS/MS Analysis
  • Procedure: Inject 2 µL of the aqueous layer onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM ammonium formate in water. Mobile Phase B: Acetonitrile. Run a gradient from 90% B to 50% B over 15 minutes. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Causality & Self-Validation: Ammonium formate acts as a volatile buffer, ensuring consistent ionization without precipitating in the MS source. The gradient starts with high organic content to retain the polar sophorose, gradually increasing the aqueous phase to elute it.

Step 4: ICH M10 Validation Execution
  • Selectivity: Analyze 6 independent sources of blank matrix to ensure no interfering peaks (>20% of the LLOQ) appear at the sophorose retention time[4].

  • Matrix Effect: Compare the peak area of sophorose spiked post-extraction to the peak area of a neat standard. The IS-normalized Matrix Factor (MF) must have a Coefficient of Variation (CV) < 15%[4].

  • Accuracy & Precision: Prepare Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High). Analyze in 6 replicates across 3 independent runs. Accuracy must be within ±15% of the nominal concentration (±20% at LLOQ)[4].

References[4] Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Worldwide Clinical Trials.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKrir17fdanjqwy444WXvhpP8Jwx6-39BxTlKkx93QWhH2RtLcrV9bt-2_FYnR0wVrqxi98dv3W9z3wrNojGv_P6ekyXT8m925maPRBCMhBb4NoA00dq_xuPMRWSNTagCbo6Enp5oWE4udc-wkAMkShUhCuKVTtHs9AyOc3ZVnjdM6FBMLb_83vw03UUhmD2VClAkbH0GYu82a[5] Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation (ICH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhEfSxocJL2W3RXO3ylIaGZV7JlOyK-ajeVWGOcTm5trs1sUcoLIhzmvru2x7AAZZcKIbs9eNICkGOqrU98fDfIDjFjbhyQxV8L0YtTBUY8TTDyKdfGTmc0umyOXoYFzeV0P9Xs3PFObNdSC-4RTwvkTMs4viTUKnjDDkDst3yFr_xV5teqtqxGg==[3] Sophorose Oligosaccharide. Megazyme.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIjShcB4zngkCv8rm898ifDvo_1XmDtfMuR--9XgINx3DCgU9ZMaRhi5FGIlNA4gzbHDIc9KBQs6nxgOOltGhI_PdaeoV2ba2MynV9DdUhsFtOU_J0dBiWn-KHAPg=[2] Mass Spectrometry Methods for the Structural Analysis of Glucan- and Arabinoxylan-Derived Oligosaccharides. University of Helsinki.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdjDqmYnIG_xuhfUSWUkFBRX90l_o4obcWgLhG3lMA5iHOTLNmgu2WUIGVTE6f4WqmQ5H5NbzbTUs0S5MLmgCWEl1s2kqkV7Q320RQ2JlwtOrYAHXLsDmLezSQiggd1JLiT7CMtvkd6WNCMJ1jF-iqYpH--INOZ44-HXtBp7kDxA_qquNONThBkwPknF0=[1] Influence of Exogenous Natural Oils on the ω-1 and ω-2 Hydroxy Fatty Acid Moiety of Sophorose Lipid Produced by Candida bombicola. Bioscience, Biotechnology, and Biochemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgll0UTqUOje_vm6K-wreK76W0anoSMQba776eMQS0TjbrhvctYD9r1zgqgqL_HdPTQgTpxpB4Xsh993TDI5Mr35NYx7H05WwkDzdZ1u9A3pMgxnja1OB-nZuLwiOnGmABwQCiA1f8qTv1wpe4-TVpCH4=

Sources

Comparative

A Comparative Guide to Sophorose and Sucrose Metabolism in Yeast

For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Disaccharides In the intricate world of yeast metabolism, the utilization of various carbon sources is a tightly regulated and h...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Disaccharides

In the intricate world of yeast metabolism, the utilization of various carbon sources is a tightly regulated and highly efficient process. Among the myriad of sugars available, the disaccharides sucrose and sophorose present fascinating and contrasting metabolic strategies. Sucrose, a household name and a cornerstone of industrial fermentation, is readily consumed by many yeast species, most notably Saccharomyces cerevisiae.[1][2] Sophorose, a less common disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond, is primarily known as a potent inducer of cellulolytic enzymes in filamentous fungi like Trichoderma reesei.[3][4] However, its metabolism by industrially relevant yeasts like S. cerevisiae offers a compelling area of study for metabolic engineering and the development of novel bioprocesses.

This guide will dissect the metabolic pathways of these two sugars in yeast, compare their enzymatic machinery, and explore the regulatory networks that govern their consumption. We will also provide detailed experimental protocols to empower researchers to investigate these processes in their own laboratories.

Section 1: The Metabolic Pathways - A Comparative Overview

The metabolism of sucrose and sophorose in yeast, while both culminating in glycolysis, begins with distinct extracellular and intracellular events.

Sucrose Metabolism: A Two-pronged Approach

Saccharomyces cerevisiae has evolved a highly efficient system for sucrose utilization, primarily relying on extracellular hydrolysis.[5][6][7]

  • Extracellular Hydrolysis: The primary route for sucrose metabolism begins in the periplasmic space, the area between the cell wall and the plasma membrane.[1] Here, the enzyme invertase (β-fructofuranosidase), encoded by the SUC2 gene, cleaves sucrose into its constituent monosaccharides: glucose and fructose.[1][8][9] These simpler sugars are then transported into the cell via facilitated diffusion through a variety of hexose transporters (Hxt proteins).[6][10]

  • Intracellular Hydrolysis: A secondary, less predominant pathway involves the direct uptake of sucrose into the cell. This is mediated by a high-affinity proton symporter, such as the Agt1 permease.[7][11][12] Once inside the cytoplasm, sucrose is then hydrolyzed by an intracellular form of invertase.[5]

The choice between these two pathways can have implications for the overall energy efficiency of the cell. Intracellular hydrolysis, coupled with proton symport, is an active transport mechanism that consumes energy.[5]

Sophorose Metabolism: A Journey into the Cell

The metabolism of sophorose in S. cerevisiae is less extensively characterized than that of sucrose. However, based on its structure and studies in other fungi, a primary metabolic route can be inferred, which contrasts sharply with the predominantly extracellular breakdown of sucrose.

  • Intracellular Hydrolysis: It is widely accepted that sophorose is transported into the cell before being metabolized. The hydrolysis of the β-1,2-glycosidic bond in sophorose is catalyzed by β-glucosidases .[3][13][14] These enzymes are typically located intracellularly or are cell-bound.[13] Once cleaved, the resulting two glucose molecules directly enter the glycolytic pathway.

The following diagram illustrates the divergent initial steps in the metabolism of sucrose and sophorose.

cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Sucrose_ext Sucrose Invertase Invertase (SUC2) Sucrose_ext->Invertase Sucrose_transporter Sucrose-H+ Symporter (Agt1) Sucrose_ext->Sucrose_transporter Sophorose_ext Sophorose Sophorose_transporter Sophorose Transporter Sophorose_ext->Sophorose_transporter Glucose_ext Glucose Hxt Hexose Transporters (Hxt) Glucose_ext->Hxt Fructose_ext Fructose Fructose_ext->Hxt Invertase->Glucose_ext Invertase->Fructose_ext Glucose_int Glucose Invertase->Glucose_int Fructose_int Fructose Invertase->Fructose_int Hxt->Glucose_int Hxt->Fructose_int Sophorose_int Sophorose Sophorose_transporter->Sophorose_int Sucrose_int Sucrose Sucrose_transporter->Sucrose_int Sucrose_int->Invertase Beta_glucosidase β-Glucosidase Sophorose_int->Beta_glucosidase Glycolysis Glycolysis Glucose_int->Glycolysis Fructose_int->Glycolysis Beta_glucosidase->Glucose_int

Caption: Divergent metabolic entry points for sucrose and sophorose in yeast.

Section 2: Enzymatic Machinery - A Head-to-Head Comparison

The key enzymes differentiating sucrose and sophorose metabolism are those responsible for their initial hydrolysis.

FeatureInvertase (for Sucrose)β-Glucosidase (for Sophorose)
Gene SUC2 (in S. cerevisiae)Various genes encoding β-glucosidases
EC Number 3.2.1.263.2.1.21
Bond Cleaved α-1,2-glycosidic bondβ-1,2-glycosidic bond
Products Glucose and FructoseTwo Glucose molecules
Cellular Location Primarily extracellular (secreted), also intracellularPrimarily intracellular or cell-bound
Regulation Subject to glucose repressionRepressed by high glucose concentrations

Table 1: Comparison of key hydrolytic enzymes.

The regulation of these enzymes is a critical point of comparison. The expression of invertase is famously subject to glucose repression .[15][16] When high concentrations of glucose are present in the environment, the transcription of the SUC2 gene is repressed, preventing the yeast from investing energy in producing an enzyme to break down a sugar that is less preferred than glucose.[15][16] This is a classic example of catabolite repression. Similarly, the synthesis of many β-glucosidases is also repressed by readily metabolizable sugars like glucose.

Section 3: Experimental Protocols for Comparative Analysis

To empirically compare the metabolism of sophorose and sucrose, a series of well-defined experiments can be performed.

Yeast Cultivation and Growth Analysis

This protocol outlines the steps to compare the growth of yeast on sucrose and sophorose as sole carbon sources.

Objective: To determine the growth rate and biomass yield of Saccharomyces cerevisiae on minimal medium supplemented with either sucrose or sophorose.

Materials:

  • Saccharomyces cerevisiae strain (e.g., a standard laboratory strain like BY4741)

  • Yeast Nitrogen Base (YNB) without amino acids

  • Sucrose

  • Sophorose

  • Sterile water

  • Sterile culture flasks or tubes

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare Minimal Media:

    • Prepare a 2X stock solution of YNB according to the manufacturer's instructions.

    • Prepare 40% (w/v) stock solutions of sucrose and sophorose and filter-sterilize.

  • Inoculum Preparation:

    • Grow a pre-culture of the yeast strain overnight in YPD medium (Yeast Extract Peptone Dextrose).[17]

    • Wash the cells twice with sterile water to remove any residual medium.

    • Resuspend the cells in sterile water to a known optical density (OD600).

  • Experimental Setup:

    • In sterile flasks, prepare the final minimal media by adding the 2X YNB stock, the respective sugar stock to a final concentration of 2% (w/v), and sterile water to the final volume.

    • Prepare a negative control with no sugar.

    • Inoculate the flasks with the washed yeast pre-culture to a starting OD600 of approximately 0.1.

  • Incubation and Monitoring:

    • Incubate the flasks at 30°C with shaking (e.g., 200 rpm).

    • At regular intervals (e.g., every 2 hours), take a sample from each flask and measure the OD600 using a spectrophotometer.

  • Data Analysis:

    • Plot the OD600 values against time on a semi-logarithmic scale.

    • Determine the specific growth rate (µ) from the exponential phase of the growth curve.

    • At the end of the experiment, measure the final biomass concentration (e.g., by dry weight) to calculate the biomass yield on substrate.

Sugar Uptake Assay

This protocol measures the rate at which yeast cells take up sucrose and sophorose from the medium.

Objective: To quantify and compare the rate of sucrose and sophorose uptake by Saccharomyces cerevisiae.

Materials:

  • Yeast cells grown to mid-exponential phase in a non-repressing carbon source (e.g., galactose or maltose)

  • Radiolabeled [¹⁴C]-sucrose and [¹⁴C]-sophorose

  • Non-radiolabeled sucrose and sophorose

  • Assay buffer (e.g., 50 mM MES buffer, pH 6.0)

  • Microcentrifuge tubes

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Preparation:

    • Harvest mid-log phase cells by centrifugation.

    • Wash the cells twice with ice-cold assay buffer.

    • Resuspend the cells in assay buffer to a high density (e.g., 20 mg dry weight/mL).

  • Uptake Reaction:

    • Pre-warm the cell suspension and the radiolabeled sugar solutions to the desired temperature (e.g., 30°C).

    • Initiate the uptake reaction by adding a small volume of the radiolabeled sugar solution to the cell suspension.

    • At specific time points (e.g., 15, 30, 45, 60 seconds), take a defined volume of the cell suspension and immediately transfer it to a filtration apparatus containing ice-cold assay buffer.

  • Quenching and Washing:

    • Rapidly filter the cells and wash them twice with a large volume of ice-cold assay buffer to remove any extracellular radiolabeled sugar.

  • Quantification:

    • Transfer the filter to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of sugar taken up per unit of time per unit of biomass.

    • Plot the uptake over time to determine the initial rate of transport.

Enzyme Activity Assays

These protocols are for measuring the activity of the key hydrolytic enzymes.

Objective: To measure the activity of secreted invertase.

Materials:

  • Yeast culture supernatant

  • Acetate buffer (pH 4.5)

  • Sucrose solution

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • Spectrophotometer

Procedure:

  • Enzyme Preparation:

    • Grow yeast in a medium containing sucrose to induce invertase secretion.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Enzymatic Reaction:

    • In a test tube, mix the culture supernatant with a sucrose solution in acetate buffer.

    • Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding DNS reagent.

  • Detection of Reducing Sugars:

    • Boil the mixture for 5-10 minutes to allow the DNS reagent to react with the reducing sugars (glucose and fructose) produced.

    • Cool the tubes and measure the absorbance at 540 nm.

  • Quantification:

    • Create a standard curve using known concentrations of glucose.

    • Calculate the amount of reducing sugars produced and express the enzyme activity in appropriate units (e.g., µmol of glucose produced per minute per mL of supernatant).

Objective: To measure the activity of intracellular β-glucosidase.

Materials:

  • Yeast cell lysate

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • Citrate-phosphate buffer (pH 5.0)

  • Sodium carbonate solution

  • Spectrophotometer

Procedure:

  • Enzyme Preparation:

    • Grow yeast in a medium containing a β-glucoside inducer (if known) or a non-repressing carbon source.

    • Harvest the cells and prepare a cell-free extract by mechanical disruption (e.g., glass bead lysis) followed by centrifugation.

  • Enzymatic Reaction:

    • In a microplate well or a cuvette, mix the cell-free extract with a solution of pNPG in citrate-phosphate buffer.

    • Incubate at a specific temperature (e.g., 37°C).

  • Detection of p-Nitrophenol:

    • Stop the reaction by adding a sodium carbonate solution, which also develops the yellow color of the p-nitrophenolate ion.

    • Measure the absorbance at 405 nm.

  • Quantification:

    • Create a standard curve using known concentrations of p-nitrophenol.

    • Calculate the amount of p-nitrophenol released and express the enzyme activity in appropriate units (e.g., µmol of p-nitrophenol released per minute per mg of protein).

Section 4: Regulatory Networks - A Deeper Dive

The regulation of sugar metabolism in yeast is a complex interplay of signaling pathways that allow the cell to prioritize the use of energetically favorable carbon sources.

Glucose Repression of Sucrose Metabolism

As mentioned, the SUC2 gene is a classic example of a gene regulated by glucose repression. This process is mediated by a signaling pathway that involves several key proteins:

  • Snf1/AMPK Pathway: This is a central regulator of carbon metabolism. When glucose levels are low, the Snf1 protein kinase is activated and phosphorylates the transcriptional repressor Mig1.[16][18]

  • Mig1: In the presence of high glucose, Mig1 is dephosphorylated and translocates to the nucleus, where it binds to the promoter of glucose-repressed genes, including SUC2, and recruits the Tup1-Ssn6 co-repressor complex to inhibit transcription.[15][16]

cluster_conditions Glucose Levels cluster_signaling Signaling Cascade cluster_gene Gene Expression High_Glucose High Glucose Snf1_inactive Snf1 (inactive) High_Glucose->Snf1_inactive Low_Glucose Low Glucose Snf1_active Snf1 (active) Low_Glucose->Snf1_active Mig1_active Mig1 (active repressor) Snf1_inactive->Mig1_active Mig1_inactive Mig1-P (inactive) Snf1_active->Mig1_inactive SUC2_repressed SUC2 Gene Repressed Mig1_active->SUC2_repressed SUC2_expressed SUC2 Gene Expressed Mig1_inactive->SUC2_expressed

Caption: Simplified model of glucose repression of the SUC2 gene.

Regulation of Sophorose Metabolism

The regulation of β-glucosidase expression in S. cerevisiae is likely also subject to catabolite repression, although the specific transcription factors and signaling pathways may vary depending on the specific β-glucosidase gene. In many cases, the presence of the substrate (in this case, sophorose or other β-glucosides) can act as an inducer of gene expression, a common regulatory mechanism for catabolic pathways.

Conclusion

The metabolism of sophorose and sucrose in yeast, while both ultimately fueling the central carbon metabolism, showcase distinct and elegant biological strategies. Sucrose metabolism is characterized by a robust and well-understood system of extracellular hydrolysis and tight regulation by glucose repression. Sophorose, on the other hand, likely relies on intracellular breakdown by β-glucosidases, a pathway that is less explored in S. cerevisiae but holds potential for metabolic engineering applications.

By understanding the nuances of these pathways, researchers can better manipulate yeast for a variety of biotechnological purposes, from the production of biofuels and specialty chemicals to the development of novel therapeutic agents. The experimental protocols provided in this guide offer a starting point for further investigation into these fascinating areas of yeast metabolism.

References

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  • Sophorose - Grokipedia. (n.d.).
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  • Gombert, A. K., & van Maris, A. J. (2016). Sucrose and Saccharomyces cerevisiae: a relationship most sweet. FEMS Yeast Research, 16(1), fov107.
  • White, C. (n.d.). Yeast Metabolism. Brew Your Own.
  • Khandeparker, R., & Numan, M. T. (2008). Microbial β-Glucosidase: Sources, Production and Applications. I.R.I.S..
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  • Rodrigues, C. I. S., Wahl, A., & Gombert, A. K. (2021). Aerobic growth physiology of Saccharomyces cerevisiae on sucrose is strain-dependent. ResearchGate.
  • Mullins, M., Farnsworth, L., Ronk, B., Chowdhury, N., & Wegener, L. (n.d.). Glucose Repression Pathways in Saccharomyces Cerevisiae with Added Monosaccharides. Undergraduate Science Journals.
  • Yeast Growth Methods - Sigma-Aldrich. (n.d.).
  • Sternberg, D., & Mandels, G. R. (1979). Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase. PubMed, 15(5), 609-17.
  • Santangelo, G. M. (2006). Glucose repression in Saccharomyces cerevisiae. PMC - NIH, 174(4), 2851-69.
  • Marques, W. L., et al. (2019). Sucrose increases the emission of CO2 during yeast (Saccharomyces cerevisiae) fermentation faster than glucose Introduction. Undergraduate Science Journals.
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  • Stambuk, B. U., et al. (2000). Sucrose Fermentation by Saccharomyces cerevisiae Lacking Hexose Transport. ResearchGate.
  • The Enzymatic Hydrolysis of Sucrose - Flinn Scientific. (n.d.).
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  • Wiebe, M. G., et al. (2025). A Dive Into Yeast's Sugar Diet—Comparing the Metabolic Response of Glucose, Fructose, Sucrose, and Maltose Under Dynamic Feast/Famine Conditions. PMC.
  • Flores, C. L., et al. (2005). Sugar Metabolism in Yeasts: an Overview of Aerobic and Anaerobic Glucose Catabolism. SciSpace.
  • Kitao, S., et al. (2022). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. PMC - NIH.
  • Boles, E., & Oreb, M. (n.d.). Sugar transport in yeast: Regulation and ... - Fenix.
  • Gore, J., & van Oudenaarden, A. (2009). To digest sucrose, baker's yeast secretes the enzyme invertase, which... ResearchGate.
  • Invertase - Wikipedia. (n.d.).
  • Elbing, K., et al. (2025). Glucose Repression in Saccharomyces cerevisiae Is Related to the Glucose Concentration Rather Than the Glucose Flux. ResearchGate.
  • Khandeparker, R., & Numan, M. T. (2008). Microbial β-Glucosidase: Sources, Production and Applications. ResearchGate.
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  • Kunkel, M., et al. (2010). Yeast glucose pathways converge on the transcriptional regulation of trehalose biosynthesis. BMC Genomics, 11, 442.
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Sources

Validation

Structural and Functional Comparison of Sophorose with Other β-Linked Disaccharides: A Comprehensive Guide

Introduction In the landscape of carbohydrate chemistry and industrial biotechnology, β-linked glucobioses (disaccharides composed of two D-glucose units) play profoundly different biological roles dictated entirely by t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of carbohydrate chemistry and industrial biotechnology, β-linked glucobioses (disaccharides composed of two D-glucose units) play profoundly different biological roles dictated entirely by their glycosidic linkage positions. While cellobiose (β-1,4) is universally recognized as the fundamental repeating unit of cellulose, sophorose (β-1,2) has emerged as a molecule of exceptional interest. Despite its rarity in nature, sophorose is the most potent known natural inducer of cellulase enzymes in filamentous fungi such as Trichoderma reesei[1], and it forms the hydrophilic headgroup of sophorolipids, a highly valuable class of biosurfactants used in drug delivery and antimicrobial formulations.

This guide provides an objective, in-depth structural and functional comparison of sophorose against its structural isomers—cellobiose, laminaribiose (β-1,3), and gentiobiose (β-1,6). By bridging 3D conformational analysis with biological signaling pathways, this guide equips researchers and drug development professionals with the mechanistic insights required for advanced bioengineering and analytical characterization.

Structural Conformation & Linkage Analysis

The physicochemical properties and enzymatic affinities of β-linked disaccharides are governed by the dihedral angles (φ and ψ) around their glycosidic bonds. These angles determine the conformational energy landscape of the molecule in an aqueous solution[2].

  • Cellobiose (β-1,4): Adopts an extended, flat ribbon-like secondary structure (a non-chiral 21​ -helical screw conformation), which allows for tight hydrogen bonding and packing into crystalline cellulose microfibrils.

  • Sophorose (β-1,2): The 1→2 linkage forces a highly folded, compact conformation. Nuclear Magnetic Resonance (NMR) studies reveal that sophorose exists in multiple energetic minima, allowing it to act as a highly specific ligand for cellodextrin transporters and transcription factors[3].

  • Laminaribiose (β-1,3) & Gentiobiose (β-1,6): Laminaribiose forms flexible helical structures common in fungal cell walls, whereas the 1→6 linkage of gentiobiose provides the highest degree of rotational freedom, resulting in a highly flexible molecule often found in plant secondary metabolites.

Table 1: Structural and Functional Comparison of β-Linked Glucobioses
DisaccharideGlycosidic LinkageMonomer Composition3D Conformation (Aqueous)Primary Biological / Industrial Role
Sophorose β-1,2D-Glc-D-GlcFolded, compact (multiple energetic minima)Hyper-inducer of cellulase; biosurfactant API
Cellobiose β-1,4D-Glc-D-GlcExtended, flat ribbon ( 21​ -helical screw)Structural backbone of cellulose; weak inducer
Laminaribiose β-1,3D-Glc-D-GlcFlexible, helicalComponent of laminarin (algae/fungi)
Gentiobiose β-1,6D-Glc-D-GlcHighly flexible (rotational freedom at C6)Plant glycosides (e.g., amygdalin)

Biological Activity: The Cellulase Induction Pathway

In industrial biofuel production, Trichoderma reesei is the gold-standard organism for secreting cellulolytic enzymes. A critical mechanistic bottleneck is that polymeric cellulose cannot enter the fungal cell to trigger gene expression. Instead, basal levels of extracellular enzymes cleave cellulose into cellobiose .

However, cellobiose itself is a relatively weak inducer. The true trigger is sophorose . Intracellular and membrane-bound β-glucosidases (such as CEL1B and BGL1) possess strong transglycosylation activity. They convert the β-1,4 linked cellobiose into the β-1,2 linked sophorose[4]. Sophorose is then recognized by cellodextrin transporters (CRT1/CRT2), initiating a signaling cascade that upregulates major transcription factors (XYR1, ACE3)[5]. This results in the massive expression and secretion of cellobiohydrolases (CBHI/CEL7A, CBHII/CEL6A). Sophorose exhibits an induction capacity over 200 times higher than that of lactose or cellobiose[4].

G Cellobiose Cellobiose (β-1,4) BGL β-Glucosidase (e.g., CEL1B) Transglycosylation Cellobiose->BGL Substrate Sophorose Sophorose (β-1,2) BGL->Sophorose Transglycosylation Transporter Cellodextrin Transporters (CRT1 / CRT2) Sophorose->Transporter Uptake TF Transcription Factors (XYR1, ACE3) Transporter->TF Signal Transduction Genes Cellulase Genes (cbh1, egl1) TF->Genes Promoter Activation Enzymes Secreted Cellulases (CBHI, CBHII) Genes->Enzymes Expression & Secretion

Signaling pathway of sophorose-mediated cellulase induction in Trichoderma reesei.

Experimental Methodologies

To objectively study these disaccharides, researchers must employ rigorous analytical and biological assays. Below are self-validating protocols designed to establish structural identity and quantify biological performance.

Protocol 1: Structural Elucidation via 1H/13C NMR Spectroscopy

Because sophorose, cellobiose, and gentiobiose have identical molecular weights ( C12​H22​O11​ ), mass spectrometry alone cannot distinguish their linkage positions. High-resolution NMR is mandatory[6].

  • Sample Preparation (Isotope Exchange): Dissolve 10 mg of the purified disaccharide in 0.5 mL of D2​O (99.9% D). Lyophilize and repeat three times.

    • Causality: This step completely exchanges the hydroxyl (-OH) protons with deuterium. Failure to do so results in broad, exchangeable proton signals that obscure the critical 4.0–5.5 ppm anomeric region used for linkage identification.

  • 1D 1H NMR Acquisition (298 K): Acquire a standard 1D proton spectrum at 600 MHz.

    • Causality: The anomeric protons (H-1) resonate distinctly downfield. The 3JH1,H2​ coupling constants immediately differentiate α-anomers (~3.8 Hz) from β-anomers (~8.0 Hz), confirming the β-linkage[7].

  • 2D HSQC-TOCSY Mapping: Execute a 2D Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy experiment.

    • Causality: The bulk of the sugar ring protons overlap severely in the 3.2–4.0 ppm range. HSQC-TOCSY resolves this by correlating the distinct 13C chemical shifts with the entire proton spin system starting from the isolated anomeric proton, allowing unambiguous tracing of the 1→2 (sophorose) vs. 1→4 (cellobiose) covalent topology.

  • NOESY & Dihedral Angle Analysis: Measure Nuclear Overhauser Effect (NOE) cross-peaks between the anomeric proton of the non-reducing end and the protons of the reducing end.

    • Causality: NOE intensities are inversely proportional to the sixth power of the distance between protons ( r−6 ). This accurately maps the spatial proximity across the glycosidic bond, validating the folded conformation of sophorose versus the extended ribbon of cellobiose[8].

G SamplePrep Sample Preparation (Lyophilization & D2O Exchange) NMR1D 1D 1H NMR (Anomeric Proton Identification) SamplePrep->NMR1D NMR2D 2D HSQC-TOCSY (C-H Topology Mapping) NMR1D->NMR2D JCoupling J-Coupling & NOE Analysis (Dihedral Angles φ, ψ) NMR2D->JCoupling Elucidation Structural Elucidation (Linkage & Conformation) JCoupling->Elucidation

Experimental workflow for the structural elucidation of disaccharides using NMR spectroscopy.

Protocol 2: Enzymatic Induction Assay in Trichoderma reesei

To validate the transglycosylation dependency of cellulase induction, compare a wild-type strain against a β-glucosidase knockout.

  • Strain Preparation: Culture T. reesei Rut C30 (Wild-Type) and a CRISPR-Cas9 engineered Δcel1b knockout strain on Potato Dextrose Agar (PDA)[5].

    • Causality: CEL1B is a key intracellular β-glucosidase responsible for transglycosylating cellobiose into sophorose. Using a Δcel1b strain isolates the specific role of this enzyme in the induction pathway.

  • Mycelial Starvation: Transfer mycelia to a carbon-free Mandels-Andreotti medium for 12 hours.

    • Causality: Starvation zeroes out basal cellulase expression, ensuring that any subsequent gene transcription is strictly a response to the introduced experimental inducer.

  • Induction Phase: Spike separate flasks with 1 mM Sophorose and 1 mM Cellobiose. Incubate at 28°C, 200 rpm for 4 hours.

  • Enzymatic Readout (pNPC Assay): Harvest the supernatant and incubate with p-nitrophenyl-β-D-cellobioside (pNPC). Measure absorbance at 405 nm.

    • Causality: pNPC is a highly specific chromogenic substrate for cellobiohydrolases (CBHI/CBHII). The release of p-nitrophenol directly quantifies the successful downstream translation and secretion of cellulases triggered by the disaccharide inducer.

Conclusion

While cellobiose, laminaribiose, and gentiobiose serve primarily as structural building blocks or metabolic intermediates, the unique β-1,2 linkage of sophorose grants it a distinct, compact 3D conformation. This structural nuance allows sophorose to act as a highly specific, hyper-potent signaling molecule in fungal transcriptomics. Understanding the causality between its NMR-derived conformational energy and its biological receptor affinity is essential for optimizing industrial cellulase production and developing next-generation sophorolipid-based therapeutics.

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Comparative

Evaluating different purification techniques for 2-O-beta-D-Glucopyranosyl-D-glucopyranose

For researchers and professionals in drug development and biotechnology, the purity of starting materials is paramount. 2-O-beta-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a disaccharide of signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and biotechnology, the purity of starting materials is paramount. 2-O-beta-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is a disaccharide of significant interest. It is a key structural component of sophorolipids, a class of biosurfactants with applications in cosmetics and pharmaceuticals, and a potent inducer of cellulase production in fungi like Trichoderma reesei, which is critical for biofuel research.[1][2] The efficacy and safety of these applications hinge on the purity of the sophorose used.

This guide provides an in-depth comparison of various techniques for the purification of sophorose. We will delve into the principles behind each method, present supporting experimental data, and offer insights to help you select the optimal strategy for your specific needs.

The Genesis of Sophorose: Starting Materials and Impurity Profiles

Effective purification begins with an understanding of the starting material. Sophorose is typically obtained from two primary sources, each with a unique impurity profile that dictates the purification strategy:

  • Hydrolysis of Sophorolipids: Sophorolipids are glycolipid biosurfactants produced by yeasts such as Candida bombicola.[3][4] Acid hydrolysis of these compounds cleaves the glycosidic bond linking sophorose to a long-chain hydroxy fatty acid.[2][5] The resulting crude hydrolysate is an aqueous mixture containing sophorose, glucose (from the potential over-hydrolysis of sophorose), and residual fatty acids.[5]

  • Enzymatic Synthesis: A more controlled approach involves the one-pot enzymatic synthesis of sophorose from inexpensive substrates like sucrose and glucose.[1] This method can yield a high concentration of sophorose but also contains unreacted monosaccharides (glucose, fructose), other oligosaccharides, and the enzymes themselves, which must be removed.[1]

A Comparative Evaluation of Sophorose Purification Techniques

The choice of purification method is a trade-off between purity, yield, scalability, and cost. Below, we evaluate the most common techniques.

Chromatographic Methods

Chromatography is a powerful and versatile technique for separating carbohydrates based on their physicochemical properties.

Principle of Separation: SEC separates molecules based on their hydrodynamic volume. Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores and have a longer retention time. This method is particularly effective for separating sophorose (a disaccharide) from monosaccharides and higher oligosaccharides.

Experimental Protocol: SEC for Sophorose Purification

  • Sample Preparation: The crude sophorose solution, often post-enzymatic synthesis, is first treated with yeast to reduce the concentration of glucose and fructose. The enzymes are then heat-inactivated, and the solution is centrifuged and concentrated.[1]

  • Column and Mobile Phase: A column packed with a gel filtration medium (e.g., Toyopearl HW-40S) is equilibrated with deionized water as the mobile phase.[1]

  • Elution and Fraction Collection: The concentrated sample is loaded onto the column, and elution is carried out with water. Fractions are collected and monitored for sophorose content using techniques like HPLC.[1]

  • Final Processing: Fractions containing high-purity sophorose are pooled and lyophilized to obtain a solid product.[1]

Workflow for Size-Exclusion Chromatography Purification

SEC_Workflow cluster_pretreatment Pre-treatment cluster_chromatography Chromatography cluster_posttreatment Post-treatment Enzyme_Reaction Enzymatic Synthesis Mixture (Sophorose, Glucose, Fructose, Enzymes) Yeast_Treatment Yeast Treatment (Removes Glucose/Fructose) Enzyme_Reaction->Yeast_Treatment Heat_Inactivation Heat Inactivation & Centrifugation Yeast_Treatment->Heat_Inactivation Concentration Concentration (Rotary Evaporator) Heat_Inactivation->Concentration SEC_Column Size-Exclusion Column (e.g., Toyopearl HW-40S) Concentration->SEC_Column Load Sample Fraction_Collection Fraction Collection SEC_Column->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis Analyze Fractions Lyophilization Lyophilization Purity_Analysis->Lyophilization Pure_Sophorose High-Purity Sophorose Lyophilization->Pure_Sophorose Fermentation_Workflow Crude_Hydrolysate Crude Hydrolysate (Sophorose + Glucose) Yeast_Addition Add S. cerevisiae Crude_Hydrolysate->Yeast_Addition Fermentation Fermentation (Glucose → Ethanol) Yeast_Addition->Fermentation Ethanol_Stripping Ethanol Stripping Fermentation->Ethanol_Stripping Purified_Sophorose Purified Sophorose Solution Ethanol_Stripping->Purified_Sophorose

Sources

Validation

Comparative Analysis of Sophorose Signaling Pathways in Fungi: A Guide for Researchers

For researchers in mycology, drug development, and biofuel production, understanding the nuanced ways in which fungi respond to their environment is paramount. Among the myriad of signaling molecules, sophorose stands ou...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in mycology, drug development, and biofuel production, understanding the nuanced ways in which fungi respond to their environment is paramount. Among the myriad of signaling molecules, sophorose stands out as a potent inducer of cellulase gene expression, particularly in industrially relevant fungi like Trichoderma reesei. However, the signaling cascades it triggers are not universally conserved. This guide provides a comparative analysis of sophorose signaling pathways in different fungal species, offering insights into the underlying molecular mechanisms and providing a framework for future research.

Introduction to Sophorose: A Key Player in Fungal Communication

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a powerful signaling molecule in many filamentous fungi.[1] Its primary role is in the induction of cellulolytic enzymes, which are crucial for the degradation of cellulose, a major component of plant cell walls.[1] The production of sophorose itself is often a result of the transglycosylation of cellobiose, a product of initial, low-level cellulose degradation by basal cellulases.[1] This elegant feedback loop allows fungi to rapidly ramp up enzyme production when a suitable carbon source is detected.

While the role of sophorose as a cellulase inducer is well-established, particularly in Trichoderma reesei, the specific components and wiring of the signaling pathways that mediate this response can vary significantly between different fungal species. These differences present both a challenge and an opportunity for researchers seeking to either enhance or inhibit these pathways for biotechnological or therapeutic purposes.

The Canonical Sophorose Signaling Pathway in Trichoderma reesei

Trichoderma reesei is the workhorse of industrial cellulase production, and consequently, its sophorose signaling pathway is the most extensively studied. The pathway is a complex network of receptors, kinases, and transcription factors that ultimately leads to the coordinated expression of a suite of cellulase and hemicellulase genes.

A simplified representation of the core signaling cascade is as follows:

Sophorose Signaling in Trichoderma reesei cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sophorose Sophorose GPCR GPCR-like Receptor Sophorose->GPCR Binds G_alpha Gα subunit GPCR->G_alpha Activates AC Adenylate Cyclase G_alpha->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates XYR1 XYR1 (Active) PKA->XYR1 Phosphorylates & Activates CRE1_inactive CRE1 (Inactive) PKA->CRE1_inactive Phosphorylates & Inactivates Cellulase_Genes Cellulase Gene Expression XYR1->Cellulase_Genes Induces

Figure 1: Simplified sophorose signaling pathway in Trichoderma reesei.

In this model, sophorose is thought to be sensed by a G-protein coupled receptor (GPCR) on the cell surface.[2][3] This interaction activates a heterotrimeric G-protein, leading to the stimulation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[4] Elevated cAMP activates Protein Kinase A (PKA), which then plays a dual role: it phosphorylates and activates the key cellulase transcription factor, XYR1, and it phosphorylates and inactivates the carbon catabolite repressor, CRE1.[4][5] The activation of XYR1 and the derepression by inactivating CRE1 work in concert to robustly induce the expression of cellulase genes.[1][5]

Comparative Insights: Sophorose Signaling in Aspergillus Species

While also known for their cellulolytic capabilities, Aspergillus species exhibit notable differences in their response to sophorose compared to Trichoderma. While the core components of the signaling pathway are often conserved, their regulation and interplay can differ.

For instance, in Aspergillus nidulans and Aspergillus niger, the ortholog of XYR1, XlnR, is also a key regulator of cellulase and xylanase gene expression.[6] However, the upstream signaling events leading to its activation in response to sophorose are less clearly defined than in Trichoderma. While a role for cAMP has been suggested, the direct link to a sophorose-specific GPCR is not as well-established.[7]

Furthermore, Aspergillus species possess a more complex array of transcription factors that can modulate cellulase expression. For example, the transcription factor ClrB, a homolog of Neurospora crassa CLR-2, is essential for cellulase gene expression in Aspergillus nidulans, working in concert with XlnR.[6] This suggests a more intricate regulatory network that may allow for a more finely tuned response to different lignocellulosic inducers.

Sophorose Signaling in Aspergillus cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sophorose Sophorose Sensor Putative Sensor Sophorose->Sensor Sensed Signaling_Cascade Signaling Cascade (e.g., cAMP?) Sensor->Signaling_Cascade Activates XlnR XlnR (Active) Signaling_Cascade->XlnR Activates ClrB ClrB (Active) Signaling_Cascade->ClrB Activates Cellulase_Genes Cellulase Gene Expression XlnR->Cellulase_Genes Induces ClrB->Cellulase_Genes Induces

Figure 2: Putative sophorose signaling pathway in Aspergillus species.

Key Differences and Experimental Considerations: A Comparative Table

To aid researchers in designing experiments and interpreting data, the following table summarizes the key known and putative differences in sophorose signaling between Trichoderma and Aspergillus.

ComponentTrichoderma reeseiAspergillus species (e.g., A. nidulans, A. niger)Supporting Experimental Data
Primary Inducer Sophorose is the most potent known inducer.[5]Sophorose is an effective inducer, but other sugars like xylose can also strongly induce cellulase gene expression.[6]RNA-seq analysis comparing gene expression profiles in response to different inducers.[5][6]
Receptor A GPCR-mediated sensing mechanism is strongly implicated.[2][4]The specific sophorose sensor is less clear; may involve GPCRs or other sugar transporters with signaling functions.[7]Gene knockout studies of putative GPCRs and analysis of downstream signaling events (e.g., cAMP levels).[4]
Second Messenger cAMP plays a crucial and well-defined role in activating PKA.[4]A role for cAMP is suggested, but its direct link to sophorose sensing and downstream targets is less established.Measurement of intracellular cAMP levels upon sophorose induction in wild-type and mutant strains.[4]
Key Transcription Factors XYR1 is the primary positive regulator.[1]XlnR (XYR1 ortholog) and ClrB are both critical for full induction.[6]Deletion and overexpression studies of the respective transcription factor genes and subsequent analysis of cellulase activity and gene expression.[6]
Repressor CRE1 is the major carbon catabolite repressor, and its inactivation is key.[5]CreA (CRE1 ortholog) is the primary repressor, but its regulation in response to sophorose is an area of active research.Comparative transcriptomics of wild-type and Δcre1/ΔcreA strains in the presence of sophorose.[5]

Experimental Protocols for Investigating Sophorose Signaling

To dissect the intricacies of sophorose signaling pathways, a combination of genetic, biochemical, and transcriptomic approaches is necessary. Below are detailed protocols for key experiments.

Experimental Workflow: From Fungal Culture to Data Analysis

Experimental Workflow Fungal_Culture 1. Fungal Strain Culture (Wild-type & Mutants) Induction 2. Sophorose Induction (Time-course & Dose-response) Fungal_Culture->Induction Harvesting 3. Mycelial Harvesting & Sample Preparation Induction->Harvesting RNA_Seq 4a. RNA Sequencing (Transcriptome Analysis) Harvesting->RNA_Seq Protein_Analysis 4b. Protein Analysis (Western Blot, Phosphoproteomics) Harvesting->Protein_Analysis cAMP_Assay 4c. cAMP Assay Harvesting->cAMP_Assay Data_Analysis 5. Data Integration & Pathway Modeling RNA_Seq->Data_Analysis Protein_Analysis->Data_Analysis cAMP_Assay->Data_Analysis

Figure 3: A general experimental workflow for studying sophorose signaling.

Protocol 1: Analysis of Gene Expression by RNA Sequencing (RNA-Seq)

Objective: To obtain a global view of the transcriptional response to sophorose.

Methodology:

  • Fungal Culture and Induction:

    • Grow the fungal strains (wild-type and relevant mutants, e.g., Δxyr1, Δcre1) in a defined minimal medium with a non-inducing carbon source (e.g., glycerol) to mid-log phase.

    • Transfer the mycelia to a fresh medium containing a specific concentration of sophorose (e.g., 1 mM).

    • Collect samples at various time points post-induction (e.g., 0, 1, 2, 4, 8 hours).

  • RNA Extraction and Library Preparation:

    • Immediately freeze the collected mycelia in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercially available kit or a Trizol-based method.

    • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

    • Prepare RNA-seq libraries from high-quality RNA samples according to the manufacturer's instructions (e.g., Illumina TruSeq).

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput sequencing platform.

    • Perform quality control on the raw sequencing reads and map them to the reference genome of the fungal species.

    • Quantify gene expression levels and identify differentially expressed genes between conditions (e.g., wild-type vs. mutant, induced vs. uninduced).

    • Perform functional enrichment analysis (e.g., GO term analysis, KEGG pathway analysis) to identify over-represented biological processes and pathways.

Protocol 2: Measurement of Intracellular cAMP Levels

Objective: To determine the effect of sophorose on the intracellular concentration of the second messenger cAMP.

Methodology:

  • Fungal Culture and Induction:

    • Follow the same culture and induction procedure as described in Protocol 1.

  • Sample Collection and Lysis:

    • Rapidly harvest the mycelia by filtration and immediately freeze in liquid nitrogen.

    • Lyse the frozen cells in a suitable buffer (e.g., 0.1 M HCl) to inactivate phosphodiesterases.

  • cAMP Assay:

    • Use a commercially available cAMP enzyme immunoassay (EIA) kit.

    • Follow the manufacturer's protocol to measure the cAMP concentration in the cell lysates.

    • Normalize the cAMP concentration to the total protein content of the lysate.

Conclusion and Future Directions

The comparative analysis of sophorose signaling pathways in different fungal species reveals a fascinating interplay of conserved core components and species-specific adaptations. While Trichoderma reesei provides a robust model centered around a GPCR-cAMP-PKA-XYR1 axis, the picture in Aspergillus and other fungi appears more complex, with additional transcription factors and potentially different upstream sensing mechanisms.

Future research should focus on:

  • Identifying the specific sophorose receptors in various fungal species through genetic screens and biochemical binding assays.

  • Elucidating the role of other signaling pathways , such as MAPK cascades, and their potential crosstalk with the cAMP pathway.

  • Characterizing the regulatory networks of transcription factors beyond the primary activators and repressors.

  • Leveraging systems biology approaches to integrate multi-omics data and build predictive models of sophorose signaling.

A deeper understanding of these signaling pathways will not only advance our fundamental knowledge of fungal biology but also pave the way for the rational engineering of fungal strains for improved enzyme production and the development of novel antifungal strategies.

References

  • Grokipedia. Sophorose.
  • Loewenberg JR. Sophorose induction of an intracellular b-glucosidase in Trichoderma. Arch Microbiol. 1984;137(1):53-57.
  • Nogueira-Lopez G, et al. Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer sophorose. BMC Microbiol. 2015;15:207.
  • Antonieto ACC, et al. Trichoderma reesei CRE1-mediated Carbon Catabolite Repression in Response to Sophorose Through RNA Sequencing Analysis. Front Microbiol. 2014;5:333.
  • Loewenberg JR, Chapman CM. Sophorose metabolism and cellulase induction in Trichoderma. Arch Microbiol. 1977;113(1-2):61-64.
  • Heinen M, Rovenich H, Altegoer F. The rise of fungal G-protein coupled receptors in pathogenesis and symbiosis.
  • Ni M, Yu J-H. A Novel Regulator Couples Sporogenesis and Trehalose Biogenesis in Aspergillus nidulans. PLoS ONE. 2007;2(10):e970.
  • Coradetti ST, et al. Conserved and essential transcription factors for cellulase gene expression in ascomycete fungi. Proc Natl Acad Sci U S A. 2012;109(19):7397-7402.
  • Verma S, et al. G-protein-coupled Receptors in Fungi. In: Gupta VK, ed. New and Future Developments in Microbial Biotechnology and Bioengineering. Elsevier; 2016:15-28.
  • Van Dijck P. Nutrient sensing G protein-coupled receptors: interesting targets for antifungals? Expert Opin Ther Targets. 2009;13(11):1289-1297.

Sources

Comparative

Validation of sophorose as a standard for carbohydrate analysis

Validation of Sophorose as a Premier Standard for Carbohydrate Analysis: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving and quantifying complex carboh...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of Sophorose as a Premier Standard for Carbohydrate Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving and quantifying complex carbohydrate mixtures, particularly in lignocellulosic biomass degradation and biosurfactant (sophorolipid) production. Sophorose (β-D-Glcp-(1→2)-D-Glcp), a rare but biologically critical disaccharide, is widely recognized as the most potent natural inducer of cellulase enzymes in filamentous fungi such as Trichoderma reesei[1][2].

Unlike its structural isomers—such as cellobiose (β-1,4) or maltose (α-1,4)—the specific β-1,2-glycosidic linkage of sophorose dictates unique chromatographic behavior and biological affinity[1]. This guide provides a rigorous, data-backed comparison of sophorose against alternative disaccharide standards, detailing self-validating protocols for High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Mechanistic Causality: The Significance of the β-1,2 Linkage

In analytical chemistry, the spatial orientation of hydroxyl groups dictates the interaction with stationary phases. In HPAEC-PAD, carbohydrates are separated as oxyanions under highly alkaline conditions (pH > 12). The β-1,2 linkage in sophorose exposes a different profile of ionizable hydroxyls compared to cellobiose, resulting in distinct pKa values and unique retention times on anion-exchange columns[3].

Biologically, this specific linkage is the structural key to its role as a signaling molecule. In T. reesei, sophorose is formed via transglycosylation of cellobiose by β-glucosidases. It subsequently activates the XYR1 transcription factor, upregulating the cellulolytic system at concentrations as low as 10⁻³ M[1].

G Cellobiose Cellobiose / Glucose (Carbon Source) BGL β-glucosidase (Transglycosylation) Cellobiose->BGL Enzymatic processing Sophorose Sophorose (β-1,2) (Potent Inducer) BGL->Sophorose β-1,2 linkage formation XYR1 XYR1 Transcription Factor (Activation & Translocation) Sophorose->XYR1 Receptor binding Cellulase Cellulase Production (Target Gene Expression) XYR1->Cellulase Promoter upregulation

Sophorose-mediated cellulase induction pathway in Trichoderma reesei.

Comparative Performance: Sophorose vs. Alternative Disaccharides

To establish trustworthiness in your analytical pipeline, it is crucial to understand how sophorose performs relative to other standards. The following table synthesizes retention behaviors and validation metrics using a silica column with a bonded amino phase (HPLC-RI) and HPAEC-PAD.

Table 1: Chromatographic Comparison of Disaccharide Standards

DisaccharideLinkageHPLC-RI Retention Time (min)*HPAEC-PAD Retention Time (min)**Primary Analytical Application
Sophorose β-1,2~10.0~14.5Cellulase inducer assays, Sophorolipid profiling
Cellobiose β-1,4~11.2~16.0Cellulose degradation intermediate tracking
Kojibiose α-1,2~10.6~13.8Honey adulteration marker
Gentiobiose β-1,6~13.5~18.2Plant glycoside and structural component analysis

*Conditions: Shodex HILICpak VG-50 or equivalent amino-bonded silica, 80:20 Acetonitrile:Water, 1.0 mL/min, 40°C[4][5]. **Conditions: Dionex CarboPac PA20, 20 mM KOH isocratic, 0.3 mL/min, 30°C[3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in system suitability (such as column degradation or matrix interference) is immediately apparent.

Protocol 1: HPLC-RI Validation for Sophorose

Causality Check: We utilize an amino-bonded silica column under Hydrophilic Interaction Liquid Chromatography (HILIC) conditions. The high acetonitrile concentration (80%) forces the highly polar sophorose to partition into the water-enriched layer on the stationary phase, allowing for precise separation from cellobiose[4][5].

  • Standard Preparation: Dissolve high-purity sophorose (≥98% HPLC grade, anhydrous)[6] in ultrapure water to create a 10 mg/mL stock. Perform serial dilutions (0.1 to 5.0 mg/mL) in 50% acetonitrile. Why? Matching the diluent closer to the mobile phase starting conditions prevents peak distortion and fronting.

  • System Setup: Equip the HPLC with a Refractive Index (RI) detector and an amino-bonded silica column (e.g., Shodex HILICpak VG-50)[5]. Set the column compartment to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Mobile Phase: Isocratic elution using 80% Acetonitrile / 20% Ultrapure Water at 1.0 mL/min.

    • Self-Validation Step: Inject a blank (50% ACN) prior to the run. Ensure no baseline drift or ghost peaks occur at the 10-minute mark to confirm column equilibration.

  • Execution & Calibration: Inject 10 µL of each standard. Plot peak area versus concentration. A valid system must yield a coefficient of determination ( R2 ) ≥ 0.999.

Protocol 2: HPAEC-PAD Analysis for Trace Sophorose

Causality Check: For trace analysis (e.g., detecting residual sophorose in sophorolipid fermentation waste), HPAEC-PAD is vastly superior to HPLC-RI due to its extreme sensitivity (LOD in the ppb range). The alkaline mobile phase ionizes the hydroxyl groups, allowing high-resolution separation by anion exchange[3][7].

  • Eluent Preparation: Prepare 20 mM KOH using strictly degassed, ultrapure water (18.2 MΩ·cm). Why? Dissolved CO₂ forms carbonate ions, which act as a strong eluent and rapidly reduce column capacity and alter retention times.

  • System Setup: Use a Dionex ICS-3000 (or equivalent) with a CarboPac PA20 column at 30°C. Set the flow rate to 0.3 mL/min[3].

  • Detection: Utilize a gold working electrode with a standard carbohydrate quadruple waveform to oxidize the carbohydrates and clean the electrode surface continuously.

  • Validation via Matrix Spike: Spike a known matrix sample (e.g., lactone-waste) with a 50 ppm sophorose standard.

    • Self-Validation Step: Calculate the recovery percentage. Recovery must fall between 95–105%. If the recovery is lower, immediately investigate matrix suppression or electrode fouling.

Workflow SamplePrep Standard Preparation (Sophorose ≥98% purity) Chromatography Chromatographic Separation (HPAEC-PAD or HPLC-RI) SamplePrep->Chromatography Injection Detection Detection & Integration (Pulsed Amperometry / UV-RI) Chromatography->Detection Elution Validation Method Validation (LOD, LOQ, Linearity, Recovery) Detection->Validation Data Analysis

Step-by-step chromatographic validation workflow for sophorose standards.

Conclusion

Validating sophorose as an analytical standard requires a deep understanding of its stereochemistry and its specific interaction with chromatographic environments. Whether utilizing HILIC-HPLC for bulk quantification or HPAEC-PAD for trace analysis in complex fermentation broths, adhering to these self-validating protocols ensures data integrity, reproducibility, and scientific trustworthiness in your carbohydrate analytical workflows.

References

  • Sophorose - Grokipedia Grokipedia[Link]

  • Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture RSC Publishing[Link]

  • Isolation of sophorose during sophorolipids production and studies of its stability in aqueous alkali ResearchGate / University of Huddersfield Repository[Link]

  • HPLC analysis of the glucose condensation products using a silica column ResearchGate[Link]

  • Epimerization and Decomposition of Kojibiose and Sophorose by Heat Treatment under Neutral pH Conditions PMC - National Institutes of Health[Link]

Sources

Validation

A Comparative Guide to the Immunomodulatory Effects of Sophorose and Other Disaccharides

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of immunology, the influence of carbohydrates on immune cell function is a rapidly evolving field of study. While complex polysac...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of immunology, the influence of carbohydrates on immune cell function is a rapidly evolving field of study. While complex polysaccharides have long been recognized for their immunomodulatory properties, the subtle yet significant roles of simpler disaccharides are now coming into focus. This guide provides an in-depth, objective comparison of the immunomodulatory effects of four key disaccharides: sophorose, trehalose, sucrose, and lactose. By synthesizing experimental data and elucidating the underlying molecular mechanisms, we aim to equip researchers and drug development professionals with the critical insights needed to leverage these molecules in therapeutic and research applications.

Introduction: The Sweet Side of Immunity

Carbohydrates are not merely sources of energy; they are pivotal signaling molecules that can shape the nature and intensity of an immune response.[1] Disaccharides, in particular, can interact with various pattern recognition receptors (PRRs) on immune cells, triggering downstream signaling cascades that modulate cytokine production, cell proliferation, and differentiation.[2][3][4][5][6] Understanding the distinct immunomodulatory profiles of different disaccharides is crucial for the rational design of novel adjuvants, anti-inflammatory agents, and therapeutics for a range of immune-mediated diseases.

This guide will dissect the immunomodulatory activities of sophorose, trehalose, sucrose, and lactose, providing a comparative analysis of their mechanisms of action, effects on key immune cell populations, and the experimental methodologies used to characterize these properties.

Sophorose: An Emerging Player with Anti-Inflammatory Potential

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is most notably a component of sophorolipids, which are microbial-derived glycolipids with well-documented anti-inflammatory properties.[7] While research on the immunomodulatory effects of the sophorose disaccharide in its free form is still emerging, studies on sophorose-containing compounds provide valuable insights into its potential.

Mechanistic Insights

The anti-inflammatory effects of sophorolipids are largely attributed to their ability to suppress the NF-κB signaling pathway.[7] Sophorolipids have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This suppression is associated with the reduced phosphorylation of IκBα and the subsequent inhibition of NF-κB translocation to the nucleus.[7]

While direct receptor targets for free sophorose are not yet fully elucidated, the activity of sophorose-containing molecules suggests a potential interaction with PRRs involved in inflammatory signaling.

Experimental Evidence

Studies on sophorolipids have demonstrated a significant reduction in the release of pro-inflammatory cytokines from immune cells.[7] Furthermore, research on sophoricoside, an isoflavone glycoside containing sophorose, has shown inhibitory effects on IL-6 bioactivity and cyclooxygenase-2 (COX-2) activity.[8][9] Extracts from Sophora flavescens, a source of sophorose-containing compounds, have also been shown to possess anti-inflammatory properties.[10][11]

It is important to note that these findings are based on sophorose-containing molecules, and further research is required to delineate the specific contributions of the sophorose disaccharide to these immunomodulatory effects.

Trehalose: A Disaccharide with Potent Anti-Inflammatory and Macrophage-Modulating Properties

Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, has garnered significant attention for its multifaceted immunomodulatory activities, particularly its anti-inflammatory effects and its ability to modulate macrophage polarization.

Mechanistic Insights

Trehalose's immunomodulatory effects are mediated through several mechanisms. It has been shown to interact with the C-type lectin receptor Mincle, which can trigger downstream signaling through the Syk kinase pathway.[12][13] This interaction can lead to the differential regulation of M1 (pro-inflammatory) and M2 (anti-inflammatory) macrophage phenotypes.[12][13]

Furthermore, trehalose can reprogram macrophage metabolism, shifting it away from glycolysis and towards oxidative phosphorylation, a characteristic of the anti-inflammatory M2 phenotype.[14][15] Recent studies also suggest that trehalose can inhibit LPS-induced inflammatory responses by modulating Toll-like receptor 4 (TLR4)-mediated NF-κB signaling.[16][17]

Signaling Pathway: Trehalose Modulation of Macrophage Polarization

Trehalose_Signaling Trehalose Trehalose Mincle Mincle Receptor Trehalose->Mincle Binds Metabolic_Reprogramming Metabolic Reprogramming (↓ Glycolysis, ↑ OXPHOS) Trehalose->Metabolic_Reprogramming Syk Syk Mincle->Syk Activates M2_Polarization M2 Polarization (Anti-inflammatory) Syk->M2_Polarization Metabolic_Reprogramming->M2_Polarization Anti_inflammatory_Cytokines ↑ IL-10, TGF-β M2_Polarization->Anti_inflammatory_Cytokines

Caption: Trehalose signaling pathway in macrophages.

Experimental Evidence
  • Macrophage Polarization: In vitro studies have demonstrated that trehalose can inhibit M2 macrophage polarization and induce inflammatory signaling pathways in these cells, suggesting a complex regulatory role.[18] Conversely, other studies show trehalose promotes a shift towards an M2-like status in LPS-stimulated macrophages.[14][15]

  • Cytokine Production: Trehalose has been shown to significantly suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.[14][15]

  • In Vivo Models: In animal models, trehalose has demonstrated protective effects in various inflammatory conditions.

Sucrose: A Common Disaccharide with Pro-Inflammatory Implications

Sucrose, a disaccharide composed of glucose and fructose, is a ubiquitous component of the modern diet. A growing body of evidence suggests that excessive consumption of sucrose can contribute to a state of chronic low-grade inflammation.

Mechanistic Insights
Signaling Pathway: Sucrose-Induced Pro-Inflammatory Signaling

Sucrose_Signaling Sucrose High Sucrose TLR4 TLR4 Sucrose->TLR4 Activates NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Pro_inflammatory_Cytokines ↑ TNF-α, IL-6, IL-1β NFkB_Activation->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Sucrose-induced pro-inflammatory signaling cascade.

Experimental Evidence
  • Cytokine Production: Numerous studies have shown that high sucrose intake is associated with elevated levels of pro-inflammatory cytokines, including TNF-α and IL-6.[1][21][22]

  • Immune Cell Function: High-sugar diets have been shown to impair the function of immune cells and promote an inflammatory phenotype in macrophages.[23][24]

  • In Vivo Models: Animal studies have demonstrated that high-sucrose diets can exacerbate inflammatory conditions and contribute to the development of metabolic diseases with an inflammatory component.[22]

Lactose: A Disaccharide with Dual Immunomodulatory Roles

Lactose, a disaccharide found in milk, is composed of galactose and glucose. Its immunomodulatory effects are complex, with evidence suggesting both pro- and anti-inflammatory activities depending on the context and the specific immune cell populations involved.

Mechanistic Insights

A key mechanism of lactose's immunomodulatory action is its interaction with galectins, a family of β-galactoside-binding lectins.[25][26] In particular, lactose can bind to galectin-9, thereby inhibiting its interaction with the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) receptor.[25][27] This can lead to the abrogation of Treg-mediated suppression of effector T-cell responses.[28] Lactose has also been shown to act as an antagonist of galectin-3, which can reduce neutrophil infiltration in inflammatory models.[28]

Signaling Pathway: Lactose-Galectin-9 Interaction and T-Cell Modulation

Lactose_Signaling Lactose Lactose Galectin9 Galectin-9 Lactose->Galectin9 Binds & Inhibits TIM3 TIM-3 (on T-cells) Galectin9->TIM3 Inhibited Interaction Treg_Suppression Treg Suppression TIM3->Treg_Suppression Suppression Blocked Effector_T_Cell_Activation ↑ Effector T-cell Activation (IFN-γ, IL-17) Treg_Suppression->Effector_T_Cell_Activation Leads to

Caption: Lactose-mediated modulation of T-cell responses via Galectin-9.

Experimental Evidence
  • T-Cell Responses: In vitro studies have shown that lactose can inhibit the suppressive function of regulatory T cells (Tregs), leading to enhanced effector T-cell responses, including the production of IFN-γ and IL-17.[28]

  • Neutrophil Infiltration: In a mouse model of acute pancreatitis, lactose treatment was found to reduce the infiltration of neutrophils into the pancreas.[28]

  • Macrophage Function: Lactose has also been shown to influence macrophage function, increasing the production of the anti-inflammatory cytokine IL-10.[28]

Comparative Summary of Immunomodulatory Effects

DisaccharidePrimary Immune EffectKey Molecular Targets/PathwaysPredominant Cytokine Modulation
Sophorose (via Sophorolipids) Anti-inflammatoryNF-κB↓ TNF-α, ↓ IL-6, ↓ NO
Trehalose Anti-inflammatory, Macrophage modulationMincle, Syk, TLR4, NF-κB, Metabolic reprogramming↓ TNF-α, ↓ IL-6, ↑ IL-10
Sucrose Pro-inflammatoryTLR4, NF-κB↑ TNF-α, ↑ IL-6, ↑ IL-1β
Lactose Context-dependent (Pro- and Anti-inflammatory)Galectin-9, Galectin-3↑ IFN-γ, ↑ IL-17, ↑ IL-10

Experimental Protocols for Assessing Disaccharide Immunomodulation

To facilitate further research in this area, we provide detailed protocols for key in vitro assays used to characterize the immunomodulatory effects of disaccharides.

Experimental Workflow Overview

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_stim 2. Cell Stimulation cluster_assays 3. Immunomodulatory Assays cluster_analysis 4. Data Analysis PBMC_Isolation Isolate Human PBMCs Stimulation Stimulate PBMCs with Disaccharides (with/without co-stimulant like LPS) PBMC_Isolation->Stimulation Cytokine_Profiling Cytokine Profiling (ELISA/Multiplex) Stimulation->Cytokine_Profiling Proliferation_Assay T-Cell Proliferation Assay (CFSE) Stimulation->Proliferation_Assay Flow_Cytometry Flow Cytometry (Cell Surface Markers) Stimulation->Flow_Cytometry Data_Analysis Analyze and Compare Immunomodulatory Effects Cytokine_Profiling->Data_Analysis Proliferation_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

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Safety & Regulatory Compliance

Safety

2-O-β-D-Glucopyranosyl-D-glucopyranose (Sophorose): Comprehensive Safety, Handling, and Disposal Guide

Executive Summary 2-O-β-D-Glucopyranosyl-D-glucopyranose , commonly known as Sophorose , is a naturally occurring disaccharide consisting of two glucose units linked by a β-1,2 glycosidic bond. It is widely utilized in b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-O-β-D-Glucopyranosyl-D-glucopyranose , commonly known as Sophorose , is a naturally occurring disaccharide consisting of two glucose units linked by a β-1,2 glycosidic bond. It is widely utilized in biotechnology as a highly potent inducer of cellulase gene expression in fungal models such as Trichoderma reesei[1][2]. While Sophorose is generally recognized as non-hazardous and non-toxic, maintaining rigorous operational and disposal protocols is critical. Proper handling ensures laboratory safety, prevents environmental localized oxygen depletion, and avoids cross-contamination in sensitive biological assays.

Physicochemical Profile & Hazard Assessment

Understanding the physical and chemical nature of Sophorose is the first step in self-validating your safety protocols. Because it is a simple carbohydrate, it lacks the reactive functional groups that typically confer toxicity, flammability, or corrosive properties[3].

Causality in Hazard Assessment: Although Sophorose is intrinsically safe for human handling (NFPA Health 0), it is a highly bioavailable carbon source. Dumping large quantities of aqueous Sophorose into municipal drains can cause a localized spike in Biological Oxygen Demand (BOD), starving aquatic micro-environments of oxygen. Consequently, it is classified under Water Hazard Class 1 (WGK 1) , meaning it is slightly hazardous to water systems and requires mindful disposal[3].

Quantitative Data Summary
PropertySpecification
Chemical Name 2-O-β-D-Glucopyranosyl-D-glucopyranose (Sophorose)
CAS Number 20429-79-2
Molecular Formula C12H22O11
Molecular Weight 342.3 g/mol [1]
Physical State Crystalline Solid[1]
Solubility Soluble in Water and DMSO[1][4]
GHS Classification Not classified as hazardous[3]
NFPA/HMIS Ratings Health: 0, Flammability: 0, Reactivity: 0[3]
Ecological Hazard WGK 1 (Slightly hazardous to water)[3]

Operational Handling & Experimental Protocols

To build a self-validating workflow, every step of preparation must protect both the researcher from nuisance dust and the chemical from degradation.

Protocol: Sophorose-Mediated Cellulase Induction in Trichoderma reesei

This protocol outlines the safe preparation and application of Sophorose for fungal induction, ensuring molecular integrity.

Step 1: Weighing and Stock Preparation

  • Don standard PPE: Nitrile gloves, safety goggles, and a lab coat.

  • Weigh the required mass of Sophorose (e.g., 100 mg) using an analytical balance enclosed in a draft shield. Reasoning: While non-toxic, fine organic powders can act as respiratory irritants or form combustible dust if dispersed in large quantities.

  • Dissolve the solid in 10 mL of sterile, deionized water to create a 10 mg/mL stock solution.

  • Validation Check: Visually inspect the solution against a dark background; the absence of particulate scattering validates that the Sophorose is fully dissolved.

Step 2: Sterilization (Critical Causality Step)

  • Filter-sterilize the solution using a 0.22 µm PES syringe filter.

  • Do NOT autoclave Sophorose solutions. Reasoning: Sophorose is a reducing sugar. High-heat sterilization (121°C) can cause thermal degradation of the β-1,2 glycosidic bonds or trigger Maillard reactions if trace amines are present in the media, fundamentally altering the molecule and destroying its efficacy as an inducer.

Step 3: Experimental Application

  • Add the filter-sterilized Sophorose stock to the T. reesei resting medium to achieve a final concentration of 1-2 mM[2].

  • Incubate at 28°C with orbital shaking (200 rpm) for 24-48 hours to induce cellulase production[2].

Proper Disposal Procedures

Because Sophorose itself is non-hazardous, the primary driver for its disposal pathway is the associated solvent or biological contaminant . Follow these step-by-step procedures based on the waste state.

Scenario A: Uncontaminated Solid Waste
  • Collect any residual solid Sophorose powder or contaminated weighing boats in a tightly sealed, chemically compatible container (e.g., HDPE).

  • Label the container clearly as "Non-Hazardous Solid Waste - Sophorose".

  • Route to your institution's standard solid waste stream (typically municipal incineration or a permitted landfill).

Scenario B: Uncontaminated Aqueous Solutions
  • Assess the volume. For small volumes (<100 mL), dilute the aqueous Sophorose solution with copious amounts of water and dispose of it down the laboratory drain.

  • For bulk volumes (>100 mL), collect the liquid in a designated aqueous waste carboy. Reasoning: Adhering to its WGK 1 classification prevents high-BOD carbon sources from overwhelming local wastewater treatment micro-environments[3].

Scenario C: Bio-Contaminated or Organic Solutions
  • If dissolved in DMSO: Collect the waste in a designated "Non-Halogenated Organic Waste" container. Do not pour organic solvents down the drain.

  • If mixed with biological agents (e.g., T. reesei): The waste must be treated as biohazardous. Autoclave the liquid waste at 121°C for 30 minutes to deactivate the fungal spores and mycelia.

  • Once biologically deactivated, the remaining liquid can be routed to the standard aqueous waste stream, as the biological hazard is neutralized and the Sophorose has been metabolized.

Spill Management & Containment

  • Dry Powder Spills: Do not use a dry brush, which can aerosolize the powder. Lightly mist the spilled Sophorose with water to bind the dust. Sweep up the dampened powder using a dustpan, place it in a solid waste container, and wash the surface with standard soap and water[3].

  • Liquid Spills: Absorb the spilled solution with an inert absorbent material (e.g., vermiculite, sand, or universal binder). Transfer the saturated absorbent to a labeled waste container and wipe the area down with water[3].

Waste Segregation Workflow

G Start Sophorose Waste Generated ContamCheck Is it contaminated with biologicals or toxins? Start->ContamCheck BioTreatment Autoclave / Bio-Deactivation (121°C, 30 mins) ContamCheck->BioTreatment Yes StateCheck What is the physical state? ContamCheck->StateCheck No BioTreatment->StateCheck Post-Treatment SolidState Solid Powder StateCheck->SolidState AqueousState Aqueous Solution StateCheck->AqueousState OrganicState Organic Solution (e.g., DMSO) StateCheck->OrganicState SolidDisp Non-Hazardous Solid Waste (Incineration/Landfill) SolidState->SolidDisp AqueousDisp Aqueous Waste Carboy (Check EHS for drain limits) AqueousState->AqueousDisp OrganicDisp Non-Halogenated Organic Waste Stream OrganicState->OrganicDisp

Decision tree for the segregation and disposal of Sophorose laboratory waste.

References

  • [2] Sternberg, D., & Mandels, G. R. (1979). Induction of cellulolytic enzymes in Trichoderma reesei by sophorose. Source: Journal of Bacteriology (ASM). URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-O-beta-D-Glucopyranosyl-D-glucopyranose (Sophorose)

This guide provides essential safety and logistical information for the handling and disposal of 2-O-beta-D-Glucopyranosyl-D-glucopyranose, a disaccharide also known as sophorose. As researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-O-beta-D-Glucopyranosyl-D-glucopyranose, a disaccharide also known as sophorose. As researchers, scientists, and drug development professionals, our commitment to safety is paramount, forming the bedrock of innovative and reproducible research. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection to ensure a safe and efficient laboratory environment.

Hazard Assessment: Understanding the "Why"

2-O-beta-D-Glucopyranosyl-D-glucopyranose is not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. Safety Data Sheets (SDS) for this compound often lack hazard pictograms, a signal word, or specific hazard statements[2]. However, the absence of a formal hazard classification does not equate to an absence of risk.

The primary physical risk associated with this compound, as with many fine chemical powders, is the potential for generating airborne dust. This dust can act as a mechanical irritant to the eyes and respiratory system. Therefore, our PPE strategy is not driven by chemical reactivity but by the principles of good industrial hygiene and the mitigation of physical hazards. Adherence to these protocols is a self-validating system for laboratory safety.

Core Protective Measures: A Multi-Layered Defense

A comprehensive PPE strategy creates multiple barriers between the researcher and the chemical, ensuring safety even in the event of an unforeseen spill or procedural error.

Eye and Face Protection: The First Line of Defense

Direct contact of any foreign substance with the eyes must be avoided. For 2-O-beta-D-Glucopyranosyl-D-glucopyranose, the primary concern is mechanical irritation from the fine powder.

  • Protocol: Wear tightly fitting safety goggles with side-shields that conform to European Standard EN166 or OSHA regulations under 29 CFR 1910.133[1][2].

  • Causality: Standard safety glasses may leave gaps on the sides, top, and bottom, through which fine airborne dust can travel. Goggles provide a more complete seal around the eyes, offering superior protection against powders. A face shield may be considered as a secondary barrier during large-scale operations where significant dust is anticipated.

Skin and Body Protection: Maintaining Integumentary Barrier

While not classified as a skin irritant, preventing direct contact with any chemical is a cornerstone of safe laboratory practice. This minimizes the risk of unknown long-term effects and maintains a clean working environment.

  • Gloves:

    • Protocol: Handle the material with chemical-impermeable gloves, such as nitrile or latex gloves[2]. Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin, and wash hands thoroughly after handling the compound[2].

    • Causality: Gloves prevent the transfer of the chemical to your hands and subsequent inadvertent contact with your face, eyes, or mouth.

  • Lab Coat/Coveralls:

    • Protocol: A standard laboratory coat or coveralls should be worn at all times in the laboratory[3][4].

    • Causality: A lab coat protects your personal clothing and skin from potential spills and contamination. It should be kept fastened to provide continuous protection.

Respiratory Protection: A Risk-Based Approach

Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required[1]. However, certain procedures may increase the risk of inhaling airborne dust.

  • Protocol: If handling large quantities of the powder, or if the work environment lacks adequate ventilation, leading to visible dust formation, a NIOSH-approved respirator should be used[2]. An N95 dust mask is generally sufficient for nuisance dusts.

  • Causality: The inhalation of any fine particulate can cause irritation to the respiratory tract. A respirator filters these particles from the air you breathe, protecting your lungs.

Operational Guide: PPE in Practice

The level of PPE required can be adapted based on the specific procedure being performed. The following table provides a clear, task-based summary.

Task Scale Potential for Dust Eye Protection Hand Protection Body Protection Respiratory Protection
WeighingMilligrams to GramsLow to ModerateSafety GogglesNitrile GlovesLab CoatNot typically required; use in a fume hood or ventilated balance enclosure if available.
Preparing Stock SolutionsSmall Volume (<1L)LowSafety GogglesNitrile GlovesLab CoatNot required.
Bulk TransferKilogramsHighSafety Goggles & Face ShieldNitrile GlovesLab Coat/CoverallsRecommended (N95 Respirator)
Decision-Making Workflow for PPE Selection

The following diagram illustrates the logical process for selecting the appropriate level of personal protective equipment when handling 2-O-beta-D-Glucopyranosyl-D-glucopyranose.

PPE_Decision_Workflow cluster_start Start: Task Assessment cluster_core_ppe Core PPE (All Tasks) cluster_risk_assessment Risk Assessment cluster_enhanced_ppe Enhanced PPE cluster_end Final Action start Handling 2-O-beta-D-Glucopyranosyl-D-glucopyranose core_ppe Safety Goggles Nitrile Gloves Lab Coat start->core_ppe Always Required dust_risk Potential for Significant Dust? core_ppe->dust_risk enhanced_ppe Add N95 Respirator Consider Face Shield dust_risk->enhanced_ppe Yes (e.g., bulk transfer) proceed Proceed with Task dust_risk->proceed No enhanced_ppe->proceed

Caption: PPE selection workflow for handling 2-O-beta-D-Glucopyranosyl-D-glucopyranose.

Emergency and Disposal Protocols

Emergency First Aid

In the event of accidental exposure, follow these procedures as outlined in safety data sheets[1][2]:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove any contaminated clothing.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.

Spill and Disposal Plan
  • Spills: For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal[1][2]. Ensure the area is well-ventilated.

  • Disposal: Dispose of the chemical waste and contaminated PPE in accordance with all local, regional, and national regulations. Do not empty into drains[1]. Chemical waste generators must ensure complete and accurate classification of waste.

By integrating this expert-driven, safety-first approach, your laboratory can handle 2-O-beta-D-Glucopyranosyl-D-glucopyranose with confidence and integrity, ensuring the well-being of all personnel.

References

  • 2-O-beta-D-Glucopyranosyl-D-glucopyranose. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protection Equipment. FPnotebook. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-O-beta-D-Glucopyranosyl-D-glucopyranose
Reactant of Route 2
2-O-beta-D-Glucopyranosyl-D-glucopyranose
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